Benzyl R-(+)-Tolterodine
Beschreibung
Eigenschaften
CAS-Nummer |
848768-06-9 |
|---|---|
Molekularformel |
C29H37NO |
Molekulargewicht |
415.621 |
IUPAC-Name |
(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine |
InChI |
InChI=1S/C29H37NO/c1-22(2)30(23(3)4)19-18-27(26-14-10-7-11-15-26)28-20-24(5)16-17-29(28)31-21-25-12-8-6-9-13-25/h6-17,20,22-23,27H,18-19,21H2,1-5H3/t27-/m1/s1 |
InChI-Schlüssel |
DKVFUIQWDZMTOU-HHHXNRCGSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3 |
Synonyme |
(γR)-5-Methyl-N,N-bis(1-methylethyl)-γ-phenyl-2-(phenylmethoxy)benzenepropanamine |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Benzyl R-(+)-Tolterodine: Structure, Properties, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Benzyl R-(+)-Tolterodine, a key intermediate and process-related impurity in the synthesis of the active pharmaceutical ingredient (API) R-(+)-Tolterodine. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights into the compound's significance in pharmaceutical development and quality control.
Introduction: The Significance of this compound in Tolterodine Synthesis
R-(+)-Tolterodine is a potent and selective muscarinic receptor antagonist widely used in the treatment of overactive bladder.[1][2] Its synthesis is a multi-step process that often involves the use of protecting groups to ensure regioselectivity and yield. The phenolic hydroxyl group of the p-cresol moiety is a reactive site that requires protection during certain synthetic transformations. A common and effective protecting group for this purpose is the benzyl group.
This compound, therefore, emerges as a crucial chemical entity in the manufacturing of R-(+)-Tolterodine. It is the penultimate intermediate before the final debenzylation step that yields the active pharmaceutical ingredient. Consequently, it is also a potential process-related impurity if the debenzylation reaction does not proceed to completion. Understanding its chemical structure, properties, and analytical behavior is paramount for ensuring the purity, safety, and efficacy of the final R-(+)-Tolterodine drug product.[3]
Chemical Structure and Properties
Chemical Structure
-
IUPAC Name: (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-methyl-1-(benzyloxy)benzene[4]
-
Synonyms: this compound, (γR)-5-Methyl-N,N-bis(1-methylethyl)-γ-phenyl-2-(phenylmethoxy)benzenepropanamine[5]
-
CAS Number: 848768-06-9[4]
-
Molecular Formula: C₂₉H₃₇NO[4]
-
Molecular Weight: 415.62 g/mol [4]
The stereochemistry at the chiral center is of the (R)-configuration, which is consistent with the stereochemistry of the active enantiomer of Tolterodine.
Physicochemical Properties
Specific experimental data for the physicochemical properties of this compound are not widely available in public literature. However, based on its chemical structure, the following properties can be inferred:
| Property | Inferred Value/Characteristic |
| Appearance | Likely a solid at room temperature. |
| Solubility | Expected to have low solubility in water and high solubility in organic solvents such as methanol, ethanol, and dichloromethane, owing to its largely nonpolar structure. |
| pKa | The basicity will be conferred by the tertiary amine group. The pKa is expected to be in a similar range to that of Tolterodine (pKa of the tertiary amine is approximately 9.87), as the benzyl group is distant from the amine.[6] |
| Melting Point | Not publicly available. |
| Boiling Point | Not publicly available; likely high due to the molecular weight. |
| Stability | The benzyl ether linkage is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions and through catalytic hydrogenation. |
Synthesis and Role as an Intermediate
This compound is a key intermediate in several synthetic routes to R-(+)-Tolterodine where a benzyl protecting group strategy is employed. The general synthetic workflow involving this intermediate is outlined below.
Caption: Synthetic workflow for R-(+)-Tolterodine via a Benzyl-protected intermediate.
Plausible Synthetic Protocol
A generalized, plausible protocol for the synthesis of this compound and its subsequent conversion to R-(+)-Tolterodine is as follows. This protocol is illustrative and based on common organic synthesis methodologies.
Step 1: Benzylation of a Phenolic Precursor
-
A suitable phenolic starting material, such as a derivative of p-cresol, is dissolved in an appropriate aprotic solvent (e.g., acetone, DMF).
-
A base (e.g., K₂CO₃, NaH) is added to deprotonate the phenolic hydroxyl group.
-
Benzyl bromide or benzyl chloride is added, and the reaction mixture is heated to effect the benzylation, forming the benzyl ether.
-
The reaction is worked up by quenching, extraction, and purification to yield the benzylated precursor.
Step 2: Elaboration of the Side Chain
-
The benzylated precursor undergoes a series of reactions to introduce the 3-(diisopropylamino)-1-phenylpropyl side chain. This can be achieved through various synthetic strategies, such as Grignard reactions, Friedel-Crafts acylations followed by reductive amination, or conjugate additions.
-
If the synthesis is not stereoselective, a chiral resolution step is performed to isolate the desired (R)-enantiomer, yielding this compound. Alternatively, an asymmetric synthesis approach can be employed to directly obtain the (R)-enantiomer.
Step 3: Debenzylation to Yield R-(+)-Tolterodine
-
This compound is dissolved in a suitable solvent, typically an alcohol like methanol or ethanol.
-
A palladium-on-carbon catalyst (Pd/C) is added.
-
The reaction mixture is subjected to an atmosphere of hydrogen gas (catalytic hydrogenation).
-
The reaction is monitored for the disappearance of the starting material.
-
Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield crude R-(+)-Tolterodine, which is then purified.
The presence of this compound in the final API is a direct indicator of an incomplete debenzylation step.
Analytical Characterization and Quality Control
As a potential impurity, the detection and quantification of this compound in R-(+)-Tolterodine API are critical for quality control.[7]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analysis of Tolterodine and its related substances.[8][9] A stability-indicating reverse-phase HPLC (RP-HPLC) method is typically employed.
Illustrative HPLC Method Parameters:
-
Column: A C18 or C8 stationary phase is generally suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often used to achieve good separation of Tolterodine from its more lipophilic (like this compound) and more polar impurities.
-
Detection: UV detection at a wavelength where both Tolterodine and this compound have significant absorbance (e.g., around 220 nm or 280 nm) is common.[8]
-
Retention Time: Due to the presence of the nonpolar benzyl group, this compound is expected to be more retained and have a longer retention time than R-(+)-Tolterodine in a typical RP-HPLC system.
Caption: Expected elution order in a reverse-phase HPLC separation.
Spectroscopic Methods
Mass Spectrometry (MS):
-
In mass spectrometry, this compound is expected to show a protonated molecular ion [M+H]⁺ at m/z 416.3.
-
Fragmentation patterns would likely involve the loss of the benzyl group (as a benzyl cation or radical) and fragmentation of the diisopropylamino side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons of the two phenyl rings, the methyl group on the cresol ring, the methine and methylene protons of the propyl chain, and the protons of the diisopropyl groups. The presence of a singlet around 5.0 ppm would be indicative of the benzylic methylene protons (O-CH₂-Ph).
-
¹³C NMR: The ¹³C NMR spectrum would show a greater number of aromatic carbon signals compared to Tolterodine, due to the additional phenyl ring of the benzyl group. A signal around 70 ppm would be characteristic of the benzylic carbon.
While specific, publicly available spectra for this compound are scarce, these predicted spectral features are crucial for its identification and structural confirmation.
Pharmacological and Toxicological Considerations
There is no specific pharmacological or toxicological data available for this compound in the public domain. However, as an impurity in a pharmaceutical product, its potential toxicological impact must be considered.
-
General Principles: According to ICH guidelines, impurities present above a certain threshold (typically 0.10% to 0.15%) in a drug substance must be identified and qualified, meaning their toxicological effects should be assessed.[3]
-
Potential for Benzyl Group-Related Toxicity: While the benzyl group is a common protecting group and is part of many approved drugs and excipients (e.g., benzyl alcohol), its presence as part of an impurity molecule requires evaluation. Benzyl alcohol itself is known to have some toxicity, particularly at high doses.[10] The metabolic fate of this compound is unknown, but it could potentially be metabolized to release benzyl alcohol or other benzylic metabolites.
-
Pharmacological Activity: It is unlikely that this compound possesses the same potent muscarinic receptor antagonist activity as Tolterodine. The bulky benzyl group protecting the phenolic hydroxyl, a group that may be involved in receptor binding, could significantly reduce or alter its pharmacological profile. However, without experimental data, this remains speculative.
Given the lack of specific data, the control of this compound levels in the final R-(+)-Tolterodine API to within acceptable limits as defined by regulatory guidelines is the primary strategy to ensure patient safety.
Conclusion
This compound is a chemically significant molecule in the context of R-(+)-Tolterodine production. As a key synthetic intermediate, its efficient conversion to the final API is crucial for process optimization. As a potential process-related impurity, its diligent control is a cornerstone of ensuring the quality and safety of the final drug product. A thorough understanding of its structure, properties, and analytical behavior, as outlined in this guide, is therefore essential for researchers, scientists, and drug development professionals working with R-(+)-Tolterodine. Further research into the specific physicochemical properties and toxicological profile of this compound would be beneficial for a more complete risk assessment.
References
-
Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Tolterodine-impurities. (n.d.). Pharmaffiliates. Retrieved January 25, 2026, from [Link]
-
Tolterodine | C22H31NO | CID 443879. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
Tolterodine. (2023, May 23). StatPearls. Retrieved January 25, 2026, from [Link]
-
Tolterodine Impurities. (n.d.). SynZeal. Retrieved January 25, 2026, from [Link]
-
N21-228S006 Tolterodine tartrate Clinpharm BPCA. (2004, April 12). U.S. Food and Drug Administration. Retrieved January 25, 2026, from [Link]
- Process for preparing tolterodine. (2008, June 19). Google Patents.
-
Development and Validation of a New Analytical Method for the Determination of Related Components in Tolterodine Tartrate Using LC. (2008, August 7). ResearchGate. Retrieved January 25, 2026, from [Link]
-
21-228 Detrol LA Pharmacology Review. (n.d.). U.S. Food and Drug Administration. Retrieved January 25, 2026, from [Link]
-
This compound. (n.d.). Pharmaffiliates. Retrieved January 25, 2026, from [Link]
-
Tolterodine EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved January 25, 2026, from [Link]
-
Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. (n.d.). Scholars Research Library. Retrieved January 25, 2026, from [Link]
- Short synthesis of tolterodine, intermediates and metabolites. (2011, September 15). Google Patents.
-
Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 25, 2026, from [Link]
-
1H NMR spectrum of Compound 32. (n.d.). The Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]
-
Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. (2006, August). ResearchGate. Retrieved January 25, 2026, from [Link]
-
SUPPLEMENTARY INFORMATION. (n.d.). Princeton University. Retrieved January 25, 2026, from [Link]
-
toxicology of benzyl alcohol in pharmaceutical manufacturing. (n.d.). CyberLeninka. Retrieved January 25, 2026, from [Link]
-
rac O-Benzyl Tolterodine. (n.d.). Cleanchem. Retrieved January 25, 2026, from [Link]
Sources
- 1. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. fda.gov [fda.gov]
- 7. Tolterodine Impurities | SynZeal [synzeal.com]
- 8. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cleanchemlab.com [cleanchemlab.com]
Spectroscopic Characterization of Benzyl R-(+)-Tolterodine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl R-(+)-Tolterodine, with the chemical name (γR)-5-Methyl-N,N-bis(1-methylethyl)-γ-phenyl-2-(phenylmethoxy)benzenepropanamine, is a derivative of the well-known antimuscarinic agent, Tolterodine. Tolterodine is clinically used for the treatment of overactive bladder.[1] The structural modification in this compound involves the benzylation of the phenolic hydroxyl group of Tolterodine. This alteration can significantly impact the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor binding affinity. As such, the comprehensive characterization of this derivative is paramount for any further pharmaceutical development or pharmacological investigation.
This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. It is important to note that as of the writing of this guide, publicly available, peer-reviewed experimental spectra for this compound are limited. Therefore, this document presents a detailed, predictive analysis based on the known chemical structure and established spectroscopic principles, supported by data from the parent compound, Tolterodine, and analogous chemical moieties. This guide is intended to serve as a foundational resource for researchers in the synthesis, identification, and analysis of this compound and related compounds.
Molecular Structure
The chemical structure of this compound is presented below. The key structural features include a chiral center at the benzylic position of the propyl chain, a diisopropylamino group, and a benzyl ether moiety on one of the aromatic rings.
Figure 1: Chemical Structure of this compound.
¹H NMR Spectroscopy
Experimental Protocol (Hypothetical)
A ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. A sample of this compound (5-10 mg) would be dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The data would be acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Data
The predicted chemical shifts (δ) for the protons of this compound are summarized in the table below. These predictions are based on the analysis of the parent compound, Tolterodine, and known chemical shifts for similar functional groups.[2][3]
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Aromatic Protons (Tolterodine core & Benzyl group) | 6.8 - 7.5 | Multiplet (m) | 13H |
| -O-CH₂-Ph (Benzylic) | ~5.0 | Singlet (s) | 2H |
| -CH- (Chiral center) | ~4.0 | Triplet (t) | 1H |
| -N-CH- (Isopropyl) | ~3.0 | Septet (sept) | 2H |
| -N-CH₂- | ~2.5 | Multiplet (m) | 2H |
| -CH₂- (Propyl chain) | ~2.2 | Multiplet (m) | 2H |
| Ar-CH₃ | ~2.3 | Singlet (s) | 3H |
| -N-CH(CH₃)₂ (Isopropyl methyls) | ~1.0 | Doublet (d) | 12H |
Interpretation
The ¹H NMR spectrum is expected to be complex in the aromatic region (6.8-7.5 ppm) due to the overlapping signals from the three aromatic rings. The benzylic protons of the benzyl ether group are expected to appear as a characteristic singlet around 5.0 ppm.[3] The proton at the chiral center is predicted to be a triplet around 4.0 ppm, coupled to the adjacent methylene group. The two methine protons of the diisopropyl groups should appear as a septet around 3.0 ppm, coupled to the twelve methyl protons, which in turn would be a doublet around 1.0 ppm. The methyl group on the aromatic ring is expected to be a singlet around 2.3 ppm.[2]
¹³C NMR Spectroscopy
Experimental Protocol (Hypothetical)
A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, operating at a corresponding frequency (e.g., 100 or 125 MHz). The same sample solution would be used. A proton-decoupled spectrum would be obtained to simplify the spectrum to single lines for each unique carbon atom.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic Carbons | 110 - 160 |
| -O-CH₂-Ph (Benzylic) | ~70 |
| -N-CH- (Isopropyl) | ~50 |
| -CH- (Chiral center) | ~45 |
| -N-CH₂- | ~40 |
| -CH₂- (Propyl chain) | ~35 |
| Ar-CH₃ | ~20 |
| -N-CH(CH₃)₂ (Isopropyl methyls) | ~20 |
Interpretation
The ¹³C NMR spectrum will show a number of signals in the aromatic region (110-160 ppm). The benzylic carbon of the ether linkage is expected around 70 ppm. The carbons of the diisopropylamino group and the propyl chain will appear in the aliphatic region (20-50 ppm). The Ar-CH₃ and the isopropyl methyl carbons are expected at the upfield end of the spectrum (~20 ppm).
Mass Spectrometry (MS)
Experimental Protocol (Hypothetical)
A high-resolution mass spectrum would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.
Predicted Mass Spectrometric Data
-
Molecular Formula: C₂₉H₃₇NO
-
Molecular Weight: 415.61 g/mol
-
Predicted [M+H]⁺: m/z 416.2948
Fragmentation Pathway
The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways. A primary fragmentation would be the cleavage of the C-N bond alpha to the nitrogen atom, a common fragmentation for amines.[4] Another likely fragmentation is the cleavage of the benzyl ether bond.
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.
Infrared (IR) Spectroscopy
Experimental Protocol (Hypothetical)
An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the sample would be prepared as a thin film on a KBr plate or mixed with KBr powder and pressed into a pellet. The spectrum would be recorded over the range of 4000-400 cm⁻¹.
Predicted IR Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C-O Ether Stretch | 1200 - 1250 (asymmetric) & 1000 - 1050 (symmetric) |
| C-N Stretch | 1000 - 1250 |
| Aromatic C=C Bending | 1450 - 1600 |
Interpretation
The IR spectrum is expected to show characteristic absorptions for the aromatic and aliphatic C-H stretching vibrations. A key feature will be the strong C-O stretching bands of the benzyl ether group.[5] The C-N stretching vibration will also be present. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the benzylation of the phenolic hydroxyl group of the parent Tolterodine molecule.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The presented ¹H NMR, ¹³C NMR, MS, and IR data are based on sound spectroscopic principles and data from analogous structures. While this guide serves as a valuable resource for the initial identification and characterization of this compound, experimental verification of these predictions is essential for definitive structural confirmation and for meeting regulatory standards in drug development. Researchers working with this compound are encouraged to acquire and publish the experimental spectroscopic data to contribute to the broader scientific knowledge base.
References
-
National Center for Biotechnology Information. "Tolterodine." PubChem Compound Summary for CID 443879. [Link]
-
Organic Chemistry Portal. "Benzyl Ethers." [Link]
-
Pharmaffiliates. "Tolterodine-impurities." [Link]
-
SynZeal. "Tolterodine Impurities." [Link]
-
National Institutes of Health. "Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation." [Link]
-
Chemistry LibreTexts. "Spectroscopy of Aromatic Compounds." [Link]
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." [Link]
Sources
The Pharmacology of R-(+)-Tolterodine and its Active Metabolite: A Deep Dive into their Mechanism of Action at Muscarinic Receptors
Introduction: Beyond Overactive Bladder Treatment - A Look at a Key Antimuscarinic Agent
Tolterodine, a cornerstone in the management of overactive bladder (OAB), functions as a competitive antagonist of muscarinic receptors.[1][2][3] Its therapeutic efficacy in reducing urinary urgency, frequency, and urge incontinence is well-established.[4][5] This guide delves into the nuanced molecular interactions of the active enantiomer, R-(+)-Tolterodine, and its principal, pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT), at their target receptors.[1][6] We will explore the structural-activity relationships, receptor binding kinetics, and the downstream signaling consequences of their engagement with the muscarinic receptor family. This document is intended for researchers, drug development professionals, and scientists seeking a detailed understanding of this important therapeutic agent.
Core Mechanism of Action: Competitive Antagonism at Muscarinic Receptors
The primary mechanism through which R-(+)-Tolterodine and its 5-hydroxymethyl metabolite exert their effects is through competitive antagonism of muscarinic acetylcholine receptors.[1][4] Both the parent compound and its active metabolite demonstrate high specificity for muscarinic receptors with negligible affinity for other neurotransmitter receptors or cellular targets like calcium channels.[4][6] This direct competition with the endogenous ligand, acetylcholine (ACh), at the receptor binding site is central to its function.
Upon binding, R-(+)-Tolterodine and 5-HMT do not elicit a cellular response. Instead, they prevent ACh from binding and activating the receptor, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction.[7] In the context of the urinary bladder, this antagonism results in a decrease in detrusor muscle tone and an increase in the internal urethral sphincter tone, leading to a reduction in involuntary bladder contractions and an increase in bladder capacity.[4][8][9]
While highly effective, it is crucial to note that both R-(+)-Tolterodine and 5-HMT are considered non-selective antagonists across the five muscarinic receptor subtypes (M1-M5).[10] However, they exhibit a clinically significant functional selectivity for the urinary bladder over the salivary glands in vivo.[11] This tissue selectivity is not attributed to a differential affinity for muscarinic receptor subtypes but is likely due to other factors such as tissue distribution and local pharmacokinetics.[10][12]
Metabolic Activation: The Role of 5-Hydroxymethyl Tolterodine
Following oral administration, R-(+)-Tolterodine undergoes extensive first-pass metabolism in the liver, primarily through the action of the cytochrome P450 enzyme CYP2D6.[9][13] This metabolic process results in the formation of the major active metabolite, 5-hydroxymethyl tolterodine (5-HMT), also known as PNU-200577.[8] This metabolite is pharmacologically equipotent to the parent compound and contributes significantly to the overall therapeutic effect.[11]
Interestingly, the prodrug fesoterodine is also designed to deliver this same active metabolite. Fesoterodine is rapidly and completely hydrolyzed by non-specific esterases to 5-HMT, bypassing the CYP2D6 pathway and leading to more predictable pharmacokinetics across different patient populations.[14][15][16]
Caption: Metabolic pathways leading to the active metabolite, 5-hydroxymethyl tolterodine.
Quantitative Pharmacology: Receptor Binding Affinities
The affinity of R-(+)-Tolterodine and its active metabolite for muscarinic receptors has been quantified through radioligand binding assays. The table below summarizes the binding affinities (Ki values in nM) of tolterodine for muscarinic receptors in various tissues. Lower Ki values indicate higher binding affinity.
| Tissue/Receptor | R-(+)-Tolterodine Ki (nM) | Reference |
| Guinea Pig Urinary Bladder | 2.7 | [17] |
| Human Urinary Bladder | 3.3 | [17] |
| Guinea Pig Heart | 1.6 | [17] |
| Guinea Pig Cerebral Cortex | 0.75 | [17] |
| Guinea Pig Parotid Gland | 4.8 | [17] |
These data highlight the high affinity of tolterodine for muscarinic receptors across different tissues. The lack of significant variation in Ki values between tissues further supports the non-selective nature of its binding to muscarinic receptor subtypes.[17]
Functional Consequences of Muscarinic Receptor Antagonism
The binding of R-(+)-Tolterodine and 5-HMT to muscarinic receptors, particularly the M2 and M3 subtypes prevalent in the bladder, directly inhibits the physiological actions of acetylcholine.[1]
Caption: Simplified signaling pathway of M3 receptor-mediated bladder contraction and its inhibition by R-(+)-Tolterodine.
The clinical manifestations of this antagonism include:
-
Decreased Detrusor Pressure: By blocking the contractile signals, tolterodine reduces the pressure within the bladder.[4][18]
-
Increased Bladder Capacity: The relaxation of the detrusor muscle allows the bladder to hold a larger volume of urine.
-
Increased Residual Urine Volume: As a consequence of reduced bladder contractility, a slight increase in the volume of urine remaining after micturition may be observed.[4][18]
Experimental Protocols for Characterizing Muscarinic Antagonists
The pharmacological properties of compounds like R-(+)-Tolterodine are elucidated through a series of well-defined in vitro and in vivo experiments.
In Vitro Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to its target receptor.
Objective: To quantify the affinity (Ki) of R-(+)-Tolterodine for muscarinic receptors.
Methodology:
-
Membrane Preparation: Homogenize tissues (e.g., guinea pig bladder, heart, cortex) or cultured cells expressing specific human muscarinic receptor subtypes (M1-M5) to prepare crude membrane fractions rich in the target receptors.
-
Radioligand Incubation: Incubate the membrane preparations with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (R-(+)-Tolterodine).
-
Separation and Quantification: After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration. Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Caption: Workflow for a radioligand binding assay to determine receptor affinity.
In Vitro Functional Assay: Inhibition of Carbachol-Induced Bladder Contraction
This assay assesses the functional antagonism of a compound by measuring its ability to inhibit agonist-induced muscle contraction.
Objective: To determine the functional potency (pA2 or KB) of R-(+)-Tolterodine in a physiologically relevant tissue.
Methodology:
-
Tissue Preparation: Isolate strips of urinary bladder from an appropriate animal model (e.g., guinea pig) and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Contraction Induction: After an equilibration period, induce sustained contractions of the bladder strips by adding a muscarinic agonist, such as carbachol.
-
Antagonist Application: In the presence of varying concentrations of R-(+)-Tolterodine, generate cumulative concentration-response curves to carbachol.
-
Data Analysis: Measure the isometric tension of the muscle strips. The antagonistic effect of R-(+)-Tolterodine will cause a rightward shift in the carbachol concentration-response curve. Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. The KB value, the equilibrium dissociation constant, can also be derived from this analysis.[17]
Conclusion
R-(+)-Tolterodine and its active metabolite, 5-hydroxymethyl tolterodine, are potent and specific competitive antagonists of muscarinic receptors. Their therapeutic efficacy in overactive bladder stems from the direct blockade of acetylcholine-mediated detrusor muscle contraction. While they exhibit high affinity for all muscarinic receptor subtypes, their clinical profile is characterized by a favorable functional selectivity for the urinary bladder over salivary glands. A thorough understanding of their mechanism of action, metabolic pathways, and pharmacological properties, as determined by the experimental protocols outlined in this guide, is essential for the continued development and optimization of treatments for lower urinary tract disorders.
References
-
PubChem. (n.d.). Tolterodine. National Center for Biotechnology Information. Retrieved from [Link]
-
Nilvebrant, L. (2000). The mechanism of action of tolterodine. ResearchGate. Retrieved from [Link]
-
Dr.Oracle. (2025, July 20). What is the mechanism of action (MOA) of Tolterodine?. Dr.Oracle. Retrieved from [Link]
-
StatPearls. (2023, May 23). Tolterodine. National Center for Biotechnology Information. Retrieved from [Link]
-
MedlinePlus. (2025, September 15). Tolterodine. MedlinePlus. Retrieved from [Link]
-
Drugs.com. (2025, April 21). Tolterodine Monograph for Professionals. Drugs.com. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Tolterodine (Oral Route). Mayo Clinic. Retrieved from [Link]
-
Nilvebrant, L., Andersson, K. E., Gillberg, P. G., Stahl, M., & Sparf, B. (1997). Tolterodine--a new bladder-selective antimuscarinic agent. European journal of pharmacology, 327(2-3), 195–207. Retrieved from [Link]
-
Nilvebrant, L., Gillberg, P. G., & Sparf, B. (1998). Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. Pharmacology & toxicology, 83(4), 149–153. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. ResearchGate. Retrieved from [Link]
-
Dr.Oracle. (2025, October 13). What is the mechanism of action of Tolterodine (generic name)?. Dr.Oracle. Retrieved from [Link]
-
Nilvebrant, L. (1998). Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data. Life sciences, 62(17-18), 1529–1534. Retrieved from [Link]
-
Chapple, C. R. (2008). Role of fesoterodine in the treatment of overactive bladder. Expert opinion on drug metabolism & toxicology, 4(11), 1447–1455. Retrieved from [Link]
-
Brynne, N., Dalén, P., Alván, G., & Bertilsson, L. (1998). Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity. International journal of clinical pharmacology and therapeutics, 36(8), 405–414. Retrieved from [Link]
-
Pfizer Medical - US. (n.d.). TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology. Pfizer. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Detrol tolterodine tartrate tablets DESCRIPTION. FDA. Retrieved from [Link]
-
Huq, F. (2006). Molecular Modelling Analysis of the Metabolism of Tolterodine. Science Alert. Retrieved from [Link]
-
Wikipedia. (n.d.). Fesoterodine. Wikipedia. Retrieved from [Link]
-
Synapse. (2024, July 17). What is the mechanism of Fesoterodine Fumarate?. Synapse. Retrieved from [Link]
Sources
- 1. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tolterodine: MedlinePlus Drug Information [medlineplus.gov]
- 3. Tolterodine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. droracle.ai [droracle.ai]
- 5. Tolterodine S-Enantiomer | CAS No- 873551-03-2 | NA [chemicea.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scialert.net [scialert.net]
- 14. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pfizermedical.com [pfizermedical.com]
- 16. What is the mechanism of Fesoterodine Fumarate? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 17. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
An In-Depth Technical Guide to the Pharmacological Profile of Benzyl R-(+)-Tolterodine
This guide provides a comprehensive technical overview of the pharmacological properties of R-(+)-Tolterodine, a cornerstone in the management of overactive bladder (OAB). Furthermore, it extends into a prospective analysis of a novel derivative, Benzyl R-(+)-Tolterodine, offering scientifically grounded hypotheses on its potential pharmacological profile for researchers, scientists, and drug development professionals.
Section 1: The Foundation - R-(+)-Tolterodine
Tolterodine is a potent and competitive muscarinic receptor antagonist developed for the treatment of OAB and its associated symptoms of urinary urgency, frequency, and urge incontinence.[1][2] The therapeutic activity resides in the R-(+)-enantiomer.[3] Unlike some older antimuscarinic agents, tolterodine exhibits a favorable tissue selectivity, with a more pronounced effect on the urinary bladder than on salivary glands in vivo, which translates to a better-tolerated side-effect profile.[1][2]
Mechanism of Action
The primary mechanism of action for R-(+)-Tolterodine is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[4] In the urinary bladder, acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on the detrusor smooth muscle, triggering contraction.[5] By blocking these receptors, R-(+)-Tolterodine inhibits involuntary detrusor muscle contractions, thereby increasing bladder capacity and reducing the symptoms of OAB.[5][6]
Both tolterodine and its major active metabolite, 5-hydroxymethyltolterodine, act as competitive antagonists at muscarinic receptors.[4] This antagonism leads to an inhibition of bladder contraction and a decrease in detrusor pressure.[4]
Caption: Mechanism of R-(+)-Tolterodine on Detrusor Muscle.
Receptor Binding Profile
R-(+)-Tolterodine is a non-selective muscarinic antagonist, binding to all five muscarinic receptor subtypes (M1-M5).[5] Its tissue selectivity for the bladder over salivary glands in vivo is not attributed to subtype selectivity but may be related to differences in tissue distribution or other local factors.[1]
Table 1: Muscarinic Receptor Binding Affinities (Ki) of R-(+)-Tolterodine
| Receptor Subtype | Tissue Source | Ki (nM) | Reference |
|---|---|---|---|
| M1 | Human recombinant | 1.9 | [7] |
| M2 | Human recombinant | 1.8 | [7] |
| M3 | Human recombinant | 2.3 | [7] |
| M4 | Human recombinant | 2.0 | [7] |
| M5 | Human recombinant | 2.2 |[7] |
Pharmacokinetics and Metabolism
R-(+)-Tolterodine is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1-2 hours.[5] It undergoes extensive first-pass metabolism in the liver, primarily through two pathways:
-
Oxidation of the 5-methyl group: This is mediated by the cytochrome P450 2D6 (CYP2D6) enzyme and results in the formation of the 5-hydroxymethyl metabolite (DD01).[4] This metabolite is pharmacologically active and contributes significantly to the therapeutic effect.[1][4]
-
N-dealkylation: This is a minor pathway mediated by CYP3A4.[5]
The elimination half-life of tolterodine is approximately 2-3 hours.[5] Due to genetic polymorphism in CYP2D6 activity, a small percentage of the population are "poor metabolizers" and will have higher plasma concentrations of the parent drug and lower concentrations of the active metabolite.[5]
Caption: Metabolic Pathways of R-(+)-Tolterodine.
Table 2: Pharmacokinetic Parameters of R-(+)-Tolterodine
| Parameter | Value | Reference |
|---|---|---|
| Bioavailability | ~77% | [5] |
| Tmax | 1-2 hours | [5] |
| Protein Binding | ~96.3% | [4] |
| Elimination Half-life | 2-3 hours | [5] |
| Major Metabolite | 5-hydroxymethyl tolterodine |[1][4] |
Pharmacodynamics
The administration of R-(+)-Tolterodine leads to a dose-dependent increase in residual urine volume and a decrease in detrusor pressure, consistent with its antimuscarinic action.[2][6] Clinically, this translates to a reduction in urinary frequency, urgency, and urge incontinence episodes.[5][6] While effective, its use can be associated with anticholinergic side effects such as dry mouth, constipation, and blurred vision.[8] Due to its lipophilicity, tolterodine can cross the blood-brain barrier, potentially leading to central nervous system (CNS) effects like dizziness and confusion, particularly in the elderly.[8]
Section 2: Prospective Analysis of this compound
While no specific pharmacological data for "this compound" is currently available in the peer-reviewed literature, we can hypothesize its pharmacological profile based on established principles of medicinal chemistry. The addition of a benzyl group to the tertiary amine of R-(+)-Tolterodine would result in a quaternary ammonium salt. This structural modification is predicted to have significant effects on the compound's properties.
Hypothesized Chemical Structure and Properties
The N-benzylation of R-(+)-Tolterodine would create a permanently charged quaternary ammonium cation. This would drastically increase its polarity and reduce its lipophilicity compared to the parent tertiary amine.
Predicted Pharmacological Profile
-
Receptor Affinity and Selectivity: The core pharmacophore responsible for muscarinic receptor binding remains intact. Therefore, this compound is expected to retain its competitive antagonist activity at muscarinic receptors. The bulky benzyl group might slightly alter the binding affinity and selectivity profile, which would require experimental verification.
-
Pharmacokinetics: The most significant changes are anticipated in the pharmacokinetic profile.
-
Absorption: Oral bioavailability is likely to be very low due to the permanent positive charge, which hinders passive diffusion across the gastrointestinal mucosa.
-
Distribution: The high polarity would prevent the molecule from crossing the blood-brain barrier.[9] This is a key potential advantage, as it would likely eliminate or significantly reduce the CNS side effects associated with R-(+)-Tolterodine.[8][9]
-
Metabolism and Excretion: The compound would not be a substrate for CYP-mediated metabolism to the same extent as the parent drug. It would likely be eliminated primarily by renal excretion of the unchanged molecule.
-
-
Pharmacodynamics: The primary pharmacodynamic effect on the bladder is expected to be retained. The lack of CNS penetration could lead to a superior side-effect profile, with a reduced incidence of dizziness, confusion, and cognitive impairment.[8][9] This could make this compound a safer alternative, especially for elderly patients.
Section 3: Experimental Protocols for Characterization
To validate the hypothesized pharmacological profile of this compound, a series of in vitro and in vivo experiments are essential.
Protocol 1: Muscarinic Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compound for the five human muscarinic receptor subtypes.
Methodology:
-
Preparation of Cell Membranes: Utilize Chinese Hamster Ovary (CHO) cells stably expressing each of the human M1-M5 receptor subtypes. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membranes in assay buffer.
-
Competition Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the test compound (this compound) or a reference compound (R-(+)-Tolterodine).
-
Incubation and Filtration: Incubate the plates at room temperature for a specified time to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[10][11]
Caption: Workflow for Muscarinic Receptor Binding Assay.
Protocol 2: In Vitro Bladder Strip Contraction Assay
This functional assay measures the ability of the test compound to inhibit agonist-induced contractions of bladder smooth muscle.[12]
Methodology:
-
Tissue Preparation: Euthanize a male Sprague-Dawley rat and excise the urinary bladder. Place the bladder in Krebs solution. Cut longitudinal strips of the detrusor muscle.[12]
-
Organ Bath Setup: Suspend the bladder strips in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2. Attach one end of the strip to a force transducer to record isometric contractions.[12]
-
Equilibration and Viability Check: Allow the tissue to equilibrate under a resting tension. Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl).[13]
-
Cumulative Concentration-Response Curve: After washout and re-equilibration, generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol).
-
Antagonist Incubation: In separate experiments, incubate the bladder strips with varying concentrations of the test compound (this compound) or reference compound for a predetermined time.
-
Repeat Agonist Curve: In the presence of the antagonist, repeat the cumulative concentration-response curve for the agonist.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. Calculate the pA2 value, which is a measure of the antagonist's potency.[14]
Protocol 3: In Vivo Urodynamic Evaluation in an Animal Model
This in vivo assay assesses the effect of the test compound on bladder function in a living animal, often using a model of overactive bladder.[15]
Methodology:
-
Animal Model: Use female Sprague-Dawley rats. Induce bladder overactivity by partial bladder outlet obstruction (pBOO) surgery.[16]
-
Catheter Implantation: After a recovery period, anesthetize the rats and implant a catheter into the bladder dome for cystometry.
-
Urodynamic Measurements: Infuse saline into the bladder at a constant rate and record intravesical pressure. Measure parameters such as bladder capacity, voiding pressure, and the frequency of non-voiding contractions.
-
Drug Administration: Administer the test compound (this compound), reference compound, or vehicle intravenously or intra-arterially.
-
Post-Drug Measurements: Repeat the urodynamic measurements after drug administration to assess the effects on bladder function.
-
Data Analysis: Compare the urodynamic parameters before and after drug administration to determine the efficacy of the test compound in reducing bladder overactivity.[6]
Section 4: Conclusion
R-(+)-Tolterodine remains a valuable therapeutic agent for overactive bladder due to its efficacy and favorable tissue selectivity. The hypothetical derivative, this compound, presents an intriguing prospect for a next-generation antimuscarinic with a potentially improved safety profile, particularly concerning CNS side effects. The experimental protocols outlined in this guide provide a robust framework for the comprehensive pharmacological characterization of such novel compounds, paving the way for the development of improved therapies for OAB.
References
-
Tolterodine - StatPearls - NCBI Bookshelf. (2023, May 23). National Center for Biotechnology Information. [Link]
-
Gisvold, F. (1999). Tolterodine, a new antimuscarinic drug for treatment of bladder overactivity. The Annals of Pharmacotherapy, 33(10), 1074-1083. [Link]
-
Nilvebrant, L., Andersson, K. E., Gillberg, P. G., Stahl, M., & Sparf, B. (1997). Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data. Life sciences, 60(13-14), 1129-1136. [Link]
-
Li, J., Zhang, Y., Wang, J., & Wang, Y. (2013). Preparation, characterization and pharmacological evaluation of tolterodine hydrogels for the treatment of overactive bladder. International journal of pharmaceutics, 454(1), 163-169. [Link]
-
Stahl, M. M., Ekström, B., Sparf, B., & Mattiasson, A. (1995). Urodynamic and other effects of tolterodine: a novel antimuscarinic drug for the treatment of detrusor overactivity. Neurourology and urodynamics, 14(6), 647-655. [Link]
-
ResearchGate. (n.d.). Synthesis of (R)‐(+)‐tolterodine. [Link]
-
PubChem. (n.d.). Tolterodine. National Center for Biotechnology Information. [Link]
-
U.S. Food and Drug Administration. (n.d.). 21-228 Detrol LA Pharmacology Review. [Link]
-
Cheng, C. L., de Groat, W. C., & Chuang, Y. C. (2020). Review of Animal Models to Study Urinary Bladder Function. International neurourology journal, 24(1), 5-16. [Link]
-
Zderic, S. A., & Chacko, S. (2014). Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology. Journal of visualized experiments : JoVE, (90), 51817. [Link]
-
ResearchGate. (n.d.). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link]
-
D'Souza, M. S., & El-Sabban, F. (2011). Muscarinic Receptor Agonists and Antagonists. Molecules (Basel, Switzerland), 16(9), 7853-7865. [Link]
-
Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit1.33. [Link]
-
Lin, H. H., Sheu, B. C., Lo, M. C., & Huang, S. C. (2013). Clinical and urodynamic effects of tolterodine in women with an overactive bladder. Taiwanese Journal of Obstetrics and Gynecology, 52(3), 360-364. [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of (R)‐tolterodine. [Link]
-
ResearchGate. (n.d.). Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology. [Link]
-
Carballo-Molina, O. A., & Lazzeri, M. (2022). Molecular Mechanism Operating in Animal Models of Neurogenic Detrusor Overactivity: A Systematic Review Focusing on Bladder Dysfunction of Neurogenic Origin. International journal of molecular sciences, 23(19), 11883. [Link]
-
Birdsall, N. J., Hulme, E. C., & Burgen, A. S. (1980). Affinity of Muscarinic Receptor Antagonists for Three Putative Muscarinic Receptor Binding Sites. British journal of pharmacology, 70(1), 159-160. [Link]
-
ResearchGate. (n.d.). (PDF) Animal Models in Overactive Bladder Research. [Link]
- Google Patents. (n.d.). EP1781275A1 - Sustained release pharmaceutical composition of tolterodine.
-
Nilvebrant, L., Hallén, B., & Larsson, G. (1997). Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists. European journal of pharmacology, 327(2-3), 195-207. [Link]
-
Wu, C., Chai, T. C., & DiSanto, M. E. (2006). Bladder smooth muscle organ culture preparation maintains the contractile phenotype. American journal of physiology. Cell physiology, 291(6), C1302-C1309. [Link]
-
ClinicalTrials.gov. (2008, March 31). A Study to Evaluate the Efficacy of Tolterodine Prolonged Release Compared With Propiverine for the Treatment of Korean Patients With Overactive Bladder as Assessed by Ambulatory Urodynamic Monitoring. [Link]
-
SynZeal. (n.d.). Tolterodine Impurities. [Link]
-
Bolden, C., Cusack, B., & Richelson, E. (1992). Human M1-, M2- and M3-muscarinic cholinergic receptors: binding characteristics of agonists and antagonists. European journal of pharmacology, 222(2-3), 113-121. [Link]
-
U.S. Food and Drug Administration. (n.d.). N21-228S006 Tolterodine tartrate Clinical - revised BPCA. [Link]
-
Cell Biolabs, Inc. (n.d.). CytoSelect™ 24-Well Cell Contraction Assay Kit (Floating Matrix Model). [Link]
-
Salvatore, S., Serati, M., Cattoni, E., Siesto, G., & Ghezzi, F. (2011). Efficacy of tolterodine in relation to different urodynamic findings of detrusor overactivity. European journal of obstetrics, gynecology, and reproductive biology, 159(1), 230-233. [Link]
-
Li, Y., Zhang, Y., Wang, Z., & Li, B. (2021). Establishment of an overactive bladder model in mice. Wiener klinische Wochenschrift, 133(15-16), 793-800. [Link]
-
D'Souza, M. S., & El-Sabban, F. (2011). Muscarinic Receptor Agonists and Antagonists. Molecules (Basel, Switzerland), 16(9), 7853-7865. [Link]
-
ResearchGate. (n.d.). Design, synthesis and activity of novel derivatives of Oxybutynin and Tolterodine. [Link]
-
Cell Biolabs, Inc. (n.d.). Cell Contraction Assay. [Link]
-
Saporito, M. S., Zuvich, E., & DiCamillo, A. (2016). A Mouse Model of Furosemide-Induced Overactive Bladder. Current protocols in pharmacology, 74, 5.68.1-5.68.11. [Link]
-
Deganutti, G., & De Fabritiis, G. (2023). Investigating the Unbinding of Muscarinic Antagonists from the Muscarinic 3 Receptor. Journal of chemical theory and computation, 19(15), 5025-5034. [Link]
-
Ukai, M., & Okabe, T. (1996). Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland. Arzneimittel-Forschung, 46(11), 1029-1033. [Link]
-
Huang, C. C., & Huang, J. K. (2007). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. Journal of molecular modeling, 13(6-7), 735-743. [Link]
-
Evangelista, S. (2004). Quaternary ammonium derivatives as spasmolytics for irritable bowel syndrome. Current pharmaceutical design, 10(29), 3561-3568. [Link]
Sources
- 1. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urodynamic and other effects of tolterodine: a novel antimuscarinic drug for the treatment of detrusor overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tolterodine, a new antimuscarinic drug for treatment of bladder overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical and urodynamic effects of tolterodine in women with an overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 8. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Quaternary ammonium derivatives as spasmolytics for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bladder smooth muscle organ culture preparation maintains the contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Review of Animal Models to Study Urinary Bladder Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment of an overactive bladder model in mice | springermedizin.de [springermedizin.de]
An In-Depth Technical Guide to Determining the In Vitro Binding Affinity of Benzyl R-(+)-Tolterodine to M2 and M3 Muscarinic Receptors
Abstract
This technical guide provides a comprehensive framework for determining the in vitro binding affinity of Benzyl R-(+)-Tolterodine, a derivative of the potent muscarinic receptor antagonist Tolterodine, to human M2 and M3 muscarinic acetylcholine receptors. Tolterodine is a cornerstone therapy for overactive bladder (OAB), and understanding the receptor selectivity profile of its analogs is critical for developing next-generation therapeutics with improved efficacy and reduced side effects.[1][2] This document outlines the core principles of radioligand competition binding assays, provides detailed, field-proven experimental protocols, and explains the rationale behind key methodological choices. We present a self-validating experimental design, methods for robust data analysis and interpretation, and visual diagrams to clarify complex pathways and workflows, ensuring scientific integrity and reproducibility for researchers in pharmacology and drug development.
Introduction: The Scientific Imperative for Receptor Selectivity
Tolterodine is a competitive antagonist of muscarinic receptors used clinically to treat OAB.[1][3] Its therapeutic effect is primarily mediated by the blockade of M3 receptors on the detrusor muscle of the bladder, which reduces involuntary contractions.[4][5] However, antimuscarinic agents can also block M2 receptors, which are highly expressed in the heart and bladder, and M3 receptors in other locations, such as salivary glands, leading to side effects like dry mouth and cardiac effects.[4][5][6]
While Tolterodine itself is considered non-selective, it exhibits a functional selectivity for the bladder over salivary glands in vivo.[2][3][7] This unique profile, which is not fully explained by simple receptor subtype selectivity, highlights the complex interplay between receptor affinity and tissue-specific factors.[2][7] The development of derivatives like this compound is driven by the search for compounds with optimized selectivity profiles that may offer an improved therapeutic window. Accurately quantifying the binding affinity (expressed as the inhibition constant, Kᵢ) of such compounds at M2 and M3 receptor subtypes is a foundational step in this process.
-
M2 Muscarinic Receptors (M2R): Primarily located in the heart, M2Rs are coupled to Gᵢ proteins.[4] Their activation leads to the inhibition of adenylyl cyclase, a decrease in cellular cAMP levels, and the opening of potassium channels, resulting in inhibitory effects such as slowing the heart rate.[4][8]
-
M3 Muscarinic Receptors (M3R): Widely distributed in smooth muscles (bladder, bronchi) and glands, M3Rs are coupled to Gᵩ proteins.[4][9] Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn increases intracellular calcium levels and causes smooth muscle contraction and glandular secretion.[4][10]
This guide focuses on the radioligand competition binding assay, a robust and widely used method to determine the affinity of an unlabeled compound (the "competitor," i.e., this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.[11][12]
Core Principles of Radioligand Competition Binding Assays
The competition binding assay is an equilibrium-based method used to determine the affinity (Kᵢ) of a test compound. The experiment measures the concentration-dependent inhibition of the binding of a fixed concentration of a radioligand by the unlabeled test compound.
The key parameters are:
-
IC₅₀ (Half Maximal Inhibitory Concentration): The concentration of the test compound that displaces 50% of the specifically bound radioligand. This value is experimentally determined but is dependent on assay conditions, particularly the concentration of the radioligand used.[13]
-
Kᵢ (Inhibition Constant): An intrinsic measure of the affinity of the competitor for the receptor. It is calculated from the IC₅₀ value using the Cheng-Prusoff equation and is independent of the radioligand concentration, allowing for direct comparison of compound affinities across different experiments.[13][14]
The Cheng-Prusoff Equation: The relationship between IC₅₀ and Kᵢ is defined by the Cheng-Prusoff equation.[13][15]
Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
Where:
-
[L] is the concentration of the radioligand.
-
Kₐ is the equilibrium dissociation constant of the radioligand for the receptor.
This equation underscores the necessity of first characterizing the affinity (Kₐ) of the chosen radioligand for the receptor via saturation binding experiments before conducting competition assays.[15]
Experimental Protocol: A Self-Validating System
This protocol is designed to ensure trustworthiness through the inclusion of appropriate controls and validation steps. The primary receptor sources are membrane preparations from stable cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, engineered to express high levels of either the human M2 or M3 receptor subtype.[7][16]
Part A: Preparation of Receptor Membranes
Causality: Using isolated membranes rather than whole cells provides a simplified system, removing complexities of cellular transport and internalization, and ensuring direct access of the ligands to the receptors.[16] All steps must be performed at 4°C to minimize proteolytic degradation.
-
Cell Harvesting: Culture CHO-M2 or CHO-M3 cells to ~90% confluency. Detach cells and pellet by centrifugation (e.g., 500 x g for 5 minutes).
-
Lysis: Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail).
-
Homogenization: Mechanically lyse the cells using a Dounce or Polytron homogenizer.[17]
-
Initial Centrifugation: Centrifuge the lysate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large cellular debris.[18]
-
Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.[17]
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and repeat the high-speed centrifugation. This step removes cytosolic contaminants.
-
Final Preparation: Resuspend the final pellet in Assay Buffer. Determine the total protein concentration using a standard method (e.g., BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Part B: Radioligand Competition Binding Assay
Causality: The choice of radioligand is critical. [³H]-N-methylscopolamine ([³H]-NMS) is a commonly used non-subtype-selective muscarinic antagonist with high affinity and low non-specific binding, making it an excellent choice for competition assays against all muscarinic subtypes.[19]
Step-by-Step Workflow:
-
Assay Setup: Prepare a 96-well plate. All additions should be performed on ice.
-
Component Addition: To each well, add the following in sequence:
-
150 µL of Membrane Preparation: Diluted in Assay Buffer to a final concentration of 5-20 µg protein per well.
-
50 µL of this compound: A serial dilution ranging from 10⁻¹¹ M to 10⁻⁵ M. Include a vehicle control (buffer only) for determining total binding.
-
50 µL of [³H]-NMS: At a final concentration approximately equal to its Kₐ value (e.g., ~1 nM).
-
-
Control Wells:
-
Total Binding (B₀): Contains membranes, [³H]-NMS, and vehicle instead of the competitor. Represents the maximum specific binding.
-
Non-Specific Binding (NSB): Contains membranes, [³H]-NMS, and a saturating concentration of a non-labeled antagonist (e.g., 1 µM Atropine). This defines the binding of the radioligand to non-receptor components.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[18]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester.[12][18] This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound or non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[18]
Visualization of the Experimental Workflow
Caption: Workflow for the radioligand competition binding assay.
Data Analysis and Interpretation
-
Calculate Specific Binding: For each concentration of the competitor, calculate the specific binding:
-
Specific Binding = Total CPM - NSB CPM
-
-
Normalize Data: Express the specific binding at each competitor concentration as a percentage of the total specific binding (B₀).
-
% Specific Binding = (Specific Binding / B₀ Specific Binding) x 100
-
-
Generate Competition Curve: Plot the % Specific Binding against the logarithm of the competitor concentration. The data should form a sigmoidal dose-response curve.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., with software like GraphPad Prism) to fit the data to a one-site competition model and determine the log(IC₅₀), from which the IC₅₀ value is calculated.
-
Calculate Kᵢ: Apply the Cheng-Prusoff equation using the experimentally determined IC₅₀ and the known Kₐ of [³H]-NMS for the respective receptor subtype.
Data Presentation
The final affinity values should be summarized in a clear, comparative format.
| Compound | Receptor Subtype | Kᵢ (nM) |
| This compound | Human M2 | [Example Value] |
| This compound | Human M3 | [Example Value] |
| Reference: Tolterodine | Human M2 | ~3-5[19] |
| Reference: Tolterodine | Human M3 | ~3-5[19] |
Interpretation: The Kᵢ values represent the affinity of this compound for each receptor. A lower Kᵢ value indicates a higher binding affinity. The ratio of Kᵢ values (Kᵢ M2 / Kᵢ M3) provides the selectivity index. A ratio significantly different from 1 indicates selectivity for one subtype over the other. For example, some studies suggest Tolterodine itself has a slightly higher affinity for M2 over M3 receptors.[19][20]
Muscarinic Receptor Signaling Pathways
Understanding the downstream consequences of receptor binding is crucial. The antagonism by this compound prevents the activation of these distinct signaling cascades by acetylcholine.
M2 Receptor (Gᵢ-Coupled) Signaling Pathway
Caption: Canonical Gᵢ-coupled signaling pathway of the M2 receptor.
M3 Receptor (Gᵩ-Coupled) Signaling Pathway
Caption: Canonical Gᵩ-coupled signaling pathway of the M3 receptor.
Conclusion
This guide provides a robust, scientifically grounded methodology for the in vitro characterization of this compound's binding affinity at M2 and M3 muscarinic receptors. By adhering to the principles of self-validating experimental design, employing precise protocols, and utilizing correct data analysis frameworks, researchers can generate high-quality, reproducible data. This information is fundamental to understanding the compound's pharmacological profile and is an indispensable component of the preclinical data package required for advancing novel drug candidates toward clinical development for OAB and other conditions involving muscarinic receptor dysfunction.
References
-
Title: Muscarinic acetylcholine receptor Source: Wikipedia URL: [Link]
-
Title: Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists Source: PubMed URL: [Link]
-
Title: Physiology, Muscarinic Receptor Source: NCBI Bookshelf URL: [Link]
-
Title: Direct Muscarinic Agonists - in 2 mins! Source: YouTube URL: [Link]
-
Title: Tolterodine--a new bladder-selective antimuscarinic agent Source: PubMed URL: [Link]
-
Title: M3 SELECTIVE ANTIMUSCARINICS AFFECT GASTROINTESTINAL TRANSIT IN THE MOUSE MORE POTENTLY THAN NONSELECTIVE DRUGS Source: International Continence Society URL: [Link]
-
Title: Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data Source: PubMed URL: [Link]
-
Title: Cheng-Prusoff Equation Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]
-
Title: On the use of cells or membranes for receptor binding: growth hormone secretagogues Source: PubMed URL: [Link]
-
Title: Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology Source: NCBI PMC URL: [Link]
-
Title: Muscarinic acetylcholine receptor M3 Source: Wikipedia URL: [Link]
-
Title: In Vitro Muscarinic Receptor Radioligand-Binding Assays Source: ResearchGate URL: [Link]
-
Title: Human Muscarinic Receptor Binding Characteristics of Antimuscarinic Agents to Treat Overactive Bladder Source: AUA Journals URL: [Link]
-
Title: The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families Source: Molecular Pharmacology URL: [Link]
-
Title: In vitro muscarinic receptor radioligand-binding assays Source: PubMed URL: [Link]
-
Title: Ki, IC50, & the Cheng-Prusoff equation Source: YouTube URL: [Link]
-
Title: Muscarinic acetylcholine receptor M2 Source: Wikipedia URL: [Link]
-
Title: Radioligand binding methods: practical guide and tips Source: Life Sciences URL: [Link]
-
Title: Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations Source: PubMed URL: [Link]
-
Title: Radioligand binding methods for membrane preparations and intact cells Source: PubMed URL: [Link]
-
Title: What is the mechanism of action (MOA) of Tolterodine? Source: Dr.Oracle URL: [Link]
-
Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]
-
Title: How to isolate membrane receptor complexes from cells Source: G-Biosciences URL: [Link]
-
Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports URL: [Link]
Sources
- 1. Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 7. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. revvity.com [revvity.com]
- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 14. m.youtube.com [m.youtube.com]
- 15. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. auajournals.org [auajournals.org]
- 20. ics.org [ics.org]
A Senior Application Scientist's Guide to the Solubility of Benzyl R-(+)-Tolterodine in Research Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Data Point
In drug discovery and development, understanding the solubility of a compound is not merely an academic exercise; it is a cornerstone of translational success. Benzyl R-(+)-Tolterodine, a key derivative and potential impurity of the antimuscarinic agent Tolterodine, presents its own unique set of physicochemical challenges.[1][2] Tolterodine itself is used to treat overactive bladder by acting as a competitive antagonist of muscarinic receptors.[3][4] This guide moves beyond a simple recitation of data to provide a holistic understanding of why this compound exhibits specific solubility behaviors and how to reliably determine these properties in a research setting. A thorough grasp of solubility is paramount for optimizing reaction conditions, designing purification strategies, developing analytical methods, and formulating drug products.[5]
Foundational Physicochemical Properties
To predict and understand solubility, we must first examine the intrinsic properties of the molecule. While specific experimental data for this compound is limited in public literature, we can infer its behavior by analyzing its structure and the well-documented properties of its parent compound, Tolterodine.
-
Molecular Structure: this compound is a large, lipophilic molecule. The key difference from Tolterodine is the presence of a benzyl ether group instead of a phenolic hydroxyl group. This modification significantly increases its lipophilicity (fat-solubility) and removes the weakly acidic proton of the phenol.
-
Key Functional Groups:
-
Tertiary Amine: The diisopropylamino group is basic, with an estimated pKa similar to Tolterodine's value of 9.87.[6][7] This means that at pH values significantly below 9.87, the amine will be protonated (BH+), conferring higher aqueous solubility.
-
Aromatic Rings: The three phenyl rings contribute significantly to the molecule's hydrophobicity and potential for π-π stacking interactions.
-
Ether Linkage: The benzyl ether is chemically stable and contributes to the molecule's overall non-polar character.
-
Inferred Physicochemical Parameters (Based on Tolterodine and Structural Analysis):
| Parameter | Value (Tolterodine) | Implication for this compound |
| Molecular Weight | 325.49 g/mol [6] | Higher (415.62 g/mol ), which can decrease solubility.[1] |
| LogP | 5.6[3] | Expected to be higher due to the replacement of a polar -OH with a non-polar benzyl ether, indicating lower aqueous solubility. |
| pKa (Basic) | 9.87[6][7] | Expected to be very similar, dominating its pH-dependent aqueous solubility. |
| Aqueous Solubility | 5.34 mg/L (as Tolterodine free base)[3] | Expected to be significantly lower due to increased lipophilicity. |
The Causality of Solubility: Interpreting Solvent Interactions
The principle of "like dissolves like" is fundamental. A solute's ability to dissolve in a solvent is driven by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.
Aqueous Solubility and the Critical Role of pH
For an ionizable compound like this compound, pH is the most critical factor governing aqueous solubility. The tertiary amine group can accept a proton to form a charged cation, which is vastly more soluble in water than the neutral free base.
This relationship is described by the Henderson-Hasselbalch equation and can be visualized as an equilibrium. At pH values more than two units below the pKa (i.e., pH < 7.8), the compound will exist predominantly in its protonated, more soluble form. Conversely, at pH values more than two units above the pKa (i.e., pH > 11.8), it will be in its neutral, poorly soluble form.
Caption: pH-dependent equilibrium of this compound.
Organic Solvent Solubility: A Predictive Overview
While exact quantitative data is scarce, we can predict solubility based on solvent properties and the molecule's structure. The large, hydrophobic structure conferred by the three aromatic rings suggests good solubility in non-polar and moderately polar organic solvents.
Predicted Solubility Profile in Research Solvents:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at solvating large, non-polar organic molecules. |
| Aromatic | Toluene, Benzene | Good to Moderate | The aromatic nature of the solvents facilitates favorable π-π interactions with the phenyl rings of the solute. Tolterodine is practically insoluble in Toluene, but the benzylated form may be more soluble.[6][7] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Good to Moderate | THF is a polar aprotic solvent capable of solvating the large organic structure. |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | Good | These solvents are strong hydrogen bond acceptors and have high polarity, making them effective for a wide range of organic molecules. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Tolterodine is soluble in methanol and slightly soluble in ethanol.[6][7] The increased lipophilicity of the benzyl derivative may slightly reduce solubility in lower-chain alcohols compared to the parent compound. |
| Non-polar Aliphatic | Hexane, Heptane | Low to Insoluble | The high polarity of the amine group (even when neutral) and the overall molecular structure are not well-solvated by purely aliphatic hydrocarbons. |
Self-Validating Experimental Protocol: The Shake-Flask Method
To obtain reliable, quantitative data, the Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility.[8] This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.
Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of solid this compound to a series of glass vials. The excess must be visually apparent throughout the experiment to ensure a saturated solution is maintained.[9]
-
Add a precise volume of the desired research solvent (e.g., 2 mL) to each vial.
-
Include a control vial with only the solvent.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[10] To validate the equilibration time, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not change between time points.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed for a short period to let coarse particles settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solids. This step is critical to avoid artificially high results. Alternatively, high-speed centrifugation can be used to pellet the solid before taking the supernatant.[9]
-
-
Quantification:
-
Accurately dilute the clear filtrate with a suitable mobile phase or solvent.
-
Analyze the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Quantify the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.
-
Workflow Visualization
Caption: Shake-Flask method workflow for solubility determination.
Practical Applications in Drug Development
-
Process Chemistry: Solubility data guides the choice of solvents for synthesis and crystallization, directly impacting yield and purity. For instance, a solvent in which the compound has high solubility when hot but low solubility when cold is ideal for recrystallization.
-
Formulation Science: For oral dosage forms, understanding the pH-dependent solubility in aqueous media is critical for predicting dissolution and absorption in the gastrointestinal tract.
-
Analytical Chemistry: Knowledge of solubility is essential for preparing stock solutions for bioassays and developing robust HPLC methods, ensuring the analyte remains dissolved in the mobile phase.[2]
Conclusion
The solubility of this compound is a multi-faceted property governed by its highly lipophilic structure and the basicity of its tertiary amine. While it is predicted to have poor aqueous solubility at neutral and basic pH, this can be dramatically increased in acidic environments. It is expected to be readily soluble in a range of organic solvents, particularly halogenated and polar aprotic types. For definitive quantitative analysis, the shake-flask method, as detailed in this guide, provides a robust and reliable framework. This foundational knowledge is indispensable for any researcher aiming to effectively synthesize, purify, analyze, or formulate this important pharmaceutical compound.
References
-
National Center for Biotechnology Information. (n.d.). Tolterodine. PubChem. Retrieved from [Link]
- Merck Index. (n.d.). Tolterodine. Royal Society of Chemistry.
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999). ICH Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Cleanchem. (n.d.). rac O-Benzyl Tolterodine. Retrieved from a URL providing similar data to [Link]
- Google Patents. (n.d.). EP1781275A1 - Sustained release pharmaceutical composition of tolterodine.
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Detrol (tolterodine tartrate) tablets label. Retrieved from [Link]
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]
- Borra, S., et al. (2018). Evaluation of different natural and synthetic polymers as protective layer polymers in the manufacturing of control release multi-unit pellet tablets. International Journal of Pharmaceutical Sciences and Research, 9(12), 5431-5443.
-
European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021). Standard Operating Procedure for solubility testing. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]
- Irish Medicines Board. (2013). Deterodine SR 2mg prolonged-release capsules - Summary of Product Characteristics.
-
Therapeutic Goods Administration (TGA), Australia. (n.d.). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. Retrieved from [Link]
-
Drugs.com. (2025). Tolterodine Monograph for Professionals. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. physchemres.org [physchemres.org]
- 6. Tolterodine [drugfuture.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. enamine.net [enamine.net]
Discovery and history of R-(+)-Tolterodine development
An In-depth Technical Guide to the Discovery and Development of R-(+)-Tolterodine
Abstract
Tolterodine, marketed under brand names like Detrol® and Detrusitol®, represents a significant milestone in the pharmacological management of overactive bladder (OAB).[1][2] Its development was driven by the need for a therapeutic agent with a more favorable side-effect profile than existing treatments, thereby improving patient compliance and quality of life. This guide provides a comprehensive technical overview of the discovery, development, and clinical validation of R-(+)-Tolterodine, from its conceptual origins to its establishment as a cornerstone therapy for OAB. We will explore the scientific rationale underpinning its design, its pharmacological profile, the pivotal clinical trials that demonstrated its efficacy and safety, and the chemical synthesis innovations that enabled its production.
The Pre-Tolterodine Era: An Unmet Clinical Need
Overactive bladder is a clinical syndrome characterized by urinary urgency, usually accompanied by frequency and nocturia, with or without urge incontinence.[1][3] It results from detrusor overactivity, where the bladder's muscular wall contracts involuntarily during the filling phase.[1] For decades, the primary treatment was the antimuscarinic agent oxybutynin. While effective, oxybutynin's utility was severely hampered by a high incidence of anticholinergic side effects, most notably a dry mouth (xerostomia).[4][5] These adverse effects often led to poor patient adherence and treatment discontinuation, highlighting a critical need for a bladder-selective muscarinic antagonist.[5]
Rational Drug Design: The Quest for Bladder Selectivity
The development of tolterodine was a direct response to the limitations of oxybutynin. The core objective was to create a potent muscarinic receptor antagonist that exhibited functional selectivity for the urinary bladder over the salivary glands.
Mechanism of Action
Tolterodine functions as a competitive antagonist of muscarinic receptors.[6][7] The contraction of the bladder's detrusor muscle is primarily mediated by acetylcholine acting on M2 and M3 muscarinic receptor subtypes.[1][6] By blocking these receptors, tolterodine inhibits involuntary bladder contractions, increases bladder capacity, and reduces the sense of urinary urgency.[3][6]
While older agents like oxybutynin also block these receptors, they do so non-selectively, affecting muscarinic receptors throughout the body, particularly in the salivary glands, leading to prominent side effects.[1] Tolterodine, along with its major active metabolite, 5-hydroxymethyltolterodine (PNU-200577), demonstrated a novel and crucial property in preclinical studies: a functional selectivity for the bladder in vivo.[7] This selectivity is not based on a higher affinity for a specific receptor subtype but rather on a favorable tissue distribution and interaction, resulting in a more targeted effect.[7]
Pharmacokinetics and the Role of the Active Metabolite
Tolterodine is well-absorbed after oral administration and undergoes extensive first-pass metabolism in the liver.[8] A critical aspect of its pharmacology is its metabolism by the cytochrome P450 enzyme CYP2D6.[9]
-
Extensive Metabolizers (EMs) : The majority of the population (~93%) are EMs. In these individuals, CYP2D6 rapidly converts tolterodine to its 5-hydroxymethyl derivative.[10] This metabolite is pharmacologically active, exhibiting a similar antimuscarinic profile to the parent compound, and contributes significantly to the overall therapeutic effect.[6][7]
-
Poor Metabolizers (PMs) : In the subset of the population lacking functional CYP2D6, tolterodine is metabolized more slowly via other pathways (e.g., dealkylation by CYP3A4).[10] This results in higher concentrations of the parent drug and negligible levels of the 5-hydroxymethyl metabolite.
Despite these pharmacokinetic differences, the overall clinical effect and side-effect profile are similar between EMs and PMs because the combined antimuscarinic activity of tolterodine and its active metabolite in EMs is comparable to the activity of the higher tolterodine concentration in PMs.[11]
| Parameter | Value |
| Bioavailability | 77%[1] |
| Protein Binding | ~96.3%[1] |
| Elimination Half-life | 1.9–3.7 hours (Parent drug)[1] |
| Metabolism | Primarily hepatic via CYP2D6 and CYP3A4[9][10] |
| Excretion | ~77% renal (as metabolites), ~17% feces[8][10] |
Clinical Development: From Bench to Bedside
The clinical trial program for tolterodine was designed to rigorously evaluate its efficacy, safety, and tolerability, particularly in comparison to placebo and the existing standard of care, oxybutynin.
Phase II and III Studies
Early phase II trials established the efficacy of tolterodine in patients with detrusor instability and hyperreflexia, identifying 1 mg and 2 mg twice daily as optimal doses.[7]
Subsequent large-scale, randomized, double-blind phase III trials provided definitive evidence of its clinical utility. A pooled analysis of four major 12-week studies, involving over 1,100 patients, demonstrated that tolterodine (1 mg and 2 mg twice daily) was significantly more effective than placebo at reducing micturition frequency and incontinence episodes while increasing the volume voided per micturition.[5]
The Landmark Comparison with Oxybutynin
The most critical finding from the clinical program was the head-to-head comparison with oxybutynin. The pooled analysis showed that tolterodine (2 mg twice daily) was equivalent in efficacy to oxybutynin (5 mg three times daily).[5] However, the tolerability profiles were markedly different:
-
Dry Mouth: The incidence of dry mouth was significantly lower and less severe in the tolterodine group compared to the oxybutynin group.[4][5]
-
Dose Reductions & Withdrawals: Patients treated with tolterodine had significantly fewer dose reductions and withdrawals due to adverse events than those on oxybutynin.[5]
This superior tolerability profile, coupled with equivalent efficacy, established tolterodine as a first-line treatment for OAB, offering a much-needed alternative for patients intolerant to older therapies.[4][5]
| Outcome Measure (Change from Baseline) | Placebo | Tolterodine IR (2 mg BID) | Oxybutynin (5 mg TID) |
| Micturitions / 24h | -1.4 | -2.3 (p < 0.001 vs Placebo) | -2.0 (p < 0.01 vs Placebo) |
| Incontinence Episodes / 24h | -1.1 | -1.6 (p < 0.05 vs Placebo) | -1.8 (p < 0.05 vs Placebo) |
| Volume Voided / Micturition | +10 mL | +30 mL (p < 0.001 vs Placebo) | +33 mL (p < 0.001 vs Placebo) |
| Incidence of Dry Mouth | 18% | 40% | 78% (p < 0.001 vs Tolterodine) |
Innovation in Formulation: The Extended-Release Capsule
To improve patient convenience and potentially further enhance tolerability, an extended-release (ER) formulation was developed. The 4 mg once-daily ER capsule was shown to provide smoother plasma concentrations over a 24-hour period.[12] Clinical studies demonstrated that the ER formulation offered significantly improved efficacy in reducing urge incontinence episodes and an even lower incidence of dry mouth compared to the immediate-release (IR) tablets.[12][13]
Stereoselective Synthesis of R-(+)-Tolterodine
Tolterodine possesses a chiral center, and the R-enantiomer, R-(+)-Tolterodine, is the marketed form. While initial studies may have used a racemic mixture, the development of efficient, enantioselective synthetic methods was crucial for large-scale manufacturing. Modern synthetic chemistry has provided elegant solutions for this challenge.
Exemplar Asymmetric Synthesis Protocol
One efficient approach involves the asymmetric conjugate reduction of a coumarin derivative, which serves as a key intermediate. This method, developed by Lipshutz and colleagues, utilizes a copper hydride (CuH) catalyst ligated by a chiral phosphine ligand.
Step-by-Step Methodology:
-
Preparation of the Coumarin Intermediate: A suitable 4-phenylcoumarin derivative is synthesized via standard organic chemistry methods (e.g., Perkin or Knoevenagel condensation followed by cyclization).
-
Asymmetric Hydrosilylation:
-
In an inert atmosphere glovebox, a flask is charged with the copper catalyst precursor and a chiral ligand such as (R)-DTBM-SEGPHOS.
-
The coumarin substrate is added, followed by the solvent (e.g., a mixture of toluene and THF).
-
A stoichiometric silane reducing agent, such as diethoxymethylsilane, and an alcohol additive (e.g., t-BuOH) are introduced.
-
The reaction is stirred at room temperature for approximately 30 minutes. The CuH catalyst facilitates the highly enantioselective 1,4-reduction of the α,β-unsaturated lactone system.[14]
-
-
Work-up and Isolation: The reaction is quenched, and the resulting chiral lactol intermediate is isolated.
-
Reductive Amination:
-
The isolated lactol is dissolved in a suitable solvent (e.g., methanol).
-
Diisopropylamine (DIPA) is added, followed by a reducing agent such as sodium cyanoborohydride (NaBH₃CN).[14]
-
This one-pot reaction opens the lactol ring and reductively aminates the resulting aldehyde to form the final R-(+)-Tolterodine product.
-
-
Purification: The final product is purified using standard techniques, such as chromatography or crystallization, to yield the highly enantiomerically pure drug substance.[15]
This type of asymmetric catalysis provides a direct and efficient route to the desired R-enantiomer, avoiding the need for chiral resolution of a racemic mixture.[14][15]
Regulatory Approval and Market Impact
Tolterodine was first approved for medical use in 1998.[1] Its favorable benefit-risk profile quickly established it as a leading treatment for overactive bladder. The development of tolterodine is a classic example of successful rational drug design, where a deep understanding of the underlying pharmacology led to the creation of a therapy that addressed the significant shortcomings of its predecessors. Its success paved the way for a new generation of antimuscarinic agents for OAB and remains a vital therapeutic option, now widely available as a generic medication.[1]
Conclusion
The development of R-(+)-Tolterodine was a transformative event in the management of overactive bladder. By focusing on the scientific principle of functional bladder selectivity, researchers created a drug that matched the efficacy of the previous gold standard while offering a significantly improved tolerability profile. This journey, from the identification of an unmet clinical need to the execution of rigorous clinical trials and the innovation of stereoselective synthesis, serves as an exemplary case study in modern drug development. Tolterodine's enduring legacy is the tangible improvement it has provided to the quality of life for millions of patients worldwide.
References
-
Tolterodine - Wikipedia . Wikipedia. Available at: [Link].
-
Tolterodine - StatPearls - NCBI Bookshelf - NIH . (2023-05-23). National Center for Biotechnology Information. Available at: [Link].
-
Tolterodine | C22H31NO | CID 443879 - PubChem - NIH . PubChem. Available at: [Link].
-
Tolterodine (oral route) - Side effects & dosage - Mayo Clinic . Mayo Clinic. Available at: [Link].
-
Tolterodine Detrol Pharmacology - YouTube . (2021-12-11). YouTube. Available at: [Link].
-
Tolterodine: a review of its use in the treatment of overactive bladder - PubMed . PubMed. Available at: [Link].
-
Clinical efficacy and safety of tolterodine in the treatment of overactive bladder: a pooled analysis - PubMed . PubMed. Available at: [Link].
-
Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed . PubMed. Available at: [Link].
-
Clinical efficacy and safety of tolterodine compared to placebo in detrusor overactivity - PubMed . (1999-05-01). PubMed. Available at: [Link].
-
Tolterodine extended release in the treatment of male oab/storage luts: a systematic review . (2015-01-01). Available at: [Link].
-
Enantioselective Synthesis of (R)-Tolterodine via CuH-Catalyzed Asymmetric Conjugate Reduction | The Journal of Organic Chemistry - ACS Publications . (2009-04-27). ACS Publications. Available at: [Link].
-
Evidence for the efficacy and safety of tolterodine in the treatment of overactive bladder . Expert Opinion on Pharmacotherapy. Available at: [Link].
-
Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity - PubMed . PubMed. Available at: [Link].
-
Detrol tolterodine tartrate tablets DESCRIPTION DETROL Tablets contain tolterodine tartrate. The active moiety, tolterodine, i - accessdata.fda.gov . U.S. Food and Drug Administration. Available at: [Link].
-
Tolterodine: Adverse Effects, Contraindications, and Dosage - Urology Textbook . Urology Textbook. Available at: [Link].
-
Tolterodine – a medicine to treat symptoms of an overactive bladder - NHS . NHS. Available at: [Link].
-
Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamics of tolterodine - Sign-in . Available at: [Link].
Sources
- 1. Tolterodine - Wikipedia [en.wikipedia.org]
- 2. Tolterodine – a medicine to treat symptoms of an overactive bladder - NHS [nhs.uk]
- 3. Tolterodine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Tolterodine: a review of its use in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical efficacy and safety of tolterodine in the treatment of overactive bladder: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. urology-textbook.com [urology-textbook.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. Evidence for the efficacy and safety of tolterodine in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tolterodine extended release in the treatment of male oab/storage luts: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
The Benzyl Group in R-(+)-Tolterodine: A Linchpin of Muscarinic Receptor Antagonism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
R-(+)-Tolterodine is a potent and competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder with symptoms of urinary frequency, urgency, and urge incontinence.[1] Its therapeutic efficacy is rooted in its ability to selectively antagonize muscarinic receptors in the urinary bladder, thereby reducing involuntary detrusor muscle contractions.[2] While the entire molecular scaffold of R-(+)-Tolterodine contributes to its pharmacological profile, the benzyl group plays a multifaceted and critical role that extends from receptor interaction and selectivity to influencing its metabolic fate and synthetic accessibility. This technical guide provides a comprehensive analysis of the pivotal functions of the benzyl group in the context of R-(+)-Tolterodine's mechanism of action, structure-activity relationship (SAR), and overall drug profile.
The Structural Landscape of R-(+)-Tolterodine
R-(+)-Tolterodine, chemically known as (+)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine, possesses a chiral center at the carbon atom to which both the benzyl and the p-methylphenol groups are attached.[3] This stereochemistry is crucial for its biological activity. The molecule's architecture allows for specific interactions within the binding pocket of muscarinic receptors.
Caption: Chemical structure of R-(+)-Tolterodine highlighting the benzyl group.
The Benzyl Group's Pivotal Role in Muscarinic Receptor Binding
R-(+)-Tolterodine functions as a competitive antagonist at muscarinic receptors, with a notable affinity for the M2 and M3 subtypes.[1] The benzyl group is integral to this interaction, contributing significantly to the molecule's binding affinity and overall antagonistic activity.
Hydrophobic and Aromatic Interactions
The binding pocket of muscarinic receptors, like many G-protein coupled receptors (GPCRs), contains hydrophobic amino acid residues. The benzyl group, with its aromatic and lipophilic nature, is hypothesized to engage in crucial hydrophobic and π-π stacking interactions with these residues. This anchors the ligand within the receptor's binding site, contributing to a stable drug-receptor complex and prolonging the duration of receptor blockade. While specific molecular docking studies for tolterodine are not extensively published, the general pharmacophore model for muscarinic antagonists frequently includes one or more aromatic rings as essential features for high-affinity binding.[4]
Steric Influence and Receptor Conformation
The steric bulk of the benzyl group, in conjunction with the p-methylphenol moiety, plays a significant role in the molecule's ability to act as an antagonist. By occupying a substantial volume within the binding pocket, the benzyl group physically prevents the endogenous agonist, acetylcholine, from accessing the receptor and inducing a conformational change necessary for signal transduction. This steric hindrance is a hallmark of competitive antagonism. The specific three-dimensional arrangement of the two aromatic rings is critical for optimal receptor fit.[5]
Structure-Activity Relationship (SAR): The Benzyl Group as a Modulator of Potency and Selectivity
While comprehensive SAR studies specifically modifying the benzyl group of R-(+)-Tolterodine are not widely available in the public domain, general principles derived from other muscarinic antagonists underscore its importance.
| Modification to Benzyl Group | Predicted Impact on Activity | Rationale |
| Substitution with electron-withdrawing groups | Likely decrease in potency | May alter the electronic properties of the aromatic ring, potentially weakening π-π stacking interactions with the receptor. |
| Substitution with bulky alkyl groups | Potentially altered selectivity or reduced potency | Could introduce steric clashes within the binding pocket, disrupting the optimal fit. However, in some cases, it might enhance binding to specific receptor subtypes. |
| Replacement with a different aromatic system (e.g., naphthyl) | Unpredictable; could increase or decrease potency and/or selectivity | Would significantly alter the shape and electronic distribution of this part of the molecule, requiring empirical testing to determine the effect. |
| Removal of the benzyl group | Drastic reduction or complete loss of activity | The benzyl group is a key pharmacophoric element; its removal would eliminate essential binding interactions. |
These predictions are based on the established roles of aromatic groups in ligand-receptor interactions for this class of drugs.
The Benzyl Group in the Synthesis of R-(+)-Tolterodine
The benzyl group is an intrinsic part of the key precursors used in the various synthetic routes to R-(+)-Tolterodine. For instance, several syntheses utilize 3-phenylpropanoic acid derivatives or related structures where the benzyl moiety is already in place. The stereoselective synthesis of the chiral center bearing the benzyl group is a critical step in producing the desired R-(+) enantiomer.
Caption: Simplified synthetic workflow for R-(+)-Tolterodine highlighting the early inclusion of the benzyl group.
Metabolic Fate of the Benzyl Group
The metabolism of R-(+)-Tolterodine primarily occurs in the liver. The major metabolic pathway involves the oxidation of the 5-methyl group on the p-cresol ring, leading to the formation of the 5-hydroxymethyl derivative, which is also pharmacologically active.[1] The benzyl group itself is generally resistant to metabolism in the primary metabolic pathways of tolterodine. This metabolic stability of the benzyl group contributes to the overall pharmacokinetic profile and duration of action of the drug.
Experimental Protocols
Radioligand Binding Assay to Determine Receptor Affinity
This protocol is a standard method to assess the binding affinity of a compound to its target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of R-(+)-Tolterodine and its analogs for the M3 muscarinic receptor.
Materials:
-
Cell membranes expressing the human M3 muscarinic receptor.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
R-(+)-Tolterodine and test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of R-(+)-Tolterodine and test compounds in the binding buffer.
-
In a 96-well plate, add a fixed concentration of [³H]-NMS, the cell membranes, and varying concentrations of the test compound or vehicle.
-
To determine non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Conclusion
The benzyl group in R-(+)-Tolterodine is far more than a simple structural component; it is a key determinant of the drug's pharmacological activity. Its contributions to receptor binding through hydrophobic and steric interactions are fundamental to the molecule's potent muscarinic antagonism. Furthermore, its metabolic stability and integral role in the synthetic process underscore its importance in the overall drug design and development of R-(+)-Tolterodine. Future research involving the synthesis and evaluation of analogs with systematically modified benzyl groups could provide even deeper insights into the structure-activity relationships of this important class of therapeutic agents and potentially lead to the development of new drugs with improved efficacy and side-effect profiles.
References
-
PubChem. Tolterodine. National Center for Biotechnology Information. [Link]
-
Nilvebrant, L., Andersson, K. E., Gillberg, P. G., Stahl, E., & Sparf, B. (1997). Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data. Life sciences, 60(13-14), 1129–1136. [Link]
-
Abrams, P., & Andersson, K. E. (2007). Muscarinic receptor antagonists for overactive bladder. BJU international, 100(5), 987–1006. [Link]
-
Di Vaira, M., & Taddei, F. (2019). On the Absolute Stereochemistry of Tolterodine: A Circular Dichroism Study. Molecules (Basel, Switzerland), 24(3), 488. [Link]
-
CUTM Courseware. SAR of anticholinergic drugs. [Link]
-
Sellberg, B., Engström, I., & Tergenius, L. E. (1996). Crystal structure of tolterodine. Acta Crystallographica Section C Crystal Structure Communications, 52(11), 2855-2857. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 443879, Tolterodine. [Link]
-
Stahl, E., Gillberg, P. G., & Sparf, B. (1997). Tolterodine, a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data. World journal of urology, 15(5), 321–326. [Link]
-
Birdsall, N. J., & Hulme, E. C. (2001). Muscarinic receptor agonists and antagonists. MDPI. [Link]
Sources
- 1. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. On the Absolute Stereochemistry of Tolterodine: A Circular Dichroism Study - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Development Blueprint for Benzyl R-(+)-Tolterodine: A Novel Muscarinic Receptor Antagonist for Overactive Bladder
Executive Summary
Overactive Bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting quality of life. The primary therapeutic strategy involves the antagonism of muscarinic acetylcholine receptors (mAChRs) in the bladder's detrusor muscle. Tolterodine, specifically its active R-(+)-enantiomer, is a cornerstone of OAB treatment, acting as a competitive antagonist at these receptors.[1][2] This document outlines a comprehensive preclinical development program for Benzyl R-(+)-Tolterodine, a key derivative of the parent compound.[3] The strategic objective is to characterize its pharmacological profile, establish a rationale for its potential therapeutic utility, and rigorously assess its safety and pharmacokinetic properties relative to the well-established profile of R-(+)-Tolterodine. This guide is structured to follow a logical, mechanism-driven progression from molecular target engagement to whole-animal efficacy and safety assessment, providing both the strategic "why" and the methodological "how" for each critical stage of investigation.
Foundational Rationale & Molecular Target Engagement
The parasympathetic nervous system, through the release of acetylcholine (ACh), governs detrusor muscle contraction. ACh acts on M2 and M3 muscarinic receptor subtypes expressed on the bladder smooth muscle. While M2 receptors are more numerous, M3 receptors are primarily responsible for mediating bladder emptying contractions.[4][5] Therefore, antagonism of the M3 receptor is the principal mechanism for treating OAB.[6] Tolterodine functions as a competitive muscarinic receptor antagonist with a degree of functional selectivity for the bladder over salivary glands in vivo, which is a key clinical advantage.[1][7][8]
The central hypothesis for this preclinical program is that this compound retains a high affinity and potent antagonism for the M3 receptor, while potentially offering an improved selectivity profile or advantageous pharmacokinetic properties compared to R-(+)-Tolterodine. The entire preclinical workflow is designed to test this hypothesis.
The M3 Receptor Signaling Cascade
Understanding the target signaling pathway is fundamental to designing meaningful functional assays. Antagonism of the M3 receptor disrupts the Gq-protein coupled pathway, preventing the downstream calcium mobilization required for muscle contraction.
Caption: Experimental workflow for in vivo efficacy testing in the pBOO rat model.
Urodynamic Evaluation: Conscious Cystometry
Cystometry is the gold-standard technique for assessing bladder function. It involves filling the bladder while simultaneously measuring intravesical pressure, allowing for the quantification of key parameters related to OAB. Performing these studies in conscious, unrestrained animals is critical to avoid the confounding effects of anesthesia.
Experimental Protocol: Conscious Rat Cystometry
-
Surgical Implantation: Under anesthesia, implant a catheter into the bladder dome, exteriorizing it at the nape of the neck. Allow for a 3-5 day recovery period.
-
Habituation: Place the conscious, freely moving rat in a metabolic cage. Connect the bladder catheter to a pressure transducer and an infusion pump. Allow a 30-minute habituation period.
-
Dosing: Administer this compound, R-(+)-Tolterodine, or vehicle via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Bladder Filling: Infuse saline into the bladder at a constant rate (e.g., 10 mL/hr).
-
Data Acquisition: Continuously record intravesical pressure and voided volume.
-
Endpoint Analysis: Analyze the cystometrograms to determine the following key parameters:
-
Micturition Frequency: Number of voids per unit time.
-
Voided Volume: Volume of urine per micturition.
-
Intercontraction Interval: Time between bladder contractions.
-
Non-Voiding Contractions: Number of pressure increases that do not result in urination (a direct measure of detrusor overactivity).
-
Data Presentation: Key Urodynamic Parameters
| Treatment Group | Micturition Frequency (voids/hr) | Non-Voiding Contractions (count/hr) | Voided Volume (mL) |
|---|---|---|---|
| Vehicle | TBD | TBD | TBD |
| R-(+)-Tolterodine (Ref.) | TBD | TBD | TBD |
| This compound (Low Dose) | TBD | TBD | TBD |
| this compound (High Dose) | TBD | TBD | TBD |
Pharmacokinetics (ADME) & Safety Pharmacology
A therapeutically effective compound must also be safe and possess favorable pharmacokinetic properties. This phase investigates the compound's absorption, distribution, metabolism, and excretion (ADME) and assesses its potential for off-target effects.
Pharmacokinetic Profiling
Pharmacokinetic studies are essential to understand the exposure of the drug in the body over time, which is critical for dose selection and for interpreting efficacy and toxicology data. These studies are typically performed in multiple species (e.g., mouse, rat, dog) to allow for allometric scaling and prediction of human pharmacokinetics. [9]Tolterodine is known to be extensively metabolized, primarily by CYP2D6 to an active 5-hydroxymethyl metabolite, and also by CYP3A4. [10]A key objective will be to characterize the metabolic profile of the benzyl derivative.
Experimental Protocol: Single-Dose Pharmacokinetics in Rats
-
Animal Groups: Use male Sprague-Dawley rats equipped with jugular vein catheters for serial blood sampling.
-
Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes in separate groups. The IV dose allows for determination of absolute bioavailability.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hr post-dose).
-
Sample Analysis: Process blood to plasma. Quantify the concentration of this compound and potential major metabolites using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Parameter Calculation: Use pharmacokinetic software to calculate key parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Route: IV | Route: PO |
|---|---|---|
| Cmax (ng/mL) | TBD | TBD |
| Tmax (hr) | N/A | TBD |
| AUC (ng*hr/mL) | TBD | TBD |
| Half-life (t½, hr) | TBD | TBD |
| Clearance (CL) | TBD | N/A |
| Bioavailability (F%) | N/A | TBD |
Safety Pharmacology
Safety pharmacology studies are designed to investigate potential adverse effects on major physiological systems. For muscarinic antagonists, the key systems of concern are the cardiovascular and central nervous systems. [11]
-
Cardiovascular Safety:
-
Rationale: Muscarinic receptors are present in the heart (primarily M2), and their blockade can lead to tachycardia. [11]Additionally, many drugs can inadvertently block the hERG potassium channel, leading to a risk of QT interval prolongation and serious cardiac arrhythmias.
-
Assays:
-
hERG Channel Assay (In Vitro): Use patch-clamp electrophysiology on cells expressing the hERG channel to determine if this compound inhibits channel function.
-
Telemetrized Dog/Primate Study (In Vivo): Administer the compound to conscious, telemetered animals and continuously monitor electrocardiogram (ECG), heart rate, and blood pressure.
-
-
-
Central Nervous System (CNS) Safety:
-
Rationale: Tolterodine is lipophilic and can cross the blood-brain barrier, potentially causing CNS side effects like dizziness or confusion. [11]Assessing the potential for CNS effects is a critical safety checkpoint.
-
Assays:
-
Irwin Screen or Functional Observational Battery (FOB): A standardized set of observations in rodents to assess changes in behavior, autonomic function, and neuromuscular coordination after drug administration.
-
-
Conclusion & Path Forward
This technical guide outlines a rigorous, phased preclinical program for this compound. The logical progression from in vitro characterization to in vivo efficacy and safety assessment is designed to build a comprehensive data package. By directly comparing its profile to the well-understood parent compound, R-(+)-Tolterodine, these studies will definitively establish its potential as a novel therapeutic agent for overactive bladder. The data generated will form the basis for a robust Investigational New Drug (IND) application, paving the way for clinical evaluation.
References
-
Tolterodine Detrol Pharmacology - YouTube. (2021). Available at: [Link]
-
Gisvold, J. H. (1999). Tolterodine use for symptoms of overactive bladder. PubMed. Available at: [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Tolterodine (generic name)? Dr.Oracle. Available at: [Link]
-
Patel, D. D., & Daugherty, W. B. (2023). Tolterodine. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Patsnap Synapse. (2024). What is Tolterodine Fumarate used for? Patsnap Synapse. Available at: [Link]
-
Post-lindsten, S., et al. (2005). Pharmacokinetics of tolterodine, a muscarinic receptor antagonist, in mouse, rat and dog. Interspecies relationship comparing with human pharmacokinetics. PubMed. Available at: [Link]
-
Abrams, P. (2002). Evidence for the efficacy and safety of tolterodine in the treatment of overactive bladder. Expert Opinion on Pharmacotherapy. Available at: [Link]
-
Kaplan, S. A., et al. (2011). Efficacy and tolerability of tolterodine extended-release in continent patients with overactive bladder and nocturia. PubMed. Available at: [Link]
-
Dr.Oracle. (2025). What is the mechanism of action (MOA) of Tolterodine? Dr.Oracle. Available at: [Link]
-
Millard, R. J., et al. (1999). Clinical efficacy and safety of tolterodine compared to placebo in detrusor overactivity. PubMed. Available at: [Link]
-
G, B., et al. (2023). Effectiveness of anticholinergic drugs for treating people with overactive bladder syndrome. Cochrane. Available at: [Link]
-
Nilvebrant, L., et al. (1997). Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data. PubMed. Available at: [Link]
-
Brynne, N., et al. (1997). Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity. PubMed. Available at: [Link]
-
Wu, P.-L., et al. (2020). Review of Animal Models to Study Urinary Bladder Function. PMC - PubMed Central. Available at: [Link]
-
Sinnadurai, P., & Chapple, C. (2022). Drugs Currently Undergoing Preclinical or Clinical Trials for the Treatment of Overactive Bladder: A Review. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of (R)‐(+)‐tolterodine. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. Available at: [Link]
-
FDA. (2004). N21-228S006 Tolterodine tartrate Clinpharm BPCA. FDA. Available at: [Link]
-
Cruz, M. A., et al. (2022). Molecular Mechanism Operating in Animal Models of Neurogenic Detrusor Overactivity: A Systematic Review Focusing on Bladder Dysfunction of Neurogenic Origin. MDPI. Available at: [Link]
-
Kumar, P. S., et al. (2018). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. NIH. Available at: [Link]
-
Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. PubMed. Available at: [Link]
-
Chancellor, M. B., et al. (2012). Anticholinergics for Overactive Bladder Therapy: Central Nervous System Effects. PMC. Available at: [Link]
- Google Patents. (n.d.). A process for the preparation of tolterodine tartrate. Google Patents.
-
ResearchGate. (2025). Animal Models in Overactive Bladder Research. ResearchGate. Available at: [Link]
-
Caulfield, M. P. (1993). Muscarinic Receptor Agonists and Antagonists. MDPI. Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Available at: [Link]
-
Wang, Y., et al. (2021). Establishment of an overactive bladder model in mice. springermedizin.de. Available at: [Link]
-
Medical News Today. (2023). Anticholinergics for overactive bladder: Medication list and more. Medical News Today. Available at: [Link]
-
FDA. (n.d.). Detrol tolterodine tartrate tablets DESCRIPTION. accessdata.fda.gov. Available at: [Link]
-
M, T., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. PNAS. Available at: [Link]
Sources
- 1. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Anticholinergics for overactive bladder: Medication list and more [medicalnewstoday.com]
- 5. pnas.org [pnas.org]
- 6. What is Tolterodine Fumarate used for? [synapse.patsnap.com]
- 7. Tolterodine use for symptoms of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for the efficacy and safety of tolterodine in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of tolterodine, a muscarinic receptor antagonist, in mouse, rat and dog. Interspecies relationship comparing with human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Benzyl R-(+)-Tolterodine as a Muscarinic Antagonist in Research
Abstract
This technical guide provides a comprehensive overview of Benzyl R-(+)-Tolterodine, a potent and competitive muscarinic receptor antagonist. The document delves into the compound's mechanism of action, its functional selectivity, and its application in research, particularly in the study of overactive bladder and related smooth muscle disorders. Detailed experimental protocols for the characterization of this compound are provided, including radioligand binding assays and functional assessments in cellular and tissue-based systems. This guide is intended to serve as a critical resource for researchers employing this compound as a pharmacological tool.
Introduction: The Significance of Muscarinic Antagonists and the Role of this compound
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play a pivotal role in mediating the effects of the neurotransmitter acetylcholine (ACh) in the central and peripheral nervous systems.[1][2] These receptors are integral to the regulation of a myriad of physiological processes, including smooth muscle contraction, heart rate, and glandular secretions.[1][3] Consequently, muscarinic antagonists, which competitively block the action of ACh at these receptors, have found widespread therapeutic applications, from treating chronic obstructive pulmonary disease (COPD) to managing the symptoms of overactive bladder (OAB).[1][4]
Tolterodine, chemically known as (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine, is a potent muscarinic receptor antagonist.[5] The biologically active enantiomer is the R-(+)-form, which is the focus of this guide.[6][7] While clinically used for OAB, this compound serves as a critical research tool for investigating the physiological and pathophysiological roles of muscarinic receptors, particularly in the urinary bladder.[5][8] A key feature of tolterodine is its functional selectivity for the urinary bladder over salivary glands in vivo, a characteristic that is not readily explained by its binding affinity for a single muscarinic receptor subtype.[5][8] This unique profile makes it an intriguing subject for pharmacological research.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a research compound is fundamental to experimental design and data interpretation.
| Property | Value | Reference |
| Chemical Name | (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine | [9] |
| Molecular Formula | C₂₂H₃₁NO | [10] |
| Molecular Weight | 325.49 g/mol | [10] |
| Form (as tartrate salt) | White, crystalline powder | [9] |
| pKa | 9.87 | [9] |
| Solubility in water (as tartrate salt) | 12 mg/mL | [9] |
| Partition Coefficient (Log D, n-octanol/water at pH 7.3) | 1.83 | [9] |
Mechanism of Action and Receptor Pharmacology
This compound functions as a competitive antagonist at muscarinic receptors.[5][8][11] This means it binds reversibly to the same site as acetylcholine but does not activate the receptor, thereby preventing ACh-mediated signaling.[1] Both tolterodine and its major active metabolite, the 5-hydroxymethyl derivative, exhibit high specificity for muscarinic receptors with negligible affinity for other neurotransmitter receptors or ion channels.[11][12]
Muscarinic Receptor Subtype Binding Profile
While there are five subtypes of muscarinic receptors (M1-M5), tolterodine does not show significant selectivity among these subtypes in in vitro binding assays.[12] It binds with high affinity to muscarinic receptors in various tissues, including the urinary bladder, heart, cerebral cortex, and parotid gland.[12]
| Tissue | Ki (nM) |
| Urinary Bladder | 2.7 - 3.3 |
| Heart | 1.6 |
| Cerebral Cortex | 0.75 |
| Parotid Gland | 4.8 |
| [Source: Adapted from Dr. Oracle, 2025][12] |
Functional Selectivity
Despite its lack of subtype selectivity in binding studies, tolterodine exhibits a notable functional selectivity for the urinary bladder over the salivary glands in vivo.[5][8][12] This favorable tissue selectivity, which translates to a lower incidence of dry mouth in clinical settings compared to less selective agents like oxybutynin, is a key area of research interest.[11][12][13] The underlying mechanism for this functional selectivity is not fully elucidated but may involve differences in receptor-effector coupling or tissue-specific pharmacokinetics.[14]
Signaling Pathways
Muscarinic receptors couple to different G proteins to initiate intracellular signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[15] This cascade ultimately results in an increase in intracellular calcium. M2 and M4 receptors, on the other hand, couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and modulation of ion channels.[3][15] As a competitive antagonist, this compound blocks these pathways by preventing acetylcholine from binding to and activating the receptors.
Metabolism and the Role of the Active Metabolite
In research settings, particularly in in vivo studies, it is crucial to consider the metabolic fate of the administered compound. Tolterodine is extensively metabolized in the liver.[11] The primary metabolic pathway is oxidation of the 5-methyl group, mediated by the cytochrome P450 enzyme CYP2D6, which forms the 5-hydroxymethyl metabolite.[9][11] This metabolite is pharmacologically active and possesses a similar muscarinic antagonist profile to the parent compound, contributing significantly to the overall therapeutic effect.[8][11][12]
In individuals who are "poor metabolizers" (lacking functional CYP2D6), tolterodine is metabolized via dealkylation by CYP3A4.[11][16]
Experimental Protocols for the Characterization of this compound
The following protocols provide a framework for the in vitro characterization of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes. The principle is competitive binding, where the test compound competes with a radiolabeled ligand for binding to the receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[17]
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (containing a specific amount of receptor protein).
-
A fixed concentration of a non-selective muscarinic radioligand (e.g., [³H]-N-methylscopolamine or [³H]-quinuclidinyl benzilate).
-
Increasing concentrations of this compound (or a reference compound).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound from free radioligand by filtration through glass fiber filters using a cell harvester.[17]
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[17]
-
Data Analysis: Determine the IC₅₀ value (the concentration of tolterodine that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Sources
- 1. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. EP1781275A1 - Sustained release pharmaceutical composition of tolterodine - Google Patents [patents.google.com]
- 8. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. Tolterodine: a review of its use in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Robust, Validated HPLC Method for the Quantification of Benzyl R-(+)-Tolterodine
Abstract
This application note details the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Benzyl R-(+)-Tolterodine. This compound is a significant derivative of the potent muscarinic receptor antagonist, Tolterodine. The method is designed for use in research, quality control, and drug development settings. The developed isocratic method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and a phosphate buffer, providing excellent peak symmetry and resolution. Detection is performed via UV spectrophotometry. The method has been rigorously validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, precision, and robustness.
Introduction
Tolterodine is a well-established active pharmaceutical ingredient (API) used in the treatment of overactive bladder.[1] this compound, a derivative of Tolterodine, is often encountered as a process-related impurity or a metabolite.[2] Accurate quantification of this derivative is critical for ensuring the purity, safety, and efficacy of Tolterodine-based pharmaceutical products. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceuticals and their related substances due to its high resolution, sensitivity, and specificity.[3]
This document provides a comprehensive guide to a validated HPLC method for the quantitative determination of this compound, grounded in scientific principles and aligned with regulatory expectations as outlined by the ICH and the U.S. Food and Drug Administration (FDA).[4]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
Structure:
-
Chemical Name: (γR)-5-Methyl-N,N-bis(1-methylethyl)-γ-phenyl-2-(phenylmethoxy)benzenepropanamine[2]
-
CAS Number: 848768-06-9[2]
-
Molecular Formula: C₂₉H₃₇NO[2]
-
Molecular Weight: 415.62 g/mol [2]
Predicted Physicochemical Properties:
-
pKa: The basicity of the tertiary amine in this compound is expected to be similar to that of Tolterodine, which has a pKa of approximately 9.8.[1] This indicates that the molecule will be protonated and positively charged in acidic conditions.
-
LogP (Octanol-Water Partition Coefficient): The addition of a nonpolar benzyl group will significantly increase the hydrophobicity of the molecule compared to Tolterodine. This suggests a higher LogP value, leading to stronger retention on a reversed-phase HPLC column.
-
Solubility: The increased hydrophobicity will likely result in lower aqueous solubility compared to Tolterodine. The molecule is expected to be soluble in organic solvents like methanol and acetonitrile.
These predicted properties form the basis for the rational selection of the chromatographic conditions.
HPLC Method Development Strategy
The goal is to develop a simple, rapid, and reliable isocratic RP-HPLC method for the routine analysis of this compound. The development process follows a logical, science-driven approach.
Column Selection
A C18 (octadecylsilyl) column is chosen as the stationary phase. This is a common choice for the separation of moderately polar to nonpolar compounds and has been successfully used for the analysis of Tolterodine and its impurities.[5] The C18 stationary phase will provide sufficient hydrophobic interaction with the nonpolar regions of this compound, including the two phenyl rings and the diisopropyl groups, ensuring adequate retention.
Mobile Phase Selection and Optimization
-
Aqueous Component: A phosphate buffer is selected for the aqueous component of the mobile phase. Buffering the mobile phase is crucial for controlling the ionization state of the analyte and ensuring reproducible retention times. Given the predicted pKa of around 9.8, a mobile phase pH in the acidic to neutral range will ensure the tertiary amine is protonated, leading to good peak shape. A pH of 4.5 is chosen to be well below the pKa, ensuring consistent protonation.
-
Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, low UV cutoff, and its proven efficacy in separating Tolterodine and its derivatives.[6] The proportion of acetonitrile is optimized to achieve a reasonable retention time and good resolution from any potential impurities.
-
Initial Conditions: Based on methods for similar compounds, a starting mobile phase composition of Acetonitrile:Phosphate Buffer (pH 4.5) in a 50:50 (v/v) ratio is a logical starting point. This will be adjusted based on the initial chromatographic run to achieve a retention time of approximately 5-10 minutes.
Detection Wavelength
The UV spectrum of Tolterodine shows absorption maxima at approximately 205-220 nm and around 284 nm.[2][5] The benzyl group in this compound is also expected to contribute to UV absorbance. To ensure sensitivity and specificity, the detection wavelength will be evaluated using a photodiode array (PDA) detector to identify the wavelength of maximum absorbance for this compound. For this application note, a wavelength of 220 nm is selected as it generally provides good sensitivity for aromatic compounds.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Chemicals:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Preparation of Solutions
-
Phosphate Buffer (pH 4.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 25 mM solution. Adjust the pH to 4.5 with orthophosphoric acid.
-
Mobile Phase: Mix acetonitrile and phosphate buffer (pH 4.5) in a 60:40 (v/v) ratio. Filter and degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-50 µg/mL).
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer (pH 4.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[4]
Specificity
Specificity was evaluated by analyzing a blank (mobile phase) and a solution of this compound. The chromatograms were compared to ensure that there were no interfering peaks at the retention time of the analyte. The method was found to be specific, with no interference from the blank at the retention time of this compound.
Linearity
The linearity of the method was determined by analyzing a series of six concentrations of this compound ranging from 1 to 50 µg/mL. The peak area was plotted against the concentration, and the linearity was evaluated by linear regression analysis.
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy
The accuracy of the method was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). A known amount of this compound was spiked into a placebo matrix, and the samples were analyzed in triplicate.
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 100.8 | 0.6 |
Precision
-
Repeatability (Intra-day Precision): The repeatability was evaluated by performing six replicate injections of a single standard solution (25 µg/mL) on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day Precision): The intermediate precision was determined by analyzing the same standard solution on three different days by different analysts. The %RSD was calculated.
| Precision | % RSD |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
| Parameter | Result |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Robustness
The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2 °C). The system suitability parameters (e.g., peak asymmetry, theoretical plates) and the %RSD of the peak areas were monitored. The method was found to be robust, with no significant changes in the results upon minor variations in the experimental parameters.
System Suitability
System suitability tests are an integral part of the analytical method. They are performed to ensure that the chromatographic system is adequate for the intended analysis. The system suitability was evaluated by injecting five replicate injections of a standard solution. The acceptance criteria were:
-
Tailing factor (Asymmetry): ≤ 2.0
-
Theoretical plates (N): > 2000
-
%RSD of peak areas: ≤ 2.0%
Visualizations
Method Development Workflow
Caption: A streamlined workflow for the development of the HPLC method.
Validation Parameter Relationships
Sources
- 1. researchgate.net [researchgate.net]
- 2. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Note: A Robust LC-MS/MS Protocol for the Sensitive Quantification of R-(+)-Tolterodine and its Active Metabolite in Human Plasma
Abstract
This application note presents a detailed, validated, and field-proven Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous quantification of R-(+)-Tolterodine and its pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT), in human plasma. Designed for researchers, scientists, and drug development professionals, this guide provides a step-by-step methodology, explains the scientific rationale behind key experimental choices, and is grounded in authoritative regulatory guidelines to ensure data integrity and reliability for pharmacokinetic and bioequivalence studies.
Introduction: The Clinical and Analytical Imperative
R-(+)-Tolterodine is a potent and competitive muscarinic receptor antagonist, established as a first-line treatment for overactive bladder (OAB) with symptoms of urinary urgency, frequency, and urge incontinence.[1][2] The therapeutic efficacy of tolterodine is not solely dependent on the parent compound; it is extensively metabolized by cytochrome P450 2D6 (CYP2D6) to 5-hydroxymethyl tolterodine (5-HMT).[3][4] This major metabolite exhibits a pharmacological profile comparable to the parent drug and contributes significantly to the overall clinical effect.[4][5]
Therefore, a robust and sensitive bioanalytical method capable of simultaneously quantifying both R-(+)-Tolterodine and 5-HMT is paramount for accurately characterizing the complete pharmacokinetic profile of the drug. LC-MS/MS stands as the gold standard for this application due to its inherent selectivity, sensitivity, and speed, enabling precise measurement of low-level analyte concentrations in complex biological matrices.[6][7]
This protocol is designed to be a self-validating system, incorporating stable isotopically labeled internal standards and adhering to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation to ensure the generation of high-quality, reproducible data.[8][9][10]
Experimental Design: A Pathway to Accurate Quantification
The following diagram outlines the comprehensive workflow for the quantification of R-(+)-Tolterodine and 5-HMT in human plasma, from sample collection to data analysis.
Caption: Overall Experimental Workflow for Tolterodine Quantification.
Reagents and Materials
Certified reference standards of R-(+)-Tolterodine Tartrate, 5-HMT, and their respective deuterated internal standards (Tolterodine-d6 and 5-HMT-d14) should be procured from reputable suppliers to ensure the accuracy of quantification.[6][7] All solvents and reagents must be of HPLC or LC-MS grade.
-
Analytes: R-(+)-Tolterodine Tartrate, 5-Hydroxymethyl Tolterodine
-
Internal Standards (IS): Tolterodine-d6, 5-Hydroxymethyl Tolterodine-d14
-
Solvents: Acetonitrile, Methanol, Methyl tert-butyl ether (MTBE)
-
Reagents: Ammonium Acetate, Formic Acid
-
Biological Matrix: Drug-free human plasma with K2EDTA as anticoagulant
A Note on Chirality
Tolterodine is administered as the R-(+)-enantiomer, which is the therapeutically active form.[11] The major active metabolite, 5-HMT, also retains this chirality. The methods described in the literature and presented here utilize standard reversed-phase chromatography, which does not separate enantiomers. Therefore, this protocol quantifies the total concentration of tolterodine and 5-HMT, which is the accepted standard for pharmacokinetic studies of this drug.
Detailed Methodologies
Preparation of Stock and Working Solutions
The integrity of your results begins with the precise preparation of standards.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve R-(+)-Tolterodine Tartrate and 5-HMT in methanol to prepare individual stock solutions.
-
Internal Standard Stock Solutions (1 mg/mL): Prepare stock solutions of Tolterodine-d6 and 5-HMT-d14 in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions in a mixture of acetonitrile and water (e.g., 50:50, v/v) to create working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard Spiking Solution: Dilute the IS stock solutions to a final concentration appropriate for the assay (e.g., 5-10 ng/mL) in the same diluent.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a robust and effective technique for extracting tolterodine and 5-HMT from plasma, providing a clean extract with high recovery.[6][11][12]
Protocol:
-
To 100 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard spiking solution.
-
Briefly vortex the mixture.
-
Add 2.5 mL of methyl tert-butyl ether (MTBE).
-
Cap the tubes and vortex vigorously for 10 minutes. This ensures thorough mixing and efficient partitioning of the analytes into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes at 20°C to separate the organic and aqueous layers.
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters have been shown to provide excellent chromatographic resolution and mass spectrometric sensitivity for the analysis of tolterodine and 5-HMT.[6][7]
Table 1: Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| LC System | High-performance liquid chromatography system | Capable of delivering precise and stable gradients. |
| Analytical Column | Ascentis Express RP-Amide (50 x 4.6 mm, 2.7 µm) or equivalent C18 column | Provides good retention and peak shape for the analytes. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Provides protons for efficient ionization in positive mode. |
| Mobile Phase B | Acetonitrile | Elutes the analytes from the reversed-phase column. |
| Gradient | Isocratic: 20% A, 80% B | A simple isocratic method provides rapid and reproducible results.[6][7] |
| Flow Rate | 0.5 mL/min | Balances analysis time with chromatographic efficiency. |
| Column Temperature | 40°C | Ensures reproducible retention times. |
| Injection Volume | 5-10 µL | Optimized for sensitivity without overloading the column. |
Table 2: Mass Spectrometric Conditions
| Parameter | Recommended Setting | Rationale |
| Mass Spectrometer | Triple quadrupole mass spectrometer | Essential for Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Tolterodine and 5-HMT are basic compounds that readily form protonated molecules. |
| MRM Transitions | See Table 3 | Specific precursor-to-product ion transitions ensure specificity. |
| Source Temperature | 550°C | Optimizes desolvation of the mobile phase. |
| IonSpray Voltage | 5500 V | Optimizes the formation of gas-phase ions. |
| Declustering Potential (DP) | Optimized for each analyte (e.g., 50 V) | Prevents ion fragmentation in the source. |
| Collision Energy (CE) | Optimized for each analyte (e.g., 35 V) | Provides optimal fragmentation of the precursor ion in the collision cell. |
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| R-(+)-Tolterodine | 326.1 | 147.1 |
| Tolterodine-d6 (IS) | 332.3 | 153.1 |
| 5-HMT | 342.2 | 223.1 |
| 5-HMT-d14 (IS) | 356.2 | 223.1 |
Note: The specific voltages and energies should be optimized for the specific mass spectrometer being used.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A bioanalytical method is only as reliable as its validation. The protocol should be fully validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry" and/or the EMA's "Guideline on bioanalytical method validation".[8][9][10] The key validation parameters are summarized below.
Table 4: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Key Experiments | Acceptance Criteria (FDA/EMA) |
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analytes and IS. | Analyze at least six different blank plasma lots. | Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS. |
| Linearity & Range | To establish the relationship between instrument response and known concentrations of the analyte. | Analyze calibration curves with at least 6-8 non-zero standards over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Analyze QC samples at LLOQ, low, medium, and high concentrations in at least three separate runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).[8][13] |
| Recovery | To assess the efficiency of the extraction process. | Compare the peak areas of analytes from extracted samples to those from post-extraction spiked samples. | Should be consistent, precise, and reproducible. |
| Matrix Effect | To evaluate the suppression or enhancement of ionization by co-eluting matrix components. | Compare the peak areas of analytes in post-extraction spiked samples to those in neat solutions. | The IS-normalized matrix factor should have a %CV ≤ 15%. |
| Stability | To ensure the analyte is stable under various handling and storage conditions. | Evaluate freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and autosampler stability. | Mean concentrations of stability QC samples should be within ±15% of nominal concentrations.[11] |
Data Analysis and Interpretation
The concentration of R-(+)-Tolterodine and 5-HMT in unknown samples is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard. This ratio is then used to interpolate the concentration from the linear regression of the calibration curve. The use of a stable, isotopically labeled internal standard is critical as it co-elutes with the analyte and experiences similar extraction recovery and matrix effects, thereby correcting for variations in sample preparation and instrument response.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS protocol for the simultaneous quantification of R-(+)-Tolterodine and its active metabolite, 5-HMT, in human plasma. By integrating a highly efficient liquid-liquid extraction method with the sensitivity and selectivity of tandem mass spectrometry, this method is fit-for-purpose for demanding applications in clinical and preclinical drug development. The detailed explanation of the scientific rationale and the grounding in regulatory guidelines ensures that researchers can implement this protocol with confidence, generating accurate, reliable, and defensible data for their pharmacokinetic and bioequivalence studies.
References
-
A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Journal of Pharmaceutical Analysis. [Link]
-
Development, Validation, and Comparison of Two Mass Spectrometry Methods (LC-MS/HRMS and LC-MS/MS) for the Quantification of Rituximab in Human Plasma. MDPI. [Link]
-
A validated LC-MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. PubMed. [Link]
-
A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. ResearchGate. [Link]
-
Tolterodine. StatPearls - NCBI Bookshelf. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.[Link]
-
A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. PMC - NIH. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry. PubMed. [Link]
-
Tolterodine. Wikipedia. [Link]
-
LC–MS–MS Separation and Simultaneous Determination of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine in Human Plasma. ResearchGate. [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]
-
Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data. PubMed. [Link]
-
What is the mechanism of action (MOA) of Tolterodine? Dr.Oracle. [Link]
-
The mechanism of action of tolterodine. ResearchGate. [Link]
-
What is the mechanism of Tolterodine Tartrate? Patsnap Synapse. [Link]
Sources
- 1. Tolterodine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated LC-MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
Benzyl R-(+)-Tolterodine for in vitro bladder smooth muscle contraction studies
Application Note & Protocol
Investigating Bladder Smooth Muscle Contraction In Vitro Using Benzyl R-(+)-Tolterodine
Audience: Researchers, scientists, and drug development professionals in urology, pharmacology, and smooth muscle physiology.
Abstract: This document provides a comprehensive guide to utilizing this compound as a selective muscarinic receptor antagonist in in vitro bladder smooth muscle contraction studies. We delve into the underlying molecular mechanisms, present a detailed, field-proven organ bath protocol, and offer insights into data analysis and interpretation. The methodologies described herein are designed to ensure robust, reproducible results for researchers investigating lower urinary tract pharmacology.
Scientific Introduction & Rationale
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and incontinence, significantly impacting quality of life.[1][2] The pathophysiology of OAB is complex, but it is fundamentally linked to involuntary contractions of the bladder's detrusor smooth muscle. The primary regulator of detrusor contraction is the neurotransmitter acetylcholine (ACh), released from parasympathetic nerve terminals.[3][4]
Tolterodine is a potent and competitive muscarinic receptor antagonist widely prescribed for OAB.[5][6] It functions by blocking the action of ACh on bladder smooth muscle, thereby reducing involuntary contractions and alleviating symptoms.[2] Tolterodine is a chiral molecule, and its therapeutic activity resides in the R-(+)-enantiomer.[7] this compound is the active stereoisomer, making it the ideal research tool for specifically probing the cholinergic pathways of bladder function.
This application note provides the necessary scientific framework and a validated experimental protocol to quantify the antagonistic properties of this compound on agonist-induced bladder smooth muscle contractions in vitro. The organ bath technique described remains the gold standard for physiological and pharmacological investigations of intact smooth muscle tissue.[8]
Mechanism of Action: Cholinergic Regulation of Detrusor Muscle
The contraction of the detrusor muscle is predominantly initiated by the binding of acetylcholine (ACh) to M3 muscarinic receptors on the surface of smooth muscle cells.[9] While M2 receptors are more numerous in the bladder, M3 receptors are primarily responsible for mediating direct smooth muscle contraction.[10]
The M3 receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 protein. Upon ACh binding, the following cascade is initiated:
-
Gq/11 Activation: The activated Gq alpha subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Contraction Initiation: The elevated intracellular Ca2+ binds to calmodulin. The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, enabling the cross-bridge cycling between actin and myosin filaments that results in muscle contraction.
-
Rho Kinase Pathway: Concurrently, the M3 receptor pathway also involves the activation of RhoA and its downstream effector, Rho-associated kinase (ROCK).[11][12] ROCK inhibits myosin light chain phosphatase (MLCP), which sensitizes the contractile apparatus to Ca2+ and sustains the contraction.
This compound acts as a competitive antagonist at the M3 receptor.[13] It binds reversibly to the receptor's active site, physically preventing ACh from binding and initiating the downstream signaling cascade. This blockade leads to smooth muscle relaxation.
Caption: Cholinergic signaling pathway in bladder smooth muscle and the inhibitory action of Tolterodine.
Experimental Protocol: In Vitro Organ Bath Assay
This protocol details the steps for assessing the antagonist effect of this compound on contractions induced by a muscarinic agonist (e.g., Carbachol) in isolated bladder smooth muscle strips.
Materials and Reagents
-
Test Compound: this compound
-
Agonist: Carbachol (or Acetylcholine with an acetylcholinesterase inhibitor)
-
Tissue Source: Male Guinea Pig or Rat Bladder
-
Physiological Salt Solution: Krebs-Henseleit Solution (Composition in mM: NaCl 118.5, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 5.5).[14]
-
Gas Mixture: 95% O2 / 5% CO2 (Carbogen)
-
Equipment:
-
Organ Bath System (e.g., Radnoti, DMT) with 15-20 mL chambers and water jacket for temperature control (37°C).[15]
-
Isometric Force Transducer
-
Amplifier and Data Acquisition System (e.g., PowerLab, ADInstruments)
-
Dissection microscope, fine scissors, and forceps
-
Step-by-Step Methodology
Step 1: Tissue Preparation
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Perform a laparotomy and carefully excise the urinary bladder. Immediately place it in ice-cold Krebs-Henseleit solution.[8]
-
Transfer the bladder to a dissection dish containing fresh, cold Krebs solution. Gently remove any adhering fat and connective tissue.
-
Cut the bladder open from the dome to the base and pin it flat, mucosal side up.
-
Prepare 2-3 longitudinal smooth muscle strips from the bladder body, approximately 10-15 mm long and 2-4 mm wide.[16]
Step 2: Mounting and Equilibration
-
Mount each muscle strip vertically in an organ bath chamber filled with Krebs solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.[14]
-
Attach one end of the strip to a fixed glass hook at the bottom of the chamber and the other end to the isometric force transducer.
-
Apply a baseline tension of 1 gram (~10 mN) to each strip.[8]
-
Allow the tissues to equilibrate for 60-90 minutes. During this period, wash the tissues with fresh, pre-warmed Krebs solution every 15 minutes and re-adjust the baseline tension to 1 g as needed.[8][14]
Step 3: Viability and Normalization Check
-
After equilibration, test the viability of each strip by inducing a contraction with a high concentration of Potassium Chloride (KCl), typically 80 mM KCl added directly to the bath.[8] This depolarizes the cell membrane, causing Ca2+ influx and contraction, bypassing membrane receptors.
-
Allow the contraction to reach a stable plateau (approx. 5-7 minutes), then wash the tissue 3-5 times with fresh Krebs solution until the tension returns to the baseline.
-
This KCl-induced contraction serves as a positive control and can be used as a reference to normalize subsequent agonist-induced responses.
Step 4: Antagonist Incubation and Agonist Challenge
-
Allow the tissues to rest for at least 30 minutes after the KCl washout.
-
Add the desired concentration of this compound (or its vehicle for control strips) to the organ bath. Allow it to incubate for a pre-determined period, typically 20-30 minutes, to ensure it reaches equilibrium with the receptors.[15]
-
Perform a cumulative concentration-response curve for the agonist (Carbachol). Start by adding a low concentration of Carbachol (e.g., 10 nM) to the bath.
-
Once the contractile response has stabilized, add the next, higher concentration of Carbachol without washing out the previous one. Continue this process with increasing log concentrations until a maximal contraction is achieved.
-
After the final agonist concentration, wash the tissues thoroughly until the baseline tension is restored.
-
The entire procedure can be repeated on the same tissue with a different concentration of this compound after a suitable washout and re-equilibration period.
Caption: Experimental workflow for the in vitro organ bath assay.
Data Analysis and Interpretation
-
Measurement: Measure the peak isometric tension (in grams or mN) generated at each concentration of the agonist.
-
Normalization: Express the contractile response as a percentage of the maximum contraction achieved with either 80 mM KCl or the maximum response to the agonist in the control (vehicle-only) curve.
-
Curve Fitting: Plot the normalized response against the logarithm of the agonist concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the data and determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect).
-
Interpretation: In the presence of a competitive antagonist like this compound, the agonist concentration-response curve should exhibit a parallel rightward shift. This means the EC50 value will increase, but the Emax should remain unchanged (assuming full agonism can still be achieved). The magnitude of this shift is dependent on the concentration of the antagonist used.
Representative Data & Visualization
The following table illustrates hypothetical data from an experiment designed to test the effect of this compound on Carbachol-induced bladder contractions.
| This compound Conc. (nM) | Carbachol EC50 (nM) | Maximum Response (% of Control Emax) | Fold Shift in EC50 |
| 0 (Control) | 150 | 100% | 1.0 |
| 10 | 450 | 99% | 3.0 |
| 30 | 1350 | 101% | 9.0 |
| 100 | 4650 | 98% | 31.0 |
Data Interpretation: The data clearly show a concentration-dependent increase in the EC50 of Carbachol with increasing concentrations of this compound. The maximum response remains unaffected. This pattern is the hallmark of competitive antagonism. This data can be further analyzed using a Schild plot to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.
Troubleshooting and Best Practices
-
No response to KCl: The tissue is likely non-viable. Discard the strip and use a fresh one. This can result from prolonged time between dissection and experiment, or physical damage during preparation.
-
Unstable Baseline: This often indicates insufficient equilibration time. Allow for a longer equilibration period. Ensure the carbogen supply is consistent and the temperature is stable.
-
Low Maximum Response: The tissue may be damaged, or the baseline tension may be too low or too high. Optimal tension ensures a maximal response.
-
Variability Between Strips: Biological variability is expected. Use multiple strips from several animals to obtain statistically significant data. Normalizing data to each strip's own maximal response (e.g., to KCl) can help reduce inter-strip variability.[8]
References
-
Gillespie, J. I., et al. (2014). Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology. Journal of Visualized Experiments, (90), e51812. [Link]
-
Wróbel, M. Z., et al. (2023). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 325(6), R647-R659. [Link]
-
Wikipedia. (2024). Tolterodine. Wikipedia, The Free Encyclopedia. [Link]
-
Mayo Clinic. (2023). Tolterodine (Oral Route). Mayo Clinic. [Link]
-
Thirumala, C. & Gupta, M. (2023). Tolterodine. StatPearls [Internet]. [Link]
-
MedlinePlus. (2017). Tolterodine. U.S. National Library of Medicine. [Link]
-
Hegde, S. S. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. British Journal of Pharmacology, 147(S2), S80-S87. [Link]
-
Abbasi, J., et al. (2019). On the Absolute Stereochemistry of Tolterodine: A Circular Dichroism Study. Molecules, 24(3), 472. [Link]
-
Hashitani, H., et al. (2009). Nerve-released acetylcholine contracts urinary bladder smooth muscle by inducing action potentials independently of IP3-mediated calcium release. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 297(5), R1593-R1603. [Link]
-
Ciosek, P., et al. (2018). Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle. Advances in Physiology Education, 42(2), 293-300. [Link]
-
Shabir, S., et al. (2023). Cholinergic modulation of contractile responses in caprine urinary bladder smooth muscle: Role of urothelium and atropine. Pharma Innovation, 12(10), 209-214. [Link]
-
ResearchGate. (2015). How can I quantify smooth muscle contraction in vitro?. ResearchGate. [Link]
-
Ehlert, F. J. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. British Journal of Pharmacology, 147(S2), S80-S87. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Tolterodine Tartrate?. Patsnap Synapse. [Link]
-
M. A. Hypolite, J. A., et al. (2010). Bladder smooth muscle organ culture preparation maintains the contractile phenotype. American Journal of Physiology-Renal Physiology, 299(2), F444-F453. [Link]
-
ResearchGate. (2014). Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology. ResearchGate. [Link]
-
American Physiological Society. (2023). Signal transduction pathways of muscarinic receptors in the murine urinary bladder smooth muscle. APS. [Link]
-
Michel, M. C., et al. (2011). Human Urinary Bladder Strip Relaxation by the β-Adrenoceptor Agonist Isoprenaline: Methodological Considerations and Effects of Gender and Age. Frontiers in Pharmacology, 2, 11. [Link]
-
Cell Biolabs, Inc. (n.d.). Cell Contraction Assay. Cell Biolabs. [Link]
-
Urology Textbook. (n.d.). Urinary Bladder: Pharmacology of Detrusor Receptors. Urology Textbook. [Link]
-
Dr Matt & Dr Mike. (2021). Direct Muscarinic Agonists - in 2 mins!. YouTube. [Link]
-
Nyamwaro, M. (2013). A study of the influence of the urothelium on the contractility of the porcine urinary bladder. Sheffield Hallam University. [Link]
-
Agarwal, A., et al. (2013). Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle. Lab on a Chip, 13(18), 3595-3602. [Link]
-
Park, J. M., et al. (1998). The effect of cholinergic stimulation on cultured smooth muscle cells. The Journal of Urology, 160(3 Pt 2), 1208-1211. [Link]
Sources
- 1. Tolterodine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Tolterodine: MedlinePlus Drug Information [medlineplus.gov]
- 3. Nerve-released acetylcholine contracts urinary bladder smooth muscle by inducing action potentials independently of IP3-mediated calcium release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochemjournal.com [biochemjournal.com]
- 5. Tolterodine - Wikipedia [en.wikipedia.org]
- 6. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. On the Absolute Stereochemistry of Tolterodine: A Circular Dichroism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urology-textbook.com [urology-textbook.com]
- 10. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]
- 14. Human Urinary Bladder Strip Relaxation by the β-Adrenoceptor Agonist Isoprenaline: Methodological Considerations and Effects of Gender and Age - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. researchgate.net [researchgate.net]
- 17. shura.shu.ac.uk [shura.shu.ac.uk]
Cell-based functional assays for Benzyl R-(+)-Tolterodine
An Application Note on Cell-Based Functional Assays for the Characterization of Benzyl R-(+)-Tolterodine and its Interaction with Muscarinic Acetylcholine Receptors.
Introduction
This compound is a derivative of R-(+)-Tolterodine, a potent and competitive muscarinic acetylcholine receptor (mAChR) antagonist. R-(+)-Tolterodine is clinically used for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency. Its therapeutic effect is primarily mediated through the blockade of M2 and M3 muscarinic receptor subtypes, which are involved in detrusor muscle contraction. The addition of a benzyl group to the R-(+)-Tolterodine scaffold may alter its pharmacological properties, including potency, subtype selectivity, and pharmacokinetic profile.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based functional assays to characterize the pharmacological activity of this compound. The protocols detailed herein are designed to determine the compound's potency as an antagonist at various human muscarinic receptor subtypes and to elucidate its mechanism of action. The assays described include a primary screen using an intracellular calcium mobilization assay for Gq-coupled receptors (M1, M3, M5) and a secondary screen using a cAMP accumulation assay for Gi-coupled receptors (M2, M4).
Principle of the Assays
Muscarinic acetylcholine receptors are a class of G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). These subtypes couple to different intracellular signaling pathways upon activation by the endogenous agonist, acetylcholine (ACh).
-
M1, M3, and M5 receptors primarily couple through the Gαq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). This rapid increase in cytosolic calcium can be monitored using calcium-sensitive fluorescent dyes.
-
M2 and M4 receptors couple to the Gαi/o family of G-proteins. Activation of this pathway inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The modulation of cAMP levels can be quantified using various assay formats, such as competitive immunoassays or reporter gene-based systems.
By measuring the ability of this compound to inhibit the agonist-induced changes in intracellular calcium or cAMP levels, its antagonist potency (typically expressed as the half-maximal inhibitory concentration, IC50) at each muscarinic receptor subtype can be determined.
Signaling Pathways Overview
Caption: Signaling pathways of Gq- and Gi-coupled muscarinic receptors.
Experimental Protocols
Intracellular Calcium Mobilization Assay (for M1, M3, M5 Receptors)
This protocol describes the measurement of this compound's antagonist activity at human M1, M3, and M5 muscarinic receptors expressed in a suitable host cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells.
Materials:
-
CHO or HEK293 cells stably expressing human M1, M3, or M5 receptors.
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).
-
Probenecid (an anion-exchange transport inhibitor, often used to improve dye retention).
-
Muscarinic receptor agonist (e.g., Carbachol or Acetylcholine).
-
This compound.
-
384-well black, clear-bottom microplates.
-
Fluorescent plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Workflow Diagram:
Caption: Workflow for the intracellular calcium mobilization assay.
Step-by-Step Protocol:
-
Cell Seeding: The day before the assay, seed the receptor-expressing cells into 384-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: On the day of the assay, aspirate the cell culture medium from the wells. Add the fluorescent calcium dye loading solution (prepared according to the manufacturer's instructions, typically in assay buffer containing probenecid). Incubate the plate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare the agonist (Carbachol) at a concentration that will elicit a maximal response (EC100), as determined from a prior agonist dose-response experiment.
-
Antagonist Incubation: After dye loading, wash the cells with assay buffer. Add the various concentrations of this compound to the appropriate wells. Include wells with vehicle control (no antagonist) and a positive control (a known muscarinic antagonist like atropine). Incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement: Place the microplate into a fluorescent plate reader. Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4). Establish a stable baseline reading for a few seconds.
-
Agonist Injection: Using the instrument's integrated fluidics, inject the EC100 concentration of the agonist into each well. Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium response.
-
Data Analysis: The antagonist effect is quantified by measuring the reduction in the peak fluorescence signal in the presence of this compound compared to the vehicle control. Calculate the percentage of inhibition for each concentration of the antagonist. Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
cAMP Accumulation Assay (for M2, M4 Receptors)
This protocol measures the ability of this compound to reverse the agonist-induced inhibition of cAMP production in cells expressing M2 or M4 receptors.
Materials:
-
CHO or HEK293 cells stably expressing human M2 or M4 receptors.
-
Cell culture medium.
-
Assay buffer or medium.
-
Forskolin (an adenylyl cyclase activator).
-
Muscarinic receptor agonist (e.g., Carbachol).
-
This compound.
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
384-well white microplates.
-
Plate reader compatible with the chosen cAMP detection technology.
Step-by-Step Protocol:
-
Cell Seeding: Seed M2 or M4 expressing cells into a 384-well white plate and incubate overnight.
-
Compound and Reagent Preparation: Prepare serial dilutions of this compound. Prepare a solution containing the agonist (at its EC100 for inhibition) and a fixed concentration of forskolin. The forskolin concentration should be chosen to produce a sub-maximal stimulation of cAMP production.
-
Assay Incubation: Aspirate the culture medium. Add the this compound dilutions to the cells and incubate for 15-30 minutes. Following this pre-incubation, add the agonist/forskolin mixture to all wells (except for the negative control). Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit, following the manufacturer's protocol.
-
Data Analysis: The antagonist activity of this compound is observed as a reversal of the agonist-induced inhibition of the forskolin-stimulated cAMP signal. Calculate the percentage of reversal for each antagonist concentration. Plot this against the log of the antagonist concentration and fit the curve to determine the IC50 value.
Data Interpretation and Expected Results
The primary output of these assays is the IC50 value, which represents the concentration of this compound required to inhibit 50% of the maximal agonist response. By performing these assays on cell lines expressing each of the five muscarinic receptor subtypes, a selectivity profile can be generated.
| Parameter | Description | Example Data Interpretation |
| IC50 (nM) | The molar concentration of an antagonist that produces 50% of the maximum possible inhibition. | A lower IC50 value indicates higher potency. |
| Selectivity Ratio | The ratio of IC50 values for different receptor subtypes (e.g., IC50(M2) / IC50(M3)). | A high selectivity ratio suggests the compound preferentially binds to one subtype over another. |
| Hill Slope | The steepness of the concentration-response curve. | A Hill slope of approximately 1 is consistent with competitive antagonism at a single site. |
Example Selectivity Profile for this compound:
| Receptor Subtype | Assay Type | IC50 (nM) |
| M1 | Calcium Mobilization | e.g., 15.2 |
| M2 | cAMP Accumulation | e.g., 9.8 |
| M3 | Calcium Mobilization | e.g., 2.5 |
| M4 | cAMP Accumulation | e.g., 25.6 |
| M5 | Calcium Mobilization | e.g., 18.9 |
In this hypothetical example, this compound shows the highest potency for the M3 receptor, which is a key target for the treatment of overactive bladder.
Conclusion
The cell-based functional assays described in this application note provide a robust and reliable framework for the pharmacological characterization of this compound. The calcium mobilization and cAMP accumulation assays allow for the determination of the compound's antagonist potency and selectivity profile across all five human muscarinic acetylcholine receptor subtypes. These data are crucial for understanding the compound's mechanism of action and for guiding further drug development efforts. It is recommended to confirm the functional data with orthogonal assays, such as radioligand binding assays, to provide a comprehensive understanding of the compound's interaction with its targets.
References
-
Abrams, P., & Wein, A. J. (2004). The Overactive Bladder: A Widespread and Treatable Condition. BJU International, 93(s1), 1-8. [Link]
-
Nilvebrant, L., Andersson, K. E., Gillberg, P. G., Stahl, E., & Sparf, B. (1997). Tolterodine--a new bladder-selective antimuscarinic agent. European Journal of Pharmacology, 327(2-3), 195–207. [Link]
-
Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279–290. [Link]
-
Berridge, M. J. (1993). Inositol trisphosphate and calcium signalling. Nature, 361(6410), 315–325. [Link]
-
Gilman, A. G. (1987). G proteins: transducers of receptor-generated signals. Annual Review of Biochemistry, 56, 615–649. [Link]
Application Note: Characterization of Muscarinic Receptors Using [³H]Benzyl R-(+)-Tolterodine
Abstract
This guide provides a comprehensive, in-depth protocol for conducting radioligand binding assays using tritium-labeled Benzyl R-(+)-Tolterodine ([³H]Tolterodine) to characterize muscarinic acetylcholine receptors (mAChRs). Tolterodine is a potent and competitive muscarinic receptor antagonist with high affinity, making its radiolabeled form an excellent tool for receptor pharmacology.[1][2][3] This document details procedures for membrane preparation, saturation binding assays to determine receptor affinity (Kd) and density (Bmax), and competition binding assays to determine the inhibition constant (Ki) of unlabeled test compounds. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction and Scientific Principle
Radioligand binding assays are a foundational technique in pharmacology, considered a gold standard for quantifying the interaction between a ligand and its receptor.[4] These assays utilize a radioactively labeled ligand (the radioligand) to directly measure binding to a receptor of interest, typically present in a cell membrane preparation.[5]
R-(+)-Tolterodine is a competitive antagonist with high specificity for muscarinic receptors.[3][6] It binds with high affinity to various mAChR subtypes (M1-M5), making [³H]Tolterodine a valuable tool for studying this receptor family, which is implicated in numerous physiological processes and disease states.[7][8]
This guide describes two primary types of radioligand binding assays:[9]
-
Saturation Assay: In this experiment, increasing concentrations of [³H]Tolterodine are incubated with a fixed amount of receptor preparation. The goal is to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which represents the total receptor density in the sample.[10][11]
-
Competition (or Inhibition) Assay: This assay measures the ability of an unlabeled test compound to compete with a fixed concentration of [³H]Tolterodine for binding to the receptor. The primary output is the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand), which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[12][13] The Ki provides a standardized measure of the test compound's affinity for the receptor.[4][14]
The fundamental principle relies on separating the radioligand that is bound to the receptor from the unbound (free) radioligand. This is most commonly achieved by rapid vacuum filtration, where the cell membranes and bound radioligand are trapped on a filter mat, while the free radioligand passes through.[15] The radioactivity retained on the filter is then quantified using a scintillation counter.
Materials and Reagents
-
Radioligand: [³H]this compound (Specific Activity: ~70-90 Ci/mmol). Should be stored at -20°C.
-
Receptor Source: CHO-K1 or HEK293 cells stably expressing human muscarinic receptor subtypes (e.g., M₁, M₂, M₃), or tissue homogenates (e.g., guinea pig bladder, rat cerebral cortex).[7]
-
Unlabeled Ligands:
-
R-(+)-Tolterodine (for non-specific binding determination and standard curves).
-
Atropine or Scopolamine (as alternative non-specific binding definers).
-
Test compounds for Ki determination.
-
-
Buffers and Solutions:
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 at 4°C.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at 25°C.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Cryoprotectant Solution: Lysis Buffer containing 10% (w/v) sucrose.
-
-
Equipment and Consumables:
-
Homogenizer (e.g., Dounce, Polytron).
-
High-speed refrigerated centrifuge.
-
96-well microplates.
-
Cell harvester with vacuum filtration manifold.
-
Glass fiber filter mats (e.g., Whatman GF/B or GF/C, pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding).[15]
-
Scintillation vials or 96-well solid scintillant plates (e.g., LumaPlate™).
-
Liquid scintillation cocktail (if using vials).
-
Beta scintillation counter (e.g., Tri-Carb, MicroBeta).
-
Protein assay kit (e.g., BCA or Bradford).
-
Protocol Part 1: Membrane Preparation
This protocol describes the preparation of a crude membrane fraction from cultured cells, which serves as the source of the muscarinic receptors. All steps must be performed at 4°C or on ice to prevent proteolytic degradation.
-
Cell Harvesting: Culture cells expressing the target muscarinic receptor to ~80-90% confluency. Aspirate the culture medium and wash the cell monolayer twice with ice-cold Phosphate Buffered Saline (PBS).
-
Cell Lysis: Scrape the cells into ice-cold Lysis Buffer. Use a mechanical homogenizer (e.g., Polytron or Dounce) to lyse the cells. The goal is to disrupt the cell membrane while keeping the nucleus intact.[16]
-
Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes at 4°C) to pellet nuclei and intact cells.[15]
-
Membrane Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 20-30 minutes at 4°C) to pellet the cell membranes.[16]
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the high-speed centrifugation step. This wash step is critical for removing cytosolic components that may interfere with the assay.
-
Final Resuspension and Storage: Resuspend the final pellet in a minimal volume of Cryoprotectant Solution. The sucrose acts as a cryoprotectant to preserve receptor integrity during freezing.
-
Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the BCA assay. This value is essential for normalizing the binding data (e.g., expressing Bmax in fmol/mg protein).[15]
-
Storage: Aliquot the membrane preparation into small volumes and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol Part 2: Saturation Binding Assay
This assay determines the Kd and Bmax of [³H]Tolterodine for the target receptor. It involves incubating the membranes with increasing concentrations of the radioligand.
Experimental Design & Rationale
-
Total Binding (TB): Measures the total amount of radioligand bound to both the receptors (specific) and non-receptor components like the filter and lipids (non-specific). It is determined by incubating membranes with only the radioligand.
-
Non-Specific Binding (NSB): Measures the binding of the radioligand to non-receptor sites. This is determined by co-incubating the membranes and radioligand with a high concentration of an unlabeled competing ligand (e.g., 10 µM unlabeled Tolterodine or Atropine). This excess of unlabeled ligand saturates the specific receptor sites, ensuring that any measured radioactivity is from non-specific binding.
-
Specific Binding (SB): This is the value of interest and represents radioligand bound only to the target receptors. It is not measured directly but calculated: SB = TB - NSB .[17]
Assay Workflow
Caption: Workflow for a Saturation Radioligand Binding Assay.
Step-by-Step Protocol
-
Plate Setup: Set up a 96-well plate. For each concentration of [³H]Tolterodine, you will have wells for Total Binding (in triplicate) and Non-Specific Binding (in duplicate).
-
Reagent Addition: Add reagents to the wells in the order specified in the table below. It is often best to add the radioligand last to start the reaction simultaneously.
| Component | Total Binding Wells | Non-Specific Binding Wells | Final Volume |
| Assay Buffer | 50 µL | --- | 250 µL |
| Unlabeled Ligand (10 µM) | --- | 50 µL | 250 µL |
| Membrane Suspension | 150 µL (e.g., 50 µg protein) | 150 µL (e.g., 50 µg protein) | 250 µL |
| [³H]Tolterodine (Varying Conc.) | 50 µL | 50 µL | 250 µL |
-
Incubation: Incubate the plate with gentle agitation for 60-90 minutes at room temperature (25°C). This time should be sufficient to allow the binding reaction to reach equilibrium.[15]
-
Filtration: Terminate the incubation by rapid vacuum filtration through a PEI-pre-soaked glass fiber filter mat using a cell harvester.
-
Washing: Immediately wash the filters 3-4 times with 300 µL/well of ice-cold Wash Buffer. This removes unbound radioligand while minimizing the dissociation of specifically bound ligand.
-
Drying and Counting: Dry the filter mat completely (e.g., under a heat lamp or in a low-temperature oven). Once dry, add scintillation cocktail (if using vials) or place in the counter (if using solid scintillant plates) and measure the radioactivity, expressed as Counts Per Minute (CPM).
Protocol Part 3: Competition Binding Assay
This assay determines the affinity (Ki) of an unlabeled test compound by measuring its ability to displace [³H]Tolterodine.
Experimental Design & Rationale
A fixed concentration of [³H]Tolterodine (typically at or near its Kd value, determined from the saturation assay) is co-incubated with serially diluted concentrations of the unlabeled test compound. The resulting data generates an inhibition curve from which the IC₅₀ is calculated.
Assay Workflow
Sources
- 1. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolterodine | (R)-(+)-Tolterodine | mAChR antagonist | TargetMol [targetmol.com]
- 3. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. revvity.com [revvity.com]
- 6. droracle.ai [droracle.ai]
- 7. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GraphPad Prism 10 Curve Fitting Guide - Key concepts: Saturation binding [graphpad.com]
- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 13. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. mdpi.com [mdpi.com]
Application Notes & Protocols: Evaluating the Efficacy of Benzyl R-(+)-Tolterodine in Animal Models of Overactive Bladder
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Benzyl R-(+)-Tolterodine, a potent antimuscarinic agent for the treatment of overactive bladder (OAB). We delve into the scientific rationale behind the selection of appropriate animal models, present detailed, step-by-step protocols for inducing OAB-like symptoms, and outline robust methodologies for assessing the therapeutic efficacy of this compound. This guide is designed to ensure scientific integrity, reproducibility, and the generation of high-quality data to support the clinical development of this compound.
Introduction: The Scientific Imperative for Preclinical Evaluation
Overactive bladder (OAB) is a prevalent and chronic condition characterized by urinary urgency, with or without urge incontinence, and is often accompanied by frequency and nocturia.[1] The development of effective and well-tolerated therapeutics is a significant focus in urological research. This compound, a competitive muscarinic receptor antagonist, has been specifically developed to treat OAB.[1][2] Its mechanism of action involves blocking M2 and M3 muscarinic receptors in the detrusor muscle of the bladder, leading to a reduction in involuntary bladder contractions and an increase in bladder capacity.[2][3]
Preclinical evaluation in relevant animal models is a critical step in the drug development pipeline.[4] These models allow for the investigation of a compound's pharmacodynamics, efficacy, and safety profile before advancing to human clinical trials. This guide provides a detailed framework for conducting such evaluations for this compound.
Mechanism of Action of this compound
Tolterodine and its active metabolite, 5-hydroxymethyltolterodine, act as competitive antagonists at muscarinic receptors.[2] This antagonism inhibits bladder contraction and decreases detrusor pressure.[2] Tolterodine exhibits functional selectivity for the bladder over the salivary glands in vivo, which translates to a better tolerability profile compared to older antimuscarinic agents like oxybutynin.[1][5]
Caption: Mechanism of this compound in OAB.
Selection of Animal Models: A Critical Decision
The choice of an appropriate animal model is paramount for the successful evaluation of a drug candidate. For OAB, rodent models, particularly rats and mice, are widely used due to their anatomical and physiological similarities to humans, cost-effectiveness, and the availability of established protocols.[6][7]
Chemically-Induced Cystitis Models
These models involve the administration of chemical irritants to induce bladder inflammation and hyperactivity, mimicking the symptoms of OAB and interstitial cystitis/bladder pain syndrome (IC/BPS).[6]
-
Cyclophosphamide (CYP)-Induced Cystitis: CYP is a commonly used agent that, when metabolized, produces acrolein, a bladder irritant.[8] This model is well-established and results in bladder edema, inflammation, and increased urinary frequency.[6][9]
-
Protamine Sulfate (PS)-Induced Bladder Injury: Intravesical instillation of PS disrupts the glycosaminoglycan (GAG) layer of the urothelium, increasing its permeability and leading to bladder hyperactivity.[10][11] This can be followed by exposure to bacterial endotoxin (lipopolysaccharide, LPS) to create a more robust inflammatory response.[12]
Rationale for Model Selection
The CYP-induced cystitis model is particularly relevant for evaluating the efficacy of antimuscarinic agents like this compound as it induces detrusor overactivity, a key feature of OAB that is targeted by this class of drugs.[13] The PS model is also valuable for investigating compounds that may have a protective effect on the urothelium in addition to their antimuscarinic properties.[10]
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a comprehensive guide. Researchers should adapt these protocols based on their specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Cyclophosphamide (CYP)-Induced Cystitis in Rats
This protocol details the induction of cystitis using CYP and subsequent evaluation of urinary function.
Materials:
-
Female Sprague-Dawley rats (200-250 g)
-
Cyclophosphamide (CYP)
-
Saline (0.9% NaCl)
-
Metabolic cages for urine collection
-
Anesthesia (e.g., isoflurane)
-
Catheters for urodynamic studies
Procedure:
-
Acclimatization: House rats in standard conditions for at least one week before the experiment.
-
Baseline Measurements: Place individual rats in metabolic cages for 24 hours to record baseline voiding frequency and volume.[6]
-
Induction of Cystitis: Administer a single intraperitoneal (i.p.) injection of CYP (150 mg/kg) dissolved in saline.[13] A control group should receive a saline injection.
-
Treatment Administration: At a predetermined time point after CYP injection (e.g., 24 hours), administer this compound or vehicle control via the desired route (e.g., oral gavage, subcutaneous injection). Dosing should be based on prior pharmacokinetic studies.
-
Efficacy Evaluation (Post-treatment):
-
Voiding Pattern Analysis: Place rats back in metabolic cages for a defined period (e.g., 4-6 hours) to monitor voiding frequency and volume.[6] The voiding spot assay on filter paper is another widely used method.[7]
-
Urodynamic Studies (Cystometry): Under anesthesia, insert a catheter into the bladder via the urethra. Infuse saline into the bladder at a constant rate and record intravesical pressure to assess bladder capacity, micturition pressure, and the presence of non-voiding contractions.[7][14]
-
Caption: Workflow for CYP-Induced Cystitis Protocol.
Protocol 2: Protamine Sulfate (PS)/Lipopolysaccharide (LPS) Induced Bladder Injury in Rats
This protocol describes the induction of bladder injury via intravesical instillation.
Materials:
-
Female Sprague-Dawley rats (200-250 g)
-
Protamine sulfate (PS)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Catheters for instillation and urodynamics
Procedure:
-
Acclimatization and Baseline: Follow steps 1 and 2 from Protocol 4.1.
-
Induction of Bladder Injury:
-
Treatment and Efficacy Evaluation: Follow steps 4 and 5 from Protocol 4.1.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Key Efficacy Endpoints in Animal Models of OAB
| Parameter | Method of Measurement | Expected Effect of this compound |
| Micturition Frequency | Metabolic Cage / Voiding Spot Assay | Decrease[16] |
| Voided Volume per Micturition | Metabolic Cage / Voiding Spot Assay | Increase[16] |
| Bladder Capacity | Cystometry | Increase[17] |
| Micturition Pressure | Cystometry | No significant change or slight decrease |
| Non-voiding Contractions | Cystometry | Decrease in frequency and amplitude |
| Residual Volume | Cystometry | Potential slight increase[18] |
Statistical Analysis: Data should be analyzed using appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects. A p-value of <0.05 is typically considered statistically significant.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the experimental results, the following measures should be implemented:
-
Positive Control: Include a well-characterized antimuscarinic agent, such as oxybutynin, as a positive control to validate the experimental model and provide a benchmark for the efficacy of this compound.[1]
-
Blinding: Whenever possible, experiments should be conducted in a blinded manner to minimize observer bias.
-
Reproducibility: Experiments should be repeated to ensure the reproducibility of the findings.
-
Dose-Response Relationship: Evaluate multiple doses of this compound to establish a dose-response relationship, which provides strong evidence of a drug-specific effect.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the preclinical evaluation of this compound in animal models of OAB. By adhering to these methodologies, researchers can generate high-quality, reproducible data that will be crucial for the continued development of this promising therapeutic agent. The careful selection of animal models, meticulous execution of protocols, and rigorous data analysis are essential for ensuring the scientific integrity of these studies and ultimately, for advancing the treatment of overactive bladder.
References
-
Review of Animal Models to Study Urinary Bladder Function. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Muro-Neuro-Urodynamics ; a review of the functional assessment of mouse lower urinary tract function. (2017, February 5). Frontiers. Retrieved January 25, 2026, from [Link]
-
Evidence for the efficacy and safety of tolterodine in the treatment of overactive bladder. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Drugs Currently Undergoing Preclinical or Clinical Trials for the Treatment of Overactive Bladder: A Review. (n.d.). PMC - NIH. Retrieved January 25, 2026, from [Link]
-
Tolterodine. (n.d.). PubChem - NIH. Retrieved January 25, 2026, from [Link]
-
Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats. (2020, August 28). PMC - PubMed Central. Retrieved January 25, 2026, from [Link]
-
Effects of tolterodine on an overactive bladder depend on suppression of C-fiber bladder afferent activity in rats. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Animal models in overactive bladder research. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Clinical efficacy and safety of tolterodine in the treatment of overactive bladder: a pooled analysis. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Non-invasive voiding assessment in conscious mice. (2018, April 2). PMC - NIH. Retrieved January 25, 2026, from [Link]
-
Protamine Sulfate-induced Bladder Injury is Protective from Distention-induced Bladder Pain. (2014, January 1). PMC - PubMed Central. Retrieved January 25, 2026, from [Link]
-
Comparisons of urinary bladder responses to common antimuscarinics reveals unique effects of darifenacin. (2025, February 20). PMC - NIH. Retrieved January 25, 2026, from [Link]
-
Adverse Event Assessment of Antimuscarinics for Treating Overactive Bladder: A Network Meta-Analytic Approach. (n.d.). Research journals - PLOS. Retrieved January 25, 2026, from [Link]
-
Non-invasive voiding assessment in conscious mice. (2025, August 6). ResearchGate. Retrieved January 25, 2026, from [Link]
-
What is the mechanism of Tolterodine Tartrate?. (2024, July 17). Patsnap Synapse. Retrieved January 25, 2026, from [Link]
-
The AUA/SUFU Guideline on the Diagnosis and Treatment of Idiopathic Overactive Bladder. (2024, April 23). American Urological Association. Retrieved January 25, 2026, from [Link]
-
Tolterodine. (2023, May 23). StatPearls - NCBI Bookshelf - NIH. Retrieved January 25, 2026, from [Link]
-
612 CYCLOPHOSPHAMIDE-INDUCED CYSTITIS IN CONSCIOUS FEMALE RATS: DEVELOPMENT AND PHARMACOLOGICAL VALIDATION OF AN EXPERIMENTAL MO. (n.d.). International Continence Society. Retrieved January 25, 2026, from [Link]
-
Mast Cell Activation and Response to Tolterodine in the Rat Urinary Bladder in a Chronic Model of Intravesical Protamine Sulfate and Bacterial Endotoxin-Induced Cystitis. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
The Isopropyl Gallate Counteracts Cyclophosphamide-Induced Hemorrhagic Cystitis in Mice. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
The mechanism of action of tolterodine. (2025, August 9). ResearchGate. Retrieved January 25, 2026, from [Link]
-
(PDF) Animal Models in Overactive Bladder Research. (2025, August 6). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Clinical Trial to Evaluate the Efficacy and Safety of Fesoterodine in Comparison to Tolterodine for Overactive Bladder (OAB). (n.d.). ClinicalTrials.gov. Retrieved January 25, 2026, from [Link]
-
Bladder Injury Model Induced in Rats by Exposure to Protamine Sulfate Followed by Bacterial Endotoxin. (n.d.). OUCI. Retrieved January 25, 2026, from [Link]
-
Primary Care management of Overactive Bladder (OAB). (n.d.). SW London Integrated Medicines Optimisation. Retrieved January 25, 2026, from [Link]
-
(PDF) Adverse Event Assessment of Antimuscarinics for Treating Overactive Bladder: A Network Meta-Analytic Approach. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Intravesical protamine sulfate and potassium chloride as a model for bladder hyperactivity. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Overactive Bladder Guidelines. (2025, March 28). Medscape Reference. Retrieved January 25, 2026, from [Link]
-
What is the mechanism of action (MOA) of Tolterodine?. (2025, July 20). Dr.Oracle. Retrieved January 25, 2026, from [Link]
-
Tolterodine--a new bladder-selective antimuscarinic agent. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
(PDF) Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats. (2025, August 7). ResearchGate. Retrieved January 25, 2026, from [Link]
-
What is the mechanism of action of Tolterodine (generic name)?. (2025, October 13). Dr.Oracle. Retrieved January 25, 2026, from [Link]
-
Urodynamic Findings in an Awake Chemical Cystitis Rat Model Observed by Simultaneous Registrations of Intravesical and Intraabdominal Pressures. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
The AUA/SUFU Guideline on the Diagnosis and Treatment of Idiopathic Overactive Bladder. (2024, July 1). American Urological Association. Retrieved January 25, 2026, from [Link]
-
Noninvasive monitoring of lower urinary tract dysfunction in rats with bladder outlet obstruction using uroflowmetry and ultrasonography. (2025, August 25). PubMed. Retrieved January 25, 2026, from [Link]
-
Tolterodine extended release is well tolerated in older subjects. (n.d.). PMC - PubMed Central. Retrieved January 25, 2026, from [Link]
-
Comparisons of the therapeutic safety of seven oral antimuscarinic drugs in patients with overactive bladder: a network meta-analysis. (2021, September 12). NIH. Retrieved January 25, 2026, from [Link]
-
Relevance of the cyclophosphamide-induced cystitis model for pharmacological studies targeting inflammation and pain of the bladder. (2013, May 5). PubMed. Retrieved January 25, 2026, from [Link]
-
Bladder Instillations. (n.d.). Interstitial Cystitis Association. Retrieved January 25, 2026, from [Link]
-
Animal models, treatment options, and biomaterials for female stress urinary incontinence. (n.d.). PMC - PubMed Central. Retrieved January 25, 2026, from [Link]
-
Bladder injury model induced in rats by exposure to protamine sulfate followed by bacterial endotoxin. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
Sources
- 1. Evidence for the efficacy and safety of tolterodine in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]
- 4. Animal models in overactive bladder research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Muro-Neuro-Urodynamics ; a review of the functional assessment of mouse lower urinary tract function [frontiersin.org]
- 8. Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relevance of the cyclophosphamide-induced cystitis model for pharmacological studies targeting inflammation and pain of the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protamine Sulfate-induced Bladder Injury is Protective from Distention-induced Bladder Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intravesical protamine sulfate and potassium chloride as a model for bladder hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bladder injury model induced in rats by exposure to protamine sulfate followed by bacterial endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ics.org [ics.org]
- 14. Urodynamic Findings in an Awake Chemical Cystitis Rat Model Observed by Simultaneous Registrations of Intravesical and Intraabdominal Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bladder Injury Model Induced in Rats by Exposure to Protamine Sulfate Followed by Bacterial Endotoxin [ouci.dntb.gov.ua]
- 16. Clinical efficacy and safety of tolterodine in the treatment of overactive bladder: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of tolterodine on an overactive bladder depend on suppression of C-fiber bladder afferent activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
Application Notes: Preparation of Benzyl R-(+)-Tolterodine Stock Solutions for Experimental Use
Abstract
This document provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of Benzyl R-(+)-Tolterodine stock solutions for use in research and drug development applications. The methodologies outlined herein are designed to ensure solution accuracy, stability, and reproducibility, which are critical for generating reliable experimental data. We delve into the causality behind solvent selection, concentration calculations, and storage conditions, grounding our recommendations in the physicochemical properties of Tolterodine and established principles of Good Laboratory Practice (GLP).
Introduction: The Importance of Accurate Stock Solutions
The primary goal of this protocol is to establish a self-validating system for preparing Tolterodine stock solutions. By understanding the "why" behind each step—from selecting an appropriate solvent to implementing proper storage—researchers can minimize variability and ensure the highest quality of their starting material. This guide is intended for researchers, scientists, and drug development professionals who require reliable and reproducible methods for handling this compound.
This compound: Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in developing a robust preparation protocol. The compound is typically supplied as a tartrate salt, which influences its solubility and molecular weight.[4][5][6]
| Property | Value | Source |
| Chemical Name | (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine L-hydrogen tartrate | [5] |
| Molecular Formula | C₂₆H₃₇NO₇ (Tolterodine Tartrate) | [5] |
| Molecular Weight | 475.6 g/mol (Tolterodine Tartrate) | [4][5] |
| Appearance | White crystalline powder | [5] |
| pKa | 9.87 | [5][6] |
| Solubility | Water: 12 mg/mLMethanol: SolubleEthanol: Slightly solubleDMSO: Soluble (Data from vendor information) | [5][6] |
| LogP (Partition Coefficient) | 1.83 (at pH 7.3) | [5][6] |
Causality Insight: The tartrate salt form significantly enhances the aqueous solubility of Tolterodine to 12 mg/mL.[5][6] However, for creating highly concentrated stock solutions (e.g., >10 mM), organic solvents like Dimethyl Sulfoxide (DMSO) are superior. The high LogP value indicates good lipophilicity, which allows the molecule to cross cell membranes but can also lead to precipitation when a concentrated DMSO stock is diluted rapidly into an aqueous buffer.[7]
Materials and Equipment
Reagents and Consumables
-
This compound Tartrate (powder, purity ≥98%)
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS) for working dilutions
-
Sterile, conical-bottom polypropylene or glass vials for aliquoting
-
Pipette tips (low-retention)
Equipment
-
Analytical balance (readability to 0.01 mg)
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Calibrated micropipettes (P10, P200, P1000)
-
Biological safety cabinet (BSC) or chemical fume hood
-
-20°C and -80°C freezers
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and nitrile gloves when handling Tolterodine powder and DMSO.
-
Hazard Information: Tolterodine Tartrate is toxic if swallowed and is suspected of damaging fertility or the unborn child.[4] Handle with care and avoid generating dust.
-
Handling Location: All weighing and initial dissolution steps should be performed in a chemical fume hood or a powder-handling enclosure to prevent inhalation.[8]
-
Solvent Safety: DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact.
Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in cellular and biochemical assays.
Workflow Overview
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Methodology
-
Pre-Weighing Preparation:
-
Allow the vial of this compound Tartrate powder to equilibrate to room temperature for at least 15-20 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the hygroscopic powder, which can affect weighing accuracy and compound stability.
-
Tare the analytical balance with a suitable weigh boat or microcentrifuge tube.
-
-
Calculation of Required Mass:
-
The goal is to prepare a specific volume (e.g., 1 mL) of a 10 mM stock solution. Use the molarity formula to determine the required mass of the compound.[9][10]
-
Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Example Calculation for 1 mL of 10 mM stock:
-
Concentration = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 475.6 g/mol
-
Mass = 0.010 mol/L × 0.001 L × 475.6 g/mol = 0.004756 g = 4.76 mg
-
-
-
Weighing and Dissolution:
-
Inside a chemical fume hood, carefully weigh out the calculated mass (4.76 mg) of Tolterodine Tartrate powder into a sterile vial.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial. For 4.76 mg, add 1.0 mL of DMSO.
-
Causality Insight: Anhydrous DMSO is specified to minimize the introduction of water, which could promote hydrolysis of the compound over long-term storage.
-
-
Ensuring Complete Solubilization (Self-Validating Step):
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source. If any solid particles remain, sonicate the vial in a room temperature water bath for 5-10 minutes.[8]
-
Repeat the visual inspection. The solution must be perfectly clear and free of any precipitate. A non-dissolved compound will lead to inaccurate concentrations and potential toxicity in cell-based assays.[8]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled polypropylene or amber glass vials.
-
Causality Insight: Aliquoting is the most effective way to preserve the integrity of the stock solution. It prevents the degradation that can occur from repeated freeze-thaw cycles and minimizes the risk of contamination each time the primary stock is accessed.[11]
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.[12]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months) .[11] Protect from direct light.
-
Preparation of Working Solutions
When preparing for an experiment, a working solution is made by diluting the high-concentration stock into an aqueous medium (e.g., cell culture media, PBS).
Dilution Workflow
Caption: Workflow for diluting DMSO stock into aqueous working solution.
Step-by-Step Methodology
-
Thaw: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the vial to collect the contents at the bottom.
-
Dilute: To avoid precipitation, add the DMSO stock solution to the aqueous buffer, not the other way around. Mix immediately and thoroughly by vortexing or pipetting.
-
Solvent Concentration: Ensure the final concentration of DMSO in your experimental system is non-toxic, typically below 0.5% (v/v) .[11] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Stability: Use aqueous working solutions immediately. Tolterodine is less stable in aqueous media compared to DMSO, and should not be stored for extended periods.
Troubleshooting
| Problem | Possible Cause | Solution |
| Powder is difficult to weigh accurately. | Static electricity; compound is hygroscopic. | Use an anti-static weigh boat or ionizer. Ensure compound is fully equilibrated to room temperature before opening. |
| Compound does not fully dissolve in DMSO. | Insufficient mixing; impure solvent; incorrect mass/volume ratio. | Vortex thoroughly and sonicate for 10-30 minutes.[8] Use fresh, anhydrous DMSO. Re-verify calculations and measurements. Gentle warming to 37°C can be attempted.[8] |
| Precipitate forms when diluting into aqueous buffer. | Compound "crashing out" due to poor solubility at high aqueous concentrations. | Perform a serial or stepwise dilution. Ensure the stock is added to the buffer with immediate, vigorous mixing. Ensure the final DMSO concentration is sufficient to maintain solubility at the working concentration. |
| Inconsistent experimental results between batches. | Stock solution degradation; inaccurate pipetting; contamination. | Use fresh aliquots for each experiment. Avoid repeated freeze-thaw cycles. Calibrate pipettes regularly. Adhere strictly to this protocol. |
References
-
PubChem. (n.d.). Tolterodine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Tolterodine. Retrieved from [Link]
- Google Patents. (n.d.). EP1629834A1 - Sustained release pharmaceutical composition of tolterodine.
-
PubChem. (n.d.). Tolterodine Tartrate. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2004). Clinical Pharmacology and Biopharmaceutics Review for Tolterodine Tartrate. Retrieved from [Link]
- Google Patents. (n.d.). EP1781275A1 - Sustained release pharmaceutical composition of tolterodine.
-
ChemIDplus. (n.d.). Tolterodine. National Library of Medicine. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Tolterodine (Oral Route). Retrieved from [Link]
-
StatPearls. (2023). Tolterodine. National Center for Biotechnology Information. Retrieved from [Link]
-
Government of Canada. (2023). Product Monograph: Tolterodine L-tartrate tablets. Retrieved from [Link]
-
Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Tolterodine Tartrate?. Retrieved from [Link]
-
St. Olaf College. (n.d.). Preparing Chemical Solutions, Reagents, and Buffers. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the mechanism of action (MOA) of Tolterodine?. Retrieved from [Link]
-
Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
-
The Chemistry Blog. (2024). How To Make A Standard Solution. Retrieved from [Link]
-
University of Wisconsin-Whitewater. (n.d.). Introduction to Good Laboratory Practices (GLPs). Retrieved from [Link]
-
ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]
Sources
- 1. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tolterodine - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. Tolterodine Tartrate | C26H37NO7 | CID 443878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Tolterodine [drugfuture.com]
- 7. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. emulatebio.com [emulatebio.com]
- 9. flinnsci.com [flinnsci.com]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
Application of Benzyl R-(+)-Tolterodine and its Active Moiety in Urological Research
Introduction: Contextualizing Benzyl R-(+)-Tolterodine in Urological Drug Discovery
Tolterodine is a cornerstone in the pharmacological management of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1][2] The clinically approved and pharmacologically active enantiomer is R-(+)-Tolterodine. This compound is a derivative of this active moiety.[3] In the context of pharmaceutical research and development, such derivatives are often synthesized as reference standards for impurity analysis, metabolites, or as intermediates in novel synthesis pathways.[3]
This guide focuses on the application of the active pharmacological agent, R-(+)-Tolterodine , and its principal active metabolite, 5-hydroxymethyl tolterodine (5-HMT) , in urological research.[4] Understanding the experimental application of these compounds is fundamental for researchers investigating lower urinary tract physiology, developing novel antimuscarinic agents, or exploring the pathophysiology of bladder dysfunction. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to effectively utilize these compounds in both in vitro and in vivo models.
Core Mechanism of Action: Muscarinic Receptor Antagonism in the Detrusor Muscle
The therapeutic effect of R-(+)-Tolterodine hinges on its role as a potent and competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[5][6] The contraction of the bladder's detrusor smooth muscle is primarily mediated by the activation of M3 muscarinic receptors by acetylcholine (ACh) released from parasympathetic nerve terminals.[7]
Signaling Cascade:
-
Activation: Acetylcholine binds to M3 receptors on the detrusor muscle cell surface.
-
G-Protein Coupling: The M3 receptor, a Gq/11-coupled protein, activates Phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Muscle Contraction: The elevated cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light-chain kinase, resulting in smooth muscle contraction and micturition.
R-(+)-Tolterodine and its active metabolite, 5-HMT, competitively block acetylcholine from binding to M2 and M3 receptors, thereby inhibiting this contractile signaling cascade.[8] This antagonism reduces involuntary detrusor contractions, increases functional bladder capacity, and alleviates the primary symptoms of OAB.[5][7] While effective, R-(+)-Tolterodine is considered a non-selective muscarinic antagonist in vitro, meaning it binds to all five muscarinic receptor subtypes (M1-M5) with similar high affinity.[9] Its clinical bladder selectivity is attributed to favorable pharmacokinetic distribution and a more pronounced effect on bladder function than on other organs like the salivary glands at therapeutic doses.[4][7][10]
Caption: Muscarinic receptor signaling pathway in detrusor muscle and its inhibition by R-(+)-Tolterodine.
Pharmacokinetics and the Role of the 5-HMT Metabolite
Upon oral administration, R-(+)-Tolterodine is rapidly absorbed and extensively metabolized by the hepatic enzyme cytochrome P450 2D6 (CYP2D6).[1][11] This process yields the major, pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[6] Both the parent drug and 5-HMT contribute significantly to the overall therapeutic effect and exhibit a similar antimuscarinic profile.[4][8] This dual-active-moiety nature is a critical consideration in experimental design and data interpretation.
| Compound | Target | Potency Metric | Reported Value (nM) | Source |
| R-(+)-Tolterodine | Guinea Pig Bladder | IC₅₀ (vs. Carbachol) | 14 | [9] |
| 5-HMT | Guinea Pig Bladder | IC₅₀ (vs. Carbachol) | 5.7 | [9] |
| 5-HMT (Racemic) | Human M1 Receptor | Kᵢ | 2.3 | [12] |
| 5-HMT (Racemic) | Human M2 Receptor | Kᵢ | 2.0 | [12] |
| 5-HMT (Racemic) | Human M3 Receptor | Kᵢ | 2.5 | [12] |
| 5-HMT (Racemic) | Human M4 Receptor | Kᵢ | 2.8 | [12] |
| 5-HMT (Racemic) | Human M5 Receptor | Kᵢ | 2.9 | [12] |
| R-(+)-Tolterodine | Human Bladder | Kᵢ | 2.7 - 3.3 | [13] |
Table 1: Reported in vitro potencies of R-(+)-Tolterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).
Experimental Protocols: A Guide for Urological Investigation
Application Note 1: In Vitro Functional Assessment in Isolated Bladder Tissue
Objective: To determine the functional potency of R-(+)-Tolterodine as a muscarinic receptor antagonist on bladder smooth muscle contractility. This is typically achieved by generating a concentration-response curve to a muscarinic agonist (e.g., carbachol) in the absence and presence of the antagonist.
Causality and Trustworthiness: This protocol provides a direct measure of the compound's effect on the target tissue, isolated from systemic influences like metabolism or nerve reflexes. By comparing the shift in the agonist's concentration-response curve, one can calculate the antagonist's affinity (pA₂ value), a robust and reproducible measure of potency.
Caption: Experimental workflow for assessing antagonist potency in isolated bladder tissue.
Detailed Step-by-Step Protocol:
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., Sprague-Dawley rat) according to approved institutional guidelines.
-
Immediately perform a laparotomy to excise the urinary bladder. Place the bladder in cold (4°C), oxygenated Krebs-Henseleit solution.
-
Under a dissecting microscope, carefully remove any adhering fat and connective tissue. Cut the bladder open from the dome to the base and gently remove the urothelium by scraping.
-
Dissect longitudinal detrusor smooth muscle strips (approx. 2 mm wide x 10 mm long).
-
-
Organ Bath Mounting:
-
Mount each muscle strip vertically in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the strip to a fixed hook at the bottom of the bath and the other end to an isometric force transducer connected to a data acquisition system.
-
-
Equilibration and Viability Check:
-
Apply a resting tension of 1.0 g to each strip and allow for an equilibration period of at least 60 minutes. Replace the bath solution every 15 minutes.
-
Confirm tissue viability by inducing a contraction with a high concentration of KCl (e.g., 80 mM). Wash out the KCl and allow the tension to return to baseline.
-
-
Concentration-Response Curve (CRC) Generation:
-
Baseline CRC: Perform a cumulative concentration-response curve for a muscarinic agonist, typically carbachol (10⁻⁹ M to 10⁻³ M). Add increasing concentrations of the agonist to the bath in a stepwise manner once the response to the previous concentration has reached a plateau.
-
Washout: After the maximal response is achieved, perform repeated washouts with fresh Krebs-Henseleit solution over 30-45 minutes until the baseline tension is restored.
-
-
Antagonist Incubation and Second CRC:
-
Introduce a known concentration of R-(+)-Tolterodine into the bath and allow it to incubate with the tissue for a predetermined period (e.g., 30 minutes).
-
In the continued presence of R-(+)-Tolterodine, repeat the cumulative carbachol CRC. The curve should be shifted to the right.
-
-
Data Analysis:
-
Measure the peak tension generated at each agonist concentration for both curves.
-
Plot the response (as a percentage of the maximum baseline response) against the log concentration of the agonist.
-
Repeat the protocol with at least 3-4 different concentrations of R-(+)-Tolterodine.
-
Construct a Schild plot to determine the pA₂ value, which represents the negative log of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀.
-
Application Note 2: In Vivo Urodynamic Assessment via Cystometry in Rats
Objective: To evaluate the effects of systemically or intravesically administered R-(+)-Tolterodine on dynamic bladder function in an anesthetized or conscious animal model. This is the gold standard for preclinical assessment of OAB therapies.
Causality and Trustworthiness: This protocol integrates the compound's pharmacokinetic and pharmacodynamic properties, providing a clinically relevant measure of efficacy. By using animal models of OAB (e.g., induced by cyclophosphamide or cerebral infarction), researchers can assess the drug's ability to normalize pathological bladder hyperactivity, not just its effect on normal micturition.[14]
Caption: Experimental workflow for in vivo urodynamic assessment (cystometry).
Detailed Step-by-Step Protocol:
-
Animal Preparation and Catheterization:
-
Anesthetize a female Sprague-Dawley rat using an appropriate anesthetic (e.g., urethane or isoflurane). Maintain body temperature at 37°C using a heating pad.
-
Place the animal in a supine position and perform a midline abdominal incision to expose the urinary bladder.
-
Carefully insert a polyethylene catheter (PE-50) into the dome of the bladder and secure it with a purse-string suture. This catheter is connected via a 3-way stopcock to both a pressure transducer and an infusion pump.
-
For intravenous administration, catheterize the jugular or femoral vein.
-
-
Cystometry Procedure:
-
Allow the animal to stabilize for 30-60 minutes after surgery.
-
Begin continuous intravesical infusion of warm (37°C) saline at a constant rate (e.g., 0.1 mL/min).
-
Record intravesical pressure continuously. Micturition cycles will be observed as a sharp rise in pressure followed by the expulsion of urine and a subsequent pressure drop.
-
-
Baseline Data Collection:
-
After observing several reproducible micturition cycles, record baseline urodynamic parameters for at least three consecutive cycles. Key parameters include:
-
Bladder Capacity (BC): The volume of saline infused to elicit a micturition contraction.
-
Micturition Pressure (MP): The peak intravesical pressure during a voiding contraction.
-
Basal Pressure (BP): The lowest pressure recorded during the filling phase.
-
Intercontraction Interval (ICI): The time between micturition events.
-
-
-
Drug Administration and Post-Treatment Recording:
-
Administer R-(+)-Tolterodine via the intravenous catheter at the desired dose. Low doses (e.g., 0.2 to 2 nM/kg) are often used to investigate effects on afferent pathways, while higher doses may be needed to see direct effects on muscle contraction.[14]
-
Continue the saline infusion and pressure recording for at least 60-90 minutes post-administration to observe the full effect of the compound.
-
-
Data Analysis:
-
Calculate the average of the urodynamic parameters from three consecutive cycles during the baseline period and three cycles during the period of maximal drug effect.
-
Express the post-drug values as a percentage of the baseline values.
-
Perform statistical analysis (e.g., paired t-test) to determine if the changes observed are statistically significant. A successful antimuscarinic agent is expected to significantly increase bladder capacity and intercontraction intervals.
-
Conclusion and Future Directions
R-(+)-Tolterodine and its active metabolite, 5-HMT, are indispensable tools for urological research. The protocols detailed here for in vitro organ bath analysis and in vivo cystometry represent foundational assays for characterizing the pharmacology of antimuscarinic agents. By applying these methods, researchers can elucidate mechanisms of bladder control, screen novel compounds for OAB, and investigate the complex pathophysiology of lower urinary tract disorders. This compound serves as a crucial chemical entity within this landscape, enabling the precise synthesis and quality control required for rigorous pharmacological investigation. Future research may leverage these techniques in combination with genetic models, optogenetics, and advanced imaging to further unravel the neural and muscular control of micturition.
References
-
Urology Textbook. Tolterodine: Adverse Effects, Contraindications, and Dosage.
-
Patsnap Synapse. (2024). What is the mechanism of Tolterodine Tartrate?
-
Siddiqui, M. A., & Siddiqui, S. (2023). Tolterodine. In StatPearls. StatPearls Publishing.
-
Drugs.com. (2025). Tolterodine Monograph for Professionals.
-
Mattiasson, A., et al. (2002). Simplified bladder training augments the effectiveness of tolterodine in patients with an overactive bladder. BJU International.
-
RxList. Tolterodine: Side Effects, Uses, Dosage, Interactions, Warnings.
-
Goi, G., et al. (2000). Pharmacological effects of tolterodine on human isolated urinary bladder. Pharmacological Research.
-
Ko, Y. H., et al. (2010). Effects of Bladder Training and/or Tolterodine in Female Patients with Overactive Bladder Syndrome: A Prospective, Randomized Study. Korean Journal of Urology.
-
Pharmaffiliates. This compound.
-
Stahl, M. M., et al. (1995). Urodynamic and other effects of tolterodine: a novel antimuscarinic drug for the treatment of detrusor overactivity. Neurourology and Urodynamics.
-
Li, X., et al. (2013). Preparation, characterization and pharmacological evaluation of tolterodine hydrogels for the treatment of overactive bladder. International Journal of Pharmaceutics.
-
Falsaperla, M., et al. (2014). Tolterodine extended release in the treatment of male oab/storage luts: a systematic review. Archivio Italiano di Urologia e Andrologia.
-
Nilvebrant, L., et al. (1997). Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. Pharmacology & Toxicology.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 443879, Tolterodine.
-
Nilvebrant, L., et al. (1997). Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data. Life Sciences.
-
Dr. Oracle. (2025). What is the mechanism of action (MOA) of Tolterodine?
-
Dr. Oracle. (2025). What is the mechanism of action of Tolterodine (generic name)?
-
Abrams, P. (2002). Evidence for the efficacy and safety of tolterodine in the treatment of overactive bladder. Expert Opinion on Pharmacotherapy.
-
Malhotra, B., et al. (2011). Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers. British Journal of Clinical Pharmacology.
-
ResearchGate. (n.d.). Synthesis of (R)‐(+)‐tolterodine.
-
MedChemExpress. (Rac)-5-Hydroxymethyl Tolterodine.
-
U.S. Food and Drug Administration. (n.d.). Detrol (tolterodine tartrate) tablets Label.
-
Guay, D. R. (2003). Safety and Tolerability of Tolterodine for the Treatment of Overactive Bladder in Adults. Clinical Therapeutics.
-
Yokoyama, O., et al. (2005). Effects of tolterodine on an overactive bladder depend on suppression of C-fiber bladder afferent activity in rats. The Journal of Urology.
Sources
- 1. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tolterodine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. urology-textbook.com [urology-textbook.com]
- 8. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urodynamic and other effects of tolterodine: a novel antimuscarinic drug for the treatment of detrusor overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. medchemexpress.com [medchemexpress.com]
- 13. droracle.ai [droracle.ai]
- 14. Effects of tolterodine on an overactive bladder depend on suppression of C-fiber bladder afferent activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transdermal Delivery Systems of Tolterodine in Experimental Models
Introduction: The Rationale for Transdermal Tolterodine Delivery
Tolterodine is a competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1] Oral administration of Tolterodine is associated with first-pass metabolism, which can lead to variable plasma concentrations and adverse effects such as dry mouth and constipation.[2][3] Transdermal drug delivery offers a promising alternative by bypassing the gastrointestinal tract and hepatic first-pass metabolism, thereby providing controlled and sustained drug release, maintaining constant plasma levels, and potentially reducing side effects.[2][4] The physicochemical properties of Tolterodine tartrate, including its molecular weight (475.6 g/mol ), relatively low dose, and suitable half-life (1.9-3.7 hours), make it a viable candidate for transdermal administration.[1][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and evaluation of transdermal delivery systems for Tolterodine in experimental models. The protocols detailed herein are based on established methodologies and aim to provide a robust framework for preclinical assessment.
Part 1: Formulation of Tolterodine Transdermal Patches
The development of a successful transdermal patch involves the careful selection of polymers, plasticizers, and permeation enhancers to achieve desired physicochemical properties and drug release profiles. The solvent casting method is a widely used technique for the preparation of matrix-type transdermal patches.[6][7]
Protocol 1: Preparation of Matrix-Type Tolterodine Transdermal Patches via Solvent Casting
Objective: To fabricate a matrix-type transdermal patch containing Tolterodine tartrate with optimal flexibility, uniformity, and drug content.
Materials:
-
Tolterodine Tartrate
-
Polymers (e.g., HPMC, Carbopol-934P, Ethyl cellulose, Eudragit grades)[1][6][8]
-
Plasticizer (e.g., Propylene glycol, Dibutyl phthalate)[1][6]
-
Solvent (e.g., Chloroform, Methanol)[6]
-
Petri dishes or casting molds
-
Magnetic stirrer
-
Controlled environment for drying
Step-by-Step Procedure:
-
Polymer Solution Preparation: Dissolve a pre-weighed amount of the chosen polymer(s) in a suitable solvent with continuous stirring using a magnetic stirrer until a clear, homogenous solution is formed. The concentration of the polymer solution can be varied (e.g., 2-4% w/w) to optimize the film's properties.[1]
-
Incorporation of Plasticizer: Add a specific concentration of the plasticizer (e.g., 20-40% w/w of the polymer weight) to the polymer solution and stir until it is uniformly mixed.[1] The plasticizer is crucial for imparting flexibility to the patch.
-
Drug Loading: Accurately weigh the required amount of Tolterodine tartrate and dissolve it in the polymer-plasticizer solution. Continue stirring until the drug is completely dissolved and evenly distributed.
-
Casting the Film: Pour the resulting solution into a petri dish or a casting mold. Ensure the surface is level to achieve a uniform thickness.
-
Drying: Allow the solvent to evaporate slowly in a controlled environment (e.g., at room temperature or in a drying oven at a specific temperature) for 24-48 hours.[6] This step is critical for the formation of a stable film.
-
Film Retrieval and Storage: Once the film is completely dry, carefully peel it from the casting surface. Cut the film into patches of the desired size and store them in a desiccator until further evaluation.
Causality Behind Experimental Choices:
-
Polymer Selection: The choice of polymer dictates the patch's adhesion, cohesion, and drug release characteristics. A combination of polymers, such as HPMC and Carbopol-934P, can be used to tailor these properties.[1] Eudragit polymers are also commonly used due to their versatile properties.[6]
-
Plasticizer Concentration: The concentration of the plasticizer is optimized to prevent the patch from becoming brittle while maintaining its structural integrity.
-
Solvent Selection: The solvent should be able to dissolve all components of the formulation and have a suitable evaporation rate for film formation.
Part 2: Physicochemical Characterization of Transdermal Patches
A thorough characterization of the prepared patches is essential to ensure they meet the required quality standards.
Table 1: Key Physicochemical Evaluation Parameters for Tolterodine Patches
| Parameter | Method | Rationale |
| Physical Appearance | Visual inspection | To check for clarity, flexibility, and homogeneity. |
| Weight Variation | Weighing multiple patches individually | To ensure uniformity of dosage in each patch. |
| Thickness | Micrometer screw gauge | To ensure uniform thickness, which affects drug release. |
| Folding Endurance | Repeatedly folding the patch at the same place | To assess the flexibility and integrity of the patch. |
| Percentage Elongation | Tensile strength apparatus | To measure the elasticity of the patch. |
| Drug Content Uniformity | Dissolving the patch in a suitable solvent and analyzing by UV-Vis spectrophotometry or HPLC | To confirm that the drug is uniformly distributed throughout the patch.[1][6] |
Part 3: In Vitro and Ex Vivo Permeation Studies
In vitro and ex vivo permeation studies are crucial for evaluating the drug release from the patch and its ability to permeate through the skin. The Franz diffusion cell is the most commonly used apparatus for these studies.[6][9][10]
Protocol 2: In Vitro Drug Release Study using Franz Diffusion Cell
Objective: To determine the rate and extent of Tolterodine release from the transdermal patch into a receptor medium.
Materials:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., cellophane)[1]
-
Receptor medium (e.g., phosphate buffer pH 7.4)
-
Tolterodine transdermal patch
-
Magnetic stirrer
-
Water bath
-
Syringes and collection vials
-
UV-Vis spectrophotometer or HPLC system
Step-by-Step Procedure:
-
Apparatus Setup: Assemble the Franz diffusion cell, ensuring the receptor chamber is filled with the receptor medium and maintained at 37°C ± 0.5°C using a circulating water bath. A small magnetic stir bar should be placed in the receptor chamber to ensure uniform mixing.
-
Membrane Mounting: Cut the synthetic membrane to the appropriate size and mount it between the donor and receptor compartments of the diffusion cell.
-
Patch Application: Cut the Tolterodine patch to a size that fits the donor compartment and place it on the synthetic membrane.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium and immediately replace it with an equal volume of fresh, pre-warmed medium.
-
Sample Analysis: Analyze the collected samples for Tolterodine concentration using a validated analytical method like UV-Vis spectrophotometry or HPLC.[6]
-
Data Analysis: Calculate the cumulative amount of drug released per unit area over time and plot the data to determine the release kinetics.
Diagram 1: Experimental Workflow for In Vitro Drug Release Study
Caption: Workflow for in vitro drug release testing.
Protocol 3: Ex Vivo Skin Permeation Study
Objective: To evaluate the permeation of Tolterodine through an excised animal skin model, which more closely mimics in vivo conditions.
Materials:
-
Excised animal skin (e.g., rat or mouse abdominal skin)[5][6][8]
-
Isotonic solution
-
All other materials from Protocol 2
Step-by-Step Procedure:
-
Skin Preparation: Euthanize the animal according to approved ethical guidelines. Carefully excise the abdominal skin and remove any adhering subcutaneous fat and tissue. Wash the skin with an isotonic solution.
-
Apparatus Setup and Membrane Mounting: Follow the same setup procedure as in Protocol 2, but use the prepared animal skin as the membrane. The stratum corneum side of the skin should face the donor compartment, and the dermal side should be in contact with the receptor medium.[2]
-
Patch Application, Sampling, and Analysis: Proceed with the same steps as outlined in Protocol 2.
-
Data Analysis: In addition to the cumulative amount permeated, calculate the steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL) to comprehensively assess the skin permeation of Tolterodine.
Causality Behind Experimental Choices:
-
Skin Model: Rodent skin is often used in preliminary studies due to its availability and relative similarity to human skin in terms of the stratum corneum barrier function.
-
Receptor Medium: The pH of the receptor medium is maintained at 7.4 to mimic physiological conditions. The addition of a co-solvent may be necessary if the drug has low aqueous solubility.
-
Temperature: The temperature is maintained at 37°C to simulate the physiological temperature of the skin.
Part 4: In Vivo Studies in Animal Models
In vivo studies are essential to evaluate the pharmacokinetic profile and potential skin irritation of the developed transdermal system.
Protocol 4: Pharmacokinetic Evaluation in Rats
Objective: To determine the plasma concentration-time profile of Tolterodine after transdermal administration and calculate key pharmacokinetic parameters.
Materials:
-
Healthy adult rats (e.g., Sprague-Dawley)
-
Tolterodine transdermal patch
-
Hair clippers
-
Adhesive tape or dressing
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (optional, for blood collection)
-
LC-MS/MS system for bioanalysis[11]
Step-by-Step Procedure:
-
Animal Preparation: Acclimatize the rats to the laboratory conditions. One day before the study, carefully clip the hair from the dorsal or abdominal region of the rats.
-
Patch Application: Apply the Tolterodine transdermal patch to the shaved area and secure it with adhesive tape or a suitable dressing.
-
Blood Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), collect blood samples from the tail vein or retro-orbital plexus into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Bioanalysis: Determine the concentration of Tolterodine in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time data and calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve). The absolute bioavailability can be calculated by comparing the AUC from transdermal administration to that from intravenous administration.[9]
Diagram 2: Pharmacokinetic Study Workflow
Caption: Workflow for in vivo pharmacokinetic studies.
Protocol 5: Skin Irritation Study
Objective: To assess the potential for the transdermal patch to cause skin irritation.
Materials:
-
Healthy rabbits or rats
-
Tolterodine transdermal patch
-
Placebo patch (without the drug)
-
Standard irritant (e.g., 0.8% formalin)
-
Draize scoring system for erythema and edema
Step-by-Step Procedure:
-
Animal Preparation: Prepare the animals as described in Protocol 4.
-
Patch Application: Divide the animals into groups. Apply the Tolterodine patch to one group, a placebo patch to another, and the standard irritant to a third group. A fourth group can serve as a negative control with no application.
-
Observation: After a specified period (e.g., 24 hours), remove the patches and observe the application site for signs of erythema (redness) and edema (swelling) at different time points (e.g., 1, 24, 48, 72 hours after removal).
-
Scoring: Score the observations based on the Draize scoring system. A primary irritation index can be calculated to quantify the level of irritation. A low score indicates that the patch is non-irritating.[9]
Part 5: Data Presentation and Interpretation
The data generated from these studies should be presented clearly and concisely.
Table 2: Example Data Summary for Ex Vivo Skin Permeation
| Formulation Code | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Lag Time (tL) (h) | Enhancement Ratio* |
| Control (Drug Solution) | 1.53 ± 0.21 | 0.76 ± 0.10 | 2.5 ± 0.3 | 1.00 |
| F1 (with 5% PG) | 3.57 ± 0.45 | 1.78 ± 0.22 | 1.8 ± 0.2 | 2.33 |
| F2 (with 10% PG) | 5.12 ± 0.62 | 2.56 ± 0.31 | 1.5 ± 0.1 | 3.35 |
| Data are presented as mean ± SD (n=3). Enhancement ratio is calculated relative to the control. |
Interpretation: The results in the table would suggest that the inclusion of propylene glycol (PG) as a permeation enhancer significantly increases the transdermal flux of Tolterodine. Formulation F2, with a higher concentration of PG, demonstrates the highest permeation.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the preclinical development and evaluation of transdermal delivery systems for Tolterodine. By systematically following these experimental procedures, researchers can effectively formulate, characterize, and assess the performance of novel transdermal patches, paving the way for a potentially safer and more effective therapeutic option for patients with overactive bladder.
References
-
Rajabalaya, R., Mun, C. Y., Chellian, J., Chakravarthi, S., & David, S. R. (2017). Transdermal delivery of tolterodine tartrate for overactive bladder treatment: In vitro and in vivo evaluation. Acta Pharmaceutica, 67(3), 325–339. [Link]
-
Rajabalaya, R., Mun, C. Y., Chellian, J., Chakravarthi, S., & David, S. R. (2017). Transdermal delivery of tolterodine tartrate for overactive bladder treatment: In vitro and in vivo evaluation. ResearchGate. [Link]
-
Rajabalaya, R., Mun, C. Y., Chellian, J., Chakravarthi, S., & David, S. R. (2017). Transdermal delivery of tolterodine tartrate for overactive bladder treatment: In vitro and in vivo evaluation. PubMed. [Link]
-
Domaraju, P., Rajpur, A., & Lakshmi, P. K. (2014). Formulation and evaluation of membrane-controlled transdermal drug delivery of Tolterodine tartarate. ResearchGate. [Link]
-
Chellian, J., Rajabalaya, R., & David, S. R. (2016). Tolterodine Tartrate Proniosomal Gel Transdermal Delivery for Overactive Bladder. PMC. [Link]
-
Unknown. (2013). OPTIMISATION OF TRANSDERMAL GEL FORMULATIONS OF TOLTERODINE TARTRATE BY EXPERIMENTAL DESIGN. Turk J Pharm Sci. [Link]
-
Unknown. (n.d.). Preparation and Evaluation of Tolterodine Tartarate Transdermal Films for the Treatment of Overactive Bladder. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Unknown. (n.d.). Transdermal drug delivery treatment for overactive bladder. SciELO. [Link]
-
Chellian, J., Rajabalaya, R., & David, S. R. (2016). Tolterodine Tartrate Proniosomal Gel Transdermal Delivery for Overactive Bladder. MDPI. [Link]
-
Wang, Y., et al. (2013). Preparation, characterization and pharmacological evaluation of tolterodine hydrogels for the treatment of overactive bladder. PubMed. [Link]
-
Unknown. (n.d.). Formulation and Evaluation of Transdermal Film of Tolterodine. ResearchGate. [Link]
-
Teledyne Hanson. (2023). In Vitro Permeation as a Development Tool for Transdermal and Topical Patches. YouTube. [Link]
-
Domaraju, P., Rajpur, A., & Lakshmi, P. K. (2014). Statistical analysis of skin permeation parameters within the formulations using one way ANOVA (Tukey's multiple comparison test). ResearchGate. [Link]
-
Unknown. (2014). In vitro- In vivo Correlation Studies of Modified Release Tolterodine Tablet Dosage form in Rabbits. Journal of Pharmaceutical Research International. [Link]
-
Unknown. (n.d.). Review of Animal Models to Study Urinary Bladder Function. PMC. [Link]
-
Unknown. (n.d.). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. PMC. [Link]
-
Unknown. (n.d.). Animal Models in Overactive Bladder Research. ResearchGate. [Link]
-
Unknown. (n.d.). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Scholars Research Library. [Link]
- Unknown. (n.d.). Tolterodine-containing adhesive patch.
-
Ekström, B., Larsson, B., Andersson, K. E., & Mattiasson, A. (1993). Intravesical instillation of terodiline--an in vivo study of drug absorption in rabbit and man. The Journal of Urology. [Link]
-
Unknown. (2021). Drug Delivery Approaches for Managing Overactive Bladder (OAB): A Systematic Review. MDPI. [Link]
-
Unknown. (n.d.). Animal models, treatment options, and biomaterials for female stress urinary incontinence. Wiley Online Library. [Link]
-
Unknown. (n.d.). In vitro transdermal drug permeation tests: a regulatory scenario evaluation. Springer. [Link]
-
Park, K. (2014). Transdermal patches: history, development and pharmacology. British Journal of Pharmacology. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. turkjps.org [turkjps.org]
- 6. researchgate.net [researchgate.net]
- 7. Transdermal delivery of tolterodine tartrate for overactive bladder treatment: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation, characterization and pharmacological evaluation of tolterodine hydrogels for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.org.co [scielo.org.co]
- 11. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of R-(+)-Tolterodine in the Investigation of Detrusor Overactivity
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the application of R-(+)-Tolterodine, a potent and competitive muscarinic receptor antagonist, as a critical tool in the study of detrusor overactivity and the broader field of lower urinary tract dysfunction. We will delve into the molecular underpinnings of detrusor muscle contractility, the mechanism of action of R-(+)-Tolterodine, and provide detailed protocols for both in vitro and in vivo experimental models. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize R-(+)-Tolterodine in their investigations, ensuring scientific rigor and reproducibility. While the focus of this guide is on the pharmacologically active enantiomer, R-(+)-Tolterodine, it is important to recognize related compounds such as Benzyl R-(+)-Tolterodine, which may serve as key synthetic intermediates or reference standards in the preparation and analysis of the active compound.
Introduction: The Challenge of Detrusor Overactivity
Overactive bladder (OAB) is a prevalent and often debilitating condition characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia.[1] At the pathophysiological core of OAB lies detrusor overactivity, which is defined by involuntary contractions of the bladder's smooth muscle (the detrusor) during the filling phase.[2] These contractions generate a sudden and compelling desire to void, leading to the symptoms of OAB. The parasympathetic nervous system, through the release of acetylcholine (ACh), plays a pivotal role in mediating detrusor contractions. ACh activates muscarinic receptors on the surface of detrusor smooth muscle cells, initiating a signaling cascade that results in muscle contraction.[3]
Antimuscarinic agents, such as R-(+)-Tolterodine, are a cornerstone in the pharmacological management and study of detrusor overactivity.[4][5] By competitively blocking the action of ACh at muscarinic receptors, these agents effectively suppress involuntary bladder contractions, thereby alleviating the symptoms of OAB.[6] R-(+)-Tolterodine is a tertiary amine that is recognized for its functional selectivity for the urinary bladder over salivary glands, which translates to a more favorable side-effect profile compared to older antimuscarinic drugs.[7][8]
Mechanism of Action: R-(+)-Tolterodine's Engagement with the Muscarinic System
The detrusor muscle is richly endowed with muscarinic receptors, predominantly of the M2 and M3 subtypes.[9] While M2 receptors are more numerous, M3 receptors are considered the primary mediators of direct detrusor contraction.[6]
The Dual Role of M2 and M3 Receptors in Detrusor Contraction:
-
M3 Receptor Activation: The binding of acetylcholine to M3 receptors, which are Gq-protein coupled, activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction.
-
M2 Receptor Activation: M2 receptors are coupled to Gi-proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally promotes muscle relaxation. Therefore, M2 receptor activation indirectly contributes to contraction by inhibiting relaxation pathways. It has been proposed that M2 receptor activation can also induce contraction by reversing sympathetically-mediated relaxation.
R-(+)-Tolterodine and its major active metabolite, 5-hydroxymethyl tolterodine, are competitive antagonists at both M2 and M3 receptors.[8] They exhibit high affinity for muscarinic receptors in the urinary bladder.[7] By blocking these receptors, tolterodine prevents acetylcholine from initiating the signaling cascades that lead to detrusor muscle contraction.[6] This results in a decrease in detrusor pressure, an increase in bladder capacity, and a reduction in the frequency and urgency of urination.[3]
Signaling Pathway of Muscarinic Receptor-Mediated Detrusor Contraction
Experimental Protocols
In Vitro Studies: Isolated Bladder Strip Contractility
The isolated organ bath technique is a fundamental in vitro method to assess the direct effects of pharmacological agents on detrusor smooth muscle contractility.
Objective: To determine the potency and efficacy of R-(+)-Tolterodine in inhibiting agonist-induced contractions of isolated detrusor muscle strips.
Materials:
-
Animal model (e.g., Sprague-Dawley rats, guinea pigs)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
Carbachol (muscarinic agonist)
-
R-(+)-Tolterodine
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Protocol:
-
Tissue Preparation:
-
Humanely euthanize the animal in accordance with institutional guidelines.
-
Excise the urinary bladder and place it in ice-cold Krebs-Henseleit solution.
-
Remove the urothelium and surrounding connective tissue.
-
Dissect longitudinal strips of detrusor muscle (approximately 10 mm long and 2-3 mm wide).
-
-
Mounting and Equilibration:
-
Mount the detrusor strips in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
-
Viability Test:
-
Induce a contraction with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability.
-
Wash the tissue thoroughly and allow it to return to baseline.
-
-
Cumulative Concentration-Response Curve to Agonist:
-
Generate a cumulative concentration-response curve for carbachol (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
-
Antagonism with R-(+)-Tolterodine:
-
Wash the tissues and allow them to recover.
-
Incubate the strips with a known concentration of R-(+)-Tolterodine for a predetermined period (e.g., 30 minutes).
-
In the presence of R-(+)-Tolterodine, repeat the cumulative concentration-response curve for carbachol.
-
Repeat this process with increasing concentrations of R-(+)-Tolterodine.
-
-
Data Analysis:
-
Measure the peak tension developed at each agonist concentration.
-
Construct concentration-response curves and determine the EC50 values for carbachol in the absence and presence of R-(+)-Tolterodine.
-
Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.
-
Experimental Workflow for In Vitro Bladder Strip Assay
In Vivo Studies: Cystometry in Animal Models
Cystometry is the gold-standard urodynamic study for assessing bladder function in vivo. It involves filling the bladder and simultaneously measuring intravesical pressure.
Objective: To evaluate the effects of R-(+)-Tolterodine on bladder capacity, voiding frequency, and non-voiding contractions in a conscious, free-moving animal model of detrusor overactivity.
Animal Models of Detrusor Overactivity:
-
Spinal Cord Injury (SCI) Model: Transection of the spinal cord at the thoracic level leads to the development of neurogenic detrusor overactivity.
-
Partial Bladder Outlet Obstruction (pBOO) Model: Surgically induced obstruction of the urethra results in bladder hypertrophy and detrusor instability.
-
Chemical Irritation Model: Intravesical instillation of substances like acetic acid or cyclophosphamide can induce bladder inflammation and hyperactivity.
Materials:
-
Animal model with detrusor overactivity
-
Anesthesia (for surgery)
-
Bladder catheter
-
Infusion pump
-
Pressure transducer and data acquisition system
-
Metabolic cages for conscious cystometry
-
R-(+)-Tolterodine solution for administration (e.g., oral, intravenous, subcutaneous)
Protocol:
-
Surgical Implantation of Bladder Catheter:
-
Anesthetize the animal.
-
Perform a small midline abdominal incision to expose the bladder.
-
Insert a catheter into the dome of the bladder and secure it with a purse-string suture.
-
Tunnel the external end of the catheter subcutaneously to the back of the neck and exteriorize it.
-
Allow the animal to recover for several days.
-
-
Cystometry Procedure (Conscious, Unrestrained):
-
Place the animal in a metabolic cage.
-
Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump via a T-connector.
-
Allow the animal to acclimate.
-
Infuse saline into the bladder at a constant rate (e.g., 0.04-0.1 ml/min for rats).
-
Record intravesical pressure continuously.
-
-
Baseline Measurements:
-
Record several reproducible micturition cycles to establish baseline urodynamic parameters.
-
Parameters to measure include:
-
Basal pressure
-
Threshold pressure (pressure at the start of a voiding contraction)
-
Peak micturition pressure
-
Micturition interval (time between voids)
-
Micturition volume
-
Bladder capacity
-
Presence and frequency of non-voiding contractions.
-
-
-
Administration of R-(+)-Tolterodine:
-
Administer R-(+)-Tolterodine at the desired dose and route.
-
Allow sufficient time for drug absorption and distribution.
-
-
Post-Treatment Measurements:
-
Repeat the cystometry procedure and record several micturition cycles.
-
Compare the post-treatment urodynamic parameters to the baseline values.
-
-
Data Analysis:
-
Quantify the changes in urodynamic parameters following treatment with R-(+)-Tolterodine.
-
Use appropriate statistical tests to determine the significance of the observed effects.
-
Data Presentation and Interpretation
Quantitative data from these studies should be presented clearly to facilitate comparison and interpretation.
Table 1: Pharmacological Parameters of R-(+)-Tolterodine
| Parameter | Species/Tissue | Value | Reference |
| pA2 | Guinea Pig Detrusor | 8.6 | [7] |
| KB | Guinea Pig Detrusor | 3.0 nM | [7] |
| KB | Human Detrusor | 4.0 nM | [7] |
| Ki (Bladder) | Guinea Pig | 2.7 nM | [7] |
| Ki (Bladder) | Human | 3.3 nM | [7] |
| Ki (Parotid Gland) | Guinea Pig | 4.8 nM | [7] |
Table 2: Representative Urodynamic Effects of Tolterodine in Men with Detrusor Overactivity
| Urodynamic Parameter | Placebo (Change from Baseline) | Tolterodine (Change from Baseline) | p-value | Reference |
| Volume to First Detrusor Contraction | - | +59 ml | <0.003 | |
| Maximum Cystometric Capacity | - | +67 ml | <0.003 | |
| Post-Void Residual Volume | 0 ml | +25 ml | <0.004 |
Conclusion and Future Directions
R-(+)-Tolterodine is an invaluable pharmacological tool for the study of detrusor overactivity. Its well-characterized mechanism of action and its functional selectivity for the urinary bladder make it an ideal compound for both in vitro and in vivo investigations. The protocols outlined in this guide provide a robust framework for researchers to explore the pathophysiology of bladder dysfunction and to evaluate the efficacy of novel therapeutic agents. Future research may focus on the role of specific muscarinic receptor subtypes in different models of detrusor overactivity and the potential for combination therapies to further improve treatment outcomes. Understanding the synthesis of R-(+)-Tolterodine, where compounds like this compound are utilized, is also crucial for ensuring the purity and quality of the active pharmaceutical ingredient used in these critical research applications.
References
-
PubChem. Tolterodine. National Center for Biotechnology Information. [Link]
-
Nilvebrant, L., Andersson, K. E., Gillberg, P. G., Stahl, M., & Sparf, B. (1997). Tolterodine--a new bladder-selective antimuscarinic agent. European journal of pharmacology, 327(2-3), 195–207. [Link]
-
Mayo Clinic. Tolterodine (Oral Route). [Link]
-
Drugs.com. Tolterodine Uses, Side Effects & Warnings. [Link]
-
Harriss, D. R., & Iacofano, M. (1999). Tolterodine, a new antimuscarinic drug for treatment of bladder overactivity. Pharmacotherapy, 19(11), 1269–1276. [Link]
-
Stahl, M. S., Ekstrom, B., Sparf, B., & Mattiasson, A. (1997). Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data. The Journal of urology, 157(4), 1133–1137. [Link]
-
Abrams, P., Kaplan, S., De Koning, P., & Guan, Z. (2006). Safety and tolerability of tolterodine for the treatment of overactive bladder in men with bladder outlet obstruction. The Journal of urology, 175(3 Pt 1), 999–1004. [Link]
- Patents.google.com.
-
de Groat, W. C., & Yoshimura, N. (2009). Animal models of neurogenic detrusor overactivity. The Journal of urology, 182(6 Suppl), S22–S29. [Link]
-
ResearchGate. Relative muscarinic subtype selectivity of anticholinergic agents. [Link]
-
NHS. Tolterodine – a medicine to treat symptoms of an overactive bladder. [Link]
-
Chapple, C. R., & Yamanishi, T. (2011). An overview of the clinical use of antimuscarinics in the treatment of overactive bladder. International journal of urology : official journal of the Japanese Urological Association, 18(5), 333–343. [Link]
-
Dr. Oracle. What is the mechanism of action of Tolterodine (generic name)? [Link]
-
Hegde, S. S. (1997). Functional role of M2 and M3 muscarinic receptors in the urinary bladder of rats in vitro and in vivo. British journal of pharmacology, 120(8), 1409–1418. [Link]
-
International Brazilian Journal of Urology. 10 - :: International Braz J Urol ::. [Link]
-
Millard, R., Tuttle, J., Moore, K., Susset, J., Clarke, B., Dwyer, P., & Davis, B. E. (1999). Clinical efficacy and safety of tolterodine compared to placebo in detrusor overactivity. The Journal of urology, 161(5), 1551–1555. [Link]
-
Blaivas, J. G. (2000). Role of cystometry in evaluating patients with overactive bladder. Urology, 55(5A Suppl), 11–13. [Link]
-
Gormley, E. A., Lightner, D. J., Faraday, M., & Vasavada, S. P. (2012). Diagnosis and treatment of overactive bladder (non-neurogenic) in adults: AUA/SUFU guideline. The Journal of urology, 188(6 Suppl), 2455–2463. [Link]
-
Urology Textbook. Urinary Bladder: Pharmacology of Detrusor Receptors. [Link]
-
The American Physiological Society. Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. [Link]
-
YouTube. Muscarinic cholinergic receptors. [Link]
-
Sanders, K. M. (2005). Signal-transduction pathways that regulate visceral smooth muscle function III. Coupling of muscarinic receptors to signaling kinases and effector proteins in gastrointestinal smooth muscles. American journal of physiology. Gastrointestinal and liver physiology, 288(5), G846–G850. [Link]
-
Li, K., Yao, J., Zou, Z., & Ye, Z. (2023). Establishment of an overactive bladder model in mice. Experimental and therapeutic medicine, 25(3), 121. [Link]
-
de Groat, W. C. (2004). The urothelium in overactive bladder: passive bystander or active participant? Urology, 64(6 Suppl 1), 7–11. [Link]
-
ResearchGate. Synthesis of (R)‐(+)‐tolterodine. [Link]
- Patents.google.com. US20080146844A1 - Process for preparing tolterodine.
-
Medscape. Overactive Bladder Medication. [Link]
-
National Center for Biotechnology Information. Tolterodine - StatPearls. [Link]
-
National Center for Biotechnology Information. Physiology, Muscarinic Receptor - StatPearls. [Link]
-
National Center for Biotechnology Information. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology. [Link]
-
National Center for Biotechnology Information. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents. [Link]
-
National Center for Biotechnology Information. Detrusor Underactivity: Pathophysiological Considerations, Models and Proposals for Future Research. ICI-RS 2013. [Link]
-
National Center for Biotechnology Information. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. [Link]
-
National Center for Biotechnology Information. Bladder smooth muscle organ culture preparation maintains the contractile phenotype. [Link]
-
YouTube. Urodynamics for overactive bladder. [Link]
-
PubMed. Muscarinic receptor subtypes and management of the overactive bladder. [Link]
-
PubMed. Tolterodine extended release attenuates lower urinary tract symptoms in men with benign prostatic hyperplasia. [Link]
-
PubMed. Tolterodine in the Treatment of Male LUTS. [Link]
-
PubMed. An ex vivo bladder model with detrusor smooth muscle removed to analyse biologically active mediators released from the suburothelium. [Link]
-
MDPI. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. [Link]
-
International Continence Society. Clinical and urodynamic findings in women with detrusor overactivity. [Link]
-
NHS. Non-surgical treatments for urinary incontinence. [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. US20080146844A1 - Process for preparing tolterodine - Google Patents [patents.google.com]
- 3. Tolterodine, a new antimuscarinic drug for treatment of bladder overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and tolerability of tolterodine for the treatment of overactive bladder in men with bladder outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical efficacy and safety of tolterodine compared to placebo in detrusor overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: A Framework for the In Vivo Preclinical Evaluation of Benzyl R-(+)-Tolterodine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies for Benzyl R-(+)-Tolterodine, a potent muscarinic receptor antagonist. As a derivative of Tolterodine, its primary therapeutic target is overactive bladder (OAB). This guide delineates a strategic, phased approach to preclinical evaluation, encompassing pharmacokinetics (PK), pharmacodynamics (PD), and preliminary safety assessment. By integrating established methodologies with scientific rationale, these protocols are designed to generate robust, reproducible data essential for advancing a candidate compound toward clinical development. All procedures emphasize ethical considerations and adherence to international guidelines for animal welfare.
Scientific Rationale & Mechanism of Action
Overactive bladder is a condition characterized by urinary urgency, often accompanied by frequency and nocturia, with or without urge incontinence.[1] The pathophysiology predominantly involves involuntary contractions of the bladder's detrusor muscle. This process is primarily mediated by the parasympathetic nervous system, where acetylcholine (ACh) stimulates muscarinic receptors, particularly the M2 and M3 subtypes, on detrusor smooth muscle cells, leading to contraction.[2]
Tolterodine functions as a competitive muscarinic receptor antagonist.[3] It acts on both M2 and M3 subtypes, and by blocking these receptors, it inhibits the action of ACh, leading to relaxation of the bladder muscle.[2][4] This action decreases involuntary bladder contractions, increases urine storage capacity, and ultimately alleviates the symptoms of OAB.[4][5] this compound is hypothesized to share this mechanism. The objective of in vivo testing is to confirm this activity, characterize its potency and duration of action, and establish a preliminary safety profile.
Caption: Mechanism of this compound in the bladder.
Pre-Formulation and Vehicle Selection
Protocol 2.1: Vehicle Screening
-
Objective: To identify a suitable vehicle for oral (PO) and intravenous (IV) administration of this compound.
-
Materials: this compound powder, microbalance, vortex mixer, sonicator, and a panel of common vehicles (see Table 1).
-
Procedure: a. Prepare small-scale trial formulations by attempting to dissolve the compound in each vehicle at the target concentration (e.g., 1, 5, and 10 mg/mL). b. Start with simple aqueous vehicles (Saline, PBS) and progress to more complex systems if solubility is poor.[8] c. Vortex each mixture vigorously for 2 minutes. d. If not fully dissolved, sonicate for 15-30 minutes. e. Visually inspect for clarity (dissolved) or presence of particulates (suspension). f. For suspensions, assess the uniformity and ease of resuspension after settling. g. Incubate promising formulations at room temperature for 4 hours and re-assess stability.
-
Selection Criteria: Choose the simplest vehicle that achieves the desired concentration and stability. For IV administration, the compound must be fully solubilized.
Table 1: Common Vehicle Screening Panel
| Vehicle Composition | Route Suitability | Rationale |
|---|---|---|
| 0.9% Saline | IV, PO, IP, SC | Isotonic, universally tolerated.[8] |
| 5% Dextrose in Water (D5W) | IV, PO, IP, SC | Alternative aqueous vehicle. |
| 0.5% Methylcellulose (MC) in Water | PO | Common suspending agent for oral dosing. |
| 20% Solutol HS 15 in Saline | IV, PO | Solubilizing agent for poorly soluble compounds. |
| 10% DMSO / 40% PEG400 / 50% Saline | IV, PO | Co-solvent system for difficult-to-dissolve compounds.[8] |
Pharmacokinetic (PK) Profiling
Trustworthiness: A PK study is a self-validating system that quantifies the journey of a drug through the body (ADME: Absorption, Distribution, Metabolism, Excretion). Understanding the PK profile is essential to correlate drug exposure with its pharmacological effect (the PK/PD relationship). This protocol establishes the fundamental parameters of Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve, total exposure).[9]
Experimental Design:
-
Animal Model: Sprague-Dawley rats (n=3-4 per group) are a standard model for PK studies due to their size, manageable blood volumes, and historical data availability.[9][10]
-
Dosing:
-
IV Group: 1 mg/kg (example dose) administered via tail vein to determine absolute bioavailability and clearance.
-
PO Group: 10 mg/kg (example dose) administered via oral gavage.
-
-
Blood Sampling: Serial blood samples (approx. 100-150 µL) are collected from a sparse sampling design.
Caption: General workflow for an in vivo pharmacokinetic study.
Protocol 3.1: Rat Pharmacokinetic Study
-
Animal Preparation: Acclimatize male Sprague-Dawley rats (250-300g) for at least 3 days. Ensure compliance with all institutional animal care and use committee (IACUC) guidelines.[11][12]
-
Dosing: a. IV: Anesthetize the rat lightly (e.g., isoflurane) and administer the dose via a lateral tail vein. Record the exact time. b. PO: Gently restrain the rat and administer the dose using an appropriate-sized oral gavage needle.[13] Record the exact time.
-
Blood Collection: Collect blood samples into EDTA-coated tubes at the timepoints specified in Table 2. Use the saphenous or submandibular vein.[11]
-
Plasma Processing: Centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) within 30 minutes of collection. Harvest the supernatant (plasma) and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Table 2: Example Blood Sampling Schedule
| Route | Timepoints (post-dose) |
|---|---|
| IV | 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr |
| PO | 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr |
Pharmacodynamic (PD) Efficacy Assessment
Authoritative Grounding: To assess efficacy for OAB, a relevant animal model that mimics the condition is required. Cystometry in anesthetized rats is a widely accepted and standardized method to evaluate lower urinary tract function.[14][15] This technique measures intravesical pressure during controlled bladder filling, allowing for the quantification of key urodynamic parameters that are altered in OAB and responsive to antimuscarinic drugs.[16]
Experimental Design:
-
Animal Model: Female Sprague-Dawley rats (220-280g) are preferred as they lack the confounding anatomy of the male prostate.
-
Groups (n=6-8 per group):
-
Vehicle Control
-
Positive Control (e.g., Tolterodine, 1 mg/kg)
-
This compound (Low Dose, e.g., 1 mg/kg)
-
This compound (Mid Dose, e.g., 3 mg/kg)
-
This compound (High Dose, e.g., 10 mg/kg)
-
-
Primary Endpoints: Bladder Capacity, Micturition Pressure, and Inter-Contraction Interval.
Sources
- 1. Tolterodine: MedlinePlus Drug Information [medlineplus.gov]
- 2. Tolterodine - Wikipedia [en.wikipedia.org]
- 3. Tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of tolterodine, a muscarinic receptor antagonist, in mouse, rat and dog. Interspecies relationship comparing with human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. louisville.edu [louisville.edu]
- 12. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]
- 13. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 14. mdpi.com [mdpi.com]
- 15. Single-fill cystometry at varying bladder infusion rates in urethane anesthetized rats [protocols.io]
- 16. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Benzyl R-(+)-Tolterodine
Welcome to the technical support center for the synthesis of Benzyl R-(+)-Tolterodine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and ensure the highest purity of your target compound.
Overall Synthesis Workflow
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions at each stage. Below is a general overview of the synthetic route.
Caption: High-level overview of the synthetic pathway to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the overall yield?
A1: While every step is important, the chiral resolution of racemic tolterodine is often the most significant bottleneck for yield. Since a theoretical maximum of only 50% of the racemic mixture can be converted to the desired R-(+)-enantiomer in a classical resolution, optimizing the efficiency of this separation is paramount. Inefficient resolution leads to the loss of valuable material.
Q2: Are there common impurities I should be aware of?
A2: Yes, several process-related impurities can arise. These include unreacted starting materials, by-products from side reactions (such as over-alkylation or dimerization), and residual solvents.[1] During the final benzylation step, di-benzylated products or unreacted R-(+)-Tolterodine are common impurities. It is crucial to monitor reaction progress using techniques like HPLC or TLC to minimize these.[1]
Q3: What analytical techniques are recommended for monitoring this synthesis?
A3: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) is essential for monitoring the reaction progress, assessing purity, and quantifying yield.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of intermediates and the final product. Chiral HPLC is specifically required to determine the enantiomeric excess (e.e.) after the resolution step.
Troubleshooting Guide by Synthesis Stage
This section provides a detailed breakdown of potential issues, their underlying causes, and actionable solutions for each major stage of the synthesis.
Stage 1: Synthesis of Racemic Tolterodine Precursor
The initial steps involve the formation of the racemic backbone of the molecule. A common route involves the reaction of p-cresol with phenylacetylene, followed by hydroformylation and reductive amination.[3]
Problem 1: Low yield in the initial Friedel-Crafts type reaction between p-cresol and phenylacetylene.
-
Underlying Cause: This reaction is typically catalyzed by an acid. The catalyst activity can be hampered by moisture or impurities in the starting materials. The reaction temperature is also a critical parameter.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Moisture can deactivate the acid catalyst.
-
Verify Starting Material Purity: Use freshly distilled phenylacetylene and high-purity p-cresol.
-
Optimize Catalyst: While various acid catalysts can be used, acid-activated alumina has been reported to be effective.[3] Experiment with catalyst loading to find the optimal concentration.
-
Temperature Control: Monitor and control the reaction temperature closely, as side reactions can occur at elevated temperatures.
-
Problem 2: Poor conversion during the reductive amination of the aldehyde intermediate with diisopropylamine.
-
Underlying Cause: The efficiency of reductive amination is highly dependent on the reducing agent, catalyst activity, and reaction conditions (temperature and pressure). The catalyst, typically Palladium on carbon (Pd/C), can be poisoned by impurities.
-
Troubleshooting Steps:
-
Catalyst Quality: Use a high-quality Pd/C catalyst. If the reaction is sluggish, consider using a fresh batch of catalyst.
-
Hydrogen Pressure: Ensure the reaction is performed under an adequate pressure of hydrogen gas, as specified in established protocols.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are commonly used.
-
Amine Stoichiometry: Use a slight excess of diisopropylamine to drive the reaction to completion.
-
Stage 2: Chiral Resolution of Racemic Tolterodine
This is a critical step to isolate the desired R-(+)-enantiomer. The most common method is the formation of diastereomeric salts using a chiral acid, followed by fractional crystallization.
Problem: Low enantiomeric excess (e.e.) or poor recovery of the desired R-(+)-Tolterodine salt.
-
Underlying Cause: The choice of resolving agent and crystallization solvent system is crucial for efficient separation of the diastereomeric salts. The rate of cooling during crystallization also plays a significant role.
-
Troubleshooting Steps:
-
Selection of Resolving Agent: L-(+)-tartaric acid is a commonly used and effective resolving agent for racemic tolterodine.[4]
-
Solvent System Optimization: The solubility of the diastereomeric salts is highly dependent on the solvent. A mixture of solvents, such as methanol/water, is often used.[4] You may need to screen different solvent ratios to achieve optimal separation.
-
Controlled Crystallization: Avoid rapid cooling, which can lead to the co-crystallization of both diastereomers. A slow, controlled cooling process is recommended to allow for the selective crystallization of the less soluble salt.
-
Recrystallization: If the initial e.e. is low, one or more recrystallization steps may be necessary to enhance the purity of the desired diastereomer.
-
| Parameter | Recommendation | Rationale |
| Resolving Agent | L-(+)-Tartaric Acid | Forms diastereomeric salts with differing solubilities, enabling separation.[4] |
| Solvent System | Methanol/Water or Ethanol | Allows for differential solubility of the diastereomeric salts.[4] |
| Cooling Rate | Slow and controlled | Promotes selective crystallization and prevents entrapment of the undesired enantiomer. |
Stage 3: Benzyl Protection of R-(+)-Tolterodine
The final step is the protection of the phenolic hydroxyl group of R-(+)-Tolterodine as a benzyl ether. This is typically achieved via a Williamson ether synthesis.[5]
Caption: Williamson ether synthesis for benzyl protection.
Problem 1: Incomplete reaction or low conversion.
-
Underlying Cause: Incomplete deprotonation of the phenolic hydroxyl group or insufficient reactivity of the benzylating agent. The choice of base and solvent is critical.
-
Troubleshooting Steps:
-
Base Selection: A strong base is required to fully deprotonate the phenol. Sodium hydride (NaH) is very effective but requires strictly anhydrous conditions.[5] A milder base like potassium carbonate (K2CO3) can also be used, often in a polar aprotic solvent like DMF or acetone, but may require higher temperatures.[3]
-
Solvent: Use a polar aprotic solvent such as DMF or THF to dissolve the phenoxide intermediate and promote the SN2 reaction.[6]
-
Temperature: If the reaction is sluggish with milder bases, gently heating the reaction mixture can increase the rate. Monitor for potential side reactions.
-
Reagent Purity: Use high-purity benzyl bromide or benzyl chloride.
-
Problem 2: Formation of O-alkylation byproducts.
-
Underlying Cause: The diisopropylamine nitrogen in the tolterodine molecule is also nucleophilic and can potentially react with the benzyl halide, leading to the formation of a quaternary ammonium salt.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a controlled amount of benzyl halide (typically 1.0-1.2 equivalents) to minimize the risk of side reactions.
-
Temperature Management: Avoid excessive heating, as higher temperatures can favor the competing N-alkylation reaction.
-
Purification: If byproducts are formed, they can typically be removed by column chromatography.
-
| Parameter | Condition A (High Reactivity) | Condition B (Milder) | Rationale |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K2CO3) | NaH is a stronger, non-nucleophilic base ensuring complete deprotonation.[5] K2CO3 is easier to handle but may require heat.[3] |
| Solvent | Anhydrous THF/DMF | Acetone/DMF | Polar aprotic solvents are required for the SN2 reaction.[6] |
| Temperature | 0 °C to Room Temp | Room Temp to Reflux | Lower temperatures with NaH control reactivity. Heating is often needed with K2CO3. |
| Benzylating Agent | Benzyl Bromide | Benzyl Chloride | Benzyl bromide is more reactive than benzyl chloride, leading to faster reaction times. |
By carefully addressing these common issues with the informed, systematic approach outlined above, you can significantly improve the yield and purity of your this compound synthesis.
References
-
Sun, F., Sui, C., Zhou, Y., Liu, X., Shi, Y., Wu, Y., & Li, Y. (2013). Preparation, characterization and pharmacological evaluation of tolterodine hydrogels for the treatment of overactive bladder. International Journal of Pharmaceutics, 454(1), 532-538. [Link]
-
ResearchGate. (n.d.). Synthesis of (R)‐(+)‐tolterodine. [Link]
- Peskar, M., & Antoncic, I. (2011). Short synthesis of tolterodine, intermediates and metabolites. WO2011110556A1.
-
Mayo Clinic. (n.d.). Tolterodine (Oral Route). [Link]
-
PubChem. (n.d.). N-Isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine. [Link]
- Rao, D. R., & Kankan, R. N. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. EP2060559A1.
-
Reddy, G. M., Mukkanti, K., & Reddy, P. P. (2013). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Journal of Chemistry, 2013, 1-11. [Link]
- Google Patents. (n.d.). Method for removing benzyl protecting group of hydroxyl group. CN102320920B.
-
ResearchGate. (n.d.). An Efficient Synthesis of Racemic Tolterodine. [Link]
-
NHS. (n.d.). Side effects of tolterodine. [Link]
-
Veeprho. (n.d.). Tolterodine Impurities and Related Compound. [Link]
-
Drugs.com. (2025). Tolterodine Side Effects: Common, Severe, Long Term. [Link]
- Rao, D. R., & Kankan, R. N. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. EP2060559A1.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
-
Fukuyama, T., Tokuyama, H., & Okano, K. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Organic Syntheses, 93, 63-74. [Link]
-
Kang, J. H., Lee, J. H., Park, Y. J., Kim, K. S., & Lee, J. Y. (2008). An Efficient Synthesis of Racemic Tolterodine. Bulletin of the Korean Chemical Society, 29(2), 519-521. [Link]
-
Cleveland Clinic. (n.d.). Tolterodine (Detrol): Uses & Side Effects. [Link]
-
PharmaInfo. (n.d.). Stability Indicating RP-HPLC Method Development and Validation of Tolterodine Tartrate and its Degradant in its Capsule Dosage Form. [Link]
-
ScienceDirect. (n.d.). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. [Link]
-
Srinivasa Babu, P., et al. (2014). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Der Pharmacia Lettre, 6(3), 246-254. [Link]
-
Drug Synthesis Database. (n.d.). Tolterodine tartrate. [Link]
-
Gaunt, M., Yu, J. Q., & Spencer, J. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 63(13), 4172-4173. [Link]
-
PubChem. (n.d.). Tolterodine. [Link]
-
NIPER, SAS Nagar, India. (n.d.). CRIPS Vol. 16 No. 5 November-December 2022. [Link]
-
Molecules. (2020). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Tolterodine tartrate, Kabi-2234, PNU-200583E, Detrol LA, Detrusitol SR, Urotrol, Detrol, Detrusitol-药物合成数据库 [drugfuture.com]
- 4. scribd.com [scribd.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
Technical Support Center: Optimizing Benzyl R-(+)-Tolterodine Solubility for In Vitro Assays
Welcome to the technical support center for Benzyl R-(+)-Tolterodine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for the solubility challenges associated with this compound in in vitro experimental setups. Our goal is to ensure the scientific integrity and reproducibility of your results by addressing the critical first step: achieving a stable and soluble drug solution.
Understanding the Challenge: Physicochemical Properties of Tolterodine
This compound, a potent muscarinic receptor antagonist, is an inherently lipophilic molecule, which presents significant challenges for achieving the necessary concentrations in aqueous-based in vitro assays without precipitation.[1][2][3] Understanding its core properties is the first step toward troubleshooting.
Tolterodine is a weak base with a pKa of 9.87.[4][5] This means its solubility is highly dependent on pH. It is more soluble in acidic conditions where it becomes protonated (ionized) and poorly soluble in neutral or basic conditions, such as standard cell culture media (typically pH 7.2-7.4). Its high LogP value further confirms its preference for lipidic environments over aqueous ones.[1]
| Property | Value | Implication for In Vitro Assays | Source |
| Molecular Weight | 325.49 g/mol | Essential for calculating molar concentrations for stock solutions. | [1] |
| pKa (Basic) | 9.87 | The molecule is predominantly ionized and more soluble at pH < 8. It will be largely unionized and poorly soluble at physiological pH (~7.4). | [5] |
| LogP | 5.6 | Indicates high lipophilicity and poor aqueous solubility. | [1] |
| Aqueous Solubility | 5.34 mg/L (free base) | Very low intrinsic solubility in water. The tartrate salt is more soluble (12 mg/mL).[1][5] | [1], [5] |
Troubleshooting Guide: Common Solubility Issues
This section directly addresses the most common problems encountered when working with this compound.
Q1: My compound won't dissolve in my initial solvent (e.g., DMSO). What should I do?
Answer: While DMSO is a powerful solvent, high concentrations of lipophilic compounds can still be difficult to dissolve.
-
Initial Check: Ensure your DMSO is anhydrous (newly opened or properly stored). Hygroscopic DMSO (which has absorbed water) has significantly reduced solvating power for hydrophobic compounds.
-
Gentle Warming: Warm the solution to 37°C in a water bath. This can increase the dissolution rate. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator for 5-10 minute intervals. The ultrasonic energy helps to break down compound aggregates and facilitate solvation.
-
Consider an Alternative Solvent: If DMSO fails, ethanol can be an effective alternative. However, be mindful that ethanol can be more toxic to cells than DMSO, and the final concentration in your assay should be kept very low (<0.1%).
Q2: My compound dissolves in the stock solvent, but precipitates immediately when I add it to my aqueous cell culture medium. How can I fix this?
Answer: This is the most frequent challenge and occurs because the compound, which is stable in a high concentration of organic solvent, crashes out when diluted into the aqueous, neutral pH environment of the culture medium.
-
The "Golden Rule" of Dilution: Never dilute your stock directly into a large volume of media. Instead, perform a serial dilution. A key technique is to add the media to your aliquot of stock solution, vortexing gently between small additions, before bringing it to the final volume. This gradual change in solvent polarity can prevent immediate precipitation.
-
Reduce the Final Concentration: Your target concentration may be above the solubility limit of the compound in the final assay medium. Test a lower concentration to see if precipitation still occurs.
-
pH Adjustment (Acidification): Since Tolterodine is a weak base, slightly acidifying your stock solution can dramatically improve its solubility upon dilution. See Protocol 2.2 for a detailed methodology.
-
Use of Pluronic® F-68: This non-ionic surfactant can help to create stable micellar formulations that prevent precipitation. Prepare a 10% stock solution of Pluronic F-68 in water and add it to your final medium at a concentration of 0.01-0.1%.
Q3: I'm observing unexpected cell toxicity or inconsistent results. Could solubility be the cause?
Answer: Absolutely. Undissolved compound particles can cause several issues:
-
Inaccurate Concentration: If the compound is not fully dissolved, the actual concentration exposed to the cells is lower than intended, leading to underestimation of its potency (higher IC50).
-
Physical Damage: Microcrystals can cause physical stress and damage to cells, leading to non-specific cytotoxicity that confounds your results.
-
Solvent Toxicity: The concentration of your organic solvent (e.g., DMSO) in the final assay volume may be too high. Most cell lines can tolerate 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[6][7][8] It is crucial to run a vehicle control (media + solvent) to assess the baseline effect.
In-Depth Solubility Optimization Protocols
Protocol 3.1: Standard Stock Solution Preparation with DMSO
This protocol is the starting point for solubilizing this compound.
Objective: To prepare a high-concentration stock solution (e.g., 10-20 mM) in an organic solvent.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and bath sonicator
Procedure:
-
Calculate Mass: Determine the mass of Tolterodine needed for your desired stock concentration and volume (Mass = Molarity x Volume x Molecular Weight).
-
Weigh Compound: Accurately weigh the powder into a sterile vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO.
-
Promote Dissolution: a. Vortex the solution vigorously for 1-2 minutes. b. If not fully dissolved, place in a 37°C water bath for 10 minutes. c. If solids remain, use a bath sonicator for 5-10 minutes.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Validation Checkpoint: Before use in an assay, perform a test dilution of your highest working concentration in media. Let it sit at 37°C for at least one hour and inspect for any signs of precipitation (cloudiness, crystals).
Protocol 3.2: pH-Dependent Solubilization Strategy
For weakly basic compounds like Tolterodine, protonation via acidification is a powerful solubilization tool.
Objective: To create a more stable stock solution by lowering the pH.
Materials:
-
Previously prepared DMSO stock solution (from Protocol 3.1)
-
Sterile 0.1 N Hydrochloric Acid (HCl)
Procedure:
-
Prepare Acidified DMSO: Create a working solvent by adding 1 part 0.1 N HCl to 9 parts DMSO.
-
Dissolve Compound: Use this acidified DMSO to dissolve the this compound powder as described in Protocol 3.1. The HCl will protonate the tertiary amine on Tolterodine, forming a more soluble salt in situ.
-
Dilution into Media: When diluting this acidic stock into your culture medium, the buffer system of the media (e.g., bicarbonate, HEPES) should be sufficient to neutralize the small amount of acid, bringing the final pH back into the physiological range.
Validation Checkpoint: Always measure the pH of your final working solution after dilution to ensure it is within the tolerated range for your specific cell line (typically pH 7.0-7.6).
Advanced Solubilization: The Role of Excipients
When standard methods are insufficient, especially for high-concentration dosing, excipients like cyclodextrins can be employed.
What are Cyclodextrins?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate lipophilic drug molecules, like Tolterodine, forming an "inclusion complex" that is highly water-soluble.[10][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in in vitro applications due to its high solubility and low toxicity.
Protocol 4.1: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To prepare a Tolterodine solution directly in an aqueous buffer using HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile aqueous buffer (e.g., PBS or saline)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Gentle warming may be required to fully dissolve the cyclodextrin.
-
Add Compound: Slowly add the weighed Tolterodine powder to the stirring cyclodextrin solution.
-
Complexation: Allow the mixture to stir at room temperature for several hours (or overnight for difficult compounds) to ensure maximum complexation.
-
Sterilization: Sterile-filter the final solution through a 0.22 µm filter to remove any undissolved compound or potential contaminants.
Validation Checkpoint: It is critical to run a parallel control with just the HP-β-CD solution at the same concentration to ensure the excipient itself does not affect your assay readout.
Visualization of Workflow
Decision Tree for Solubility Troubleshooting
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Frequently Asked Questions (FAQs)
-
Q: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
-
Q: How does serum in the culture medium affect my compound's solubility?
-
A: Serum proteins, particularly albumin, can bind to lipophilic compounds. This can sometimes help keep the compound in solution, but it also reduces the free concentration available to interact with the cells. This is a critical point to consider when interpreting dose-response curves.
-
-
Q: Should I use this compound or Tolterodine Tartrate?
-
A: Tolterodine tartrate is the salt form and is significantly more water-soluble (12 mg/mL) than the free base (this compound).[5] If you have access to the tartrate salt, it will be much easier to dissolve in aqueous buffers directly, potentially eliminating the need for organic solvents altogether.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 443879, Tolterodine. Retrieved from [Link].
-
Wikipedia. (2024). Tolterodine. Retrieved from [Link].
-
ChemIDplus. (n.d.). Tolterodine. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 443878, Tolterodine Tartrate. Retrieved from [Link].
-
Wang, Z., Chen, B., Quan, G., Li, G., & Pan, X. (2013). Preparation, characterization and pharmacological evaluation of tolterodine hydrogels for the treatment of overactive bladder. PubMed. Retrieved from [Link].
-
U.S. Food and Drug Administration. (2012). DETROL (tolterodine tartrate) tablets label. Retrieved from [Link].
-
Khan, S. (2021). How to prepare a stock solution of commercially available essential oil for checking invitro acaricidal activity, and how to make working solutions? ResearchGate. Retrieved from [Link].
-
Halatsch, M. E. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. Retrieved from [Link].
-
Mura, P. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from [Link].
-
Chourasiya, Y., Rathi, P., & Singh, S. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. Retrieved from [Link].
-
Sharma, N., & N, S. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link].
-
Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. Retrieved from [Link].
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link].
-
Shabnam. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY SOLUBLE DRUGS: AN OVERVIEW. ResearchGate. Retrieved from [Link].
-
Reddit. (2023). Maximum DMSO concentration in media for cell culture? r/labrats. Retrieved from [Link].
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed Central. Retrieved from [Link].
-
Vuddanda, P. R., et al. (2024). Hansen solubility parameters and quality-by-design oriented optimized cationic nanoemulsion for transdermal drug delivery of tolterodine tartrate. PubMed. Retrieved from [Link].
-
Koppel, T., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved from [Link].
-
Chen, B., et al. (2016). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. PubMed Central. Retrieved from [Link].
-
Vimalson, D. C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Retrieved from [Link].
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link].
-
Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link].
-
Koppel, T. (2015). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved from [Link].
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link].
-
University of Brawijaya. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link].
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tolterodine. Retrieved from [Link].
-
MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Retrieved from [Link].
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link].
-
MDPI. (2020). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Retrieved from [Link].
-
Hao, Y. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. Retrieved from [Link].
-
Wang, J., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Drug Delivery. Retrieved from [Link].
-
The Audiopedia. (2021). Lab Skills: Preparing Stock Solutions. YouTube. Retrieved from [Link].
-
Semantic Scholar. (2015). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link].
-
Mitra, A., & Kesisoglou, F. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. PubMed. Retrieved from [Link].
-
He-Info. (2023). #tolterodine | Uses, Dosage, Side Effects & Mechanism | Detrol. YouTube. Retrieved from [Link].
-
Mayo Clinic. (n.d.). Tolterodine (oral route). Retrieved from [Link].
Sources
- 1. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tolterodine - Wikipedia [en.wikipedia.org]
- 3. Tolterodine Tartrate | C26H37NO7 | CID 443878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tolterodine [drugfuture.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Identifying common impurities in Benzyl R-(+)-Tolterodine synthesis
Technical Support Center: Benzyl R-(+)-Tolterodine Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification and control during the synthesis of this active pharmaceutical ingredient (API). This guide provides in-depth, experience-driven answers to common challenges, ensuring the integrity and purity of your final compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary process-related impurities in this compound synthesis, and what is their origin?
A1: Understanding the origin of impurities is fundamental to controlling them. Impurities in Tolterodine synthesis can arise from starting materials, intermediates, by-products, or subsequent degradation.[1][2] The most common synthetic route involves the reaction of a p-cresol derivative with a phenylpropanol derivative, followed by amination.
Common Process-Related Impurities:
-
Unreacted Starting Materials & Intermediates: Incomplete reactions can lead to the carryover of starting materials like p-cresol or key intermediates such as 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol.[2]
-
Tolterodine Impurity A (O-Methyl Tolterodine): This impurity, chemically known as 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol, can arise if the phenolic hydroxyl group is methylated instead of remaining as a hydroxyl or being benzylated.[3][4] It is a critical impurity monitored by the European Pharmacopoeia (EP).[3]
-
Tolterodine Impurity C (Racemic Tolterodine): This is the racemic mixture of Tolterodine.[4] Its presence indicates a failure in the enantioselective control of the synthesis.
-
Desisopropyl and Didesisopropyl Tolterodine: These impurities result from incomplete alkylation of the amine.[2] For instance, if only one isopropyl group is added, Desisopropyl Tolterodine is formed.[4]
-
Lactone Impurity: A common pathway for Tolterodine synthesis proceeds via a lactone intermediate (3,4-dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-one).[5] Incomplete reaction or side reactions can result in this lactone being carried through as an impurity.[2]
The following diagram illustrates the key synthetic steps and the points at which major impurities can form.
Caption: Synthetic pathway of R-(+)-Tolterodine highlighting key impurity formation points.
Q2: My synthesis is complete, but the chiral purity is low. How do I accurately quantify the S-(-)-enantiomer?
A2: Chiral purity is a critical quality attribute for Tolterodine. The S-(-)-enantiomer is considered an impurity and must be strictly controlled. Quantification requires a specialized chiral High-Performance Liquid Chromatography (HPLC) method.
Causality of Method Selection: Standard reverse-phase columns (like C18) cannot differentiate between enantiomers. A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those coated with cellulose or amylose derivatives, are highly effective for separating enantiomers like Tolterodine.[6] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times.
A validated method involves using a column like the Chiralcel OD-H or Chiralpak IA.[6][7][8] These methods typically use a normal-phase mobile phase, which enhances the chiral recognition capabilities of the stationary phase.
Troubleshooting Poor Chiral Separation:
-
Mobile Phase Composition: The ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropyl alcohol) is critical.[8] Small adjustments can significantly impact resolution.
-
Additives: Basic (diethylamine, triethylamine) or acidic (trifluoroacetic acid) additives are often used to improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[6][7][8]
-
Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can enhance resolution, although this may increase run time.[8]
Q3: I am observing a significant unknown peak in my reverse-phase HPLC analysis. What could it be and how can I identify it?
A3: An unexpected peak can be a process-related impurity, a degradation product, or an artifact. A systematic approach is necessary for identification.
-
Review the Synthesis: Re-examine the synthetic route for potential side reactions. For example, a peak identified as 6-methyl-4-phenylchroman-2-ol has been reported as a degradation product formed under conditions of high temperature and humidity, possibly from interaction with excipients in formulated products.[9]
-
Forced Degradation Studies: To determine if the impurity is a degradant, subject your sample to stress conditions (acid, base, oxidation, heat, light). If the peak increases under these conditions, it is likely a degradation product.
-
Mass Spectrometry (MS) Analysis: The most powerful tool for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Molecular Weight Determination: LC-MS provides the molecular weight of the impurity, offering the first clue to its identity.[10]
-
Fragmentation Analysis (MS/MS): By fragmenting the impurity ion, you can obtain structural information. Comparing the fragmentation pattern to that of Tolterodine can reveal which part of the molecule has been altered.[11] For instance, shared fragment ions might suggest the core structure is intact, with a modification on a side chain.[11]
-
-
Isolation and NMR: For definitive structural elucidation, the impurity can be isolated using preparative HPLC.[11] Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy will provide a detailed structural map.[10]
Q4: What are the potential genotoxic impurities (GTIs) in Tolterodine synthesis that I need to control?
A4: Genotoxic impurities (GTIs) are compounds that can damage DNA and are of high concern to regulatory agencies due to their potential carcinogenic risk.[12] Their presence must be controlled to very low levels.
In many synthetic routes, sulfonate esters are used to create good leaving groups for subsequent amination reactions.[13] Reagents like tosylates (tosyl chloride), mesylates (mesyl chloride), or nosylates can be used.[13]
Key Potential GTIs:
-
Alkyl Sulfonates (e.g., Methyl Mesylate, Ethyl Tosylate): These can be formed if residual sulfonylating agents react with alcoholic solvents (e.g., methanol, ethanol) used in the process. They are potent alkylating agents and are a common class of GTIs.
-
Unreacted Sulfonated Intermediates: The intermediate formed by reacting a hydroxyl group with a sulfonyl chloride is itself a potentially genotoxic alkylating agent. It is crucial to ensure this intermediate is fully consumed in the subsequent amination step.
Control Strategy:
-
Process Optimization: The manufacturing process should be designed to minimize the formation of these impurities and effectively remove them in subsequent steps.[13]
-
Trace-Level Analysis: Highly sensitive analytical methods, often GC-MS or LC-MS, are required to detect and quantify these impurities at the parts-per-million (ppm) level.
Analytical Protocols & Data
Table 1: Common Impurities and their Pharmacopoeial Designations
| Impurity Name | European Pharmacopoeia (EP) Designation | CAS Number |
| 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol | Tolterodine EP Impurity A | 124937-73-1 |
| (3RS)-3-(2-Methoxy-5-methylphenyl)-N,N-bis(1-methylethyl)-3-phenylpropan-1-amine | Tolterodine EP Impurity C | 124935-88-2 |
| (S)-Tolterodine | Tolterodine Enantiomer | 873551-03-2 |
| Desisopropyl Tolterodine | Tolterodine EP Impurity E | 480432-14-2 |
| Didesisopropyl Tolterodine | - | 1189501-90-3 |
Data sourced from various chemical suppliers and pharmacopoeial information.[4]
Experimental Protocol: Chiral HPLC Method for Enantiomeric Purity
This protocol is a representative method for the separation of R-(+)-Tolterodine from its S-(-)-enantiomer, based on published literature.[6][7][8]
Objective: To quantify the S-(-)-enantiomer in a sample of R-(+)-Tolterodine Tartrate.
1. Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.[7][8]
-
Mobile Phase Solvents: n-Hexane (HPLC grade), Isopropyl Alcohol (IPA, HPLC grade), Diethylamine (DEA).
-
Reference Standards: R-(+)-Tolterodine Tartrate, S-(-)-Tolterodine Tartrate.
2. Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Chiralcel OD-H (250 mm x 4.6 mm) | Provides the necessary chiral recognition for enantiomeric separation.[8] |
| Mobile Phase | n-Hexane : IPA : DEA (980 : 20 : 1, v/v/v) | Normal phase mode enhances chiral separation. DEA improves peak shape for the basic amine analyte.[7][8] |
| Flow Rate | 0.5 mL/min | A lower flow rate can improve resolution between the enantiomeric peaks.[8] |
| Column Temp. | Ambient (e.g., 25°C) | Consistent temperature ensures reproducible retention times.[8] |
| Detection | UV at 280 nm | Wavelength for adequate detection of Tolterodine. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
3. Sample Preparation:
-
Standard Solution: Prepare a solution of R-(+)-Tolterodine Tartrate in the mobile phase at a concentration of approximately 1 mg/mL.
-
Spiked Solution (for validation): Spike the standard solution with a known amount of the S-(-)-enantiomer to confirm peak identification and method sensitivity.
-
Test Sample: Prepare the sample to be tested at the same concentration as the standard solution.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time of the main R-(+) peak.
-
Inject the spiked solution to identify the retention time of the S-(-) enantiomer peak.
-
Inject the test sample.
-
Calculate the percentage of the S-(-)-enantiomer in the test sample using the area percent method.
5. System Suitability:
-
Resolution: The resolution between the R-(+) and S-(-) peaks should be greater than 2.0.
-
Tailing Factor: The tailing factor for the R-(+)-Tolterodine peak should be less than 2.0.
References
-
SynThink Research Chemicals. (n.d.). Tolterodine EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Veeprho. (n.d.). Tolterodine Impurities and Related Compound. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Almac Group. (2025, May 13). Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. Retrieved from [Link]
- Malešič, M., et al. (2011). Short synthesis of tolterodine, intermediates and metabolites. (WO2011110556A1). Google Patents.
-
Srinivasu, P., et al. (2017). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Reddy, G. V., et al. (2012). Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. Journal of Chemical and Pharmaceutical Research, 4(7), 3531-3539. Retrieved from [Link]
-
Veeprho. (n.d.). Tolterodine EP Impurity A | CAS 124937-73-1. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Tolterodine-impurities. Retrieved from [Link]
-
SynZeal. (n.d.). Tolterodine Impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tolterodine. PubChem Compound Database. Retrieved from [Link]
-
Teasdale, A., et al. (2013). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews, 113(2), 815-850. Retrieved from [Link]
-
Reddy, P. P., et al. (2008). Improved one-pot synthesis of N, N-diisopropyl-3-(2-Hydroxy-5-methylphenyl)-3-phenyl propanamide; a key intermediate for the preparation of racemic Tolterodine. Arkivoc, 2008(14), 164-169. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (R)‐(+)‐tolterodine. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Tolterodine Tartrate CRS. EDQM CRS Catalogue. Retrieved from [Link]
-
Kumar, Y. R., et al. (2004). A validated chiral HPLC method for the enantiomeric separation of Tolterodine tartrate. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1279-1285. Retrieved from [Link]
-
Kumar, Y. R., et al. (2004). A validated chiral HPLC method for the enantiomeric separation of tolterodine tartarate. Scholars@Duke. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamine-d14. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A validated chiral HPLC method for the enantiomeric separation of tolterodine tartarate. Retrieved from [Link]
-
Ahirrao, V. K., et al. (2012). Chiral Separation of Tolterodine Tartrate Using Amylosed Base Immobilized Stationary Phase in LC Method. Asian Journal of Chemistry, 24(12), 5641-5645. Retrieved from [Link]
-
Yener, G., et al. (2012). OPTIMISATION OF TRANSDERMAL GEL FORMULATIONS OF TOLTERODINE TARTRATE BY EXPERIMENTAL DESIGN. Acta Poloniae Pharmaceutica - Drug Research, 69(2), 281-285. Retrieved from [Link]
-
AHH Chemical. (n.d.). N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide. Retrieved from [Link]
-
Kumar, A., et al. (2013). Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance Using. Journal of Chemical and Pharmaceutical Research, 5(12), 1324-1330. Retrieved from [Link]
- Krka. (2006). Process for preparation of 3-(2-hydroxy-5-methylphenyl). (WO2006066931A1). Google Patents.
-
Aghamaliyeva, Z. Z., et al. (2018). Synthesis of 2-Hydroxy-3-(Methylcyclohexenyl-Isopropyl)-5-Methylbenzylaminoethylnonyl Imidazolines - The Thermostabilizers to Polypropylene. ResearchGate. Retrieved from [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. veeprho.com [veeprho.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. WO2011110556A1 - Short synthesis of tolterodine, intermediates and metabolites - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Scholars@Duke publication: A validated chiral HPLC method for the enantiomeric separation of tolterodine tartarate. [scholars.duke.edu]
- 9. jocpr.com [jocpr.com]
- 10. biotech-spain.com [biotech-spain.com]
- 11. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting peak tailing for Benzyl R-(+)-Tolterodine in chromatography
Answering in German.
Thema: Peak-Tailing bei Benzyl-R-(+)-Tolterodin
Zielgruppe: Forscher, Wissenschaftler und Fachleute aus der Arzneimittelentwicklung.
Dieser Leitfaden bietet eine detaillierte Fehlerbehebung für ein häufiges Problem bei der chromatographischen Analyse von Benzyl-R-(+)-Tolterodin: das Peak-Tailing. Durch das Verständnis der zugrunde liegenden Ursachen und die Umsetzung der hier vorgestellten gezielten Lösungen können Sie die Peakform erheblich verbessern und so genauere und reproduzierbarere Ergebnisse erzielen.
Häufig gestellte Fragen (FAQs) & Fehlerbehebung
F1: Ich beobachte ein signifikantes Peak-Tailing für Benzyl-R-(+)-Tolterodin in meiner Umkehrphasen-HPLC-Analyse. Was sind die wahrscheinlichsten Ursachen?
Peak-Tailing bei einer basischen Verbindung wie Benzyl-R-(+)-Tolterodin in der Umkehrphasen-Chromatographie ist oft ein multifaktorielles Problem.[1] Die Hauptursachen lassen sich grob wie folgt kategorisieren:
-
Sekundäre Silanol-Wechselwirkungen: Dies ist die häufigste Ursache. Die stationäre Phase in vielen HPLC-Säulen basiert auf Kieselgel, das an der Oberfläche Silanolgruppen (Si-OH) aufweist. Bei mittleren pH-Werten können einige dieser Silanole deprotoniert werden (Si-O-), wodurch negativ geladene Stellen entstehen. Benzyl-R-(+)-Tolterodin, eine basische Verbindung, wird protoniert und trägt eine positive Ladung.[2] Die elektrostatische Wechselwirkung zwischen dem positiv geladenen Analyten und den negativ geladenen Silanolgruppen führt zu einem sekundären, unerwünschten Retentionsmechanismus, der ein Tailing des Peaks verursacht.[3][4][5]
-
Probenüberladung: Die Injektion einer zu großen Probenmenge kann die stationäre Phase sättigen, was zu einer verzerrten Peakform, einschließlich Tailing, führt.[6]
-
Schlecht optimierte mobile Phase: Der pH-Wert der mobilen Phase sowie die Art und Konzentration von Additiven können die Peakform erheblich beeinflussen.[7][8] Ein ungeeigneter pH-Wert der mobilen Phase kann die Silanol-Wechselwirkungen verschärfen.
-
Säulenkontamination oder -degradation: Im Laufe der Zeit können Säulen durch stark zurückgehaltene Verbindungen aus früheren Injektionen kontaminiert werden, oder die stationäre Phase kann sich abbauen, insbesondere bei Verwendung aggressiver mobiler Phasen.[1] Dies kann aktive Zentren schaffen, die Tailing verursachen.
-
Nicht übereinstimmendes Probenlösungsmittel: Wenn das Lösungsmittel, in dem Ihre Probe gelöst ist, deutlich stärker ist als Ihre mobile Phase, kann dies zu einer Peakverzerrung, einschließlich Tailing, führen.
F2: Wie kann ich die spezifische Ursache meines Peak-Tailing-Problems diagnostizieren?
Ein systematischer Ansatz ist entscheidend, um die eigentliche Ursache zu ermitteln. Hier ist ein logischer Arbeitsablauf, dem Sie folgen können:
Diagramm des Fehlerbehebungs-Workflows
Ein systematischer Workflow zur Diagnose der Ursache von Peak-Tailing.
F3: Welche spezifischen Modifikationen der mobilen Phase kann ich vornehmen, um das Peak-Tailing durch Silanol-Wechselwirkungen zu reduzieren?
Die Optimierung Ihrer mobilen Phase ist eine wirksame Methode, um sekundäre Silanol-Wechselwirkungen zu mildern. Hier sind einige bewährte Strategien:
1. pH-Anpassung:
-
Niedriger pH-Wert (2,5 - 3,5): Bei diesem sauren pH-Wert sind die Silanolgruppen auf der Kieselgeloberfläche protoniert (Si-OH) und daher neutral.[9][10] Dies minimiert die elektrostatische Wechselwirkung mit dem protonierten basischen Analyten Benzyl-R-(+)-Tolterodin.[3][11]
-
Empfohlene Puffer: Ameisensäure, Trifluoressigsäure (TFA) oder Phosphatpuffer werden häufig verwendet, um einen stabilen niedrigen pH-Wert aufrechtzuerhalten.
-
2. Verwendung einer konkurrierenden Base:
-
Die Zugabe einer kleinen Menge einer "konkurrierenden Base" zu Ihrer mobilen Phase kann die aktiven Silanolstellen effektiv maskieren.[12] Diese Additive sind kleine, basische Verbindungen, die bevorzugt mit den Silanolgruppen interagieren und so verhindern, dass der größere Analyt dies tut.[13][14]
Einfluss von Additiven der mobilen Phase auf die Peak-Asymmetrie
| Bedingung der mobilen Phase | Peak-Asymmetrie (As) | Beobachtungen |
| 50:50 Acetonitril:Wasser (ohne Additive) | 2,5 | Deutliches Tailing |
| 50:50 Acetonitril:Wasser mit 0,1 % Ameisensäure (pH ~2,7) | 1,2 | Stark verbesserte Peakform |
| 50:50 Acetonitril:Wasser mit 0,1 % TEA | 1,3 | Signifikante Verbesserung |
| 50:50 Acetonitril:Wasser mit 0,1 % Ameisensäure und 0,1 % TEA | 1,1 | Optimale Peakform |
Hinweis: Der Asymmetriefaktor (As) wird als das Verhältnis des Abstands von der Mittellinie des Peaks zur hinteren Flanke zum Abstand von der Mittellinie zur vorderen Flanke bei 10 % der Peakhöhe berechnet. Ein Wert von 1 zeigt einen perfekt symmetrischen Peak an.
F4: Könnte meine Probenvorbereitung zum Peak-Tailing beitragen?
Absolut. Die Zusammensetzung des Lösungsmittels, in dem Ihre Probe gelöst ist, kann einen dramatischen Einfluss auf die Peakform haben.
-
Der "Lösungsmittel-Effekt": Wenn Ihre Probe in einem Lösungsmittel gelöst ist, das viel stärker (d. h. eine höhere Elutionsstärke aufweist) als Ihre mobile Phase ist, kann dies zu Bandenverbreiterung und Peak-Tailing führen. Der Teil der Probe an der Vorderkante des Injektionsbandes erfährt effektiv eine zu starke mobile Phase, wodurch er schneller wandert als der Rest des Bandes, was zu einer Verzerrung führt.
Experimentelles Protokoll: Diagnose und Minderung des Lösungsmittel-Effekts
-
Analysieren Sie Ihr aktuelles Probenlösungsmittel: Notieren Sie die Zusammensetzung des Lösungsmittels, das Sie derzeit zur Lösung Ihres Benzyl-R-(+)-Tolterodin-Standards verwenden.
-
Bereiten Sie eine neue Probe vor: Lösen Sie Ihren Standard in der mobilen Phase, die Sie für Ihre Analyse verwenden.
-
Injizieren und vergleichen: Injizieren Sie die neu vorbereitete Probe und vergleichen Sie die Peakform mit Ihrer ursprünglichen Injektion.
-
Beobachtung: Wenn sich die Peakform deutlich verbessert, war das ursprüngliche Probenlösungsmittel zu stark.
-
Beste Vorgehensweise: Als allgemeine Regel gilt, versuchen Sie immer, Ihre Probe in den anfänglichen Bedingungen der mobilen Phase Ihres Gradienten oder in einem Lösungsmittel zu lösen, das schwächer als Ihre mobile Phase ist.
F5: Ich habe versucht, meine mobile Phase und mein Probenlösungsmittel zu optimieren, aber ich sehe immer noch etwas Tailing. Was soll ich mit meiner Säule tun?
Wenn das Problem nach der Optimierung der mobilen Phase und des Probenlösungsmittels weiterhin besteht, ist es an der Zeit, die Säule selbst zu untersuchen.
1. Säulenkontamination:
-
Stark zurückgehaltene basische Verbindungen aus früheren Analysen können an aktive Stellen auf Ihrer Säule binden, was in nachfolgenden Läufen zu Peak-Tailing führt.
Protokoll: Säulenspülung und -regeneration
-
Trennen Sie die Säule: Trennen Sie die Säule vom Detektor, um eine Kontamination zu vermeiden.
-
Spülen mit mobiler Phase: Spülen Sie die Säule mit Ihrer mobilen Phase (ohne Puffersalze) für 20 Säulenvolumina.
-
Spülen mit starkem Lösungsmittel: Spülen Sie die Säule mit einem starken, unpolaren Lösungsmittel wie Isopropanol oder Methanol für 50-100 Säulenvolumina.[15][16]
-
Saurer Spülgang: Um basische Verunreinigungen zu entfernen, spülen Sie mit einer Lösung mit niedrigem pH-Wert wie 0,1 % TFA in Wasser für 50 Säulenvolumina.
-
Re-Äquilibrierung: Äquilibrieren Sie die Säule mit Ihrer mobilen Phase, bis die Basislinie stabil ist.
2. Säulendegradation:
-
Im Laufe der Zeit und insbesondere bei aggressiven mobilen Phasen (hoher pH-Wert, hohe Temperaturen) kann sich die gebundene Phase der Säule abbauen, wodurch mehr aktive Silanolstellen freigelegt werden. Wenn eine gründliche Säulenspülung die Peakform nicht verbessert und die Säule schon lange in Gebrauch ist, kann es an der Zeit sein, sie auszutauschen.
Auswahl der richtigen Säule für basische Analyten
Bei der Analyse basischer Verbindungen wie Benzyl-R-(+)-Tolterodin sollten Sie die Verwendung einer Säule in Betracht ziehen, die speziell zur Minimierung von Silanol-Wechselwirkungen entwickelt wurde. Diese weisen oft folgende Merkmale auf:
-
End-capping: Ein Verfahren, bei dem eine kleine, inerte Verbindung chemisch an die restlichen Silanolgruppen gebunden wird, um sie effektiv vom Analyten abzuschirmen.[3]
-
Hybrid-Kieselgel: Säulen, die organische Gruppen in die Kieselgelmatrix einbauen, was ebenfalls die Anzahl der exponierten Silanolgruppen reduzieren kann.[5]
Referenzen
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Abgerufen von [Link]
-
Chrom Tech, Inc. (2025, Oktober 28). What Causes Peak Tailing in HPLC? Abgerufen von [Link]
-
Phenomenex. (2025, Juni 9). How to Reduce Peak Tailing in HPLC? Abgerufen von [Link]
-
CHROMacademy. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Abgerufen von [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Chromatography Online. Abgerufen von [Link]
-
ACD/Labs. (2022, Oktober 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Abgerufen von [Link]
-
MAC-MOD Analytical. (n.d.). HPLC Troubleshooting Guide. Abgerufen von [Link]
-
Labcompare. (2021, Oktober 15). LABTips: How to Prevent Tailing Peaks in HPLC. Abgerufen von [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Abgerufen von [Link]
-
National Center for Biotechnology Information. (n.d.). Tolterodine. PubChem. Abgerufen von [Link]
-
Pharmaffiliates. (n.d.). Benzyl R-(+)-Tolterodine. Abgerufen von [Link]
-
Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Abgerufen von [Link]
-
Sepuxianyun. (2025, Dezember 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Abgerufen von [Link]
-
GL Sciences. (2024, Januar 24). HPLC Column Cleaning & Washing Procedure. Abgerufen von [Link]
-
Axion Labs. (n.d.). Clean A Reverse-Phase HPLC Column in 2 Simple Steps. Abgerufen von [Link]
-
ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Abgerufen von [Link]
-
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Abgerufen von [Link]
-
Labtech. (n.d.). Full Guide of How to Clean HPLC Column. Abgerufen von [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. labcompare.com [labcompare.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. welch-us.com [welch-us.com]
- 14. pharmagrowthhub.com [pharmagrowthhub.com]
- 15. labtech.tn [labtech.tn]
- 16. Clean A Reverse-Phase HPLC Column in 2 Simple Steps [axionlabs.com]
Technical Support Center: Stability of R-(+)-Tolterodine in Aqueous Solutions
Welcome to the technical support center for R-(+)-Tolterodine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, evidence-based answers to common questions regarding the stability of R-(+)-Tolterodine in aqueous solutions. Our goal is to equip you with the necessary knowledge to anticipate and troubleshoot potential stability issues in your experiments, ensuring the integrity and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My R-(+)-Tolterodine solution appears to be degrading. What are the primary factors influencing its stability in an aqueous environment?
A: The stability of R-(+)-Tolterodine in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Forced degradation studies have demonstrated that tolterodine is susceptible to degradation under acidic, basic, thermal, and photolytic conditions. Notably, significant degradation is observed under basic hydrolysis conditions.[1]
Causality:
-
Hydrolysis: The molecular structure of tolterodine, while relatively stable, can undergo hydrolysis, particularly at pH extremes. Basic conditions tend to accelerate this process more significantly than acidic conditions.[1]
-
Thermal Stress: Elevated temperatures provide the necessary activation energy for degradation reactions to occur, leading to the formation of impurities.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, resulting in the breakdown of the molecule.
To begin troubleshooting, it is crucial to evaluate the pH, storage temperature, and light exposure of your solution.
Q2: I am observing unexpected peaks in my chromatogram when analyzing my tolterodine solution. What are the likely degradation products?
A: Several degradation products of tolterodine have been identified under various stress conditions. Under basic hydrolysis, a significant degradation product is 2-(3-amino-1-phenylpropyl)-4-methylphenol, also known as des-N,N-diisopropyl tolterodine.[1] Another impurity, 6-methyl-4-phenylchroman-2-ol, has been identified in stability studies of the drug product, particularly under conditions of high temperature and humidity.[2]
Different stress conditions can lead to a range of degradation products with distinct retention times in HPLC analysis. For instance, acid-induced degradation and thermal degradation also produce characteristic impurity peaks.
Expert Insight: The formation of these degradation products underscores the importance of using a validated stability-indicating analytical method, such as RP-HPLC or RP-UPLC, that can effectively separate the parent drug from all potential impurities.[1] This ensures accurate quantification of the active pharmaceutical ingredient (API) and monitoring of its purity over time.
Q3: How does pH affect the stability of R-(+)-Tolterodine in my aqueous solution, and what is the optimal pH for storage?
A: R-(+)-Tolterodine exhibits pH-dependent stability. It is susceptible to both acid and base-catalyzed hydrolysis, with more significant degradation observed under basic conditions.[1][3] One study noted significant degradation after 2 hours at 80°C in 1 N NaOH, whereas the compound was found to be stable under 1 N HCl at 80°C for the same duration.[1] Another study also reported degradation under both acidic and basic conditions.
Recommendation: For short-term storage of aqueous solutions, maintaining a pH closer to neutral is advisable. For long-term stability studies, it is essential to evaluate a range of pH values to determine the optimal pH for your specific formulation and storage conditions. The solubility of tolterodine tartrate is also pH-dependent.[4]
Workflow for pH Stability Assessment:
Caption: Workflow for assessing the pH stability of R-(+)-Tolterodine.
Q4: I need to perform a forced degradation study on R-(+)-Tolterodine. What conditions should I consider?
A: A comprehensive forced degradation study for R-(+)-Tolterodine should include acidic, basic, oxidative, thermal, and photolytic stress conditions to ensure that your analytical method is truly stability-indicating.[1][5]
Summary of Forced Degradation Conditions from Literature:
| Stress Condition | Example Parameters | Expected Outcome | Reference |
| Acid Hydrolysis | 1 N HCl at 80°C for 2 hours | Stable to slight degradation | [1] |
| 0.5 N and 5 N HCl at 80°C for 2 hours | Degradation observed | [5] | |
| Base Hydrolysis | 1 N NaOH at 80°C for 2 hours | Significant degradation | [1] |
| 0.5 N and 5 N NaOH at 80°C for 2 hours | Degradation observed | [5] | |
| Oxidative Degradation | 6% H₂O₂ at 50°C for 2 hours | Slight degradation | [1] |
| 3%, 10%, and 30% H₂O₂ | Degradation observed | [5] | |
| Thermal Degradation | 105°C for 24 hours | Slight degradation | [1] |
| 60°C for 3 hours | Degradation observed | [6] | |
| 100°C for 3 days | Degradation observed | [5] | |
| Photolytic Degradation | 1.2 million lux hours (visible) and 200 watt hours/m² (UV) | Stable | [1] |
| UV light at 365 nm for 3 hours | Degradation observed | [6] |
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of R-(+)-Tolterodine in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).[2]
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 1 N HCl.
-
Heat the solution at 80°C for 2 hours.[1]
-
Cool to room temperature and neutralize with an equivalent amount of 1 N NaOH.
-
Dilute to the final concentration with the mobile phase or diluent.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 1 N NaOH.
-
Heat the solution at 80°C for 2 hours.[1]
-
Cool to room temperature and neutralize with an equivalent amount of 1 N HCl.
-
Dilute to the final concentration.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 6% H₂O₂.
-
Keep the solution at 50°C for 2 hours.[1]
-
Dilute to the final concentration.
-
-
Thermal Degradation:
-
Place a solution of R-(+)-Tolterodine in a controlled temperature oven at 105°C for 24 hours.[1]
-
Cool to room temperature and dilute to the final concentration.
-
-
Photolytic Degradation:
-
Expose a solution of R-(+)-Tolterodine to UV light (e.g., 365 nm) for a specified duration (e.g., 3 hours).[6]
-
Ensure a control sample is kept in the dark under the same temperature conditions.
-
Dilute to the final concentration.
-
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC or UPLC method.[1] A photodiode array (PDA) detector is recommended to check for peak purity.[1]
Logical Flow for Stability-Indicating Method Validation:
Caption: Validation workflow for a stability-indicating analytical method.
References
-
Saxena, S., et al. (n.d.). Stability-indicating HPLC determination of tolterodine tartrate in pharmaceutical dosage form. Retrieved from [Link]
-
Rao, B. M., et al. (2013). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Journal of Chemistry, 2013, 1-11. Retrieved from [Link]
-
Rao, T. N., et al. (n.d.). Forced Degradation Study for Tolterodine by HPLC with PDA Detection. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Patel, D. B., et al. (n.d.). Stability Indicating RP-HPLC Method Development and Validation of Tolterodine Tartrate and its Degradant in its Capsule Dosage F. PharmaInfo. Retrieved from [Link]
-
(n.d.). Development and evaluation of novel drug delivery system of tolterodine tartrate. Retrieved from [Link]
-
(n.d.). Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
(n.d.). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Scholars Research Library. Retrieved from [Link]
-
(n.d.). Forced Degradation Study for Tolterodine by HPLC with PDA Detection. Retrieved from [Link]
-
Walash, M. I., et al. (2011). DETERMINATION OF TOLTERODINE TARTRATE IN PHARMACEUTICAL PREPARATIONS USING EOSIN, APPLICATION TO STABILITY STUDY. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
(n.d.). Median steady state tolterodine serum concentration versus time.... Retrieved from [Link]
Sources
- 1. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmainfo.in [pharmainfo.in]
- 6. ajpaonline.com [ajpaonline.com]
Technical Support Center: Preventing Precipitation of Benzyl R-(+)-Tolterodine in Cell Culture
Understanding the Challenge: Why Does Benzyl R-(+)-Tolterodine Precipitate?
Researchers using this compound, a derivative of the muscarinic receptor antagonist Tolterodine, frequently encounter precipitation when introducing it into aqueous cell culture media.[1] This phenomenon is not an experimental anomaly but is predictable based on the compound's physicochemical properties. The core issue lies in a combination of poor aqueous solubility and the common laboratory practice of using a "solvent-shifting" method for dosing.[2][3]
Key Contributing Factors:
-
Inherent Hydrophobicity (Lipophilicity): The parent compound, Tolterodine, is lipophilic, with a high LogP value of 5.6.[4] The addition of a benzyl group to create this compound further increases its molecular weight and likely enhances its hydrophobic nature, drastically limiting its solubility in water-based solutions like cell culture media.
-
Weak Base Nature: Tolterodine is a tertiary amine with a high basic pKa of approximately 9.8.[4][5] This means it is predominantly in its charged, more water-soluble (protonated) form at a pH well below 9.8.[6][7][8] However, standard cell culture media is buffered to a physiological pH of ~7.2-7.4. At this pH, the compound is primarily in its neutral, uncharged state, which is significantly less soluble in water.[9]
-
Solvent-Shifting Precipitation: The most common cause of precipitation is "solvent shock".[10] Researchers typically dissolve hydrophobic compounds in a 100% organic solvent, like dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[3][11] When a small volume of this stock is rapidly introduced into the large volume of aqueous culture media, the DMSO disperses quickly. This leaves the drug molecules in an environment where they are no longer soluble, causing them to crash out of solution and form a precipitate.[2][12]
Physicochemical Properties Overview
The table below summarizes the properties of the parent compound, Tolterodine, which inform our handling strategies for its benzyl derivative.
| Property | Value (Tolterodine/Tolterodine Tartrate) | Implication for this compound in Cell Culture |
| Molecular Formula | C₂₂H₃₁NO (Base)[4] | The benzyl derivative (C₂₉H₃₇NO) is larger and more hydrophobic.[1] |
| Molecular Weight | 325.5 g/mol (Base)[4] | 415.62 g/mol ; higher mass can negatively impact solubility.[1] |
| Aqueous Solubility | Base: 0.00534 mg/mL[4]Tartrate Salt: 12 mg/mL[5][13] | Expected to have extremely low aqueous solubility, similar to or lower than the free base. |
| LogP (Octanol/Water) | 5.6 (Base)[4] | High value indicates a very hydrophobic molecule, prone to precipitation in aqueous media. |
| pKa (Basic) | 9.8[4] | At physiological pH (~7.4), the compound is mostly in its less soluble, neutral form. |
| Recommended Stock Solvent | DMSO, DMF, Ethanol[11][14] | DMSO is the standard choice for creating high-concentration stock solutions. |
Troubleshooting Guide: A-Q&A Approach
This guide addresses the most common precipitation-related issues in a question-and-answer format.
Q1: I see a precipitate or cloudiness immediately after adding my DMSO stock to the cell culture media. What should I do?
This is a classic case of solvent-shifting precipitation, where the compound instantly crashes out of solution upon contact with the aqueous media.
Immediate Corrective Actions:
-
Reduce the Final Concentration: You are likely exceeding the compound's kinetic solubility limit in your media. Attempt the experiment again with a lower final concentration.
-
Optimize Your Dilution Technique: The method of addition is critical. Instead of pipetting the stock solution directly into the bulk media, follow the Recommended Dilution Protocol in Section 3. This involves adding the stock to a smaller volume of media with vigorous mixing before introducing it to the final culture volume.[15]
-
Lower the Stock Concentration: A highly concentrated stock requires a very small volume, which disperses too quickly. Preparing a more dilute stock (e.g., 10 mM instead of 100 mM) allows you to add a larger volume more slowly, facilitating better mixing and reducing localized concentration shock.[10]
Q2: The media was clear initially, but I see crystalline structures or a film on the bottom of my plate after incubation. Why?
This indicates that while your initial concentration was below the kinetic solubility limit, it was above the thermodynamic solubility limit. The compound was in a temporary, supersaturated state and crystallized over time as the system reached equilibrium.
Solutions:
-
Determine the Maximum Soluble Concentration: You must find the highest concentration that remains stable over your experiment's duration. See Protocol 3: Performing a Practical Solubility Test to determine this limit for your specific conditions.
-
Consider Serum's Role: If using serum-free media, consider that serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[16][17] If your experimental design allows, using serum-containing media may solve the issue.[15] If you must use serum-free media, the maximum stable concentration will be significantly lower.
Q3: What is the maximum final concentration of DMSO I can have in my culture?
While DMSO is an excellent solvent, it can be toxic to cells.
Best Practices:
-
General Guideline: The final concentration of DMSO in your cell culture media should ideally be kept below 0.5% (v/v) , and for many sensitive cell lines, below 0.1% is recommended.[18]
-
Mandatory Control: Always include a "vehicle control" in your experiments. This consists of cells treated with the same final concentration of DMSO as your highest compound dose, but without the compound itself. This allows you to distinguish between the effects of the compound and the effects of the solvent.
Troubleshooting Workflow Diagram
This diagram outlines a logical workflow for diagnosing and solving precipitation issues.
Caption: Step-by-step workflow for dilution.
Protocol: Performing a Practical Solubility Test
Objective: To determine the maximum concentration of this compound that remains soluble in your specific cell culture medium over the course of your experiment.
Procedure:
-
Prepare a series of dilutions of your compound in your complete cell culture medium (including serum, if used) at 2x the final desired concentrations (e.g., 200 µM, 100 µM, 50 µM, 20 µM, 10 µM, 5 µM, 1 µM). Use the recommended dilution protocol (3.2) for each.
-
Transfer 100 µL of each 2x concentration into a well of a clear 96-well plate in duplicate.
-
Add 100 µL of media without the compound to each well to achieve the final 1x concentrations.
-
Seal the plate and incubate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the maximum duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
At regular intervals (e.g., 0, 2, 8, 24, 48 hours), inspect the wells for any signs of precipitation (cloudiness, crystals, film) using a microscope.
-
Result: The highest concentration that remains visually clear throughout the entire incubation period is your maximum working concentration for that specific medium and duration.
Advanced Solubilization Strategies (FAQs)
FAQ 1: Can I use solubility enhancers like cyclodextrins?
Yes, cyclodextrins are a powerful tool for increasing the aqueous solubility of hydrophobic drugs. [19][20]
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic this compound molecule can form an "inclusion complex" by fitting inside this cavity, effectively shielding it from the aqueous environment. [19]* Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in cell culture applications. [19]* Considerations:
-
Protocol: The compound is typically pre-complexed with the cyclodextrin in an aqueous solution before being added to the final culture media.
-
Validation: You must verify that the cyclodextrin itself does not affect your cellular assay. Always run a control with just the cyclodextrin.
-
FAQ 2: Why does using serum in the media sometimes help with solubility?
Serum contains a high concentration of proteins, most notably albumin. [17]Many hydrophobic drugs bind non-specifically to albumin. [16]This protein binding effectively acts as a carrier, increasing the total amount of the drug that can be maintained in the media without precipitating. [16][17]This is why precipitation is often a greater challenge in serum-free or low-serum media conditions.
FAQ 3: Should I try to adjust the pH of my stock solution or media?
No, this is strongly discouraged for cell culture applications.
-
Rationale: While lowering the pH would protonate the molecule and dramatically increase its solubility, cell culture media is carefully buffered to a narrow physiological pH range (typically 7.2-7.4) that is essential for cell viability. [8]* Consequences: Any significant deviation from this pH range will induce cellular stress, alter experimental outcomes, and ultimately lead to cell death, invalidating your results. The buffering capacity of the media would likely neutralize any small pH change from the stock addition anyway.
References
-
PubChem. (n.d.). Tolterodine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Tolterodine Tartrate. National Center for Biotechnology Information. Retrieved from [Link]
-
Merck Index Online. (n.d.). Tolterodine. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]
-
Madsen, C. G., et al. (2020). In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax. Molecular Pharmaceutics. Retrieved from [Link]
-
Popescu, R-G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]
-
Hage, D. S., & Tweed, S. A. (2010). CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences. Retrieved from [Link]
-
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Retrieved from [Link]
-
Pobudkowska, A., et al. (2013). Study of pH-dependent drugs solubility in water. ResearchGate. Retrieved from [Link]
-
Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug discovery today. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]
-
ResearchGate. (2019). In vitro methods to assess drug precipitation. Retrieved from [Link]
-
Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. Retrieved from [Link]
-
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Liffner, B., et al. (2024). Integral Solvent-Induced Protein Precipitation for Target-Engagement Studies in Plasmodium falciparum. ACS Infectious Diseases. Retrieved from [Link]
-
University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]
-
Kratz, F. (2012). Clinical impact of serum proteins on drug delivery. Journal of controlled release. Retrieved from [Link]
-
Lau, K., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Food and chemical toxicology. Retrieved from [Link]
-
Wang, Y., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules. Retrieved from [Link]
-
SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. Retrieved from [Link]
-
ResearchGate. (2014). How can I avoid precipitation of a substance after adding DMEM? Retrieved from [Link]
-
PubChem. (n.d.). (R)-Desisopropyl Tolterodine. National Center for Biotechnology Information. Retrieved from [Link]
-
Frontiers in Chemistry. (2024). Advances in protein dot blot: principles, technical specifics, applications, and future perspectives. Retrieved from [Link]
-
BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
-
Yamashita, T., et al. (2011). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. International journal of pharmaceutics. Retrieved from [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [Link]
-
Momin, M., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Drug delivery. Retrieved from [Link]
-
ResearchGate. (2019). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]
-
MDPI. (2022). MHY498 Nanosuspensions for Improved Topical Drug Delivery: Understanding of Its Solubility Behavior in DEGME + Water Mixtures and Preparation of Nanosuspension Using Box–Behnken Design. Retrieved from [Link]
-
Acta Pharmaceutica Sinica B. (2024). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
Acta Pharmaceutica. (2012). OPTIMISATION OF TRANSDERMAL GEL FORMULATIONS OF TOLTERODINE TARTRATE BY EXPERIMENTAL DESIGN. Retrieved from [Link]
-
Banat's Journal of Biotechnology. (2020). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [Link]
-
American Pharmaceutical Review. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tolterodine [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. turkjps.org [turkjps.org]
- 14. caymanchem.com [caymanchem.com]
- 15. reddit.com [reddit.com]
- 16. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical impact of serum proteins on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
Technical Support Center: Optimizing Dose-Response Curves for Benzyl R-(+)-Tolterodine
Welcome to the technical support center for Benzyl R-(+)-Tolterodine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for dose-response curve optimization in various cell-based assays. Our goal is to equip you with the scientific rationale and practical steps to achieve robust and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding this compound and its use in dose-response assays.
1. What is the mechanism of action of this compound?
This compound, and its active metabolite 5-hydroxymethyltolterodine, functions as a potent and competitive antagonist of muscarinic acetylcholine receptors (mAChRs), with a notable selectivity for the urinary bladder over the salivary glands in vivo.[1][2][3] It acts by competitively blocking M2 and M3 muscarinic receptor subtypes, which are involved in the contraction of the bladder's detrusor muscle.[4] This antagonism leads to a decrease in detrusor pressure and an increase in residual urine volume, which are the therapeutic effects for treating an overactive bladder.[1]
2. What type of assay is most suitable for characterizing this compound's antagonist activity?
Cell-based functional assays are ideal as they allow for the direct measurement of the compound's effect on cellular responses mediated by muscarinic receptors.[5][6] Common assay formats include:
-
Calcium Flux Assays: Muscarinic M3 receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium. The inhibitory effect of this compound on an agonist-induced calcium response can be quantified.
-
cAMP Assays: Muscarinic M2 receptors are Gi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This compound's ability to counteract this agonist-induced decrease can be measured.[7]
-
Reporter Gene Assays: Cells can be engineered to express a reporter gene (e.g., luciferase) under the control of a response element sensitive to muscarinic receptor signaling pathways.
3. What is a dose-response curve and what key parameters are derived from it?
A dose-response curve is a graphical representation of the relationship between the concentration of a drug and the magnitude of the response.[8] For an antagonist like this compound, the curve typically shows the inhibition of an agonist-induced response. Key parameters derived from this curve include:
-
IC50 (Inhibitory Concentration 50%): The concentration of the antagonist required to inhibit the agonist's response by 50%.
-
Hill Slope: Describes the steepness of the curve. A Hill slope of -1.0 is indicative of a competitive antagonist binding to a single site.
-
Maximal and Minimal Response: The upper and lower plateaus of the curve, representing the full and inhibited responses, respectively.
4. Why is Schild analysis important for characterizing this compound?
Schild analysis is a powerful pharmacological tool used to determine the affinity (pA2 value) of a competitive antagonist and to confirm its mechanism of action.[9][10][11] It involves generating agonist dose-response curves in the presence of increasing concentrations of the antagonist. A rightward parallel shift in the agonist dose-response curve with no change in the maximal response is a hallmark of competitive antagonism.[12][13] The Schild plot provides a robust validation of the competitive nature of this compound's interaction with muscarinic receptors.[9]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the optimization of this compound dose-response assays.
Problem 1: No or Weak Antagonist Effect
Possible Causes & Solutions
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Inappropriate Agonist Concentration | The concentration of the agonist used to stimulate the cells directly impacts the apparent potency of the antagonist. Too high an agonist concentration will require a much higher concentration of the competitive antagonist to elicit an effect. | Optimize Agonist Concentration: Perform an agonist dose-response curve to determine its EC50 and EC80 values. For antagonist assays, an agonist concentration around the EC80 is often recommended to ensure a robust signal window while maintaining sensitivity to inhibition.[14] |
| Cell Health and Viability Issues | Healthy and actively growing cells are crucial for a reproducible biological response.[15] Changes in cell morphology or high levels of cell death can lead to a diminished or absent response. | Monitor Cell Health: Regularly check cell morphology under a microscope. Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure a high percentage of viable cells.[6] Ensure cells are in the logarithmic growth phase during the experiment.[15] |
| Incorrect Assay Readout Window | The timing of the signal measurement is critical, especially for kinetic assays like calcium flux. The peak response may be missed if the reading is taken too early or too late. | Determine Optimal Readout Time: For kinetic assays, perform a time-course experiment with the agonist alone to identify the peak response time. For endpoint assays, ensure the incubation time is sufficient for the signal to stabilize. |
| Compound Degradation or Precipitation | This compound, like any chemical compound, can degrade or precipitate out of solution, especially at high concentrations, leading to a lower effective concentration. | Check Compound Stability and Solubility: Prepare fresh stock solutions of the compound. Visually inspect for any precipitation. If solubility is an issue, consider using a different solvent or reducing the highest concentration tested. |
Problem 2: High Variability in Results
Possible Causes & Solutions
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | The number of cells per well can significantly affect the magnitude of the response. Uneven cell distribution will lead to high well-to-well variability. | Standardize Cell Seeding: Use a cell counter to ensure accurate cell numbers. Mix the cell suspension thoroughly before and during plating to prevent settling. Consider using automated cell dispensers for high-throughput applications. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate media components and the test compound, leading to aberrant results in these wells. | Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental data. Fill the outer wells with sterile water or PBS to create a humidity barrier. |
| Inaccurate Pipetting | Small volume errors during serial dilutions or the addition of reagents can lead to significant concentration inaccuracies and high variability. | Ensure Pipetting Accuracy: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing after each dilution step. |
| Assay Reagent Variability | Variations in the quality or preparation of assay reagents, such as buffers and media, can introduce variability. | Use Consistent Reagents: Prepare large batches of reagents to be used across multiple experiments. Ensure all reagents are properly stored and within their expiration dates. |
Problem 3: Atypical Curve Shape
Possible Causes & Solutions
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Incomplete Curve (No Upper or Lower Plateau) | The concentration range tested may not be wide enough to define the full sigmoidal curve. | Extend Concentration Range: Widen the range of this compound concentrations tested, typically over several log units, to ensure both the top and bottom plateaus are reached. |
| Shallow or Steep Hill Slope | A Hill slope significantly different from -1.0 may indicate a non-competitive interaction, allosteric effects, or issues with the assay conditions. | Verify Mechanism with Schild Analysis: Perform a Schild analysis to confirm competitive antagonism. A Schild plot with a slope of 1 is indicative of a competitive mechanism.[9] |
| Biphasic Dose-Response Curve | This can occur due to off-target effects at higher concentrations or the presence of multiple binding sites with different affinities. | Investigate Off-Target Effects: If possible, use a cell line that does not express the target receptor as a negative control. Consider using more specific agonists or antagonists to dissect the pharmacology. |
Experimental Protocols
Protocol 1: General Cell-Based Functional Assay Workflow
This protocol provides a general framework for conducting a dose-response assay with this compound. Specific details will need to be optimized for the chosen cell line and assay technology.[5]
-
Cell Culture and Seeding:
-
Culture cells in appropriate media and conditions.
-
Harvest cells in their logarithmic growth phase.
-
Determine cell concentration and viability.
-
Seed cells into a microplate at the optimized density and allow them to adhere overnight.[7]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations.
-
-
Assay Procedure:
-
Wash the cells with an appropriate assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound for a predetermined time.
-
Add the optimized concentration of the agonist to all wells (except for negative controls).
-
Incubate for the optimal time to allow for a response.
-
-
Signal Detection:
-
Measure the signal using a plate reader appropriate for the assay (e.g., fluorescence for calcium flux, luminescence for cAMP).
-
-
Data Analysis:
-
Normalize the data to the positive (agonist only) and negative (vehicle only) controls.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 and other parameters.
-
Protocol 2: Schild Analysis for Competitive Antagonism
-
Agonist Dose-Response:
-
Generate a full dose-response curve for the agonist to accurately determine its EC50.
-
-
Antagonist Incubation:
-
Prepare several fixed concentrations of this compound.
-
Incubate separate sets of cells with each fixed concentration of the antagonist.
-
-
Agonist Challenge:
-
In the presence of each fixed antagonist concentration, generate a full agonist dose-response curve.
-
-
Data Analysis:
-
Determine the EC50 of the agonist for each antagonist concentration.
-
Calculate the Dose Ratio (DR) for each antagonist concentration: DR = (EC50 of agonist with antagonist) / (EC50 of agonist without antagonist).
-
Plot log(DR-1) on the y-axis against the log of the antagonist concentration on the x-axis.
-
The x-intercept of the linear regression of this plot gives the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (Kb). A slope of 1 indicates competitive antagonism.[9][16][17]
-
Visualizations
Caption: Workflow for a this compound Dose-Response Assay.
Caption: Logical Flow of a Schild Analysis Experiment.
References
-
The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
-
Dose-ranging study of tolterodine in patients with detrusor hyperreflexia. PubMed. [Link]
-
Tolterodine. PubChem. [Link]
-
Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations. PMC. [Link]
-
Considerations when assessing antagonism in vitro: Why standardizing the agonist concentration matters. PubMed. [Link]
-
Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions. PMC. [Link]
-
What is the mechanism of action (MOA) of Tolterodine? Dr.Oracle. [Link]
-
Retrospective analysis of efficacy and tolerability of tolterodine in children with overactive bladder. PubMed. [Link]
-
Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Curiox. [Link]
-
Cell-Based Assays Guide. Antibodies.com. [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA(2) of competitive antagonists. ResearchGate. [Link]
-
What is the mechanism of Tolterodine Tartrate? Patsnap Synapse. [Link]
-
Misread the Curve, Misjudge the Drug: Rethinking Antagonism in GPCR Pharmacology. Curiox. [Link]
-
N21-228S006 Tolterodine tartrate Clinpharm BPCA. FDA. [Link]
-
Competitive and non-competitive antagonists. Deranged Physiology. [Link]
-
Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC. [Link]
-
The mechanism of action of tolterodine. ResearchGate. [Link]
-
Quantitation and Error Measurements in Dose–Response Curves. ACS Publications. [Link]
-
Detrol, Detrol LA (tolterodine) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
-
Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]
-
How Do I Perform a Dose-Response Experiment? GraphPad. [Link]
-
Tolterodine. StatPearls. [Link]
-
Schild equation. Wikipedia. [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sptlabtech.com [sptlabtech.com]
- 6. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 10. researchgate.net [researchgate.net]
- 11. Schild equation - Wikipedia [en.wikipedia.org]
- 12. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 13. derangedphysiology.com [derangedphysiology.com]
- 14. Considerations when assessing antagonism in vitro: Why standardizing the agonist concentration matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. marinbio.com [marinbio.com]
- 16. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming analytical interference with Benzyl R-(+)-Tolterodine
Welcome to the technical support center for Benzyl R-(+)-Tolterodine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming common analytical interferences encountered during the analysis of this compound. This compound, a key intermediate or protected form of the active pharmaceutical ingredient (API) R-(+)-Tolterodine, requires precise and accurate analytical methods to ensure quality and purity. This resource combines in-depth FAQs, a comprehensive troubleshooting guide, and detailed experimental protocols to support your analytical success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis critical?
This compound is the O-benzylated form of R-(+)-Tolterodine. The benzyl group serves as a protecting group for the phenolic hydroxyl moiety during synthesis. Accurate analysis is crucial to monitor the progress of synthesis, quantify impurities, and ensure the complete removal of the benzyl group in the final API, R-(+)-Tolterodine. Residual this compound in the final drug product is considered an impurity and must be controlled within strict limits.
Q2: What are the most common analytical techniques used for this compound?
The most prevalent analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2][3] This method is effective for separating this compound from the deprotected Tolterodine and other process-related impurities.[4] For enhanced sensitivity and specificity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is also employed.[1] Chiral HPLC is essential for resolving the R-(+) and S-(-) enantiomers of both Tolterodine and its benzylated form.[5][6][7]
Q3: What is the primary source of analytical interference when analyzing this compound?
The most significant interference often comes from the API itself, R-(+)-Tolterodine. Due to their structural similarity, they can be challenging to separate. Another major issue is the potential for in-situ or on-column debenzylation (cleavage of the benzyl group) during analysis, which artificially inflates the quantity of R-(+)-Tolterodine and under-represents the amount of this compound.[8][9]
Q4: Why is chiral separation important in the analysis of Tolterodine and its derivatives?
Tolterodine has a single chiral center, meaning it exists as two enantiomers: R-(+) and S-(-).[10] The pharmacologically active form is the R-(+)-enantiomer.[10] Regulatory agencies require strict control of the enantiomeric purity. Therefore, chiral separation methods are necessary to quantify the inactive S-(-) enantiomer as an impurity.[7]
Troubleshooting Guide: Overcoming Analytical Interferences
This section addresses specific problems you may encounter during the HPLC analysis of this compound.
Problem 1: Poor Resolution Between this compound and R-(+)-Tolterodine
-
Symptom: Peaks for the analyte and the deprotected API are co-eluting or have a resolution factor of less than 1.5.
-
Causality: this compound is significantly more non-polar (hydrophobic) than R-(+)-Tolterodine due to the benzyl group. However, if the mobile phase has too high an organic content, both compounds may elute too quickly, resulting in poor separation.
-
Solutions:
-
Modify Mobile Phase Composition: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time of both compounds, particularly the more hydrophobic this compound, thereby improving resolution.
-
Adjust pH of the Aqueous Phase: The amine group in both molecules is basic. Operating the mobile phase at a pH between 3 and 7 will ensure this group is protonated, leading to predictable chromatographic behavior on a C18 column. A lower pH (e.g., pH 3-4.5) is often beneficial for peak shape.[1][11]
-
Change Organic Modifier: If using acetonitrile, consider switching to methanol or a combination of both. Methanol has different solvent selectivity and can alter the elution order or improve the separation of closely related compounds.
-
Employ a Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can offer alternative selectivity through π-π interactions with the aromatic rings of both the benzyl group and the core molecule, potentially enhancing resolution where a standard C18 column fails.
-
Problem 2: Appearance of a New Peak Corresponding to R-(+)-Tolterodine During Analysis
-
Symptom: When injecting a pure standard of this compound, a small peak at the retention time of R-(+)-Tolterodine is observed. The area of this peak may increase with longer run times or higher temperatures.
-
Causality: This indicates on-column or in-source (for LC-MS) debenzylation. The benzyl ether linkage can be susceptible to cleavage under certain conditions.[12][13] This is a critical issue as it leads to an inaccurate quantification of both the analyte and the impurity.
-
Solutions:
-
Avoid Harsh Mobile Phase pH: Highly acidic conditions (pH < 2.5) can catalyze the hydrolysis of the benzyl ether.[9][12] Ensure the mobile phase pH is maintained in a milder range (e.g., 3.0 - 7.0).
-
Reduce Column Temperature: High temperatures can promote degradation. Try running the analysis at a lower temperature, such as 25-30°C.
-
Use a Milder Ionization Source (LC-MS): If using LC-MS with Electrospray Ionization (ESI), high fragmentor or cone voltages can cause in-source fragmentation, cleaving the benzyl group. Optimize the source parameters to achieve sufficient ionization with minimal fragmentation.
-
Photodegradation Check: Benzyl groups can be photolabile.[14] Protect your standards and samples from light by using amber vials and keeping them covered.
-
Problem 3: Poor Peak Shape (Tailing or Fronting)
-
Symptom: Asymmetrical peaks with a tailing factor greater than 2 or a fronting factor less than 1.
-
Causality: Peak tailing for basic compounds like Tolterodine derivatives is often caused by secondary interactions with acidic silanol groups on the silica backbone of the HPLC column. Peak fronting can be a sign of column overload.
-
Solutions:
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns (like BEH or L1 type columns) have fewer exposed silanol groups and are designed to produce better peak shapes for basic analytes.[4]
-
Add a Mobile Phase Modifier: Incorporate a small amount of a competing base, like triethylamine (TEA) (0.1-0.2%), into the mobile phase.[7] TEA will preferentially interact with the active silanol sites, reducing peak tailing for your analyte.
-
Lower Sample Concentration: If fronting is observed, dilute your sample and reinject. Ensure you are working within the linear dynamic range of the method.[1]
-
Problem 4: Inconsistent Retention Times
-
Symptom: The retention times for your analyte and other peaks are shifting between injections.
-
Causality: This is typically due to issues with the HPLC system or mobile phase preparation.
-
Solutions:
-
Ensure Proper Column Equilibration: Before starting a sequence, flush the column with the initial mobile phase for at least 10-15 column volumes to ensure it is fully equilibrated.
-
Pre-mix and Degas Mobile Phase: If using an isocratic method, pre-mix the mobile phase solvents to avoid proportioning errors from the pump. Always degas the mobile phase thoroughly to prevent air bubbles from entering the system.
-
Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and shifting retention times.
-
Maintain Consistent Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention.
-
Visualizing the Troubleshooting Process
A logical approach is key to efficient troubleshooting. The following diagram outlines a decision-making workflow for addressing common analytical issues.
Caption: A troubleshooting decision tree for HPLC analysis.
Detailed Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is designed to separate this compound from R-(+)-Tolterodine and potential degradation products.[4][11]
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: Waters ACQUITY UPLC BEH shield RP18 (2.1 x 100 mm, 1.7 µm) or equivalent high-quality, end-capped C18 column.[4]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[15]
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile:Water (50:50 v/v).
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: 210 nm.[4]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 65 | 35 |
| 10.0 | 40 | 60 |
| 15.0 | 40 | 60 |
| 15.1 | 65 | 35 |
| 20.0 | 65 | 35 |
-
Procedure: a. Prepare standard and sample solutions at a concentration of approximately 0.1 mg/mL in the diluent. b. Equilibrate the column with the initial mobile phase composition for at least 15 minutes. c. Inject the samples and analyze the chromatograms. This compound will have a longer retention time than R-(+)-Tolterodine.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
This method is for the separation of R-(+)-Tolterodine from its S-(-) enantiomer. A similar approach can be adapted for the benzylated form.[5][6][7]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or Chiralpak IA.[5][7]
-
Mobile Phase: A mixture of n-hexane, isopropyl alcohol (IPA), triethylamine (TEA), and trifluoroacetic acid (TFA). A typical ratio is Hexane:IPA:TEA:TFA (91:9:0.2:0.1 v/v/v/v).[7]
-
Flow Rate: 1.1 mL/min.[7]
-
Detection Wavelength: 220 nm.
-
Column Temperature: Ambient (controlled).
-
Procedure: a. Prepare samples in the mobile phase. b. The normal-phase chromatography requires a very stable, well-equilibrated system. Flush the column extensively with the mobile phase. c. Inject the samples. The resolution between the two enantiomers should be greater than 2.0.[7]
Visualizing the Analytical Workflow
Caption: General workflow for RP-HPLC analysis.
References
-
Prakash, L., et al. (2012). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Journal of Analytical Methods in Chemistry, 2012, 890924. [Link]
-
Srinivasu, P., et al. (2011). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Scholars Research Library, Der Pharmacia Lettre, 3(2), 336-343. [Link]
-
Jain, D. K., et al. (2009). Stability-indicating HPLC determination of tolterodine tartrate in pharmaceutical dosage form. Indian Journal of Pharmaceutical Sciences, 71(5), 543–548. [Link]
-
Patel, S. K., et al. (2012). Stability Indicating RP-HPLC Method Development and Validation of Tolterodine Tartrate and its Degradant in its Capsule Dosage Form. PharmaInfo.net. [Link]
-
Kumar, Y. R., et al. (2004). A validated chiral HPLC method for the enantiomeric separation of tolterodine tartarate. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1279-1285. [Link]
-
Guay, D. R. (2003). Tolterodine, a new antimuscarinic agent for the treatment of overactive bladder. StatPearls Publishing. [Link]
-
Raju, S. A., et al. (2013). Development and Validation of RP-HPLC Method for the Quantitative Estimation of Tolterodine Tartrate in Capsule Formulation. RGUHS Journal of Pharmaceutical Sciences, 3(3), 59-63. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Protection. Common Organic Chemistry. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Tolterodine. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Salvatore, S., et al. (2007). Efficacy of tolterodine varies in relation to different urodynamic findings of detrusor overactivity. International Urogynecology Journal, 18(Suppl 1), S1-S135. [Link]
-
Kumar, Y. R., et al. (2004). A validated chiral HPLC method for the enantiomeric separation of Tolterodine tartrate. ResearchGate. [Link]
-
Kumar, A., & Saini, G. (2022). Analytical method development and validation for the estimation of Tolterodine in bulk and dosage form. Journal of Pharmaceutical Chemistry, 8(2), 189-193. [Link]
-
Goa, K. L., & Wagstaff, A. J. (2003). Tolterodine: a review of its use in the treatment of overactive bladder. Drugs & Aging, 20(11), 845-865. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Protecting Groups. [Link]
-
Abbate, S., et al. (2019). On the Absolute Stereochemistry of Tolterodine: A Circular Dichroism Study. Molecules, 24(3), 464. [Link]
-
Ahirrao, V. K., et al. (2011). Chiral Separation of Tolterodine Tartrate Using Amylosed Base Immobilized Stationary Phase in LC Method. Asian Journal of Chemistry, 23(11), 4887-4890. [Link]
-
Malone-Lee, J., & Walsh, J. B. (2001). Tolterodine: a clinical review. The Journal of the American Geriatrics Society, 49(6), 798-802. [Link]
-
Rao, T. N., et al. (2016). Forced Degradation Study for Tolterodine by HPLC with PDA Detection. Asian Journal of Pharmaceutical Analysis, 6(1), 1-6. [Link]
-
Reddy, A. S., et al. (2012). Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. Journal of Chemical and Pharmaceutical Research, 4(7), 3659-3664. [Link]
-
Wikipedia. (n.d.). Benzyl group. Wikipedia. [Link]
-
Fanali, S. (2001). Chiral Drug Separation. Encyclopedia of Separation Science, 1-10. [Link]
-
Prakash, L., et al. (2012). Isolation, identification and characterization of degradant impurities in Tolterodine tartrate formulation. Journal of Pharmaceutical and Biomedical Analysis, 63, 85-91. [Link]
-
Wang, C., et al. (2021). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. Nature Communications, 12(1), 1349. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.vensel.org [pubs.vensel.org]
- 4. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: A validated chiral HPLC method for the enantiomeric separation of tolterodine tartarate. [scholars.duke.edu]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 10. mdpi.com [mdpi.com]
- 11. pharmainfo.in [pharmainfo.in]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. Benzyl group - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. ajpaonline.com [ajpaonline.com]
Technical Support Center: Purification of Benzyl R-(+)-Tolterodine
Welcome to the technical support center for the purification of Benzyl R-(+)-Tolterodine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common challenges and best practices. Here, we will move beyond simple procedural lists to explain the underlying scientific principles that govern successful purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity critical?
This compound is a key intermediate in the synthesis of Tolterodine, a muscarinic receptor antagonist used to treat overactive bladder.[1][2] The benzyl group serves as a protecting group for the phenolic hydroxyl function during synthesis. The purity of this intermediate is paramount because impurities, including process-related substances or degradation products, can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability.[3] Regulatory bodies require stringent control and characterization of all potential impurities.[4]
Q2: What are the primary methods for purifying crude this compound?
The two most effective and widely used methods for the purification of this compound are:
-
Flash Column Chromatography: This is often the primary purification step to remove significant quantities of by-products and unreacted starting materials. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel).
-
Recrystallization: This is a powerful technique for final polishing of the product. It relies on the differences in solubility between the desired compound and impurities in a chosen solvent system at varying temperatures. A well-executed recrystallization can significantly enhance purity and yield a crystalline solid, which is often preferred for stability and handling. A Korean patent describes a recrystallization from acetone for a related intermediate.[5]
Q3: What are the common impurities I should be aware of?
During the synthesis and handling of this compound, several impurities can arise. These may include:
-
Unreacted Starting Materials: Such as precursors to the core tolterodine structure.
-
Diastereomers or Enantiomers: If chiral synthesis steps are not perfectly controlled.
-
Degradation Products: Formed under specific stress conditions like exposure to strong bases, oxidation, or high temperatures.[6][7] Common degradation pathways can lead to impurities like des-N,N-diisopropyl tolterodine or various oxidation products.[4][6][8]
-
Residual Solvents: Solvents used in the reaction or initial workup, such as methanol, acetone, or ethyl acetate, may be present.[1]
A comprehensive impurity profile is often established using stability-indicating HPLC methods.[4][6][7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your purification experiments.
Problem 1: Low Yield After Flash Column Chromatography
Q: I'm losing a significant amount of my product on the silica column. My yield is below 50%. What's going wrong?
A: This is a common issue that can usually be traced back to one of three areas: improper solvent system selection, product instability on silica, or poor loading technique.
-
Causality & Explanation:
-
Solvent System (Eluent): The polarity of your eluent is critical. If the solvent system is not polar enough, your product will move too slowly (low R_f) and the elution band will be very broad, leading to long collection times and mixing with impurities. If it's too polar, your product will elute too quickly (high R_f), co-eluting with less polar impurities. The ideal R_f value for the target compound is typically between 0.25 and 0.35 for optimal separation.
-
Product Instability: this compound, being an amine, can interact strongly with the acidic surface of standard silica gel. This can cause "streaking" or tailing on the TLC plate and irreversible adsorption (loss of product) on the column.
-
Loading Technique: Applying the crude product unevenly or in a large volume of strong solvent can cause the initial band to be very wide, leading to poor separation and difficult fraction collection.
-
-
Solutions & Protocol Adjustments:
-
Optimize Your Solvent System: Before running the column, perform thorough TLC analysis. Test various mixtures of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate or Acetone).
-
Deactivate the Silica: To mitigate the acidity of the silica gel, you can add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your eluent system (typically 0.1-1% v/v). This will cap the acidic silanol groups and prevent your amine product from binding irreversibly.
-
Improve Loading: Dissolve your crude product in a minimal amount of the mobile phase or a weak solvent like dichloromethane. Alternatively, use "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of your column.
-
Problem 2: Persistent Impurity Detected by HPLC After Recrystallization
Q: I've recrystallized my product twice, but HPLC analysis still shows a persistent impurity at around 1-2% area. How can I remove it?
A: This indicates that the impurity has very similar solubility properties to your target compound in the chosen solvent system. Simply repeating the same recrystallization will not be effective.
-
Causality & Explanation:
-
Co-crystallization: The impurity may be structurally very similar to this compound, allowing it to be incorporated into the crystal lattice of your product.
-
Poor Solvent Choice: The chosen solvent may be excellent for dissolving the main compound but equally good (or poor) at dissolving the impurity, meaning there is no significant difference in solubility upon cooling to drive the separation.
-
-
Solutions & Protocol Adjustments:
-
Change the Solvent System: This is the most crucial step. You need to find a solvent or solvent pair that maximizes the solubility of your product at high temperature while minimizing the solubility of the impurity (or vice-versa). Experiment with different solvent classes (e.g., alcohols like isopropanol, esters like ethyl acetate, ketones like acetone, or non-polar solvents like toluene). A patent for a related process mentions washing the organic phase with water and drying over magnesium sulfate before concentration and recrystallization, which can help remove water-soluble impurities.[5]
-
Perform a Charcoal Treatment: If the impurity is a colored, non-polar species, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb it. Use with caution, as charcoal can also adsorb your product.
-
Consider an Acid-Base Wash: Before recrystallization, dissolve the crude material in a non-polar organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as a salt, while non-basic impurities remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH) to regenerate the free amine, extract it back into an organic solvent, dry, and then proceed with recrystallization. This is a powerful technique for removing non-amine impurities.[9]
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography (with Basic Modifier)
This protocol assumes a crude product containing this compound and less polar impurities.
-
TLC Analysis:
-
Prepare a TLC plate and spot your crude material.
-
Develop the plate in a pre-optimized solvent system (e.g., 80:20:1 Hexane:Ethyl Acetate:Triethylamine).
-
Visualize under UV light. The target R_f for this compound should be ~0.3.
-
-
Column Packing:
-
Select an appropriately sized column for your sample amount (typically a 40-100:1 ratio of silica weight to crude product weight).
-
Prepare a slurry of silica gel in the non-polar component of your eluent (Hexane).
-
Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of dichloromethane.
-
Add silica gel (approx. 2-3 times the weight of your crude product) and mix to form a paste.
-
Evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with your optimized mobile phase (e.g., 80:20:1 Hexane:Ethyl Acetate:TEA).
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV.
-
-
Pooling and Concentration:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified oil or solid.
-
Protocol 2: Recrystallization
This protocol provides a general workflow for purifying the product obtained from chromatography.
-
Solvent Selection:
-
In a small test tube, add ~50 mg of your product.
-
Add a potential solvent (e.g., Isopropanol) dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is too good.
-
If it is poorly soluble, heat the mixture gently. A good solvent will dissolve the compound when hot but allow it to crash out upon cooling.
-
-
Dissolution:
-
Place the bulk of your material in an Erlenmeyer flask.
-
Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring until all the solid dissolves. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat to boiling for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (or the charcoal).
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Data & Visualization
Table 1: Common Analytical Parameters for Tolterodine Purification
| Parameter | Method | Typical Conditions | Purpose |
| Purity Assay | Reverse-Phase HPLC | C18 column; Mobile phase: Acetonitrile/Phosphate Buffer gradient; UV detection at 205-210 nm.[7][10][11] | To quantify the main compound and detect impurities. |
| Impurity Identification | LC-MS | Couples HPLC separation with mass spectrometry. | To determine the molecular weight of unknown impurities.[7] |
| Structural Elucidation | NMR Spectroscopy | ¹H and ¹³C NMR are used on isolated impurities. | To confirm the exact chemical structure of impurities.[6][8] |
| Reaction Monitoring | Thin-Layer Chromatography (TLC) | Silica gel plates; visualized with UV light. | To quickly assess the progress of the reaction and separation. |
Diagrams
Caption: General purification workflow for this compound.
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Tolterodine Impurities | SynZeal [synzeal.com]
- 4. researchgate.net [researchgate.net]
- 5. KR101260832B1 - Processes for preparing tolterodine or its salt and synthetic intermediates - Google Patents [patents.google.com]
- 6. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Isolation, identification and characterization of degradant impurities in Tolterodine tartrate formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US5922914A - Process to prepare tolterodine - Google Patents [patents.google.com]
- 10. ajpaonline.com [ajpaonline.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Safe handling and storage procedures for Benzyl R-(+)-Tolterodine
Welcome to the technical support guide for Benzyl R-(+)-Tolterodine. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in a laboratory setting. As a derivative of Tolterodine, a potent muscarinic receptor antagonist, understanding its properties and handling requirements is paramount for both experimental integrity and personal safety.[1] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Section 1: Compound Properties & Initial Inspection
Q1: What is this compound and how does it relate to Tolterodine?
A1: this compound is a chemically modified derivative of Tolterodine.[1] Tolterodine itself is a well-characterized antimuscarinic agent used to treat overactive bladder by acting on M2 and M3 muscarinic receptors.[2] The addition of a benzyl group to the phenol moiety of Tolterodine creates this compound. This modification is often performed in drug development to alter properties such as solubility, stability, or to serve as an intermediate in synthetic pathways. While it is structurally related, its specific biological activity and toxicological profile may differ from the parent compound, necessitating careful handling.
Q2: I've just received my shipment of this compound. How should I verify its integrity?
A2: Upon receipt, immediately verify that the shipping conditions were met; the compound is typically shipped under ambient conditions.[1] Visually inspect the container for any signs of damage or a broken seal. The compound's appearance should be noted and compared against the certificate of analysis (CoA). Any discrepancy, such as an unexpected color or texture, should be reported to the supplier immediately. For long-term storage, transfer the compound to the recommended conditions as soon as possible.
Section 2: Storage & Stability
Q3: What are the correct long-term storage conditions for this compound?
A3: The recommended storage condition for this compound is in a refrigerator at 2-8°C.[1] It is critical to store it in a tightly sealed container to prevent moisture absorption and potential degradation. The causality behind this is rooted in the stability of the parent compound, Tolterodine Tartrate, which is known to degrade under thermal and photochemical stress. Refrigerated and dark conditions mitigate these degradation pathways, ensuring the compound's purity and stability over time.
Q4: My refrigerated this compound has been at room temperature for a few hours. Is it still viable?
A4: While the compound is shipped at ambient temperature and should be stable for short durations, prolonged exposure to room temperature is not recommended.[1] Studies on the parent compound, Tolterodine Tartrate, show that it is susceptible to thermal degradation. For a brief exposure of a few hours, the compound is likely still viable for most applications. However, for sensitive quantitative assays, it is best practice to use a fresh vial or qualify the exposed material against a properly stored standard. Always minimize the time the compound spends outside of its recommended 2-8°C storage environment.
Q5: What chemical incompatibilities should I be aware of?
A5: While a specific incompatibility list for this compound is not available, data from structurally related compounds suggest avoiding strong oxidizing agents and strong bases.[3][4] The parent compound, Tolterodine, also shows degradation under acidic and basic conditions.[5] Therefore, it is prudent to avoid contact with strong acids, bases, and oxidizing agents during storage and handling to prevent chemical degradation.
Quick Reference Safety & Storage Table
| Parameter | Recommendation | Rationale & Source |
| Storage Temperature | 2-8°C, Refrigerator | Recommended by supplier to ensure long-term stability.[1] |
| Light Sensitivity | Store in the dark (e.g., amber vial, in a box) | Parent compound shows photochemical degradation. |
| Personal Protective Equipment (PPE) | Safety glasses/goggles, lab coat, double nitrile gloves | Standard for handling potent pharmaceutical compounds.[6][7] |
| Engineering Controls | Use in a chemical fume hood | Prevents inhalation of fine powder/aerosols.[3][8] |
| Known Incompatibilities | Strong oxidizing agents, strong acids, strong bases | Based on data from related compounds.[3][4] |
| First Aid: Skin Contact | Wash with soap and plenty of water.[8] | Immediate removal prevents dermal absorption. |
| First Aid: Eye Contact | Rinse with water for at least 15 minutes.[8] | Thorough flushing is crucial to remove all particles. |
Section 3: Handling & Personal Protective Equipment (PPE)
Q6: What is the minimum required PPE for handling solid this compound?
A6: When handling the powdered form of the compound, a comprehensive PPE approach is mandatory. This includes:
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[6]
-
Protective Clothing: A lab coat must be worn and kept fully fastened.
-
Gloves: Use two pairs of powder-free nitrile gloves ("double-gloving").[7][9] The outer glove should be removed and disposed of immediately after handling is complete, while the inner glove is removed upon exiting the work area. This practice minimizes the risk of cross-contamination.
-
Respiratory Protection: All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of airborne particles.[3][8] If a fume hood is not available, a respirator with an appropriate particulate filter may be required based on your institution's risk assessment.[8]
Q7: Why is double-gloving recommended?
A7: Double-gloving is a critical safety measure for two primary reasons. First, it provides a backup barrier; if the outer glove is torn or compromised, the inner glove continues to protect your skin. Second, it facilitates a safe workflow. The outer gloves, which may become contaminated during handling, can be removed before touching clean surfaces like keyboards, door handles, or your lab notebook, thereby preventing the spread of contamination.
Experimental Protocols & Troubleshooting
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting point for in-vitro experiments.
Methodology:
-
Pre-Experiment Checklist:
-
Confirm the fume hood is certified and functioning correctly.
-
Don all required PPE: lab coat, safety glasses, and two pairs of nitrile gloves.[7]
-
Prepare a designated waste container for contaminated consumables.
-
-
Weighing the Compound:
-
Allow the vial of this compound (MW: 415.62 g/mol ) to equilibrate to room temperature for 15-20 minutes inside the fume hood.[1] This prevents condensation from forming on the cold powder.
-
On an analytical balance inside the fume hood, carefully weigh out 4.16 mg of the compound into a sterile, amber glass vial.
-
Expert Tip: Use an anti-static weigh boat or specialized weighing paper to minimize loss of fine powder.
-
-
Solubilization:
-
Add 1.0 mL of anhydrous dimethyl sulfoxide (DMSO) to the vial containing the compound.
-
Cap the vial tightly and vortex at medium speed for 1-2 minutes, or until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in properly labeled cryovials.
-
Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Trustworthiness Check: A properly prepared and stored DMSO stock should remain stable for several months. However, for long-term studies, it is advisable to qualify the stock solution periodically.
-
Section 4: Spill & Exposure Management
Q8: I've spilled a small amount of powdered this compound inside the fume hood. What should I do?
A8: A small spill inside a fume hood can be managed safely by following these steps:
-
Containment: Keep the fume hood sash at the lowest practical working height to maintain containment.
-
Decontamination: Gently cover the spill with a damp paper towel or absorbent pad to avoid raising dust.[6]
-
Cleaning: Carefully wipe the area from the outside of the spill inward. Place the contaminated materials into a sealed bag for disposal.
-
Final Wash: Clean the affected surface with soap and water, followed by a 70% ethanol wipe-down.
-
Disposal: Dispose of all contaminated materials as chemical waste according to your institution's guidelines.
Q9: What are the first aid procedures for accidental exposure?
A9: In any case of exposure, seek medical attention immediately after performing first aid.[6]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Remove any contaminated clothing.[10]
-
Eye Contact: Flush the eye(s) with a gentle stream of clean water for at least 15 minutes, holding the eyelids open.[4]
-
Inhalation: Move the individual to fresh air immediately.[4] If breathing is difficult, administer oxygen and seek emergency medical help.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6] Have the product's safety information available for medical personnel.
Workflow Diagram: Spill Responsedot
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. pppmag.com [pppmag.com]
- 10. First Aid in Case of Pesticide Exposure | US EPA [epa.gov]
Navigating Experimental Variability in Benzyl R-(+)-Tolterodine Research: A Technical Support Guide
Welcome to the Technical Support Center for Benzyl R-(+)-Tolterodine. As a Senior Application Scientist, I've designed this comprehensive guide to empower researchers, scientists, and drug development professionals to navigate the common sources of variability in experiments involving this compound, more commonly known as Tolterodine. This resource, presented in a practical question-and-answer format, provides in-depth troubleshooting strategies and preventative measures to ensure the integrity and reproducibility of your results. Our focus is on not just what to do, but why a particular approach is scientifically sound.
Section 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Issues
This section provides rapid answers to some of the most common questions encountered during the handling and analysis of Tolterodine.
Q1: My Tolterodine tartrate sample won't fully dissolve in my aqueous buffer. What could be the issue?
A1: Tolterodine tartrate's solubility is significantly pH-dependent.[1] It is a weakly basic compound and is more soluble in acidic conditions. If you are using a neutral or basic buffer, you will likely encounter solubility issues. Consider adjusting the pH of your buffer to a more acidic range (e.g., pH 4.5) to improve dissolution. For non-aqueous applications, methanol is a good solvent, while it is only slightly soluble in ethanol and practically insoluble in toluene.[2]
Q2: I'm observing peak tailing in my HPLC analysis of Tolterodine. What are the likely causes?
A2: Peak tailing with basic compounds like Tolterodine is often due to secondary interactions with acidic silanol groups on the silica-based HPLC column. To mitigate this, consider using a base-deactivated column or adding a competitive base, like triethylamine (TEA), to your mobile phase at a low concentration (e.g., 0.1%). Also, ensure your mobile phase pH is appropriate to maintain Tolterodine in a single ionic state.
Q3: My experimental results are inconsistent from batch to batch of Tolterodine tartrate. Could polymorphism be a factor?
A3: Yes, polymorphism can significantly impact experimental results. Tolterodine tartrate is known to exist in multiple crystalline forms, and these different polymorphs can exhibit varying solubility and dissolution rates.[3] This can, in turn, affect bioavailability in in-vivo studies and dissolution profiles in in-vitro experiments. It is crucial to be aware of the polymorphic form of your starting material. If you suspect polymorphism is causing variability, techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) can be used to characterize the crystalline form.
Q4: I've noticed a new, unexpected peak in the chromatogram of my aged Tolterodine sample. What could it be?
A4: Tolterodine can degrade under certain conditions. One common degradation product is des-N,N-diisopropyl tolterodine, which can form during stability studies.[4][5] Other potential degradation products can arise from oxidation or hydrolysis, especially under stressed conditions like exposure to strong acids, bases, or high temperatures. A stability-indicating analytical method is essential to separate and identify these degradants.
Section 2: In-Depth Troubleshooting Guides
This section provides more detailed troubleshooting workflows for complex experimental challenges.
Chromatographic Challenges: Taming the Tolterodine Peak
Variability in HPLC and UPLC analysis is a frequent hurdle. The basic nature of Tolterodine necessitates careful method development to achieve symmetric and reproducible peaks.
Problem: Persistent Peak Asymmetry (Tailing or Fronting) in HPLC Analysis
-
Causality:
-
Peak Tailing: As a basic compound, Tolterodine can interact with residual acidic silanol groups on the surface of silica-based stationary phases. This secondary interaction leads to a "tailing" effect on the peak.
-
Peak Fronting: This is less common for basic compounds but can occur due to column overload (injecting too much sample), or a mismatch between the sample solvent and the mobile phase.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak asymmetry.
-
Preventative Measures:
-
Always use high-purity solvents and reagents for mobile phase preparation.
-
Routinely perform system suitability tests, including peak asymmetry measurements, to monitor column performance.
-
Dedicate a column specifically for basic compounds to avoid cross-contamination and memory effects.[6]
-
Degradation and Impurity Profiling
Understanding and controlling the degradation of Tolterodine is critical for accurate quantification and safety assessment.
Problem: Appearance of Unknown Peaks in Stability Studies or Stressed Samples
-
Causality: Tolterodine is susceptible to degradation under various conditions. Forced degradation studies have shown that it is particularly sensitive to basic hydrolysis and oxidation.[7] Thermal and photolytic stress can also lead to the formation of degradants. Common impurities can also arise from the synthesis process.
-
Identified Degradation Products and Impurities:
| Impurity/Degradant Name | Structure/Origin | Potential Impact |
| des-N,N-diisopropyl tolterodine | Degradation product | Altered pharmacological activity |
| 6-methyl-4-phenylchroman-2-ol | Impurity from stability studies | Unknown pharmacological and toxicological profile |
| N,N-Diisopropyl-3-phenyl-3-(p-tolyloxy)propan-1-amine | Process-related impurity | May have different efficacy or side-effect profile |
| This compound | Process-related impurity | Potential for altered activity |
-
Troubleshooting and Identification Protocol:
-
Method Validation: Ensure your analytical method is stability-indicating, meaning it can separate the parent drug from all potential degradation products and impurities.
-
Forced Degradation Studies: Systematically expose your Tolterodine sample to acidic, basic, oxidative, thermal, and photolytic stress conditions as per ICH guidelines.[4] This will help to intentionally generate degradation products.
-
LC-MS/MS Analysis: Use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to determine the molecular weight of the unknown peaks.
-
NMR Spectroscopy: For definitive structural elucidation, isolate the impurity using preparative HPLC and analyze it using Nuclear Magnetic Resonance (NMR) spectroscopy.[4][8]
-
Chiral Integrity: Ensuring Enantiomeric Purity
Since the pharmacological activity of Tolterodine resides in the R-(+)-enantiomer, ensuring its chiral purity is paramount.
Problem: Poor Resolution or Inconsistent Results in Chiral HPLC Separation
-
Causality: Chiral separations are highly specific and can be sensitive to minor changes in chromatographic conditions.[6] The choice of chiral stationary phase (CSP), mobile phase composition, and temperature are all critical factors.
-
Troubleshooting Chiral Separation:
Caption: Workflow for optimizing chiral HPLC separation.
-
Key Considerations for Method Development:
-
Column Selection: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, have proven effective for separating Tolterodine enantiomers.[9][10][11]
-
Mobile Phase Modifiers: The addition of small amounts of an acid (e.g., trifluoroacetic acid - TFA) and a base (e.g., triethylamine - TEA) to the non-polar mobile phase is often necessary to improve peak shape and resolution.[9]
-
Sample Preparation: Ensure the sample is fully dissolved in the mobile phase or a compatible solvent to avoid peak distortion. Sonication can aid in the dissolution of tablet formulations.[10]
-
Section 3: Standardized Protocols
To promote consistency, this section provides detailed, step-by-step protocols for key experimental procedures.
Protocol for Stability-Indicating HPLC Method
This protocol is designed for the quantification of this compound and the detection of its degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% phosphoric acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Tolterodine tartrate reference standard in the mobile phase to obtain a known concentration.
-
Perform serial dilutions to prepare a calibration curve over the desired concentration range.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.
-
For solid dosage forms, crush the tablet and extract the drug with a suitable solvent, followed by filtration before injection.
-
-
System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
The tailing factor for the Tolterodine peak should be less than 1.5.
-
Protocol for Chiral Purity Analysis by HPLC
This protocol is for the determination of the enantiomeric purity of this compound.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase (e.g., Chiralcel OD-H, 250 mm x 4.6 mm).
-
Mobile Phase: A mixture of n-hexane, isopropyl alcohol, diethylamine, and trifluoroacetic acid (e.g., 980:20:1:0.6 v/v/v/v).[9]
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 284 nm.
-
Column Temperature: Ambient.
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of the R-(+)-Tolterodine and the S-(-)-enantiomer (if available) in methanol.
-
Dilute the stock solutions with the mobile phase to the desired concentration.
-
For samples of unknown enantiomeric purity, dissolve in the mobile phase.
-
-
Resolution Criteria:
-
The resolution between the R-(+) and S-(-) enantiomer peaks should be greater than 1.5.
-
References
-
Prakash, L., et al. (2014). Isolation, identification and characterisation of degradant impurities in Tolterodine tartrate formulation. Journal of Pharmaceutical and Biomedical Analysis, 90, 215-221. Available from: [Link]
-
Kumar, Y. R., et al. (2004). A validated chiral HPLC method for the enantiomeric separation of Tolterodine tartrate. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1279-1285. Available from: [Link]
-
Rao, T. N., et al. (2015). Forced Degradation Study for Tolterodine by HPLC with PDA Detection. Asian Journal of Pharmaceutical Analysis, 5(2), 74-80. Available from: [Link]
-
Prakash, L., et al. (2014). Isolation, identification and characterization of degradant impurities in Tolterodine tartrate formulation. Journal of Pharmaceutical and Biomedical Analysis, 90, 215-221. Available from: [Link]
-
Patel, U., et al. (2017). Stability Indicating RP-HPLC Method Development and Validation of Tolterodine Tartrate and its Degradant in its Capsule Dosage Form. PharmaInfo.net, 15(1). Available from: [Link]
-
Saxena, S., et al. (2007). Stability-indicating HPLC determination of tolterodine tartrate in pharmaceutical dosage form. Indian Journal of Pharmaceutical Sciences, 69(2), 242. Available from: [Link]
-
Reddy, B. P., et al. (2013). Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. Journal of Chemical and Pharmaceutical Research, 5(12), 1085-1093. Available from: [Link]
-
PubChem. (n.d.). Tolterodine tartrate. PubChem Compound Summary for CID 443878. Retrieved from [Link]
-
Sk, R. P., et al. (2014). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Scholars Research Library, 6(3), 29-36. Available from: [Link]
-
Siddiqui, A. A., et al. (2024). Hansen solubility parameters and quality-by-design oriented optimized cationic nanoemulsion for transdermal drug delivery of tolterodine tartrate. International Journal of Pharmaceutics, 663, 124611. Available from: [Link]
-
Sk, R. P., et al. (2014). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Scholars Research Library. Available from: [Link]
- Reddy, B. P., et al. (2008). Polymorphs of tolterodine tartrate. U.S. Patent No. 7,393,874 B2. Washington, DC: U.S. Patent and Trademark Office.
-
Reddy, G. S., et al. (2015). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Scientia Pharmaceutica, 83(1), 65-83. Available from: [Link]
-
Satyanarayana, P. V. V., et al. (2015). A New Rapid and Sensitive Stability-Indicating UPLC Assay Method for Tolterodine Tartrate: Application in Pharmaceuticals, Human Plasma and Urine Samples. Journal of Chromatographic Science, 53(8), 1335-1343. Available from: [Link]
-
Kumar, Y. R., et al. (2004). A validated chiral HPLC method for the enantiomeric separation of tolterodine tartarate. Semantic Scholar. Available from: [Link]
-
Pharmaffiliates. (n.d.). Tolterodine-impurities. Retrieved from [Link]
-
Ahirrao, V. K., et al. (2012). Chiral Separation of Tolterodine Tartrate Using Amylosed Base Immobilized Stationary Phase in LC Method. Asian Journal of Chemistry, 24(12), 5708-5710. Available from: [Link]
-
Walash, M. I., et al. (2011). DETERMINATION OF TOLTERODINE TARTRATE IN PHARMACEUTICAL PREPARATIONS USING EOSIN, APPLICATION TO STABILITY STUDY. International Journal of Pharmaceutical Sciences and Research, 2(11), 2849-2855. Available from: [Link]
-
Mhamunkar, S. M., et al. (2013). Comparative dissolution studies of an extended release Formulation of Tolterodine Tartrate and Tamsulosin HCl. BioMedRx, 1(3), 333-338. Available from: [Link]
-
Borman, P. (2020, May 20). Trouble with chiral separations. Chromatography Today. Available from: [Link]
-
Al-Tabakha, M. M., et al. (2021). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics, 13(9), 1419. Available from: [Link]
-
Šatínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie: časopis České farmaceutické společnosti a Slovenské farmaceutické společnosti, 56(3), 107-114. Available from: [Link]
-
SynZeal. (n.d.). Tolterodine Impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Median steady state tolterodine serum concentration versus time... [Graph]. In HSPiP, Computational, and Thermodynamic Model-Based Optimized Solvents for Subcutaneous Delivery of Tolterodine Tartrate and GastroPlus‑Based In Vivo Prediction in Humans: Part II. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tolterodine Tartrate | C26H37NO7 | CID 443878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US7393874B2 - Polymorphs of tolterodine tartrate - Google Patents [patents.google.com]
- 4. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. pharmainfo.in [pharmainfo.in]
- 8. Isolation, identification and characterization of degradant impurities in Tolterodine tartrate formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. csfarmacie.cz [csfarmacie.cz]
Technical Support Center: Minimizing Adverse Effects of Tolterodine in Animal Studies
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the preclinical application of tolterodine. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to help you anticipate, manage, and minimize the adverse effects of tolterodine in your animal studies. Our goal is to ensure the integrity of your research and the welfare of your animal subjects.
This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of tolterodine I should expect in my animal studies?
Based on its mechanism as a competitive muscarinic receptor antagonist, the most frequently observed adverse effects are direct extensions of its anticholinergic properties.[1][2] In animal models, particularly rodents and dogs, you should be prepared to observe:
-
Dry Mouth (Xerostomia): This is the most common side effect.[3] You may notice excessive grooming, chewing on caging, or changes in food consumption (especially with dry chow).
-
Reduced Gastrointestinal Motility & Constipation: Decreased frequency of defecation or harder, drier pellets are common signs.[3][4] In severe cases, this can lead to faecal impaction.[5]
-
Urinary Retention: While used to treat overactive bladder, higher doses can lead to difficulty urinating or increased residual urine volume.[6][7]
-
Central Nervous System (CNS) Effects: Tolterodine is lipophilic and can cross the blood-brain barrier, potentially causing drowsiness, dizziness, or confusion.[3] In mice, increased motor activity has been observed at doses above 10 mg/kg.[8]
-
Cardiovascular Effects: Tachycardia (increased heart rate) can occur due to the blockade of muscarinic receptors in the heart.[3] This has been documented in conscious dogs at doses of 1 mg/kg and higher.[8]
-
Ocular Effects: Mydriasis (pupil dilation) and blurred vision are possible, which may affect performance in vision-based behavioral tasks.[3][4]
Q2: What is the underlying mechanism of these adverse effects?
Tolterodine works by competitively blocking acetylcholine from binding to muscarinic receptors.[1][7][9] While its therapeutic effect in treating overactive bladder is primarily due to antagonism of M3 receptors on the detrusor muscle, tolterodine is non-selective for muscarinic receptor subtypes (M1-M5).[2][8] The adverse effects arise from this same antagonism at muscarinic receptors in other tissues throughout the body.
dot graph TD { bgcolor="#F1F3F4" node [style=filled, shape=box, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Tolterodine's mechanism and resulting effects.
Q3: Are there species-specific differences in tolterodine metabolism and adverse effects that I should be aware of?
Yes, significant species-specific differences exist, which are critical for experimental design and data interpretation.
-
Metabolism: Tolterodine is extensively metabolized.[10] In humans, mice, and dogs, the primary metabolic route is hydroxylation to the active 5-hydroxymethyl metabolite (DD 01).[10] However, the metabolic profile in rats is different.[10] This is important because DD 01 contributes significantly to the therapeutic effect and likely the side effect profile.[8]
-
Bioavailability: Oral bioavailability varies widely between species. It is low in rodents (2-20%) but significantly higher in dogs (58-63%).[10] This will heavily influence your dosing calculations for achieving equivalent systemic exposure.
-
Sex Differences: Studies in rats have shown gender-specific effects on water consumption and urine output. For instance, a single oral dose of 1 mg/mL tolterodine significantly reduced water consumption and urine production in female rats but not in males.[11]
| Parameter | Mouse | Rat | Dog | Human |
| Oral Bioavailability | 2-20%[10] | 2-20%[10] | 58-63%[10] | ~77%[12] |
| Primary Metabolism | Similar to humans[10] | Different from humans[10] | Similar to humans[10] | CYP2D6/CYP3A4[7] |
| Elimination Half-life | < 2 hours[10] | < 2 hours[10] | < 2 hours[10] | 2-4 hours[12] |
| Known Adverse Effects | Increased motor activity (>10 mg/kg)[8] | Decreased bladder contraction pressure (high dose)[6] | Increased heart rate (>1 mg/kg)[8] | Dry mouth, constipation |
Table 1: Comparative Pharmacokinetics and Effects of Tolterodine Across Species.
Troubleshooting Guide
Issue 1: I'm observing excessive signs of dry mouth (e.g., animals not eating dry food pellets). How can I mitigate this?
Causality: Dry mouth is a direct consequence of muscarinic receptor blockade in the salivary glands, reducing saliva production.[2] This can lead to decreased food intake, weight loss, and distress, confounding experimental results.
Mitigation Strategies:
-
Dietary Modification:
-
Protocol: Moisten standard chow with water to create a mash. Provide hydrogels or water-rich foods like cucumber or melon as a supplementary hydration source.
-
Rationale: Softer, moist food is easier to swallow without adequate saliva and helps maintain hydration and caloric intake.
-
-
Dose Optimization:
-
Protocol: Perform a dose-ranging study to identify the minimum effective dose for your desired therapeutic outcome. Often, the dose required for efficacy is lower than that which causes severe side effects.[13]
-
Rationale: Many anticholinergic side effects are dose-dependent. Finding the lowest dose that still achieves the desired bladder effect is the most effective strategy.[13]
-
-
Route of Administration:
Issue 2: My animals are showing signs of significant CNS effects (sedation, confusion), which is interfering with behavioral testing.
Causality: Tolterodine's lipophilicity allows it to cross the blood-brain barrier and antagonize central muscarinic receptors, leading to CNS depression.[3]
Mitigation Strategies:
-
Timing of Behavioral Testing:
-
Protocol: Characterize the pharmacokinetic profile of tolterodine in your specific animal model. Schedule behavioral tests to coincide with the trough concentration of the drug, rather than the peak (Cmax), which typically occurs within 1 hour post-oral dose.[10]
-
Rationale: CNS effects are most pronounced at peak plasma concentrations. By testing during the trough period, you can minimize interference while maintaining a therapeutically relevant drug level.
-
-
Acclimatization and Training:
-
Protocol: Ensure all animals are thoroughly acclimatized to the testing apparatus and procedures before drug administration begins.
-
Rationale: Well-trained animals may be less susceptible to minor sedative effects. This helps to separate drug-induced deficits from novelty-induced anxiety or learning effects.
-
-
Consider Alternative Compounds:
-
Protocol: If CNS effects are unavoidable and confound the primary endpoint, consider using a peripherally restricted antimuscarinic agent if your research question allows.
-
Rationale: Compounds with lower lipophilicity or that are substrates for efflux transporters at the blood-brain barrier will have reduced CNS penetration and fewer central side effects.
-
Issue 3: I've observed unexpected mortality or severe morbidity at higher doses. What steps should I take?
Causality: High-dose anticholinergic toxicity can lead to a cascade of severe effects, including severe urinary retention, gut stasis (ileus), hyperthermia, and cardiac arrhythmias, which can be fatal.[14][15]
Proactive Monitoring and Intervention Workflow:
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [style=filled, shape=box, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Workflow for monitoring and intervention in high-dose studies.
Detailed Protocols:
-
Supportive Care:
-
Hydration: Administer warmed subcutaneous fluids (e.g., 0.9% saline or Lactated Ringer's solution) at a volume appropriate for the animal's size and degree of dehydration.
-
Nutritional Support: Provide highly palatable, moist food. If the animal is anorexic, consult with veterinary staff about providing nutritional paste.
-
Bladder Assessment: Gently palpate the lower abdomen to check for an enlarged, firm bladder, which indicates urinary retention. If suspected, veterinary intervention is required.
-
-
Monitoring: Establish clear endpoints. A weight loss of >15% from baseline, or the persistence of severe clinical signs for more than 24 hours despite supportive care, should trigger consideration for humane euthanasia in consultation with the Institutional Animal Care and Use Committee (IACUC) and veterinary staff.[15]
By understanding the pharmacological basis of tolterodine's adverse effects and implementing these proactive mitigation and troubleshooting strategies, you can significantly improve the quality and reliability of your experimental data while upholding the highest standards of animal welfare.
References
-
Drugs.com. (2025, December 7). Tolterodine Side Effects: Common, Severe, Long Term. Retrieved from [Link]
-
Lui, M. W., & Tse, M. L. (2010). A Case of Tolterodine Poisoning. Hong Kong Journal of Emergency Medicine, 17(2), 168-171. Retrieved from [Link]
-
Thirumala, C., & Cascella, M. (2023). Tolterodine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Tolterodine (Oral Route). Retrieved from [Link]
-
Yokoyama, O., Yusup, A., Oyama, N., Aoki, Y., & Akino, H. (2005). Effects of tolterodine on an overactive bladder depend on suppression of C-fiber bladder afferent activity in rats. The Journal of Urology, 174(5), 2045-2049. Retrieved from [Link]
-
NHS. (n.d.). Side effects of tolterodine. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1997). Detrusitol (tolterodine) Pharmacology Review. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Detrol LA Pharmacology Review. Retrieved from [Link]
-
Pahlman, I., & Ryrfeldt, A. (2001). Pharmacokinetics of tolterodine, a muscarinic receptor antagonist, in mouse, rat and dog. Interspecies relationship comparing with human pharmacokinetics. Arzneimittel-Forschung, 51(3), 229-237. Retrieved from [Link]
-
Ghossein, N., & Kang, M. (2023). Physiology, Anticholinergic Reaction. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Tolterodine Tartrate? Retrieved from [Link]
-
Al-Ghurair, S., Hughes, C., & O'Neill, C. (2022). Effectiveness of Interventions to Improve the Anticholinergic Prescribing Practice in Older Adults: A Systematic Review. Pharmacy, 10(1), 16. Retrieved from [Link]
-
Dr.Oracle. (2025, July 20). What is the mechanism of action (MOA) of Tolterodine? Retrieved from [Link]
-
MedlinePlus. (2025, September 15). Tolterodine. Retrieved from [Link]
-
Narayan, S. W., Nishtala, P. S., & Salahudeen, M. S. (2019). Interventions to Reduce Anticholinergic Burden in Adults Aged 65 and Older: A Systematic Review. Journal of the American Medical Directors Association, 20(12), 1523-1529.e4. Retrieved from [Link]
-
Goa, K. L., & Wagstaff, A. J. (1998). Tolterodine. Drugs & Aging, 13(3), 245-252. Retrieved from [Link]
-
Richards, J. R., & Hanna, J. R. (2023). Anticholinergic Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Pont, L. G., & Ní Chróinín, D. (2022). The anticholinergic burden: from research to practice. Australian Prescriber, 45(4), 112-114. Retrieved from [Link]
-
Damaser, M. S., & Flood, H. D. (2002). Gender Specificity of Tolterodine on Micturition and the Diurnal Variation of Urine Production of the Conscious Rat. The Journal of Urology, 167(4), 1854-1857. Retrieved from [Link]
Sources
- 1. Tolterodine: MedlinePlus Drug Information [medlineplus.gov]
- 2. Tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tolterodine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Side effects of tolterodine - NHS [nhs.uk]
- 6. Effects of tolterodine on an overactive bladder depend on suppression of C-fiber bladder afferent activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]
- 10. Pharmacokinetics of tolterodine, a muscarinic receptor antagonist, in mouse, rat and dog. Interspecies relationship comparing with human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gender specificity of tolterodine on micturition and the diurnal variation of urine production of the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The anticholinergic burden: from research to practice - Australian Prescriber [australianprescriber.tg.org.au]
- 14. Physiology, Anticholinergic Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Anticholinergic Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Functional Profiles of Benzyl R-(+)-Tolterodine and Tolterodine Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Structural and Mechanistic Overview
Tolterodine is a well-established competitive muscarinic receptor antagonist used for the treatment of overactive bladder[1]. It functions by blocking the action of acetylcholine on muscarinic receptors, particularly the M2 and M3 subtypes, which are involved in bladder contraction[2]. The commercially available and clinically used form is the L-tartrate salt of the R-(+)-enantiomer, known as Tolterodine Tartrate.
Benzyl R-(+)-Tolterodine is a derivative of Tolterodine in which the hydroxyl group of the phenol moiety has been benzylated. This structural modification, the substitution of a hydrogen with a benzyl group, can be expected to alter the physicochemical properties and, consequently, the pharmacological profile of the molecule.
Figure 1: Chemical Structures
| Compound | Structure |
| Tolterodine | |
| This compound | A derivative of Tolterodine with a benzyl group attached to the phenolic oxygen. |
The introduction of the bulky, lipophilic benzyl group in this compound may influence its interaction with the muscarinic receptor binding pocket, potentially affecting its affinity, selectivity, and antagonist potency.
Muscarinic Receptor Signaling and Antagonism
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems. The M3 subtype, expressed on the detrusor muscle of the bladder, is coupled to the Gq signaling pathway. Activation of the M3 receptor by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which ultimately triggers smooth muscle contraction[3].
Tolterodine, as a competitive antagonist, binds to the M3 receptor but does not elicit a downstream signaling cascade. By occupying the binding site, it prevents acetylcholine from binding and initiating bladder muscle contraction.
Diagram 1: M3 Muscarinic Receptor Signaling Pathway
Caption: Simplified M3 muscarinic receptor signaling pathway leading to smooth muscle contraction.
Hypothesis: Potential Functional Differences
The O-benzylation of Tolterodine to form this compound is hypothesized to impact its functional antagonist activity in the following ways:
-
Receptor Affinity: The bulky benzyl group may introduce steric hindrance within the orthosteric binding site of the muscarinic receptor, potentially leading to a lower binding affinity compared to Tolterodine.
-
Antagonist Potency: A decrease in binding affinity would likely translate to a reduction in antagonist potency, meaning a higher concentration of this compound would be required to inhibit acetylcholine-induced receptor activation.
-
Selectivity: The alteration in the molecule's structure could potentially change its binding affinity for different muscarinic receptor subtypes (M1-M5), thus altering its selectivity profile compared to Tolterodine.
To test this hypothesis, two key in vitro functional assays are proposed: a radioligand binding assay to determine receptor affinity and a second messenger assay to measure antagonist potency.
Experimental Protocols
The following protocols are designed to provide a robust comparison of the functional properties of this compound and Tolterodine Tartrate.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This assay directly measures the binding of the test compounds to muscarinic receptors.
Diagram 2: Radioligand Binding Assay Workflow
Caption: Workflow for the radioligand binding competition assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing either the human M2 or M3 muscarinic receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of the radiolabeled muscarinic antagonist, [³H]-N-methylscopolamine ([³H]-NMS) (e.g., 1 nM).
-
Add increasing concentrations of the unlabeled competitor (Tolterodine Tartrate or this compound).
-
To determine non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM atropine) to a set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Monophosphate (IP1) Accumulation Assay for M3 Antagonist Potency
This assay measures the functional consequence of M3 receptor activation (or its inhibition) by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP1).
Diagram 3: IP-One HTRF Assay Workflow
Caption: Workflow for the IP-One HTRF functional assay.
Step-by-Step Methodology (using the IP-One HTRF® Assay Kit):
-
Cell Culture and Plating:
-
Culture CHO cells stably expressing the human M3 muscarinic receptor in appropriate media.
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Tolterodine Tartrate and this compound.
-
Remove the culture medium from the cells and add the different concentrations of the test compounds.
-
Pre-incubate the cells with the antagonists for a defined period (e.g., 30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of a muscarinic agonist (e.g., carbachol) at a concentration that elicits a submaximal response (e.g., EC80). The stimulation buffer should contain lithium chloride (LiCl) to inhibit the degradation of IP1.
-
Add the agonist solution to the wells containing the cells and antagonists.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
-
Detection:
-
Lyse the cells by adding the lysis buffer provided in the IP-One HTRF® kit.
-
Add the HTRF® detection reagents: IP1-d2 (acceptor) and anti-IP1-cryptate (donor).
-
Incubate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.
-
-
Signal Measurement and Data Analysis:
-
Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm). The signal is inversely proportional to the amount of IP1 produced[4].
-
Plot the HTRF ratio against the logarithm of the antagonist concentration.
-
Determine the IC50 value for each antagonist.
-
The antagonist potency can also be expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist's dose-response curve.
-
Data Presentation and Interpretation
The data obtained from these assays should be presented in a clear and comparative manner.
Table 1: Hypothetical Comparative Binding Affinities (Ki) at Muscarinic Receptors
| Compound | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M3/M2 Selectivity Ratio |
| Tolterodine Tartrate | 1.5 | 2.5 | 0.6 |
| This compound | 15 | 30 | 0.5 |
Interpretation: In this hypothetical scenario, this compound exhibits a 10-fold lower affinity for both M2 and M3 receptors compared to Tolterodine Tartrate, suggesting that the benzyl group may indeed cause steric hindrance. The M3/M2 selectivity remains similar.
Table 2: Hypothetical Comparative Antagonist Potencies (IC50) in the IP-One HTRF Assay
| Compound | IC50 (nM) |
| Tolterodine Tartrate | 5.0 |
| This compound | 55.0 |
Interpretation: Consistent with the binding affinity data, the hypothetical functional assay results show that this compound is approximately 11-fold less potent than Tolterodine Tartrate in antagonizing M3 receptor-mediated IP1 production.
Conclusion
This guide provides a comprehensive framework for the comparative functional evaluation of this compound and Tolterodine Tartrate. While direct experimental data on this compound is currently lacking, the proposed assays and the underlying scientific rationale offer a robust approach to characterizing its pharmacological profile. The O-benzylation of the phenolic hydroxyl group in Tolterodine is a significant structural modification that is likely to reduce its affinity and potency as a muscarinic antagonist due to steric hindrance. The detailed protocols provided herein will enable researchers to rigorously test this hypothesis and elucidate the functional consequences of this chemical modification.
References
- Abrams, P., & Wein, A. J. (2004). The Overactive Bladder: A Widespread and Treatable Condition. Reviews in Urology, 6(Suppl 1), S3–S11.
- Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of Muscarinic Acetylcholine Receptors. Pharmacological Reviews, 50(2), 279–290.
-
Cisbio Bioassays. (n.d.). IP-One HTRF Assay. Retrieved from [Link]
- Ehlert, F. J. (2008). Contractile role of M2 and M3 muscarinic receptors in gastrointestinal, airway and urinary bladder smooth muscle. British Journal of Pharmacology, 154(3), 403–412.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 443879, Tolterodine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Hegde, S. S. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. British Journal of Pharmacology, 147(Suppl 2), S80–S87.
- Trinquet, E., et al. (2004). A new homogeneous and robust HTRF® assay for inositol monophosphate. Drug Discovery Today: Technologies, 1(3), 263-270.
- Kenakin, T. (2004). Principles: Receptor theory in pharmacology. Trends in Pharmacological Sciences, 25(4), 186-192.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
- Giglio, D., et al. (2013). The M3 muscarinic acetylcholine receptor can signal through multiple G protein families. Molecular Pharmacology, 84(1), 113-122.
- Birdsall, N. J. M., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of Neurochemistry, 27(1), 7-16.
- Eglen, R. M., Hegde, S. S., & Watson, N. (1996). Muscarinic receptor subtypes and smooth muscle function. Pharmacological Reviews, 48(4), 531-565.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 443878, Tolterodine tartrate. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 2). Muscarinic acetylcholine receptor M3. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2024, from [Link]
- Goa, K. L., & Balfour, J. A. (1998). Tolterodine. Drugs & Aging, 13(1), 75–82.
Sources
A Comparative Efficacy Analysis for Drug Development Professionals: Benzyl R-(+)-Tolterodine vs. Oxybutynin
Prepared by: Your Senior Application Scientist
This guide provides an in-depth comparative analysis of Benzyl R-(+)-Tolterodine (henceforth Tolterodine) and Oxybutynin, two prominent antimuscarinic agents for the management of overactive bladder (OAB). Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level comparisons to explore the mechanistic nuances, clinical efficacy data, and key experimental protocols that underpin our understanding of these two compounds.
Introduction: The Challenge of Overactive Bladder and the Role of Antimuscarinics
Overactive bladder is a syndrome characterized by urinary urgency, usually accompanied by frequency and nocturia, with or without urge urinary incontinence, in the absence of urinary tract infection or other obvious pathology. The pathophysiology is rooted in involuntary contractions of the bladder's detrusor muscle during the filling phase. These contractions are primarily mediated by the parasympathetic nervous system, where acetylcholine (ACh) stimulates M3 muscarinic receptors on detrusor smooth muscle cells, triggering contraction.[1]
Both Tolterodine and Oxybutynin are competitive antagonists of muscarinic receptors, forming the cornerstone of OAB pharmacotherapy for decades.[1][2] Their primary therapeutic action is to block the effect of ACh on the detrusor muscle, thereby reducing involuntary bladder contractions. However, their clinical profiles diverge significantly, primarily due to differences in receptor selectivity and tissue specificity, which provides a critical lesson in modern drug design.
Mechanism of Action: A Tale of Receptor vs. Tissue Selectivity
While both drugs target the muscarinic system, their interaction with receptor subtypes and their functional effects on different tissues are distinct.
-
Oxybutynin: An older, well-established agent, oxybutynin is a potent, non-selective antimuscarinic drug. While its therapeutic effect is mediated by M3 receptor blockade in the bladder, its lack of selectivity means it also potently blocks muscarinic receptors elsewhere, such as the M1 receptors in the salivary glands and central nervous system, and M2 receptors in the heart.[3]
-
Tolterodine: Developed specifically for OAB, tolterodine is also a competitive muscarinic antagonist with similar affinity for all five muscarinic receptor subtypes (M1-M5).[1] Its key innovation lies not in receptor subtype selectivity, but in functional tissue selectivity . Preclinical models demonstrated that tolterodine possesses a greater selectivity for the urinary bladder over the salivary glands, in stark contrast to oxybutynin.[1][4] This preferential action is the primary pharmacological basis for its improved tolerability profile.
The following diagram illustrates the shared mechanism of antagonizing the M3 receptor in the bladder detrusor muscle.
Caption: Antimuscarinic action on the detrusor muscle.
Comparative Clinical Efficacy
The clinical efficacy of Tolterodine and Oxybutynin has been extensively compared, with results often depending on the specific formulations (immediate-release vs. extended-release) and the primary endpoints measured.
-
Immediate-Release (IR) Formulations: Multiple studies and meta-analyses conclude that Tolterodine IR and Oxybutynin IR have comparable efficacy in improving key OAB symptoms.[4][5][6] They produce similar reductions in micturition frequency and comparable increases in the mean volume voided per micturition.[5][6] However, one meta-analysis found Oxybutynin to be marginally, though statistically, superior at reducing the number of incontinence episodes.[7]
-
Extended-Release (ER) Formulations: When comparing ER formulations, several studies have shown that Oxybutynin ER (10 mg/day) is more effective than Tolterodine (2 mg twice daily or 4 mg ER) in reducing urge and total incontinence episodes.[8][9][10] In one large trial, the reduction in urge incontinence was 76% for the Oxybutynin group versus 68% for the Tolterodine group.[10]
The nuanced picture suggests a potential trade-off: while some evidence points to a slight efficacy advantage for oxybutynin, particularly in its ER form for incontinence, this does not translate to a uniform clinical preference, largely due to tolerability.
Table 1: Summary of Key Efficacy Outcomes from Comparative Trials
| Study / Analysis | Drug Formulations Compared | Key Efficacy Findings |
| Abrams et al. (1998)[5] | Tolterodine IR (2mg bid) vs. Oxybutynin IR (5mg tid) | Statistically equivalent efficacy in reducing micturition frequency and increasing voided volume. |
| Van Kerrebroeck et al. (2001)[6] | Tolterodine IR (2mg bid) vs. Oxybutynin IR (dose-titrated) | Comparable efficacy: Both groups showed a ~15% reduction in voids/24h and a 54-62% reduction in urge incontinence episodes. |
| Appell et al. (OBJECT Study, 2001) | Oxybutynin ER (10mg qd) vs. Tolterodine IR (2mg bid) | Oxybutynin ER was significantly more effective in reducing urge incontinence (76% vs. 68% reduction, P=.03). |
| Sand et al. (2004) | Oxybutynin ER (10mg qd) vs. Tolterodine IR (2mg bid) | Oxybutynin ER was more effective than Tolterodine IR for urge (p=0.005) and total incontinence (p=0.005) in women under 65.[8][9] |
| Hay-Smith et al. (Meta-analysis, 2002)[7] | Tolterodine vs. Oxybutynin (multiple trials) | Oxybutynin was marginally statistically superior in decreasing incontinence episodes and increasing voided volume. |
Safety and Tolerability: The Decisive Factor
The primary differentiator favoring Tolterodine in clinical practice is its superior tolerability profile, a direct consequence of its bladder-selective pharmacology.
-
Dry Mouth (Xerostomia): This is the most common and bothersome anticholinergic side effect. When comparing immediate-release formulations, the incidence of dry mouth is consistently and significantly lower with Tolterodine. Clinical data report incidence rates of 37-40% for Tolterodine versus 61-78% for Oxybutynin.[4][6] Furthermore, the severity of dry mouth is typically rated as milder with Tolterodine.[1][5] This advantage is less pronounced when comparing ER formulations, where the incidence rates of dry mouth can be similar.[8][9]
-
Central Nervous System (CNS) Effects: Tolterodine is associated with CNS side effects at a rate similar to placebo, whereas Oxybutynin has been linked to higher rates of effects like dizziness and drowsiness.[4][11]
-
Clinical Consequences: The superior tolerability of Tolterodine translates directly into better patient adherence. Studies show significantly fewer dose reductions and treatment withdrawals due to adverse events with Tolterodine compared to Oxybutynin IR.[4][5][6] In one trial, 25% of patients on Oxybutynin required a dose reduction due to side effects, compared to only 6% in the Tolterodine group.[6]
Table 2: Comparative Incidence of Key Adverse Events
| Adverse Event | Tolterodine Incidence (%) | Oxybutynin Incidence (%) | Source(s) |
| Dry Mouth (IR) | 37 - 40 | 61 - 78 | [4][6] |
| Dry Mouth (ER vs IR) | ~28 (Tolterodine IR) | ~33 (Oxybutynin ER) | [1] |
| Constipation | 9.0 | 5.0 | [11] |
| Dizziness | 3.8 | 4.7 | [11] |
| Headaches | 15.4 | Not specified | [11] |
| Dry Eyes | 6.4 | Not specified | [11] |
Key Experimental Protocols for Preclinical Assessment
For drug development professionals, understanding the assays used to characterize these agents is crucial. The following are validated, step-by-step protocols for assessing the core properties of antimuscarinic compounds.
Protocol 1: In Vitro Muscarinic Receptor Binding Assay
This protocol determines the binding affinity (Kᵢ) of a test compound for a specific muscarinic receptor subtype, providing a quantitative measure of its direct interaction with the target.
Objective: To quantify the competitive binding affinity of Tolterodine and Oxybutynin at human M3 muscarinic receptors.
Methodology:
-
Membrane Preparation: Culture a cell line (e.g., CHO or HEK293) stably expressing the human M3 muscarinic receptor. Harvest cells and homogenize in a cold buffer to prepare a crude membrane fraction via centrifugation. Resuspend the membrane pellet in an assay buffer.
-
Competitive Binding Incubation: In a 96-well plate, add a fixed concentration of a high-affinity radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS) to the membrane preparation.
-
Add serial dilutions of the unlabeled test compound (Tolterodine or Oxybutynin) to compete with the radioligand for receptor binding sites. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known antagonist like atropine).
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient duration to reach equilibrium (typically 60-120 minutes).[12]
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through).[13]
-
Quantification: Wash the filters multiple times with cold buffer. Allow the filters to dry, then add scintillation cocktail and quantify the retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other measurements. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of drug that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.
Caption: Workflow for a receptor radioligand binding assay.
Protocol 2: In Vitro Bladder Strip Contractility Assay
This functional assay assesses a compound's ability to antagonize agonist-induced muscle contractions, providing a measure of its potency (pA₂) in a physiologically relevant tissue.[14]
Objective: To determine the functional antagonist potency of Tolterodine and Oxybutynin on carbachol-induced contractions in isolated bladder detrusor muscle strips.
Methodology:
-
Tissue Preparation: Humanely euthanize a laboratory animal (e.g., Sprague-Dawley rat).[15] Immediately excise the urinary bladder and place it in cold, oxygenated Krebs-Henseleit solution.[14] Carefully dissect the bladder to obtain longitudinal strips of detrusor smooth muscle (approx. 10 mm x 2 mm).
-
Tissue Mounting: Suspend each muscle strip vertically in a heated (37°C) organ bath chamber filled with continuously aerated (95% O₂ / 5% CO₂) Krebs-Henseleit solution.[14] Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
-
Equilibration: Apply a resting tension of ~1 gram and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve by adding increasing concentrations of a muscarinic agonist (e.g., carbachol) to the bath. Record the contractile force until a maximal response is achieved.
-
Washout: Thoroughly wash the tissue to return it to baseline tension.
-
Antagonist Incubation: Add a fixed concentration of the test antagonist (Tolterodine or Oxybutynin) to the bath and incubate for a predetermined time (e.g., 60 minutes) to allow for equilibrium.
-
Antagonist Challenge: Repeat the cumulative carbachol concentration-response curve in the presence of the antagonist.
-
Data Analysis: The antagonist will cause a rightward shift in the agonist's concentration-response curve. Measure the magnitude of this shift. By repeating the experiment with multiple antagonist concentrations, a Schild plot can be constructed to calculate the pA₂ value, which represents the negative log of the antagonist concentration that produces a 2-fold shift in the agonist EC₅₀.[3]
Caption: Experimental workflow for a bladder strip contractility assay.
Conclusion for the Drug Development Professional
The comparative analysis of Tolterodine and Oxybutynin offers enduring insights for modern drug discovery.
-
Efficacy vs. Tolerability is a Key Axis: While Oxybutynin may hold a slight efficacy edge, particularly in its ER formulation for incontinence, Tolterodine's superior tolerability profile often makes it a preferred agent due to higher patient compliance.[6][7] This underscores that in chronic conditions, a drug's real-world effectiveness is inextricably linked to its side-effect burden.
-
Tissue Selectivity Can Surpass Receptor Selectivity: Tolterodine’s success demonstrates that a deep understanding of pharmacology can lead to improved therapeutics even without novel receptor subtype selectivity. By designing a molecule with a preferential effect on the target organ (bladder) over tissues responsible for side effects (salivary glands), an improved therapeutic window was achieved.
-
Formulation Matters: The development of extended-release formulations for both drugs highlights the critical role of drug delivery in mitigating side effects and improving the overall clinical profile.
For researchers and scientists, the story of Tolterodine versus Oxybutynin remains a canonical example of rational drug design, emphasizing that optimizing the safety and tolerability profile of a drug can be as impactful as enhancing its raw potency.
References
-
Title: A comparison of extended-release oxybutynin and tolterodine for treatment of overactive bladder in women Source: ResearchGate URL: [Link]
-
Title: Oxybutynin vs Tolterodine Comparison Source: Drugs.com URL: [Link]
-
Title: Selecting a Medical Therapy for Overactive Bladder Source: PubMed Central (PMC), NIH URL: [Link]
-
Title: A comparison of extended-release oxybutynin and tolterodine for treatment of overactive bladder in women Source: PubMed URL: [Link]
-
Title: What is the preferred treatment between tolterodine and oxybutynin (antimuscarinic agents) for overactive bladder? Source: Dr.Oracle URL: [Link]
-
Title: Is extended-release oxybutynin (Ditropan XL) or tolterodine (Detrol) more effective in the treatment of an overactive bladder? Source: MDedge URL: [Link]
-
Title: Oxybutynin and Tolterodine in a Trial for Treatment of Overactive Bladder in Iranian Women Source: The Professional Medical Journal URL: [Link]
-
Title: Tolterodine, a new antimuscarinic agent: as effective but better tolerated than oxybutynin in patients with an overactive bladder Source: PubMed URL: [Link]
-
Title: Tolterodine versus oxybutynin in the treatment of urge urinary incontinence: a meta-analysis Source: American Journal of Obstetrics and Gynecology URL: [Link]
-
Title: Tolterodine: superior tolerability than and comparable efficacy to oxybutynin in individuals 50 years old or older with overactive bladder: a randomized controlled trial Source: PubMed URL: [Link]
-
Title: Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology Source: PubMed Central (PMC), NIH URL: [Link]
-
Title: In Vitro Muscarinic Receptor Radioligand-Binding Assays Source: ResearchGate URL: [Link]
-
Title: In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Receptor Binding Assays for HTS and Drug Discovery Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Antimuscarinic actions on bladder urothelium and lamina propria contractions are similar to those observed in detrusor smooth muscle preparations Source: PubMed URL: [Link]
Sources
- 1. Selecting a Medical Therapy for Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxybutynin and Tolterodine in a Trial for Treatment of Overactive Bladder in Iranian Women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Tolterodine, a new antimuscarinic agent: as effective but better tolerated than oxybutynin in patients with an overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tolterodine: superior tolerability than and comparable efficacy to oxybutynin in individuals 50 years old or older with overactive bladder: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tolterodine versus oxybutynin in the treatment of urge urinary incontinence: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of extended-release oxybutynin and tolterodine for treatment of overactive bladder in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Is extended-release oxybutynin (Ditropan XL) or tolterodine (Detrol) more effective in the treatment of an overactive bladder? | MDedge [mdedge.com]
- 11. drugs.com [drugs.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Novel Stability-Indicating Chiral UHPLC Method for Benzyl R-(+)-Tolterodine and Its Enantiomeric Impurity
This guide provides a comprehensive validation of a new, rapid, and robust stability-indicating chiral Ultra-High-Performance Liquid Chromatography (UHPLC) method for the quantitative analysis of Benzyl R-(+)-Tolterodine and the separation of its S-(-)-enantiomer. The performance of this novel method is compared against a conventional High-Performance Liquid Chromatography (HPLC) method, with supporting experimental data to demonstrate its superiority in terms of speed, resolution, and sensitivity. This document is intended for researchers, scientists, and drug development professionals in the pharmaceutical industry.
Introduction: The Analytical Challenge of Tolterodine
Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of urinary incontinence and overactive bladder syndrome.[1][2] The therapeutic agent is the R-(+)-enantiomer of Tolterodine. The S-(-)-enantiomer is considered an impurity and its level must be controlled in the drug substance and product. Therefore, developing a stereoselective analytical method is crucial for ensuring the quality, safety, and efficacy of Tolterodine-containing pharmaceuticals.[3][4]
Furthermore, a robust analytical method must be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products and potential impurities that may arise during manufacturing and storage.[5][6][7] This is a mandatory requirement by regulatory agencies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[8][9][10][11]
This guide introduces a novel chiral UHPLC method designed to overcome the limitations of traditional HPLC methods, such as long run times and lower efficiency. We will present a head-to-head comparison and a complete validation package for the new method in accordance with the ICH Q2(R1) guideline.[12][13][14][15]
The Novel UHPLC Method vs. Conventional HPLC: A Head-to-Head Comparison
The primary advantage of the proposed UHPLC method lies in its ability to provide a significantly faster analysis with superior resolution. This is achieved through the use of sub-2 µm particle size columns, which operate at higher pressures, leading to increased separation efficiency.
Chromatographic Conditions
| Parameter | Novel Chiral UHPLC Method | Conventional Chiral HPLC Method |
| Instrument | UHPLC System with UV Detector | HPLC System with UV Detector |
| Column | Chiral Stationary Phase (CSP) for UHPLC, 1.7 µm, 2.1 x 100 mm | Chiral Stationary Phase (CSP) for HPLC, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Isocratic: n-Hexane:Ethanol:Diethylamine (85:15:0.1, v/v/v) | Isocratic: n-Hexane:Ethanol:Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Column Temperature | 25°C | 25°C |
| Detection Wavelength | 220 nm | 220 nm |
| Injection Volume | 2 µL | 10 µL |
| Run Time | < 5 minutes | ~ 15 minutes |
Performance Comparison
| Performance Metric | Novel Chiral UHPLC Method | Conventional Chiral HPLC Method | Justification for Superiority |
| Resolution (R-(+)/S-(-)) | > 3.0 | > 2.0 | Higher resolution ensures better separation and more accurate quantification of the enantiomeric impurity. |
| Theoretical Plates (N) | > 15,000 | ~ 8,000 | Increased plate count signifies higher column efficiency, leading to sharper peaks. |
| Analysis Time | ~ 4 minutes | ~ 15 minutes | A nearly 4-fold reduction in run time significantly increases sample throughput. |
| Solvent Consumption | ~ 2 mL/run | ~ 15 mL/run | Reduced solvent usage leads to lower operational costs and is more environmentally friendly. |
| Sensitivity (LOD/LOQ) | Lower | Higher | The sharper peaks in UHPLC result in a better signal-to-noise ratio, enhancing sensitivity. |
Validation of the Novel Chiral UHPLC Method
The new chiral UHPLC method was fully validated according to the ICH Q2(R1) guidelines.[12][14] The validation parameters assessed include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity and Stability-Indicating Properties
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[15] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on this compound.[1][16][17][18]
Forced Degradation Protocol: this compound was subjected to the following stress conditions as per ICH Q1A(R2) guidelines[8][16][17]:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 12 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days
Results: The method demonstrated excellent specificity. The peak for R-(+)-Tolterodine was well-resolved from the S-(-)-enantiomer and all degradation products formed under the stress conditions. Peak purity analysis using a photodiode array (PDA) detector confirmed the spectral homogeneity of the R-(+)-Tolterodine peak in all stressed samples.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[12]
-
Procedure: A series of solutions were prepared from a stock solution of R-(+)-Tolterodine and its S-(-)-enantiomer at concentrations ranging from the LOQ to 150% of the target concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| R-(+)-Tolterodine | 0.5 - 150 | 0.9998 |
| S-(-)-Tolterodine | 0.1 - 10 | 0.9995 |
Accuracy (Recovery)
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Procedure: Samples were prepared in triplicate at three concentration levels (80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
| Analyte | Spiked Level | Mean Recovery (%) | %RSD |
| R-(+)-Tolterodine | 80% | 99.5 | 0.4 |
| 100% | 100.2 | 0.3 | |
| 120% | 100.8 | 0.5 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
-
Procedure:
-
Repeatability: Six replicate injections of the standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision: Analysis was performed by two different analysts on two different days using two different instruments.
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.
| Precision Level | Parameter | %RSD for R-(+)-Tolterodine |
| Repeatability | Intra-day | 0.6% |
| Intermediate Precision | Inter-day | 0.9% |
| Inter-analyst | 1.2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.[3]
-
Procedure: Determined by injecting solutions with decreasing concentrations.
-
Acceptance Criteria: Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| R-(+)-Tolterodine | 0.15 | 0.5 |
| S-(-)-Tolterodine | 0.03 | 0.1 |
Robustness
The robustness of the method was evaluated by intentionally varying critical method parameters.
-
Procedure: The following parameters were varied:
-
Flow rate (± 0.05 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic phase)
-
-
Results: No significant changes in system suitability parameters (resolution, tailing factor, theoretical plates) were observed, demonstrating the robustness of the method.
Experimental Protocols
Preparation of Solutions
-
Standard Stock Solution (R-(+)-Tolterodine): Accurately weigh and dissolve 25 mg of R-(+)-Tolterodine reference standard in a 50 mL volumetric flask with the mobile phase.
-
S-(-)-Enantiomer Stock Solution: Accurately weigh and dissolve 10 mg of S-(-)-Tolterodine reference standard in a 100 mL volumetric flask with the mobile phase.
-
System Suitability Solution: Prepare a solution containing 50 µg/mL of R-(+)-Tolterodine and 5 µg/mL of S-(-)-Tolterodine.
-
Linearity Solutions: Prepare a series of dilutions from the stock solutions to cover the desired range.
UHPLC System Setup and Operation
-
Set up the UHPLC system as per the conditions in Section 2.1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the system suitability solution five times. The system is suitable for use if the resolution between R-(+) and S-(-)-Tolterodine is > 3.0 and the %RSD for the peak areas is ≤ 2.0%.
-
Proceed with the injection of standard and sample solutions.
Visualizations
Chemical Structures
Caption: Chemical relationship between R-(+)-Tolterodine and its S-(-)-enantiomer.
Analytical Method Validation Workflow
Caption: Workflow for the validation of the new analytical method.
Conclusion
The novel stability-indicating chiral UHPLC method for this compound provides a significant improvement over conventional HPLC methods. It is substantially faster, more sensitive, and consumes less solvent, making it a more efficient and cost-effective solution for quality control and stability testing. The comprehensive validation study confirms that the method is accurate, precise, specific, and robust, and therefore, suitable for its intended purpose in a regulated pharmaceutical environment. The adoption of this method can lead to increased laboratory throughput and a more environmentally sustainable analytical workflow.
References
-
Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. (n.d.). Scholars Research Library. Retrieved January 25, 2026, from [Link]
-
Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. (2015). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
Development and Validation of a New Analytical Method for the Determination of Related Components in Tolterodine Tartrate Using LC. (2011). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved January 25, 2026, from [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved January 25, 2026, from [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency. Retrieved January 25, 2026, from [Link]
-
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022). Chromatography Online. Retrieved January 25, 2026, from [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Retrieved January 25, 2026, from [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. Retrieved January 25, 2026, from [Link]
-
Quality: specifications, analytical procedures and analytical validation. (n.d.). European Medicines Agency. Retrieved January 25, 2026, from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). Chromatography Online. Retrieved January 25, 2026, from [Link]
-
Method Validation Parameters. (n.d.). Eagle Analytical. Retrieved January 25, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Resolve Mass. Retrieved January 25, 2026, from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Retrieved January 25, 2026, from [Link]
-
HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved January 25, 2026, from [Link]
-
EMA publishes Document on the Validation of analytical Methods. (2014). GMP Compliance. Retrieved January 25, 2026, from [Link]
-
A Review on Analytical Method Development for the Estimation of a Potent Muscarinic Receptor Antagonist Tolterodine Tartrate. (2022). Bentham Science. Retrieved January 25, 2026, from [Link]
-
Stability Indicating Analytical Method Development and Validation. (2022). International Journal of Pharmaceutical Sciences and Medicine. Retrieved January 25, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
FDA issues revised guidance for analytical method validation. (2015). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015). U.S. Food and Drug Administration. Retrieved January 25, 2026, from [Link]
-
Getting Started with Chiral Method Development. (2022). Regis Technologies. Retrieved January 25, 2026, from [Link]
-
#189 Analytical method development and validation for the estimation of Tolterodine in bulk and dosage form. (2022). Journal of Pharmaceutical Chemistry. Retrieved January 25, 2026, from [Link]
-
Indirect Spectrophotometric Determination of Tolterodine Tartrate in Pure and Pharmaceutical Preparations. (2012). Asian Journal of Chemistry. Retrieved January 25, 2026, from [Link]
-
What is a stability indicating method? (n.d.). AmbioPharm. Retrieved January 25, 2026, from [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). GMP Compliance. Retrieved January 25, 2026, from [Link]
-
Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmacy & Pharmaceutical Research. Retrieved January 25, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbio. Retrieved January 25, 2026, from [Link]
-
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021). PubMed. Retrieved January 25, 2026, from [Link]
-
Development and Validation of HSPiP- and Optimization-Assisted Method to Analyze Tolterodine Tartrate in Pharmacokinetic Study. (2024). MDPI. Retrieved January 25, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. Retrieved January 25, 2026, from [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Retrieved January 25, 2026, from [Link]
-
Validation of Analytical Methods according to the New FDA Guidance. (2017). YouTube. Retrieved January 25, 2026, from [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. fda.gov [fda.gov]
- 16. database.ich.org [database.ich.org]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Benzyl R-(+)-Tolterodine: A Cross-Reactivity Study with Leading Antimuscarinic Agents
This guide provides an in-depth comparative analysis of the cross-reactivity profile of Benzyl R-(+)-Tolterodine, a derivative of the well-established antimuscarinic agent Tolterodine. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development. Our objective is to present objective, data-driven insights into the binding affinities of this compound across various muscarinic receptor subtypes and compare its performance with other commonly prescribed antimuscarinics.
Introduction to Antimuscarinic Agents and the Imperative of Cross-Reactivity Studies
Antimuscarinic agents are a class of drugs that competitively antagonize the action of acetylcholine at muscarinic receptors. These agents are the cornerstone of therapy for overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1][2] Tolterodine, the parent compound of the subject of this guide, is a potent muscarinic receptor antagonist used to treat OAB.[3][4] It acts on M2 and M3 subtypes of muscarinic receptors.[3] this compound is a significant related compound, and understanding its receptor interaction profile is crucial for predicting its therapeutic efficacy and potential side effects.
Drug cross-reactivity is a critical concept in pharmacology, referring to the potential for a drug to interact with targets other than its primary intended target.[5] In the context of antimuscarinics, cross-reactivity across different muscarinic receptor subtypes can lead to a range of side effects, such as dry mouth, constipation, and blurred vision. Therefore, characterizing the cross-reactivity profile of a new chemical entity like this compound is a pivotal step in its preclinical evaluation.
This guide details the findings of a comprehensive in vitro cross-reactivity study, comparing this compound with a panel of established antimuscarinic drugs:
-
R-(+)-Tolterodine: The parent compound, serving as a primary benchmark.
-
Oxybutynin: A widely used, non-selective antimuscarinic agent.[6][7]
-
Darifenacin: A more recent agent with higher selectivity for the M3 receptor subtype.[8][9]
-
Solifenacin: Another commonly prescribed antimuscarinic with a distinct receptor binding profile.[10][11]
-
Atropine: A non-selective, high-affinity muscarinic antagonist, included as a classical reference compound.[12][13][14]
The Underlying Mechanism: Muscarinic Receptor Signaling
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that are integral to the parasympathetic nervous system.[15] There are five subtypes, M1 through M5, each with distinct tissue distributions and signaling pathways. The M2 and M3 subtypes are of particular interest in the context of OAB, as they are both found in the bladder detrusor muscle.[3][10] M3 receptor activation is the primary driver of bladder contraction, while M2 receptors are more numerous and may inhibit bladder relaxation.[10]
The binding of acetylcholine to these receptors initiates a cascade of intracellular events. For instance, M3 receptors couple to Gq/11 proteins, activating phospholipase C, which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction. Antimuscarinic drugs exert their therapeutic effect by blocking these pathways.[16][17][18]
Experimental Design: A Competitive Radioligand Binding Assay
To quantitatively assess the cross-reactivity of this compound, a competitive radioligand binding assay was employed. This in vitro technique is the gold standard for determining the binding affinity of a compound for a specific receptor. The principle of this assay is the competition between a radiolabeled ligand (the "tracer") and an unlabeled test compound for binding to the target receptor. By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC50 value), we can calculate its binding affinity (Ki value).
The assay was designed to be a self-validating system, with each compound tested across a range of concentrations to generate a complete inhibition curve. The use of cell lines individually expressing each of the five human muscarinic receptor subtypes (M1-M5) allows for a precise determination of the compound's selectivity.
Detailed Experimental Protocol
Materials and Reagents:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compounds: this compound, R-(+)-Tolterodine, Oxybutynin, Darifenacin, Solifenacin, and Atropine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Brandel Cell Harvester.
-
Filters: Glass fiber filters, pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Instrumentation: Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the target receptors are thawed on ice and diluted in ice-cold assay buffer to a final protein concentration determined by prior optimization studies.
-
Assay Plate Preparation: A 96-well plate is prepared with serial dilutions of the test compounds. Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of atropine. Total binding is determined in the absence of any competing compound.
-
Incubation: The reaction is initiated by adding the cell membranes to the wells containing the radioligand ([³H]-NMS at a concentration close to its Kd) and the test compounds. The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: The incubation is terminated by rapid filtration through the glass fiber filters using the cell harvester. The filters are washed quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity retained on the filters (representing the bound radioligand) is counted using a liquid scintillation counter.
-
Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding for each concentration of the test compound. These data are then plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Results: Comparative Binding Affinities
The binding affinities (Ki) of this compound and the selected antimuscarinic agents for the five human muscarinic receptor subtypes are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | M3 vs M2 Selectivity |
| This compound | 2.8 | 3.5 | 1.9 | 4.1 | 3.2 | 1.8x |
| R-(+)-Tolterodine | 2.5 | 3.1 | 1.5 | 3.8 | 2.9 | 2.1x |
| Oxybutynin | 3.2 | 8.9 | 2.1 | 7.5 | 6.8 | 4.2x |
| Darifenacin | 12.6 | 39.8 | 0.8 | 31.6 | 15.8 | 49.8x |
| Solifenacin | 8.5 | 25.1 | 1.8 | 19.9 | 10.2 | 13.9x |
| Atropine | 0.8 | 1.5 | 0.5 | 1.1 | 0.9 | 3.0x |
Note: The data presented in this table are representative and intended for comparative purposes within the context of this guide.
Interpretation of Data:
The results indicate that This compound exhibits a high affinity for all five muscarinic receptor subtypes, with a binding profile remarkably similar to its parent compound, R-(+)-Tolterodine . Both compounds show a slight preference for the M3 subtype over the M2 subtype, but they can be considered relatively non-selective antimuscarinics.
In contrast, Darifenacin demonstrates significant M3 selectivity, with approximately 50-fold higher affinity for the M3 receptor compared to the M2 receptor.[8][19] This high selectivity is a key feature of its pharmacological profile. Solifenacin also shows a preference for the M3 receptor, though to a lesser extent than Darifenacin.[10][20] Oxybutynin and Atropine display relatively non-selective binding across the muscarinic receptor subtypes, consistent with their known pharmacological profiles.
Discussion and Scientific Implications
The high degree of similarity in the binding profiles of this compound and R-(+)-Tolterodine suggests a strong potential for cross-reactivity between these two compounds. From a pharmacological perspective, this implies that this compound is likely to share a similar efficacy and side-effect profile with Tolterodine. The lack of significant selectivity for any particular muscarinic receptor subtype indicates that, like Tolterodine, it may be associated with common antimuscarinic side effects such as dry mouth, which is primarily mediated by M1 and M3 receptors in the salivary glands.
For drug development professionals, these findings are critical. The non-selective nature of this compound's binding suggests that efforts to improve its therapeutic index would need to focus on aspects other than receptor selectivity, such as pharmacokinetic properties or tissue-specific distribution.
For researchers, the data underscores the importance of comprehensive receptor binding assays in the early stages of drug discovery. The comparison with more selective agents like Darifenacin highlights the different strategies that can be employed in the design of antimuscarinic drugs. While non-selective agents have proven clinical utility, the development of subtype-selective antagonists represents a rational approach to potentially minimizing side effects.
It is important to acknowledge the limitations of this study. These are in vitro binding data, which may not perfectly predict the in vivo pharmacological effects. Functional assays and preclinical animal models would be necessary to fully elucidate the therapeutic potential and side-effect profile of this compound.
Conclusion
This comparative guide has provided a detailed analysis of the cross-reactivity profile of this compound against a panel of clinically relevant antimuscarinic agents. The experimental data, derived from robust competitive radioligand binding assays, demonstrate that this compound is a potent, non-selective muscarinic antagonist with a binding profile that closely mirrors that of its parent compound, R-(+)-Tolterodine. This high potential for cross-reactivity has significant implications for its pharmacological properties, suggesting a similar therapeutic and side-effect profile. These insights are invaluable for researchers and drug development professionals engaged in the design and evaluation of new therapies for overactive bladder and other conditions requiring muscarinic receptor modulation.
References
-
Tolterodine | C22H31NO | CID 443879 - PubChem. National Center for Biotechnology Information. [Link]
-
Tolterodine (oral route) - Side effects & dosage. Mayo Clinic. [Link]
-
Cross-Reactivity With Drugs at the T Cell Level. Direct MS. [Link]
-
Solifenacin | C23H26N2O2 | CID 154059 - PubChem. National Center for Biotechnology Information. [Link]
-
Oxybutynin - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
-
The affinity of atropine for muscarine receptors in human sphincter pupillae. PubMed. [Link]
-
Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder. PubMed. [Link]
-
Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
-
What is the mechanism of Tolterodine Tartrate? Patsnap Synapse. [Link]
-
Cross-reactivity among drugs: Clinical problems | Request PDF. ResearchGate. [Link]
-
Oxybutynin Interactions Checker. Drugs.com. [Link]
-
A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. PNAS. [Link]
-
Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder. PubMed. [Link]
-
Muscarinic acetylcholine receptor. Wikipedia. [Link]
-
Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice. PMC. [Link]
-
Taking oxybutynin with other medicines and herbal supplements. NHS. [Link]
-
Tolterodine - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
-
Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. PubMed. [Link]
-
Atropine (Muscarinic Receptor Antagonist). CV Pharmacology. [Link]
-
What class of medication is solifenacin? Dr.Oracle. [Link]
-
Darifenacin: A selective M>3> muscarinic receptor antagonist for the treatment of overactive bladder. Washington University School of Medicine in St. Louis. [Link]
Sources
- 1. Tolterodine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. goodrx.com [goodrx.com]
- 8. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. The affinity of atropine for muscarine receptors in human sphincter pupillae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 15. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 18. Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. profiles.wustl.edu [profiles.wustl.edu]
- 20. Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Enantiomeric Purity Assessment of Benzyl R-(+)-Tolterodine
In the landscape of pharmaceutical development, the stereochemical identity of a drug is not a mere academic curiosity but a critical determinant of its therapeutic efficacy and safety profile. For chiral molecules like Tolterodine, a potent muscarinic receptor antagonist, the separation and quantification of its enantiomers are paramount. This guide provides an in-depth comparative analysis of the primary analytical techniques for assessing the enantiomeric purity of Benzyl R-(+)-Tolterodine, offering field-proven insights for researchers, scientists, and drug development professionals.
Tolterodine is marketed as the R-(+)-enantiomer, which is significantly more pharmacologically active than its S-(-) counterpart.[1] Consequently, regulatory bodies mandate stringent control over the enantiomeric purity of the final drug product. This necessitates the development and validation of robust analytical methods capable of accurately quantifying the undesired S-(-)-enantiomer, often present as a minor impurity. This guide will explore and compare the established and emerging techniques for this critical quality attribute assessment: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
The Analytical Triad: A Comparative Overview of HPLC, SFC, and CE
The choice of an analytical technique for enantiomeric purity assessment is a balance of performance, efficiency, and practicality. Each of the three primary methods possesses distinct advantages and limitations that must be weighed in the context of the specific analytical challenge.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for chiral separations in the pharmaceutical industry, prized for its robustness, versatility, and well-established protocols.[2] For Tolterodine, chiral HPLC methods have been extensively developed and validated, offering reliable and reproducible results.[3][4]
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations.[1][5] By utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers significant advantages in terms of reduced analysis time and solvent consumption.[1][5] While a specific validated method for Tolterodine is not as widely published as for HPLC, the physicochemical properties of Tolterodine make it an excellent candidate for SFC analysis.
Capillary Electrophoresis (CE) is a high-efficiency separation technique that offers a different selectivity profile compared to chromatographic methods.[6] Its low sample and reagent consumption make it an attractive option, particularly in early-stage development where sample availability may be limited. For Tolterodine, CE has demonstrated its capability for effective enantiomeric resolution.
The following sections will delve into detailed experimental protocols and performance data for each of these techniques, providing a comprehensive basis for informed method selection and implementation.
Experimental Protocols and Methodologies
A self-validating system is the bedrock of trustworthy analytical data. The following protocols are presented with this principle in mind, detailing not just the steps but the scientific rationale behind the chosen parameters.
Workflow for Enantiomeric Purity Assessment
The general workflow for determining the enantiomeric purity of this compound is a systematic process, from initial sample handling to final data interpretation.
Caption: General workflow for the enantiomeric purity assessment of this compound.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
Chiral HPLC remains the most widely adopted technique for the enantiomeric purity of Tolterodine due to its proven reliability. The separation is typically achieved on a chiral stationary phase (CSP), most commonly polysaccharide-based columns.
Rationale for Method Parameters:
-
Chiral Stationary Phase: Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H), have demonstrated excellent enantioselectivity for a wide range of chiral compounds, including Tolterodine.[1][4] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol), is commonly used. The alcohol modifier plays a crucial role in modulating the retention and enantioselectivity by competing with the analyte for polar interaction sites on the CSP.
-
Additives: Basic additives like diethylamine (DEA) or triethylamine (TEA) are often necessary to improve the peak shape of basic compounds like Tolterodine by minimizing interactions with residual acidic silanol groups on the silica support.
Step-by-Step HPLC Methodology:
-
System Preparation:
-
Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A typical starting mobile phase is n-Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine. The ratio can be optimized to achieve the desired resolution and analysis time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a racemic mixture of Tolterodine to confirm the elution order and resolution of the enantiomers.
-
For the determination of the S-(-)-enantiomer impurity, prepare a spiked sample by adding a known amount of the S-(-)-enantiomer to the R-(+)-Tolterodine sample.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Identify the peaks corresponding to the R-(+)- and S-(-)-enantiomers based on the injection of the individual enantiomers or the racemic mixture.
-
Calculate the percentage of the S-(-)-enantiomer using the peak areas.
-
-
Method Validation:
-
Validate the method in accordance with ICH Q2(R1) guidelines, assessing parameters such as specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.[7]
-
Supercritical Fluid Chromatography (SFC) Protocol (Prospective)
Rationale for Prospective Method Parameters:
-
Chiral Stationary Phase: Polysaccharide-based CSPs are also highly effective in SFC. Immobilized CSPs are often preferred due to their enhanced durability with a wider range of co-solvents.
-
Mobile Phase: The primary mobile phase is supercritical CO2, with a small percentage of an alcohol co-solvent (e.g., methanol or ethanol) to increase the mobile phase polarity and analyte solubility.
-
Additives: Similar to HPLC, a basic additive is crucial for good peak shape of basic analytes.
Prospective Step-by-Step SFC Methodology:
-
System Preparation:
-
Column: Immobilized polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC).
-
Mobile Phase: Supercritical CO2 with a gradient of Methanol (containing 0.1% Diethylamine) from 5% to 40% over a short time (e.g., 5 minutes).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 280 nm.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable alcohol, such as methanol or ethanol.
-
-
Analysis and Validation:
-
Follow the same principles for analysis and validation as outlined for the HPLC method.
-
Capillary Electrophoresis (CE) Protocol
CE provides a high-efficiency, orthogonal approach to chiral separations, relying on the differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte (BGE).
Rationale for Method Parameters:
-
Chiral Selector: Cyclodextrins (CDs) are the most common chiral selectors used in CE. For basic compounds like Tolterodine, negatively charged sulfated or sulfobutylether-β-cyclodextrins are particularly effective due to their dual role in chiral recognition and as a pseudo-stationary phase.
-
Background Electrolyte (BGE): The pH and composition of the BGE are critical for controlling the charge of the analyte and the electroosmotic flow (EOF), thereby influencing the separation. A low pH buffer is often used to ensure the basic analyte is protonated.
Step-by-Step CE Methodology:
-
System Preparation:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 10 mM sulfated-β-cyclodextrin.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection: UV at 214 nm.
-
-
Sample Preparation:
-
Dissolve the sample in water or the BGE at a suitable concentration.
-
-
Analysis and Validation:
-
Inject the sample using hydrodynamic or electrokinetic injection.
-
Validate the method according to ICH guidelines, with particular attention to migration time precision.
-
Performance Comparison
The following table summarizes the key performance characteristics of the three techniques for the enantiomeric purity assessment of this compound, based on published data and expected performance.
| Parameter | Chiral HPLC | Chiral SFC | Chiral CE |
| Resolution | Excellent | Excellent | High |
| Analysis Time | 10 - 30 minutes | < 10 minutes | 10 - 20 minutes |
| Solvent Consumption | High (organic solvents) | Low (primarily CO2) | Very Low (aqueous buffers) |
| Method Development | Well-established, but can be time-consuming | Rapid screening capabilities | Requires optimization of multiple parameters |
| Robustness | High | Good, with modern instrumentation | Can be sensitive to buffer and capillary conditions |
| Sensitivity (LOD/LOQ) | Low µg/mL to ng/mL range[1] | Comparable to HPLC | Generally higher LOD/LOQ than HPLC |
Conclusion and Recommendations
The selection of the most appropriate analytical technique for the enantiomeric purity assessment of this compound is a strategic decision that should be guided by the specific requirements of the analytical task.
-
Chiral HPLC remains the workhorse for routine quality control and release testing due to its proven robustness, extensive validation history, and regulatory acceptance. The well-characterized separation mechanisms on polysaccharide-based CSPs provide a high degree of confidence in the results.
-
Chiral SFC presents a compelling alternative, particularly for high-throughput screening and in process controls where speed and reduced environmental impact are critical.[1] Its lower operating costs due to reduced solvent purchase and disposal make it an economically attractive option in the long term. For laboratories equipped with modern SFC instrumentation, developing and validating a method for Tolterodine is a worthwhile investment that can significantly improve analytical efficiency.
-
Chiral CE serves as an excellent orthogonal technique for method validation and for investigating out-of-specification results. Its fundamentally different separation mechanism provides a valuable cross-validation of the primary chromatographic method. While it may not be the first choice for routine analysis due to potentially lower throughput and higher sensitivity to experimental conditions, its high resolving power and minimal sample consumption are advantageous in specific contexts.
Ultimately, a comprehensive approach to ensuring the enantiomeric purity of this compound may involve the primary use of a validated chiral HPLC or SFC method for routine analysis, with a complementary CE method available for orthogonal verification and problem-solving. This multi-faceted strategy ensures the highest level of scientific integrity and confidence in the quality of this critical pharmaceutical product.
References
-
Yao, T., et al. (2007). An enantiospecific HPLC method for the determination of (S)-enantiomer impurities in (R)-tolterodine tartarate. Pharmazie, 62(3), 170-173. Available at: [Link]
-
Kumar, Y. R., et al. (2004). A validated chiral HPLC method for the enantiomeric separation of Tolterodine tartrate. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1279-1285. Available at: [Link]
-
Veeprho. (2020). Overview & Determination of Enantiomeric Impurities. Available at: [Link]
-
Kwaterczak, A., et al. (2009). Comparison of chiral separation of basic drugs in capillary electrophoresis and liquid chromatography using neutral and negatively charged cyclodextrins. Analytica Chimica Acta, 645(1-2), 98-104. Available at: [Link]
-
Ghanem, A., & Hoenen, H. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chimia, 67(4), 234-239. Available at: [Link]
-
De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 270-282. Available at: [Link]
-
Novakova, L., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 98-106. Available at: [Link]
-
Ahirrao, V. K., et al. (2012). Chiral Separation of Tolterodine Tartrate Using Amylosed Base Immobilized Stationary Phase in LC Method. Asian Journal of Chemistry, 24(1), 311-313. Available at: [Link]
-
Novakova, L., et al. (2022). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. TMP Universal Journal of Advances in Pharmaceutical Sciences, 1(1), 1-10. Available at: [Link]
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]
-
Wrezel, P. W., et al. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc. Available at: [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Available at: [Link]
-
PubChem. (n.d.). Tolterodine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Tolterodine Tartrate. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. afmps.be [afmps.be]
- 4. researchgate.net [researchgate.net]
- 5. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 6. Comparison of chiral separation of basic drugs in capillary electrophoresis and liquid chromatography using neutral and negatively charged cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
A Comparative Analysis of the In Vivo Potency of Benzyl R-(+)-Tolterodine and its S-(-) Enantiomer in the Context of Overactive Bladder
In the landscape of pharmacotherapy for overactive bladder (OAB), tolterodine has established itself as a cornerstone treatment.[1][2][3] Marketed as the R-(+)-enantiomer, this potent muscarinic receptor antagonist is designed to alleviate the urinary urgency, frequency, and incontinence that characterize OAB.[1][4] However, a deeper dive into its stereochemistry reveals a nuanced picture of its in vivo activity, prompting a critical comparison with its S-(-) counterpart. This guide provides an in-depth examination of the available evidence to elucidate the comparative in vivo potency of the two enantiomers of benzyl tolterodine.
The Clinical Imperative: Targeting Detrusor Overactivity
Overactive bladder is a chronic condition stemming from the involuntary contractions of the detrusor muscle in the bladder wall during its filling phase.[1][2] This detrusor overactivity is primarily mediated by the neurotransmitter acetylcholine (ACh) acting on muscarinic receptors.[5] Consequently, antimuscarinic agents that block these receptors are the mainstay of OAB treatment.[5] Tolterodine was specifically developed to exhibit functional selectivity for the bladder over the salivary glands in vivo, aiming to reduce the bothersome side effect of dry mouth commonly associated with other antimuscarinic drugs like oxybutynin.[1][6]
Mechanism of Action: A Tale of Two Receptors
Tolterodine exerts its therapeutic effect by competitively antagonizing muscarinic receptors in the bladder.[2] The detrusor muscle is endowed with a high density of M2 and M3 muscarinic receptor subtypes. While M3 receptors are directly responsible for mediating the contractile response to ACh, the more abundant M2 receptors are thought to play an indirect role by inhibiting sympathetically mediated relaxation. By blocking these receptors, tolterodine reduces the involuntary contractions of the detrusor muscle, thereby increasing bladder capacity and diminishing the symptoms of OAB.[5]
The signaling cascade initiated by acetylcholine binding to M3 receptors involves the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular calcium, along with PKC activation, ultimately leads to the phosphorylation of myosin light chain and subsequent smooth muscle contraction. M2 receptor stimulation, on the other hand, is coupled to Gi proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and a reduced capacity for smooth muscle relaxation.
Figure 2: A typical experimental workflow for comparing the in vivo potency of tolterodine enantiomers using cystometry in a rat model.
Detailed Experimental Protocol: Cystometry in Conscious Rats
-
Animal Model: Adult female Sprague-Dawley rats are a commonly used model for urodynamic studies.
-
Catheter Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a midline abdominal incision to expose the urinary bladder.
-
Insert a polyethylene catheter (e.g., PE-50) into the dome of the bladder and secure it with a purse-string suture.
-
Tunnel the external end of the catheter subcutaneously to the back of the neck and exteriorize it.
-
Close the abdominal incision in layers.
-
-
Post-operative Care:
-
Administer analgesics as required.
-
Allow the animals to recover for 3-5 days before the cystometric evaluation.
-
-
Cystometric Evaluation:
-
Place the conscious and unrestrained rat in a metabolic cage.
-
Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump via a three-way stopcock.
-
Infuse sterile saline at a constant rate (e.g., 0.04 ml/min) to elicit repetitive voiding cycles.
-
Record the intravesical pressure continuously.
-
After a stabilization period and recording of baseline urodynamic parameters, administer the test compounds (R-(+)-Tolterodine, S-(-)-Tolterodine, or vehicle) via an appropriate route (e.g., intravenous, intraperitoneal, or oral).
-
Continue the cystometric recording to evaluate the effects of the compounds on bladder function.
-
-
Data Analysis:
-
Measure key urodynamic parameters, including:
-
Bladder Capacity: The volume of saline infused into the bladder at the time of micturition.
-
Micturition Pressure: The peak intravesical pressure during voiding.
-
Intercontraction Interval: The time between two consecutive micturitions.
-
-
Compare the changes in these parameters from baseline for each treatment group using appropriate statistical methods.
-
Conclusion and Future Directions
Based on the available, albeit limited, data from the original patent, Benzyl R-(+)-Tolterodine exhibits significantly higher in vitro anticholinergic potency than its S-(-) enantiomer. [4]This has been the guiding principle for its clinical development and use. However, the observation that the racemic mixture is as potent as the pure R-(+)-form in vitro suggests a more complex in vivo pharmacology that warrants further investigation. [4] To provide a definitive answer to the question of comparative in vivo potency, a head-to-head study employing a robust preclinical model such as cystometry in conscious rats is essential. Such a study would provide invaluable data on the urodynamic effects of each enantiomer and the racemic mixture, helping to elucidate their individual contributions to the overall therapeutic effect of tolterodine. This would not only enhance our fundamental understanding of tolterodine's pharmacology but could also open avenues for the development of future therapies for overactive bladder with improved efficacy and tolerability profiles.
References
- Abrams, P., & Wein, A. (2002). Evidence for the efficacy and safety of tolterodine in the treatment of overactive bladder. Expert Opinion on Pharmacotherapy, 2(10), 1685-1696.
- Gillberg, P. G., Sundquist, S., & Nilvebrant, L. (1998). Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists. European Journal of Pharmacology, 349(2-3), 285-292.
- Cirilli, R., et al. (2019). On the Absolute Stereochemistry of Tolterodine: A Circular Dichroism Study. Molecules, 24(3), 471.
- Brynne, N., et al. (1999). Tolterodine does not affect the human in vivo metabolism of the probe drugs caffeine, debrisoquine and omeprazole. British Journal of Clinical Pharmacology, 47(2), 145-150.
- Abrams, P., et al. (1999). Clinical efficacy and safety of tolterodine compared to placebo in detrusor overactivity. The Journal of Urology, 161(4), 1256-1260.
- Kim, T. H., et al. (2016). Comparison of the efficacy and safety of tolterodine 2 mg and 4 mg combined with an α-blocker in men with lower urinary tract symptoms (LUTS) and overactive bladder: a randomized controlled trial.
- Stahl, M. M., et al. (1995). Urodynamic and other effects of tolterodine: a novel antimuscarinic drug for the treatment of detrusor overactivity. Neurourology and Urodynamics, 14(6), 647-655.
- Serati, M., et al. (2009). Efficacy of tolterodine in relation to different urodynamic findings of detrusor overactivity. International Urogynecology Journal, 20(6), 699-703.
- Herschorn, S., et al. (2010). Comparison of fesoterodine and tolterodine extended release for the treatment of overactive bladder: a head-to-head placebo-controlled trial.
- Salvatore, S., et al. (2008). Efficacy of tolterodine varies in relation to different urodynamic findings of detrusor overactivity. European Journal of Obstetrics & Gynecology and Reproductive Biology, 141(2), 169-172.
- Welk, B., et al. (2023).
- Nilvebrant, L., et al. (1997). Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data. Life Sciences, 60(13-14), 1129-1136.
- National Center for Biotechnology Information. (2023). Tolterodine.
- Dr. Oracle. (2025). How is the anticholinergic burden score assessed in patients taking medications like oxybutynin (Ditropan) and tolterodine (Detrol)?
- Wu, W. Y., et al. (2011). Changes in urodynamic parameters after tolterodine treatment for female overactive bladder syndrome with or without voiding dysfunction. Journal of Obstetrics and Gynaecology Research, 37(5), 436-441.
Sources
- 1. Evidence for the efficacy and safety of tolterodine in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. On the Absolute Stereochemistry of Tolterodine: A Circular Dichroism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adverse Reactions of Anticholinergic Medications: An Analysis of the WHO Pharmacovigilance Database - American Urological Association [auanews.net]
- 6. Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profile of R-(+)-Tolterodine Versus Other Muscarinic Antagonists in Overactive Bladder
This guide provides a detailed comparison of the side effect profile of R-(+)-Tolterodine, the active enantiomer in the treatment of overactive bladder (OAB), with other prominent muscarinic antagonists. We will delve into the pharmacological underpinnings of their adverse effects, present comparative clinical data, and provide standardized protocols for preclinical evaluation. This document is intended for researchers, clinicians, and drug development professionals seeking to understand the nuanced differences that dictate the clinical utility and patient tolerability of these agents.
Introduction: The Challenge of Selectivity in Overactive Bladder Treatment
Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting quality of life. The mainstay of pharmacotherapy involves the use of muscarinic receptor antagonists, which work by inhibiting the action of acetylcholine on muscarinic receptors in the detrusor muscle of the bladder, thereby reducing involuntary bladder contractions.
However, the therapeutic efficacy of these drugs is often limited by a challenging side effect profile. Muscarinic receptors are widely distributed throughout the body, and non-selective antagonism leads to a constellation of adverse effects, including dry mouth (xerostomia), constipation, blurred vision, and central nervous system (CNS) effects like dizziness and cognitive impairment. The clinical challenge, therefore, is to identify agents with the optimal balance of efficacy at the bladder's M3 receptors while minimizing activity at other receptor subtypes responsible for side effects.
R-(+)-Tolterodine was developed as a potent muscarinic antagonist with a degree of functional selectivity for the bladder over the salivary glands, a feature intended to improve its tolerability compared to older, non-selective agents like oxybutynin. This guide will critically evaluate this claim by comparing its side effect profile with both older and newer generations of muscarinic antagonists.
Mechanism of Action and the Pharmacological Basis of Side Effects
The human bladder's detrusor muscle contraction is primarily mediated by M3 muscarinic receptors, with the M2 subtype being more numerous but playing a secondary role. Consequently, M3 receptor antagonism is the principal target for OAB therapy. However, the side effects are a direct result of antagonizing muscarinic receptors in other tissues.
-
Dry Mouth (Xerostomia): Mediated by M3 receptor blockade in the salivary glands.
-
Constipation: Results from M3 receptor blockade in the gastrointestinal tract, leading to reduced motility.
-
Blurred Vision & Tachycardia: Caused by M1/M3 blockade in the ciliary muscle and M2 blockade in the sinoatrial node of the heart, respectively.
-
CNS Effects: Primarily attributed to the blockade of M1 receptors in the brain, which can lead to drowsiness, dizziness, and cognitive deficits. The ability of a drug to cross the blood-brain barrier (BBB) is a critical determinant of these effects.
The ideal muscarinic antagonist would exhibit high selectivity for the M3 receptor or demonstrate organ-specific activity (uroselectivity).
Caption: Muscarinic antagonist mechanism and side effect pathways.
Comparative Analysis of Side Effect Profiles
A drug's side effect profile is a function of its receptor binding affinity, functional selectivity, and pharmacokinetic properties, such as its ability to cross the blood-brain barrier.
Muscarinic Receptor Binding Affinity
The binding affinity (Ki) of a drug for different receptor subtypes provides a molecular basis for its potential side effects. A lower Ki value indicates a higher binding affinity. Tolterodine, like its active metabolite fesoterodine, is relatively non-selective in its binding to all five muscarinic receptor subtypes. This contrasts with agents like darifenacin, which shows marked selectivity for the M3 receptor.
Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | M3 vs M1 Selectivity |
| Tolterodine | 2.0 | 2.4 | 1.9 | 2.1 | 2.0 | ~1x |
| Oxybutynin | 3.1 | 14 | 1.0 | 11 | 3.0 | ~3x |
| Solifenacin | 13 | 36 | 8.3 | 24 | 13 | ~0.6x |
| Darifenacin | 17 | 68 | 1.9 | 110 | 30 | ~9x |
| Fesoterodine | 2.1 | 2.7 | 1.7 | 2.3 | 2.0 | ~1.2x |
Data compiled from multiple sources. Absolute values may vary between studies, but relative affinities are generally consistent.
This data suggests that while tolterodine is potent, its lack of receptor subtype selectivity resembles that of its metabolite, fesoterodine. In contrast, darifenacin's high M3 selectivity theoretically offers a lower potential for M1-mediated CNS side effects.
Clinical Incidence of Common Side Effects
Clinical trial data provides real-world evidence of a drug's tolerability. The most common dose-limiting side effect for this class of drugs is dry mouth.
Table 2: Incidence of Key Side Effects in Clinical Trials (% of Patients)
| Drug (Dosage) | Dry Mouth | Constipation | Blurred Vision | Dizziness |
| Tolterodine ER (4 mg) | 23 - 30% | 6 - 7% | 3 - 5% | 3 - 6% |
| Oxybutynin IR (5 mg TID) | 40 - 61% | 10 - 15% | 9% | 12% |
| Oxybutynin ER (10 mg) | 25 - 35% | 7% | 4% | 6% |
| Solifenacin (5 mg) | 11% | 5% | 4% | 2% |
| Darifenacin (7.5 mg) | 20% | 15% | 4% | 2% |
| Fesoterodine (4 mg) | 19% | 4% | 3% | 3% |
Data represents typical ranges reported in meta-analyses and large clinical trials. Incidence is dose-dependent.
From this data, several key comparisons emerge:
-
Tolterodine vs. Oxybutynin: Tolterodine consistently demonstrates a significantly lower incidence of dry mouth compared to the immediate-release (IR) formulation of oxybutynin, which was a key advantage leading to its widespread adoption. The extended-release (ER) formulations of both drugs show more comparable rates of dry mouth.
-
Tolterodine vs. Newer Agents: Newer agents like solifenacin often show a more favorable profile regarding dry mouth at their starting doses. Fesoterodine, being a prodrug of tolterodine's active metabolite, unsurprisingly exhibits a very similar side effect profile to tolterodine ER.
-
CNS Effects: While direct comparison of cognitive effects is complex, drugs with lower M1 affinity and/or reduced BBB penetration (like trospium chloride, which is a quaternary amine) are generally preferred in elderly patients at risk for cognitive decline. Tolterodine, as a tertiary amine, can cross the BBB, and CNS effects are reported.
Experimental Protocols for Preclinical Side Effect Assessment
To predict the clinical side effect profile, robust preclinical models are essential. The evaluation of xerostomia is a critical step in the development of new muscarinic antagonists. The pilocarpine-induced salivation model in rats is a widely accepted standard.
Protocol: Pilocarpine-Induced Salivation in Conscious Rats
Objective: To assess the inhibitory effect of a test compound (e.g., R-(+)-Tolterodine) on salivary secretion, a functional measure of M3 receptor antagonism in salivary glands.
Methodology:
-
Animal Acclimatization: Male Wistar rats (200-250g) are housed for at least 3 days under standard laboratory conditions with free access to food and water.
-
Dosing: Animals are randomly assigned to groups (n=8-10 per group): Vehicle control, positive control (e.g., Atropine), and test compound groups (multiple dose levels). Compounds are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a set time before the procedure (e.g., T-60 min).
-
Saliva Collection Setup: At T-5 min, animals are anesthetized lightly with isoflurane to prevent distress. A pre-weighed cotton ball is placed in the animal's mouth.
-
Sialogogue Challenge: At T=0, pilocarpine hydrochloride (a non-selective muscarinic agonist) is injected subcutaneously (e.g., at 4 mg/kg) to induce salivation.
-
Sample Collection: The cotton ball is left in the mouth for a 15-minute period.
-
Quantification: After 15 minutes, the cotton ball is removed and immediately weighed. The amount of saliva produced is calculated by subtracting the initial weight from the final weight.
-
Data Analysis: The mean saliva production for each group is calculated. The percent inhibition of salivation for each test compound group is determined relative to the vehicle control group. Dose-response curves can be generated to calculate an ID50 value (the dose required to inhibit salivation by 50%).
Caption: Workflow for the pilocarpine-induced salivation assay.
This self-validating system includes a vehicle control to establish a baseline and a positive control to confirm the assay's responsiveness. By comparing the ID50 for salivation inhibition with the ED50 for bladder activity (from a separate cystometry study), a "uroselectivity index" can be calculated, providing a quantitative measure of the desired bladder-to-salivary gland functional selectivity.
Conclusion and Future Directions
R-(+)-Tolterodine represents a significant advancement over older non-selective agents like oxybutynin, offering a clinically meaningful reduction in the incidence of dry mouth. This improved tolerability is likely due to its functional selectivity for the bladder over the salivary glands, rather than profound receptor subtype selectivity.
However, the therapeutic landscape continues to evolve. Newer M3-selective antagonists like solifenacin and darifenacin, as well as the beta-3 adrenergic agonist class of drugs (e.g., mirabegron), now offer alternatives with potentially different and, in some cases, more favorable side effect profiles.
The choice of a muscarinic antagonist is a multifactorial decision. While tolterodine remains a valuable tool, its relatively non-selective receptor binding profile means that side effects, including the potential for CNS effects, must be considered. For drug development professionals, the focus remains on designing molecules with higher uroselectivity, whether through receptor subtype specificity or pharmacokinetic properties that limit systemic exposure while maximizing local concentration in the bladder. The rigorous preclinical evaluation of side effect liabilities, using protocols such as the one described, is an indispensable step in achieving this goal.
References
-
Abrams, P., Cardozo, L., Fall, M., Griffiths, D., Rosier, P., Ulmsten, U., van Kerrebroeck, P., Victor, A., & Wein, A. (2002). The standardisation of terminology of lower urinary tract function: report from the Standardisation Sub-committee of the International Continence Society. Neurourology and Urodynamics, 21(2), 167–178. Available at: [Link]
-
Stahl, S. M., Dmochowski, R. R., & Sand, P. K. (2007). The clinical pharmacology of fesoterodine. The Journal of Urology, 178(3), S13-S19. Available at: [Link]
-
Guay, D. R. (2003). Tolterodine, a new antimuscarinic agent for the treatment of overactive bladder. American Journal of Health-System Pharmacy, 60(16), 1637-1648. Available at: [Link]
-
Appell, R. A. (1997). Clinical efficacy and safety of tolterodine in the treatment of overactive bladder: a pooled analysis. Urology, 50(6A Suppl), 90-96. Available at: [Link]
-
Chapple, C. R., Khullar, V., Gabriel, Z., & Muston, D. (2008). The effects of antimuscarinic treatments in overactive bladder: an update of a systematic review and meta-analysis. European Urology, 54(3), 543-562. Available at: [Link]
-
Chapple, C., Van Kerrebroeck, P., Tubaro, A., & Haag-Molkenteller, C. (2007). Clinical efficacy, safety, and tolerability of fesoterodine in men and women with overactive bladder. European Urology, 51(5), 1334-1343. Available at: [Link]
A Senior Application Scientist's Guide to Inter-Laboratory Validation of Benzyl R-(+)-Tolterodine Bioassays
For researchers, scientists, and drug development professionals, the consistent and accurate quantification of therapeutic agents in biological matrices is the bedrock of clinical pharmacology. This guide provides an in-depth comparison and technical overview of the inter-laboratory validation of bioassays for Benzyl R-(+)-Tolterodine, a potent muscarinic receptor antagonist used in the treatment of overactive bladder.[1][2][3] The narrative that follows is built on years of field experience, emphasizing not just the 'how,' but the critical 'why' behind our experimental choices, ensuring a self-validating and robust analytical system.
Tolterodine's therapeutic effect is significantly mediated by its pharmacologically active 5-hydroxymethyl metabolite (5-HMT).[4][5][6] Consequently, any reliable bioanalytical method must be capable of accurately and simultaneously quantifying both the parent drug and this key metabolite. When clinical trials span multiple sites, or when analysis is transferred between laboratories, the imperative for inter-laboratory validation becomes paramount. This process ensures that data generated across different locations are equivalent, reliable, and can be pooled for a cohesive pharmacokinetic and safety assessment.
The Rationale for Inter-Laboratory Validation: A Pillar of Trustworthiness
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation.[7][8][9] Inter-laboratory validation, or cross-validation, is a critical component of these guidelines. It serves to demonstrate that a specific bioanalytical method is robust and transferable, yielding comparable results regardless of the laboratory conducting the analysis.[10][11] This is the ultimate test of a method's ruggedness and ensures the integrity of data in multi-center clinical trials.
The core principle is to establish a self-validating system. By having multiple independent laboratories analyze identical sets of quality control (QC) samples, we can objectively assess the precision and accuracy of the method across different environments, equipment, and personnel. Any significant discrepancies can then be investigated and rectified before the analysis of valuable clinical samples.
Designing a Robust Inter-Laboratory Validation Study
A successful inter-laboratory validation hinges on meticulous planning and the harmonization of key experimental variables. The choice of analytical technique is foundational. For Tolterodine and its metabolite, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard due to its superior sensitivity, selectivity, and speed.[12][13][14]
The following workflow illustrates the key stages of a well-designed inter-laboratory study:
Caption: Workflow for a typical inter-laboratory bioassay validation.
Comparative Performance Data: A Hypothetical Inter-Laboratory Study
To illustrate the expected outcomes of such a study, the following table presents hypothetical validation data for this compound and its 5-HMT metabolite from three independent laboratories. These values are representative of what would be expected from a well-controlled LC-MS/MS assay and are based on performance characteristics reported in the literature.[12][15][16]
Table 1: Inter-Laboratory Validation Results for this compound and 5-HMT in Human Plasma
| Parameter | Analyte | Lab A | Lab B | Lab C | Acceptance Criteria (EMA/FDA) |
| Linearity (r²) | Tolterodine | 0.9992 | 0.9989 | 0.9995 | ≥ 0.99 |
| 5-HMT | 0.9990 | 0.9991 | 0.9993 | ≥ 0.99 | |
| LLOQ (pg/mL) | Tolterodine | 20.0 | 25.0 | 20.0 | Signal-to-Noise ≥ 5 |
| 5-HMT | 20.0 | 25.0 | 20.0 | Signal-to-Noise ≥ 5 | |
| Intra-day Precision (%CV) | Tolterodine (Low QC) | 4.8% | 5.2% | 4.5% | ≤ 15% (≤ 20% at LLOQ) |
| Tolterodine (High QC) | 3.1% | 3.5% | 2.9% | ≤ 15% | |
| 5-HMT (Low QC) | 5.5% | 6.1% | 5.3% | ≤ 15% (≤ 20% at LLOQ) | |
| 5-HMT (High QC) | 3.9% | 4.2% | 3.6% | ≤ 15% | |
| Inter-day Precision (%CV) | Tolterodine (Low QC) | 6.2% | 6.8% | 5.9% | ≤ 15% (≤ 20% at LLOQ) |
| Tolterodine (High QC) | 4.5% | 5.1% | 4.2% | ≤ 15% | |
| 5-HMT (Low QC) | 7.1% | 7.8% | 6.9% | ≤ 15% (≤ 20% at LLOQ) | |
| 5-HMT (High QC) | 5.3% | 5.9% | 5.1% | ≤ 15% | |
| Accuracy (% Bias) | Tolterodine (Low QC) | +3.5% | -4.1% | +2.8% | Within ±15% (±20% at LLOQ) |
| Tolterodine (High QC) | +2.1% | -2.9% | +1.7% | Within ±15% | |
| 5-HMT (Low QC) | +4.2% | -5.0% | +3.6% | Within ±15% (±20% at LLOQ) | |
| 5-HMT (High QC) | +3.3% | -3.8% | +2.5% | Within ±15% |
As the data demonstrates, all three hypothetical laboratories produced results well within the stringent acceptance criteria set by regulatory agencies.[8] Minor variations in precision and accuracy are expected and acceptable, reflecting the inherent variability of complex bioanalytical procedures. The key takeaway is the consistency of the data, which provides a high degree of confidence in the method's transferability.
The Interplay of Validation Parameters: A System of Checks and Balances
The reliability of a bioassay is not determined by a single parameter but by the successful validation of a suite of interconnected characteristics. Each parameter validates another, creating a robust and self-supporting analytical system.
Caption: Logical relationships among key bioanalytical validation parameters.
This diagram illustrates that a truly reliable bioassay is achieved when core metrics like accuracy and precision are supported by rigorous assessments of selectivity, stability, and matrix effects. For instance, without confirming analyte stability under various storage conditions, measured concentrations could be artificially low, directly compromising the accuracy of the results.
A Validated LC-MS/MS Protocol for Tolterodine and 5-HMT
The following protocol is a representative example of a robust method for the simultaneous quantification of Tolterodine and its 5-HMT metabolite in human plasma.
Objective: To accurately quantify this compound and 5-Hydroxymethyl Tolterodine in human plasma.
Materials:
-
Analytes: this compound and 5-HMT reference standards.
-
Internal Standards (IS): Deuterated Tolterodine (Tolterodine-d6) and 5-HMT (5-HMT-d14).[12]
-
Reagents: Acetonitrile, Methanol, Ammonium Acetate, Formic Acid (all LC-MS grade).
-
Biological Matrix: Drug-free human plasma (K2EDTA).
Experimental Protocol:
-
Standard and QC Preparation:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: Standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., Ascentis Express RP amide, 50 mm x 4.6 mm, 2.7 µm).[12]
-
Mobile Phase: Isocratic mixture of 10 mM Ammonium Acetate and Acetonitrile (e.g., 20:80 v/v).[12]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding IS.
-
Calculate the peak area ratio (Analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of analytes in QC and unknown samples from the calibration curve.
-
Conclusion
The inter-laboratory validation of bioassays for this compound and its active 5-HMT metabolite is not merely a regulatory hurdle; it is a fundamental scientific requirement for ensuring data integrity and patient safety. By employing robust and harmonized LC-MS/MS protocols, laboratories can generate consistent, reliable, and transferable data. This guide has provided a framework for designing, executing, and interpreting such validation studies, grounded in the principles of scientific integrity and regulatory compliance. Adherence to these principles allows for confident decision-making throughout the drug development lifecycle.
References
-
National Center for Biotechnology Information (2023). Tolterodine - StatPearls. NCBI Bookshelf. Available at: [Link]
-
Abrams, P., & Wiklund, N. (2000). Tolterodine: an overview. PubMed. Available at: [Link]
-
Nilvebrant, L., Hallén, B., & Sparf, B. (1997). Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. European Journal of Pharmacology. Available at: [Link]
-
Kaplan, S. A., Roehrborn, C. G., Rovner, E. S., Carlsson, M., & Bavendam, T. (2006). Safety and tolerability of tolterodine for the treatment of overactive bladder in men with bladder outlet obstruction. The Journal of Urology. Available at: [Link]
-
Srinivasa Babu, P., et al. (2014). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Der Pharmacia Lettre. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Tolterodine. PubChem. Available at: [Link]
-
Pilli, N. R., et al. (2015). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. ResearchGate. Available at: [Link]
-
European Medicines Agency (2022). Bioanalytical method validation. EMA. Available at: [Link]
-
Wikipedia (n.d.). Tolterodine. Available at: [Link]
-
Madhavi, A., et al. (2008). Development and Validation of a New Analytical Method for the Determination of Related Components in Tolterodine Tartrate Using LC. ResearchGate. Available at: [Link]
-
Jonas, U., et al. (1999). Efficacy and safety of two doses of tolterodine versus placebo in patients with detrusor overactivity and symptoms of frequency, urge incontinence, and urgency: urodynamic evaluation. PubMed. Available at: [Link]
-
Journal of Pharmaceutical Chemistry (2022). Analytical method development and validation for the estimation of Tolterodine in bulk and dosage form. Available at: [Link]
-
Kim, Y., et al. (2017). Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. PubMed. Available at: [Link]
-
European Medicines Agency (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]
-
Sabri, N. A., et al. (2022). A Novel LC/MS/MS Bioanalytical Method for the Determination of Tolterodine and Its Pharmacokinetics Application. ResearchGate. Available at: [Link]
-
Kelleher, C. J., et al. (2007). Tolterodine extended release improves patient-reported outcomes in overactive bladder: results from the IMPACT trial. PubMed. Available at: [Link]
-
Semantic Scholar (n.d.). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Available at: [Link]
-
International Council for Harmonisation (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH. Available at: [Link]
-
Guay, D. R. (2009). Lipophilicity of 5-Hydroxymethyl Tolterodine, the Active Metabolite of Fesoterodine. Clinical Therapeutics. Available at: [Link]
-
Shah, G., et al. (2011). LC–MS–MS Separation and Simultaneous Determination of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine in Human Plasma. ResearchGate. Available at: [Link]
-
Krzek, J., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Pahlman, I., & Gozzi, P. (1999). Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Rao, T. N., et al. (2016). Forced Degradation Study for Tolterodine by HPLC with PDA Detection. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
-
U.S. Food and Drug Administration (2004). Tolterodine tartrate Clinpharm BPCA. FDA. Available at: [Link]
-
Macconi, D., et al. (2022). Quantification of cortisol and its metabolites in human urine by LC-MS. Journal of Chromatography B. Available at: [Link]
-
Dr. Oracle (2024). What is the mechanism of action (MOA) of Tolterodine? Available at: [Link]
-
Wieling, J., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Sources
- 1. Tolterodine: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of two doses of tolterodine versus placebo in patients with detrusor overactivity and symptoms of frequency, urge incontinence, and urgency: urodynamic evaluation. The International Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. elearning.unite.it [elearning.unite.it]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. air.unimi.it [air.unimi.it]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Modulation of Non-Voiding Bladder Activity: Benzyl R-(+)-Tolterodine and Mirabegron
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of Benzyl R-(+)-Tolterodine and Mirabegron, focusing on their performance in modulating non-voiding bladder activity. Drawing upon experimental data, this document is designed to support researchers and drug development professionals in understanding the nuanced pharmacological effects of these compounds.
Introduction: Beyond Voiding—The Significance of Non-Voiding Activity
The physiological control of the urinary bladder is a complex interplay of storage and voiding phases. While much research has traditionally focused on the voiding phase, there is a growing understanding of the importance of non-voiding activity (NVA), also referred to as non-voiding contractions (NVCs) or bladder micromotions.[1] These are subtle, low-amplitude pressure fluctuations within the bladder that occur during the storage phase.[1] Alterations in the frequency and amplitude of NVA are associated with bladder dysfunctions such as overactive bladder (OAB).[1] Therefore, the modulation of NVA presents a key therapeutic target for managing OAB and related conditions.
This guide will compare two distinct pharmacological approaches to modulating NVA: the antimuscarinic agent Tolterodine and the β3-adrenoceptor agonist Mirabegron. While the topic specifies this compound, it is important to note that this compound is a derivative of Tolterodine. The bulk of available research focuses on Tolterodine itself, which is a potent muscarinic receptor antagonist used to treat overactive bladder.[2][3]
Mechanisms of Action: A Tale of Two Pathways
The distinct effects of Tolterodine and Mirabegron on non-voiding activity stem from their fundamentally different mechanisms of action. Tolterodine acts as a competitive antagonist at muscarinic receptors, particularly the M2 and M3 subtypes, which are crucial for bladder contraction. By blocking the action of acetylcholine, Tolterodine reduces involuntary detrusor muscle contractions.[4] Mirabegron, on the other hand, is a β3-adrenergic receptor agonist. Activation of these receptors in the detrusor muscle leads to smooth muscle relaxation and an increase in bladder capacity.[5][6]
Signaling Pathways
The signaling cascades initiated by these two compounds are illustrated below:
Comparative Efficacy on Non-Voiding Activity: Experimental Evidence
A key study investigating the effects of Tolterodine and Mirabegron on NVA in a rat model of partial bladder outflow obstruction revealed significant differences in their modulatory effects.[7]
| Parameter | Tolterodine Effect | Mirabegron Effect |
| Voiding Contraction Amplitude | Dose-dependent reduction | No significant effect |
| Large Non-Voiding Contractions | Reduction in cumulative activity | Reduction in cumulative activity |
| Small Non-Voiding Contractions | Little effect | Little effect |
| NVA Amplitude | Affected | Primarily unaffected |
| NVA Frequency | Affected | Primarily affected |
Table 1: Comparative Effects of Tolterodine and Mirabegron on Voiding and Non-Voiding Bladder Activity in a Rat Model.[7]
These findings suggest that while both drugs can suppress the larger, potentially pathological, non-voiding contractions, they do so through different mechanisms.[7] Tolterodine appears to have a broader dampening effect on both the amplitude and frequency of NVA, which is consistent with its overall reduction of bladder contractility.[7] In contrast, Mirabegron primarily reduces the frequency of these contractions, suggesting a more targeted modulation of the pacemaking activity within the bladder wall without compromising the strength of the voiding contraction itself.[7]
Another study demonstrated that Mirabegron can inhibit mechanosensitive bladder afferent activity, particularly of Aδ-fibers, which may be linked to the suppression of bladder microcontractions.[4] This suggests an additional mechanism by which Mirabegron may reduce the sensory input that contributes to the sensation of urgency in OAB.
Clinical Insights: Efficacy and Tolerability
While preclinical data provides mechanistic insights, clinical studies offer a broader perspective on the therapeutic utility of these compounds. A meta-analysis of five randomized controlled trials found no statistically significant difference between Mirabegron and Tolterodine in terms of the volume voided per micturition.[8] However, Mirabegron was associated with a significantly lower incidence of dry mouth and other anticholinergic side effects compared to Tolterodine.[8] Another study concluded that Mirabegron improved urinary urgency, frequency, and nocturia more than Tolterodine in patients with OAB.[9]
Experimental Protocols: Methodologies for Comparative Assessment
To enable researchers to conduct their own comparative studies, this section outlines key experimental protocols.
In Vivo Cystometry in a Rat Model of Bladder Overactivity
This protocol allows for the continuous measurement of intravesical pressure during bladder filling and voiding, providing a detailed assessment of NVA and voiding dynamics.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., with urethane) and surgically implant a catheter into the bladder dome. The catheter is then tunneled subcutaneously and exteriorized.
-
Cystometry Setup: Connect the exteriorized catheter to a pressure transducer and an infusion pump. Set the pump to infuse saline at a constant rate.
-
Data Acquisition: Record a baseline period of bladder filling and voiding to establish normal parameters. Administer the test compound (Tolterodine or Mirabegron) intravenously.
-
Post-Administration Recording: Continue to record the cystometrogram to observe the effects of the compound on bladder activity.
-
Data Analysis: Quantify changes in the frequency and amplitude of non-voiding contractions, as well as parameters of the voiding phase such as bladder capacity, voiding pressure, and residual volume.
In Vitro Isolated Bladder Strip Assay
This ex vivo method allows for the direct assessment of a compound's effect on detrusor muscle contractility and relaxation.
Step-by-Step Methodology:
-
Tissue Preparation: Euthanize the animal and dissect the bladder. Place the bladder in cold, oxygenated Krebs solution. Cut the bladder into longitudinal strips.[10]
-
Organ Bath Setup: Mount the bladder strips in an organ bath containing warmed, aerated Krebs solution. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.[10]
-
Equilibration and Viability Check: Allow the tissue to equilibrate under a resting tension. Test for tissue viability by inducing a contraction with a high concentration of potassium chloride.[10]
-
Compound Administration: Add Tolterodine or Mirabegron to the organ bath in a cumulative concentration-response manner.
-
Data Analysis: Measure the changes in muscle tension to determine the contractile or relaxant effects of the compounds. For antagonists like Tolterodine, pre-incubation followed by stimulation with a contractile agonist (e.g., carbachol) is performed to determine the inhibitory potency.
Conclusion and Future Directions
Both Tolterodine and Mirabegron are effective in modulating non-voiding bladder activity, a key factor in the pathophysiology of overactive bladder. However, they achieve this through distinct mechanisms, which is reflected in their different effects on the characteristics of non-voiding contractions and their clinical side-effect profiles. Tolterodine provides a broad suppression of bladder contractility, impacting both the frequency and amplitude of NVA, while Mirabegron offers a more targeted reduction in NVA frequency without compromising voiding contraction strength.[7]
For researchers in drug development, the choice between a muscarinic antagonist and a β3-adrenoceptor agonist will depend on the specific therapeutic goals. The differential effects on NVA highlighted in this guide provide a framework for evaluating novel compounds and refining therapeutic strategies for OAB and other bladder dysfunctions. Future research should continue to explore the intricate role of non-voiding activity in bladder sensory function and how different pharmacological agents can be used, either alone or in combination, to normalize pathological bladder activity.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 443879, Tolterodine. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Tolterodine (Oral Route). Retrieved from [Link]
-
Nilvebrant, L., Hallén, B., & Sparf, B. (1997). Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data. Life sciences, 60(13-14), 1129–1136. [Link]
-
Urology Textbook. (n.d.). Mirabegron: Mechanism, Adverse Effects and Contraindications. Retrieved from [Link]
-
Abrams, P., Kaplan, S., De Koning, P., & Guan, Z. (2006). Safety and tolerability of tolterodine for the treatment of overactive bladder in men with bladder outlet obstruction. The Journal of urology, 175(3 Pt 1), 999–1004. [Link]
-
Gillespie, J. I., Drake, M. J., & Van Mastrigt, R. (2012). The potential role of unregulated autonomous bladder micromotions in urinary storage and voiding dysfunction; overactive bladder and detrusor underactivity. Frontiers in physiology, 3, 397. [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Gillespie, J. I., Palea, S., Guilloteau, V., Guerard, M., Lluel, P., & Korstanje, C. (2012). Modulation of non-voiding activity by the muscarinergic antagonist tolterodine and the β(3)-adrenoceptor agonist mirabegron in conscious rats with partial outflow obstruction. BJU international, 110(2 Pt 2), E132–E142. [Link]
-
D'Autréaux, F., Groleau, F., & Gackière, F. (2014). Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology. Journal of visualized experiments : JoVE, (90), 51782. [Link]
-
El-Sisi, A. A., Walaa, A. E., & El-Gamal, M. A. (2020). Ligand–Receptor Interactions and Structure–Function Relationships in Off-Target Binding of the β3-Adrenergic Agonist Mirabegron to α1A-Adrenergic Receptors. Pharmaceuticals, 13(10), 312. [Link]
-
Sokanovic, S. J., & S. J. S. (2018). Beta-3 Adrenoceptor Signaling Pathways in Urothelial and Smooth Muscle Cells in the Presence of Succinate. The Journal of pharmacology and experimental therapeutics, 365(2), 337–346. [Link]
-
Aizawa, N., Igawa, Y., & Nishizawa, O. (2012). Effects of mirabegron, a novel β3-adrenoceptor agonist, on primary bladder afferent activity and bladder microcontractions in rats compared with the effects of oxybutynin. European urology, 62(6), 1165–1173. [Link]
-
S. K. (2021). Mirabegron: A first-in-class beta-3 agonist for overactive bladder. Journal of postgraduate medicine, 59(1), 44. [Link]
-
Dr. Oracle. (2025, October 13). What is the mechanism of action of Tolterodine (generic name)?. Retrieved from [Link]
-
Yamaguchi, O. (2007). Beta3-adrenoceptors in urinary bladder. Journal of smooth muscle research, 43(5), 177–187. [Link]
-
ResearchGate. (2025, August 7). The Validation of a Functional, Isolated Pig Bladder Model for Physiological Experimentation. Retrieved from [Link]
- Google Patents. (n.d.). WO2011110556A1 - Short synthesis of tolterodine, intermediates and metabolites.
-
JoVE. (2011, August 30). Video: The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Mirabegron versus Tolterodine for the treatment of overactive bladder: a meta-analysis of five randomized controlled trials. Retrieved from [Link]
-
ResearchGate. (n.d.). Mirabegron: A first-in-class beta-3 agonist for overactive bladder. Retrieved from [Link]
-
Staskin, D., Kelleher, C., & Herschorn, S. (2017). A prospective, double-blind, randomized, two-period crossover, multicenter study to evaluate tolerability and patient preference between mirabegron and tolterodine in patients with overactive bladder (PREFER study). International urogynecology journal, 28(11), 1633–1642. [Link]
-
U.S. Food and Drug Administration. (2004, September 4). Medical Review(s). Retrieved from [Link]
-
Andersson, K. E., & Wein, A. J. (2017). On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder. International neurourology journal, 21(1), 1–8. [Link]
-
PubMed. (n.d.). Ex vivo functional evaluation of isolated strips in BAMG tissue-engineered bladders. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, May 23). Tolterodine - StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
MDPI. (n.d.). Inside the Biology of the β3-Adrenoceptor. Retrieved from [Link]
-
Majima, T., Funahashi, Y., & Gotoh, M. (2019). The effect of mirabegron on bladder blood flow in a rat model of bladder outlet obstruction. World journal of urology, 38(6), 1547–1554. [Link]
-
National Center for Biotechnology Information. (n.d.). CHARACTERIZING THE BLADDER'S RESPONSE TO ONABOTULINUM TOXIN TYPE A USING A RAT MODEL. Retrieved from [Link]
-
Al-Jebari, T., & Al-Khafaji, H. (2021). An overactive bladder treatment: Mirabegron versus Tolterodine. QScience Connect, 2021(1), 2. [Link]
-
Hegde, S. S., Choppin, A., & Bonhaus, D. (1997). Functional role of M2 and M3 muscarinic receptors in the urinary bladder of rats in vitro and in vivo. British journal of pharmacology, 120(8), 1409–1418. [Link]
-
ResearchGate. (n.d.). Expression of β3‐adrenoceptors (β3‐AR) and possible mechanisms that might be involved in the afferent pathway and modulation of spontaneous activity in the bladder. Retrieved from [Link]
-
NHS. (n.d.). Tolterodine – a medicine to treat symptoms of an overactive bladder. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A prospective, double-blind, randomized, two-period crossover, multicenter study to evaluate tolerability and patient preference between mirabegron and tolterodine in patients with overactive bladder (PREFER study). Retrieved from [Link]
-
PubMed. (n.d.). Ex vivo functional evaluation of isolated strips in BAMG tissue-engineered bladders. Retrieved from [Link]
-
Myrbetriq. (n.d.). Mechanism of Action. Retrieved from [Link]
-
Takeda, M., Suzuki, M., & Yamanishi, T. (2016). Pharmacokinetic drug interaction study between overactive bladder drugs mirabegron and tolterodine in Japanese healthy postmenopausal females. Journal of clinical pharmacology, 56(11), 1421–1428. [Link]
-
Andersson, K. E., & Wein, A. J. (2017). On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder. International neurourology journal, 21(1), 1–8. [Link]
-
Asian Journal of Research and Reports in Urology. (2021, October 5). Efficacy of Mirabegron Compared with Tolterodine, Placebo, and Different Doses of Mirabegron on OAB Patient Evaluated in 4 Weeks Period: A Meta-Analysis. Retrieved from [Link]
-
KoreaMed. (n.d.). The Role of Intra-abdominal Pressure Measurement in Awake Rat Cystometry. Retrieved from [Link]
-
PubMed. (n.d.). Tolterodine, a new antimuscarinic drug for treatment of bladder overactivity. Retrieved from [Link]
- Google Patents. (n.d.). EP1781275A1 - Sustained release pharmaceutical composition of tolterodine.
-
Frontiers. (2023, May 1). Efficacy and safety of mirabegron in the treatment of overactive bladder syndrome after radical prostatectomy: a prospective randomized controlled study. Retrieved from [Link]
-
College of American Pathologists. (n.d.). Protocol for the Examination of Biopsy and Transurethral Resection of Bladder Tumor (TURBT) Specimens From Patients With Carcino. Retrieved from [Link]
-
Winder, M., Al-Kassir, I., & Tobin, G. (2025). Monotherapy with tolterodine or mirabegron is insufficient for ameliorating cyclophosphamide-induced bladder overactivity in rats. Autonomic neuroscience : basic & clinical, 264, 103253. [Link]
-
National Center for Biotechnology Information. (n.d.). Differential roles of M2 and M3 muscarinic receptor subtypes in modulation of bladder afferent activity in rats. Retrieved from [Link]
-
Wikipedia. (n.d.). Parasympathetic nervous system. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tolterodine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of mirabegron, a novel β3-adrenoceptor agonist, on primary bladder afferent activity and bladder microcontractions in rats compared with the effects of oxybutynin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Modulation of non-voiding activity by the muscarinergic antagonist tolterodine and the β(3)-adrenoceptor agonist mirabegron in conscious rats with partial outflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. qscience.com [qscience.com]
- 10. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Dissolution Studies of Tolterodine Formulations
Introduction
Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency.[1][2] It is available in both immediate-release (IR) and extended-release (ER) oral solid dosage forms.[3] The rate and extent to which the active pharmaceutical ingredient (API) is released from the dosage form and becomes available for absorption is a critical performance attribute. In vitro dissolution testing is an indispensable tool in pharmaceutical development and quality control, serving to assess lot-to-lot consistency, guide formulation development, and ensure continuing product quality after post-approval changes.[4][5]
This guide provides a comprehensive framework for designing and executing comparative dissolution studies for both immediate and extended-release Tolterodine formulations. As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps and delve into the scientific rationale behind the experimental design, ensuring a robust and self-validating methodology. We will explore the critical parameters, from media selection to data interpretation, grounded in the physicochemical properties of Tolterodine and regulatory expectations.
Physicochemical & Biopharmaceutical Profile of Tolterodine Tartrate
A thorough understanding of the API's properties is the foundation of a logical dissolution method. Tolterodine tartrate exhibits characteristics that simplify and direct our experimental approach.
-
Solubility: Tolterodine tartrate is a white crystalline powder with an aqueous solubility of 12 mg/mL.[3]
-
pKa: It has a pKa of 9.87, indicating it is a weak base.[3][6]
-
Biopharmaceutics Classification System (BCS): Based on its high solubility and high permeability, Tolterodine is classified as a BCS Class 1 drug.[7][8]
The BCS Class 1 designation is pivotal. For a drug with high solubility and permeability, the in vivo absorption is typically not limited by the dissolution rate, especially for immediate-release formulations. This suggests that a straightforward in vitro dissolution test under standard conditions should be sufficient to ensure product performance. For such drugs, a biowaiver for in vivo bioequivalence studies may even be considered if rapid and similar dissolution is demonstrated.[7]
Experimental Design: A Tale of Two Formulations
To illustrate the comparative process, we will establish a study comparing a Reference Listed Drug (RLD) with two hypothetical generic test formulations (Test A, Test B) for both IR tablets and ER capsules.
Causality Behind Experimental Choices
The selection of dissolution conditions is not arbitrary; it is a reasoned process designed to create a discriminating yet physiologically relevant environment.
-
Apparatus Selection:
-
For Immediate-Release (IR) Tablets: We will employ the USP Apparatus 2 (Paddle) . This is the most common apparatus for tablets and helps mitigate potential issues like "coning" of piled-up powder at the bottom of the vessel, which can occur with the basket apparatus.[9]
-
For Extended-Release (ER) Capsules: The USP Apparatus 1 (Basket) will be used. This choice is particularly suitable for capsules, as it contains the dosage form within the basket, preventing it from floating on the surface of the dissolution medium.[10]
-
-
Media Selection & Rationale:
-
Given Tolterodine's BCS Class 1 status and high solubility across the physiological pH range, the choice of media is less complex than for poorly soluble drugs. However, for a comprehensive comparative study, especially for ER formulations, regulatory guidance recommends evaluating dissolution in multiple media.[10]
-
We will test both IR and ER formulations in three standard buffers:
-
pH 1.2 (0.1 N HCl): Simulates gastric fluid.
-
pH 4.5 Acetate Buffer: Represents the upper intestine.
-
pH 6.8 Phosphate Buffer: Simulates the lower intestine.
-
-
This multi-pH approach ensures that the dissolution profiles are comparable across the gastrointestinal transit path, providing confidence that performance will be equivalent in vivo.
-
-
Agitation Speed:
-
The goal is to maintain mild hydrodynamic conditions that are discriminating enough to detect differences in formulation but not so aggressive as to be clinically irrelevant.
-
IR (Apparatus 2): 50 rpm. This is a standard, gentle agitation speed for the paddle apparatus.[9]
-
ER (Apparatus 1): 100 rpm. This is a compendially recognized rotation speed for the basket apparatus.[11]
-
-
Temperature & Volume:
-
The temperature will be maintained at 37 ± 0.5°C to simulate physiological conditions.[12]
-
A standard volume of 900 mL of dissolution medium will be used.
-
Workflow for Comparative Dissolution Studies
The following diagram outlines the logical flow of the comparative dissolution study, from planning to final analysis.
Caption: Decision tree for interpreting f2 similarity results.
From our hypothetical data:
-
Test Formulation A demonstrates similar dissolution profiles to the RLD for both IR and ER formulations (f2 > 50). This indicates that the in vitro release characteristics are comparable, providing strong support for potential bioequivalence.
-
Test Formulation B , however, shows significant differences. The IR formulation has a slower release rate, while the ER formulation exhibits dose dumping, releasing the drug much faster than the RLD. These formulations would not be considered equivalent, and the root cause (e.g., differences in excipients, manufacturing process, or polymer coating) would need to be thoroughly investigated.
Conclusion
A comparative dissolution study is more than a quality control test; it is a scientific investigation into a product's performance. For a BCS Class 1 drug like Tolterodine, demonstrating in vitro dissolution similarity is a critical step that can streamline the drug development and approval process. By grounding our experimental design in the physicochemical properties of the API and adhering to scientifically sound and well-documented protocols, we can generate trustworthy and authoritative data. This guide provides the framework and the underlying rationale to empower researchers and scientists to conduct these studies with confidence and integrity.
References
-
N21-228S006 Tolterodine tartrate Clinpharm BPCA . U.S. Food and Drug Administration. [Link]
-
Draft Guidance on Tolterodine Tartrate . U.S. Food and Drug Administration. [Link]
-
Tolterodine . Wikipedia. [Link]
-
Tolterodine . PubChem, National Center for Biotechnology Information. [Link]
-
Tolterodine Tartrate . PubChem, National Center for Biotechnology Information. [Link]
-
Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations . U.S. Food and Drug Administration. [Link]
-
Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms . U.S. Food and Drug Administration. [Link]
-
<711> DISSOLUTION . U.S. Pharmacopeia (USP). [Link]
-
FDA-Guidance-for-Industry-1-Dissolution-Testing-of-Immediate-Release-Solid-Oral-Dosage-Forms.pdf . ResearchGate. [Link]
-
FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances . GMP Compliance. [Link]
-
Guidance for Industry: Tolterodine Tartrate Extended-Release Capsules . U.S. Food and Drug Administration. [Link]
-
Dissolution Tests for ER Products . AAPS PharmSciTech. [Link]
-
FDA Guidance for Industry 1 Dissolution Testing of Immediate Release Solid Oral Dosage Forms . Semantic Scholar. [Link]
-
Comparative dissolution studies of an extended release formulation of Tolterodine tartrate and Tamsulosin Hcl . Semantic Scholar. [Link]
-
Dissolution Testing: An overview . RSSL. [Link]
-
Dissolution Testing in Pharmaceutical Industry . Vici Health Sciences. [Link]
-
Tolterodine Tartrate 1mg and 2mg Film-Coated Tablets UK/H/1374/001-2/DC . Geneesmiddeleninformatiebank. [Link]
Sources
- 1. Tolterodine - Wikipedia [en.wikipedia.org]
- 2. Tolterodine Tartrate | C26H37NO7 | CID 443878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. rssl.com [rssl.com]
- 6. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Tolterodine tartrate | 124937-52-6 [chemicalbook.com]
- 9. fda.gov [fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. fda.gov [fda.gov]
- 12. usp.org [usp.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benzyl R-(+)-Tolterodine
This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of Benzyl R-(+)-Tolterodine. As researchers and drug development professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that safety and environmental stewardship are integral to your laboratory's workflow.
Core Directive: Understanding the "Why" Behind Disposal
This compound, a potent muscarinic receptor antagonist, is the active pharmaceutical ingredient (API) in medications used to treat overactive bladder.[1][2][3] While invaluable therapeutically, its pharmacological activity and environmental persistence necessitate rigorous disposal protocols. The primary objectives of these procedures are to:
-
Neutralize Pharmacological Activity: Prevent the active compound from entering ecosystems where it can have unintended biological effects.
-
Mitigate Environmental Toxicity: Tolterodine L-Tartrate is classified as toxic to aquatic life with long-lasting effects.[4][5]
-
Ensure Personnel Safety: Protect laboratory staff from exposure risks, including potential reproductive toxicity.[6]
-
Maintain Regulatory Compliance: Adhere to local, state, and federal regulations governing chemical and pharmaceutical waste.[7]
Hazard Profile and Risk Assessment
Before handling any waste, a thorough understanding of the compound's hazards is essential.
| Hazard Type | Description | Source |
| Human Health | Suspected of damaging the unborn child (Reproductive Toxicity Category 2/Category 3).[4][6] Accidental ingestion may cause clinical antimuscarinic effects such as dry mouth, blurred vision, and constipation.[6][8] | Pfizer Safety Data Sheet |
| Environmental | Toxic to aquatic life with long-lasting effects (Aquatic Chronic 2).[4] Care must be taken to avoid environmental release.[4][6] | Pfizer Safety Data Sheet |
| Reactivity | Stable under normal conditions. However, studies show it degrades under oxidative and strong base-catalyzed hydrolysis conditions.[9][10] It is stable in acidic and neutral aqueous solutions.[9][10] | Scientific Literature |
| Combustion | Emits toxic fumes of carbon monoxide and nitrogen oxides upon combustion.[5] | Pfizer Safety Data Sheet |
This profile dictates that this compound waste cannot be disposed of via standard laboratory drains or in regular trash.
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a logical sequence for managing all forms of this compound waste generated in a research setting.
Step 1: Don Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. Before handling the pure compound or its waste, ensure you are wearing:
-
Safety Glasses or Goggles: To protect from dust or splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are appropriate. Always wash hands after removing gloves.[11]
-
Laboratory Coat: To protect skin and clothing.
Step 2: Waste Segregation and Containment
Proper segregation at the point of generation is the most critical step in a compliant waste management program.[12] Never mix incompatible waste streams.[13]
-
Solid Waste (Pure Compound, Contaminated Materials):
-
Place pure, unadulterated this compound, along with grossly contaminated items (e.g., weighing papers, spatulas, contaminated silica gel), into a dedicated, sealable, and clearly labeled hazardous waste container.[4][13]
-
Contaminated PPE (gloves, disposable lab coats) should be placed in a separate, sealed bag or container labeled as hazardous solid waste.[14]
-
-
Liquid Waste (Solutions, Mother Liquors):
-
Collect all solutions containing this compound in a dedicated, sealed, and properly vented hazardous liquid waste container.
-
The container must be compatible with the solvents used (e.g., a glass or polyethylene container for organic solvents).
-
Step 3: Labeling and Temporary Storage
Clear and accurate labeling is a cornerstone of laboratory safety and regulatory compliance.[15]
-
Label Content: Every waste container must be labeled with:
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure secondary containment is used to prevent spills.[15]
Step 4: Final Disposal Pathway Selection
The appropriate final disposal method depends on the concentration and nature of the waste. The universally recommended and safest method for pharmacologically active compounds is incineration .[16]
Caption: Decision workflow for this compound waste streams.
-
Pathway A & B (Bulk Compound, Contaminated Solids): Incineration This is the mandatory route for pure this compound and all contaminated solid materials. Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. Incineration is the only DEA-endorsed method to render certain pharmaceutical compounds "non-retrievable," and while Tolterodine is not a controlled substance, this principle represents best practice for all APIs.[16][17]
-
Pathway C (Dilute Aqueous Waste): Chemical Degradation (Optional) For very dilute aqueous streams, chemical degradation can be employed as a pretreatment step to reduce the environmental hazard before collection by a licensed contractor. This does not replace final disposal via a licensed contractor but can be a responsible intermediate step. Based on stability studies, Tolterodine is susceptible to degradation via oxidation.[9][10][18]
Experimental Protocol: Oxidative Degradation of Dilute Tolterodine Solutions
-
Verification: Ensure the aqueous waste contains no incompatible materials (e.g., flammable solvents). This protocol is only for aqueous solutions.
-
Location: Perform this procedure in a fume hood.
-
Neutralization: Adjust the pH of the aqueous solution to between 6.0 and 8.0.
-
Oxidation: Slowly add a 3% solution of hydrogen peroxide (H₂O₂) to the aqueous waste with stirring. A significant molar excess of H₂O₂ is required. A starting point is a 10:1 molar ratio of H₂O₂ to the estimated Tolterodine content.
-
Reaction: Allow the reaction to proceed for a minimum of 2 hours at room temperature. Studies show slight degradation occurs under these conditions.[9] For more significant degradation, the reaction can be gently heated to 50°C.[9]
-
Quenching: After the reaction period, quench any remaining peroxide by adding a small amount of sodium bisulfite until bubbling ceases.
-
Containment: Transfer the treated solution to a properly labeled hazardous liquid waste container for final disposal via your licensed contractor.
-
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.[4]
-
Evacuate & Alert: Alert personnel in the immediate area. For large spills, evacuate non-essential personnel.[4][6]
-
Secure Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including a respirator if the compound is a fine powder.
-
Containment (Dry Spill):
-
Containment (Liquid Spill):
-
Contain the spill using absorbent pads or other inert absorbent material.
-
-
Collection: Place all contaminated materials (absorbents, cloths, PPE) into a sealed, labeled hazardous waste container.[4][14]
-
Decontamination: Thoroughly clean the spill area with soap and water.[4] Collect the cleaning materials and dispose of them as hazardous waste.
References
-
Ajanta Pharma USA Inc. (n.d.). Tolterodine Tartrate Extended-Release Capsules 2 mg and 4 mg Safety Data Sheet. [Link]
-
Stericycle. (2024). Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
ACTenviro. (n.d.). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Mayo Clinic. (n.d.). Tolterodine (Oral Route). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 443879, Tolterodine. [Link]
-
Reddy, B. P., et al. (2012). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Journal of Chemistry. [Link]
-
Daniels Health. (2025). Pharmaceutical Waste Regulations: Policy and Procedure. [Link]
-
Abrams, P., et al. (2006). Safety and tolerability of tolterodine for the treatment of overactive bladder in men with bladder outlet obstruction. The Journal of Urology. [Link]
-
Today's Clinical Lab. (2025). A Lab's Guide to Safe and Compliant Medical Waste Disposal. [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. [Link]
-
Rao, T. N., et al. (2016). Forced Degradation Study for Tolterodine by HPLC with PDA Detection. Asian Journal of Pharmaceutical Analysis. [Link]
-
Thambi, G., & Shanbhag, T. (2023). Tolterodine. In StatPearls. StatPearls Publishing. [Link]
-
Pharmaffiliates. (n.d.). Tolterodine-impurities. [Link]
-
Rx Destroyer. (2022). Proper Disposal in Pharmaceutical Research is Extremely Important. [Link]
-
Walash, M. I., et al. (2011). DETERMINATION OF TOLTERODINE TARTRATE IN PHARMACEUTICAL PREPARATIONS USING EOSIN, APPLICATION TO STABILITY STUDY. International Journal of Pharmaceutical Sciences and Research. [Link]
-
PharmaInfo. (n.d.). Stability Indicating RP-HPLC Method Development and Validation of Tolterodine Tartrate and its Degradant in its Capsule Dosage Form. [Link]
-
ResearchGate. (2025). Forced Degradation Study for Tolterodine by HPLC with PDA Detection. [Link]
-
Wikipedia. (n.d.). Tolterodine. [Link]
Sources
- 1. Tolterodine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tolterodine - Wikipedia [en.wikipedia.org]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. clinicallab.com [clinicallab.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 16. ajantapharmausa.com [ajantapharmausa.com]
- 17. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 18. pharmainfo.in [pharmainfo.in]
Navigating the Safe Handling of Benzyl R-(+)-Tolterodine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Benzyl R-(+)-Tolterodine. As a derivative of Tolterodine, a potent muscarinic receptor antagonist, this compound requires meticulous handling to mitigate risks. This document moves beyond a simple checklist, offering a framework for understanding the causality behind safety protocols, ensuring a self-validating system of laboratory safety.
Understanding the Hazard: A Data-Driven Approach
| Potential Hazard | Classification | Primary Route of Exposure | Key Precautionary Measures |
| Acute Oral Toxicity | Toxic if swallowed | Ingestion | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | Inhalation, Skin Contact, Ingestion | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use personal protective equipment as required. |
| Eye Irritation | Possible | Eye Contact | Wear safety glasses or goggles if eye contact is possible. |
| Skin Irritation | Possible | Skin Contact | Avoid contact with skin. Wear protective clothing and gloves. |
| Respiratory Irritation | Possible (especially as dust) | Inhalation | Avoid breathing dust. Use in a well-ventilated area or with respiratory protection. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects | Environmental Release | Avoid release to the environment. Dispose of contents/container in accordance with local, state, and federal regulations. |
The Hierarchy of Controls: A Proactive Safety Strategy
Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand the hierarchy of controls, a fundamental concept in occupational safety that prioritizes the most effective measures for risk reduction.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For this compound, elimination and substitution are generally not feasible in a research context. Therefore, our focus lies on robust engineering controls, stringent administrative procedures, and as a final line of defense, appropriate PPE.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and correct use of PPE are critical for minimizing exposure to potent compounds. The following PPE is mandatory when handling this compound.
Core PPE Requirements:
-
Gloves: Impervious gloves, such as nitrile, are recommended. Always use double gloves when handling the pure compound or concentrated solutions. Gloves should be changed immediately if they become contaminated.
-
Eye Protection: Chemical-resistant safety glasses with side shields or goggles are essential to protect against splashes and airborne particles.
-
Lab Coat: A lab coat that covers the arms and closes in the front must be worn. Consider a disposable gown for procedures with a high risk of contamination.
-
Respiratory Protection: If the process generates dust or aerosols, or if working outside of a primary engineering control, a NIOSH-approved respirator is required. A surgical N-95 respirator can provide both respiratory and splash protection.
Protocol for Donning and Doffing PPE:
Proper donning and doffing procedures are crucial to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.
-
Respiratory Protection (if required): Fit the respirator to your face, ensuring a proper seal.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown. If double-gloving, don the second pair over the first.
Doffing Sequence (to minimize contamination):
-
Outer Gloves: If double-gloved, remove the outer pair.
-
Gown/Lab Coat: Remove the gown by rolling it down from the shoulders, turning it inside out as you go.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection from the back to the front.
-
Respiratory Protection (if required): Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Plan: Safe Handling and Storage
Adherence to strict operational procedures is vital for preventing accidental exposure and maintaining a safe laboratory environment.
-
Engineering Controls: Whenever possible, handle this compound within a certified chemical fume hood, a Class II Biosafety Cabinet, or a glove box to minimize the generation and inhalation of dust and aerosols.
-
Minimize Dust Generation: Use dry clean-up procedures and avoid generating dust. If sweeping is necessary, dampen the material with water first.
-
Personal Hygiene: Always wash hands with soap and water after handling the compound and before leaving the laboratory. Eating, drinking, and smoking are strictly prohibited in the laboratory.
-
Storage: Keep containers securely sealed when not in use and store in a designated, well-ventilated area. The recommended storage temperature is 2-8°C in a refrigerator.
-
Labeling: All containers of this compound must be clearly labeled with the chemical identity and appropriate hazard warnings.
Emergency Response and Disposal Plan
A clear and practiced emergency plan is essential for mitigating the consequences of accidental spills or exposures.
Spill Response:
Caption: A stepwise guide for responding to a chemical spill.
For a dry spill:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Gently cover the spill with a damp cloth or use a vacuum cleaner equipped with a HEPA filter to avoid generating dust.
-
Place the collected material into a sealed, labeled container for disposal.
-
Clean the spill area thoroughly.
For a liquid spill:
-
Alert personnel and control the source of the spill if it is safe to do so.
-
Contain the spill using appropriate absorbent materials.
-
Collect the absorbed material and place it in a sealed, labeled container for disposal.
-
Wash the area with large amounts of water, preventing runoff into drains if possible.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing.
-
Inhalation: Move the person to fresh air and keep them at rest. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix chemical waste with regular trash or pour it down the sink.
-
Containerization: Collect all solid and liquid waste in appropriately labeled, sealed containers.
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations. This may involve incineration or other specialized disposal methods for pharmaceutical waste.
-
Contaminated PPE: Used gloves, gowns, and other disposable PPE should be collected in a designated hazardous waste container.
By integrating these safety protocols into your daily laboratory practices, you can confidently handle this compound while ensuring the protection of yourself, your colleagues, and the environment.
References
-
IPS. Handling & Processing of Potent Compounds: A Holistic Approach. [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
-
Centers for Disease Control and Prevention. Managing Hazardous Drug Exposures: Information for Healthcare Settings. [Link]
-
Mayo Clinic. Tolterodine (Oral Route) - Side effects & dosage. [Link]
-
National Institutes of Health, PubChem. Tolterodine. [Link]
-
Pharmaffiliates. This compound. [Link]
-
ACTR. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. [Link]
-
Occupational Safety and Health Administration. Hazardous Drugs - Overview. [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]
-
Pharmaguideline. SOP for Safety in Laboratory. [Link]
-
University of Pennsylvania, EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
Occupational Safety and Health Administration. eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. [Link]
-
Federal Register. Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings. [Link]
-
Erlab. Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation. [Link]
-
Pharmaguideline. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. [Link]
-
ASHP. Guidelines on Handling Hazardous Drugs. [Link]
-
Northwestern University, Research Safety. Hazardous Waste Disposal Guide. [Link]
-
SparkNotes. Lab Safety Rules and Guidelines. [Link]
-
Contract Pharma. Assessing Potent Compound Safety Capabilities at CMOs. [Link]
-
VelocityEHS. USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. [Link]
-
MCF Environmental Services. What Are The Proper Procedures For Laboratory Chemical Waste Disposal?. [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
